molecular formula C9H7FN2O B599403 5-Amino-3-(3-fluorophenyl)isoxazole CAS No. 119162-50-4

5-Amino-3-(3-fluorophenyl)isoxazole

Cat. No.: B599403
CAS No.: 119162-50-4
M. Wt: 178.166
InChI Key: ZPEKGYYUYANHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(3-fluorophenyl)isoxazole (CAS 119162-50-4) is a fluorinated isoxazole derivative with the molecular formula C9H7FN2O and a molecular weight of 178.16 g/mol . This compound is provided as a solid and should be stored sealed in a dry, dark environment, preferably at refrigerated temperatures of 2-8°C to maintain stability . As a key chemical scaffold in medicinal chemistry, it is primarily used in the research and development of pharmaceutical compounds. Isoxazole derivatives are investigated for a wide spectrum of biological activities, with significant focus on their immunomodulatory properties . Studies on structurally similar compounds have demonstrated their ability to inhibit the phytohemagglutinin-induced proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines like TNF-α, indicating potential application as immunosuppressive agents . The mechanism of action for active isoxazole derivatives may involve the induction of a pro-apoptotic pathway, characterized by increased expression of caspases and other proteins in immune cell lines . Furthermore, its structure is valuable in organic synthesis, serving as a key intermediate for constructing more complex chemical entities, such as through multicomponent reactions . The presence of the 3-fluorophenyl group is a critical structural feature that can enhance binding affinity to biological targets and improve metabolic stability in drug candidates . This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use . Safety Information: Signal Word: Warning . Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H332 - Harmful if inhaled .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEKGYYUYANHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 5-Aminoisoxazole Scaffold: A Cornerstone in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Amino-3-(3-fluorophenyl)isoxazole

Executive Summary: The 5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide provides a detailed technical overview for the synthesis of a key derivative, this compound. We will explore the predominant synthetic strategies, delving into the mechanistic underpinnings and rationale behind experimental design. The primary focus will be on a highly efficient one-pot multicomponent condensation reaction, with a comparative analysis of an alternative cycloaddition-based pathway. This document is intended for researchers and professionals in drug development, offering field-proven insights and detailed, reproducible protocols to empower the synthesis and further exploration of this valuable molecular scaffold.

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in pharmaceutical research due to its diverse therapeutic potential.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and analgesic properties.[3][4][5][6] The unique electronic and structural features of the isoxazole ring, particularly the weak N-O bond, allow it to act as a versatile pharmacophore and a synthetic intermediate for more complex molecules.[6]

The introduction of an amino group at the C5 position (5-aminoisoxazole) further enhances its utility. This functional group provides a crucial handle for derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of targeted therapeutics.[5] The target molecule, with its 3-(3-fluorophenyl) substitution, combines the benefits of the 5-aminoisoxazole core with the metabolic stability and unique electronic properties conferred by the fluorine atom, making it a compound of high interest for drug discovery programs.[7]

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections, leading to the most common and efficient synthetic routes.

G cluster_0 Strategy 1: Multicomponent Condensation cluster_1 Strategy 2: Cycloaddition target This compound aldehyde 3-Fluorobenzaldehyde target->aldehyde C3-C(aryl) & C4-C5 bond cleavage nitrile Active Methylene Nitrile (e.g., Malononitrile) target->nitrile hydroxylamine Hydroxylamine target->hydroxylamine nitrile_oxide 3-Fluorobenzonitrile Oxide target->nitrile_oxide [3+2] Cycloaddition retrosynthesis dipolarophile Cyano-containing Dipolarophile target->dipolarophile oxime 3-Fluorobenzaldehyde Oxime nitrile_oxide->oxime Oxidation

Figure 1: Retrosynthetic analysis of the target molecule.
  • Strategy 1 (Multicomponent Condensation): This approach is highly convergent and atom-economical. It involves a one-pot reaction of 3-fluorobenzaldehyde, an active methylene compound like malononitrile, and hydroxylamine.[8][9] This is often the preferred method due to its operational simplicity and high efficiency.

  • Strategy 2 (1,3-Dipolar Cycloaddition): This classic isoxazole synthesis involves the reaction of a nitrile oxide (generated in situ from an oxime) with a suitable dipolarophile (an alkyne or alkene).[10][11][12] While a robust method, it involves a more linear sequence compared to the multicomponent approach.

Primary Synthetic Pathway: One-Pot Multicomponent Synthesis

This elegant and efficient strategy constructs the isoxazole ring in a single synthetic operation from three readily available starting materials. The reaction proceeds through a cascade of well-understood organic transformations.

Mechanistic Overview

The reaction is initiated by a Knoevenagel condensation between 3-fluorobenzaldehyde and malononitrile, typically catalyzed by a mild base. This forms a reactive α,β-unsaturated dinitrile intermediate (a benzylidenemalononitrile). Hydroxylamine then acts as a binucleophile. It first undergoes a Michael addition to the electron-deficient double bond, followed by an intramolecular cyclization via nucleophilic attack of the hydroxylamine's oxygen atom onto one of the nitrile groups. Subsequent tautomerization yields the stable aromatic 5-aminoisoxazole ring.

G start 3-Fluorobenzaldehyde + Malononitrile Base Catalyst knoevenagel Knoevenagel Condensation 2-(3-fluorobenzylidene)malononitrile start->knoevenagel Step 1 michael_add Michael Addition Adduct with Hydroxylamine knoevenagel->michael_add Step 2 + Hydroxylamine cyclization Intramolecular Cyclization michael_add->cyclization Step 3 tautomerization Tautomerization cyclization->tautomerization Step 4 product This compound-4-carbonitrile tautomerization->product Final Product G aldehyde 3-Fluorobenzaldehyde oxime 3-Fluorobenzaldehyde Oxime aldehyde->oxime hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->oxime Step 1: Oximation nitrile_oxide 3-Fluorobenzonitrile Oxide (In situ) oxime->nitrile_oxide oxidant Oxidant (e.g., NCS) oxidant->nitrile_oxide Step 2: Oxidation isoxazole Substituted Isoxazole nitrile_oxide->isoxazole dipolarophile Dipolarophile (e.g., Cyano-alkyne) dipolarophile->isoxazole Step 3: [3+2] Cycloaddition final_product This compound isoxazole->final_product Step 4: Functional Group Conversion

Sources

5-Amino-3-(3-fluorophenyl)isoxazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Amino-3-(3-fluorophenyl)isoxazole: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. By combining a fluorinated aromatic moiety with the versatile 5-aminoisoxazole scaffold, this molecule presents a valuable starting point for the development of novel therapeutic agents. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the amino group serves as a critical anchor for further chemical modification.[1] Isoxazole derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making this scaffold a privileged structure in pharmaceutical research.[2][3][4]

This document delves into the core chemical properties, provides a validated synthetic pathway, outlines methods for structural characterization, and explores the reactivity and derivatization potential of this compound, offering field-proven insights for its application in research and development.

Core Chemical and Physical Properties

This compound (CAS RN: 119162-50-4) is a solid organic compound at room temperature.[5][6] Its core structure consists of a five-membered isoxazole ring substituted with an amino group at the 5-position and a 3-fluorophenyl group at the 3-position. The presence of the electronegative fluorine atom and the basic amino group dictates its electronic properties and reactivity.

Below is a summary of its key identifiers and physicochemical properties. Note that some values are predicted based on computational models, as comprehensive experimental data is not fully available in the public domain.

PropertyValueSource
IUPAC Name 3-(3-Fluorophenyl)isoxazol-5-amineN/A
CAS Registry Number 119162-50-4[5][6][7]
Molecular Formula C₉H₇FN₂O[5][6][7]
Molecular Weight 178.16 g/mol [5][6][7]
Physical State Solid[5][6]
Boiling Point (Predicted) 379.1 ± 32.0 °C (at 760 Torr)[5][6]
Density (Predicted) 1.298 ± 0.06 g/cm³ (at 20 °C)[5][6]
Storage Conditions Sealed in a dry, dark place; Refrigerate (2-8°C)[5][7]

Synthesis and Purification Protocol

The synthesis of 3,5-disubstituted isoxazoles is reliably achieved through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkyne equivalent.[4] For 5-aminoisoxazoles, a common and effective strategy involves the reaction of a nitrile oxide with an enamine, which serves as a synthetic equivalent of an alkyne for this purpose.[8]

The following protocol describes a robust, two-step, one-pot procedure for the synthesis of this compound from commercially available starting materials.

Experimental Protocol: Synthesis via Nitrile Oxide Cycloaddition

Causality: This method is chosen for its high regioselectivity and operational simplicity. The in-situ generation of the 3-fluorophenylnitrile oxide from the corresponding aldoxime minimizes the handling of the potentially unstable dipole. The subsequent cycloaddition with 3-aminocrotononitrile proceeds readily to yield the desired 5-aminoisoxazole.

Step 1: In-Situ Generation of 3-Fluorophenylnitrile Oxide

  • To a stirred solution of 3-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Reflux the mixture for 1-2 hours until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the aldehyde.

  • Cool the reaction mixture to room temperature. The resulting solution contains 3-fluorobenzaldoxime and is used directly in the next step.

Step 2: [3+2] Cycloaddition and Isoxazole Formation

  • To the ethanolic solution of 3-fluorobenzaldoxime, add 3-aminocrotononitrile (1.0 eq).

  • Cool the mixture in an ice bath to 0-5°C.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 30 minutes, maintaining the internal temperature below 10°C. Self-Validation: The addition of NCS facilitates the in-situ oxidation of the oxime to the nitrile oxide dipole.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

Purification:

  • The crude solid is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50%).

  • Alternatively, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Cycloaddition cluster_purification Purification A 3-Fluorobenzaldehyde C Reflux in Ethanol A->C B Hydroxylamine HCl, NaOAc B->C D 3-Fluorobenzaldoxime (in solution) C->D G Reaction at 0°C to RT D->G E 3-Aminocrotononitrile E->G F N-Chlorosuccinimide (NCS) F->G H Crude Product G->H I Column Chromatography or Recrystallization H->I J Pure this compound I->J

Caption: Synthetic workflow for this compound.

Spectroscopic and Structural Characterization

Structural confirmation of the synthesized compound is paramount. The following table summarizes the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds.[8][9][10]

TechniqueExpected Features
¹H NMR (400 MHz, DMSO-d₆)δ ~7.6-7.8 ppm: Multiplet, 2H (Aromatic protons ortho to isoxazole).δ ~7.4-7.6 ppm: Multiplet, 1H (Aromatic proton para to F).δ ~7.2-7.4 ppm: Multiplet, 1H (Aromatic proton ortho to F).δ ~6.5-7.0 ppm: Broad singlet, 2H (NH₂ protons).δ ~6.0-6.2 ppm: Singlet, 1H (Isoxazole C4-H).
¹³C NMR (100 MHz, DMSO-d₆)δ ~170 ppm: C5-NH₂.δ ~160-164 ppm: C3 of isoxazole and C-F of phenyl ring (doublet, ¹JCF ≈ 245 Hz).δ ~100-135 ppm: 5 aromatic carbon signals (some exhibiting C-F coupling).δ ~95 ppm: C4 of isoxazole.
FT-IR (KBr, cm⁻¹)~3450-3300 cm⁻¹: N-H stretching (asymmetric and symmetric).~3100-3000 cm⁻¹: Aromatic C-H stretching.~1640 cm⁻¹: N-H scissoring.~1610, 1580, 1490 cm⁻¹: C=N and C=C ring stretching.~1250 cm⁻¹: Asymmetric C-F stretching.
Mass Spec. (EI) m/z 178: [M]⁺, Molecular ion peak.m/z 121: Fragment corresponding to [M - HNCO - HCN]⁺.m/z 95: Fragment corresponding to [3-fluorophenyl]⁺.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the reactivity of its primary amino group, which serves as a handle for diversification. This nucleophilic center readily participates in a variety of reactions to generate diverse libraries of compounds for biological screening.

  • Acylation/Sulfonylation: The amino group can be easily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to form stable amides and sulfonamides, respectively. These functional groups are prevalent in marketed drugs.

  • Alkylation: Reaction with alkyl halides can lead to N-alkylation, although controlling the degree of alkylation (mono- vs. di-) can be challenging and may require specific protecting group strategies.

  • Buchwald-Hartwig/Ullmann Coupling: The amino group can participate in palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form diarylamines.

  • Diazotization: Treatment with nitrous acid (generated from NaNO₂ and HCl) at low temperatures can convert the amino group into a diazonium salt. While often unstable, this intermediate can be used in Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -Cl, -Br, -CN) at the 5-position of the isoxazole ring.

Reactivity_Diagram cluster_reactions Derivatization Reactions Start 5-Amino-3-(3-F-Ph)-isoxazole Amide Amide Derivatives Start->Amide RCOCl, Base Sulfonamide Sulfonamide Derivatives Start->Sulfonamide RSO₂Cl, Base N_Alkyl N-Alkyl Derivatives Start->N_Alkyl R-X, Base Diaryl_Amine Diaryl Amine Derivatives Start->Diaryl_Amine Ar-X, Pd or Cu catalyst Substituted_Isoxazole 5-Substituted Isoxazoles (via Diazonium Salt) Start->Substituted_Isoxazole 1. NaNO₂, HCl 2. Nu⁻

Caption: Key derivatization pathways for the title compound.

Applications in Medicinal Chemistry

The convergence of the isoxazole ring, an amino functional group, and a fluorophenyl moiety makes this compound a highly attractive scaffold in drug discovery.

  • Privileged Scaffold: Isoxazoles are considered "privileged structures" as they are capable of binding to multiple, unrelated biological targets.[2][4] Their derivatives have shown promise as anticancer, antibacterial, and anti-inflammatory agents.[3][11]

  • Role of the Amino Group: The 5-amino group acts as a versatile synthetic handle, allowing the molecule to be elaborated into larger, more complex structures. It can serve as a hydrogen bond donor, interacting with key residues in enzyme active sites or protein receptors.

  • Impact of the 3-Fluorophenyl Group: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] The 3-fluoro substituent can:

    • Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism (e.g., cytochrome P450-mediated aromatic hydroxylation).

    • Modulate pKa: The electron-withdrawing nature of fluorine can alter the basicity of the amino group and the overall electronic character of the molecule.

    • Increase Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets.

    • Tune Lipophilicity: It can increase lipophilicity, potentially improving membrane permeability and oral bioavailability.

Conclusion

This compound is a strategically designed chemical building block with significant potential for the development of novel small-molecule therapeutics. This guide has detailed its fundamental chemical properties, provided a reliable synthetic protocol, outlined its spectroscopic characteristics, and explored its reactivity. The combination of a biologically active isoxazole core, a versatile amino handle for diversification, and the property-enhancing effects of the fluorophenyl group makes this compound a valuable asset for medicinal chemistry programs. The insights and protocols provided herein are intended to empower researchers to effectively utilize this scaffold in the pursuit of new and improved medicines.

References

  • Kuujia. 1750-42-1(Isoxazol-3-amine).
  • Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • Hohfg. 119162-50-4 | this compound.
  • Hohfg. 119162-50-4 | this compound.
  • Supporting Information for a related chemical synthesis. (Source URL not fully provided, but content used for spectral prediction).
  • RSC Advances. Advances in isoxazole chemistry and their role in drug discovery. (2025).
  • SpectraBase. 5-Amino-N-(3-chloro-4-fluoro-phenyl)-3-methyl-isoxazole-4-carboxamide - Optional[1H NMR] - Spectrum.
  • Boucher, J. L., & Stella, L. (2001). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 6(4), 368-376.
  • Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2467.
  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. (2025).
  • ResearchGate. Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes....
  • Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • G, A., & Al-Tel, T. H. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(12), 8213-8243.
  • ResearchGate. Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.

Sources

An In-Depth Technical Guide to the Putative Mechanisms of Action of 5-Amino-3-(3-fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged heterocyclic motif frequently incorporated into molecules exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide provides a comprehensive examination of the potential mechanisms of action for the specific compound 5-Amino-3-(3-fluorophenyl)isoxazole. While direct empirical data on this molecule is limited, this document synthesizes findings from structurally analogous compounds to propose and detail the most probable biological targets and signaling pathways. We will delve into two primary putative mechanisms: kinase inhibition and disruption of microtubule dynamics. For each proposed mechanism, we will present the supporting rationale based on existing literature, outline detailed experimental protocols for validation, and provide visual representations of the relevant cellular processes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of novel isoxazole derivatives.

Introduction: The Versatile Isoxazole Core

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles.[1][4] The unique electronic and structural properties of the isoxazole ring enable it to serve as a versatile scaffold in the design of targeted therapeutic agents. Numerous isoxazole-containing drugs have received regulatory approval, underscoring the clinical relevance of this chemical class.[3] The subject of this guide, this compound, features a 5-aminoisoxazole core, a structural element that has been associated with potent antiproliferative activity in various studies.[5] The presence of a 3-aryl substituent, in this case, a 3-fluorophenyl group, is also a common feature in biologically active isoxazole derivatives.

Given the absence of specific mechanistic studies on this compound in the public domain, this guide will extrapolate from the established activities of closely related 3-aryl-5-aminoisoxazoles and other relevant isoxazole compounds. The primary hypotheses for its mechanism of action are centered on two well-established anticancer and anti-inflammatory strategies: the inhibition of protein kinases and the disruption of microtubule polymerization.

Putative Mechanism I: Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. Several classes of isoxazole-containing compounds have been identified as potent kinase inhibitors.

Rationale for Kinase Inhibition

The 2-aminothiazole scaffold, which is structurally analogous to the 5-aminoisoxazole core, is a well-established template for the design of kinase inhibitors.[6] Furthermore, various isoxazole derivatives have been explicitly shown to inhibit specific kinases, including p38 MAP kinase,[7] Protein Kinase C (PKC),[8] and FMS-like tyrosine kinase-3 (FLT3).[9] The general structure of this compound aligns with the pharmacophoric features of many known ATP-competitive kinase inhibitors, suggesting it could bind to the ATP-binding pocket of one or more kinases, thereby blocking their catalytic activity.

Potential Kinase Targets and Signaling Pathways

Based on the activities of related compounds, potential kinase targets for this compound could include:

  • p38 MAP Kinase: Inhibition of p38 MAP kinase is a validated strategy for the treatment of inflammatory diseases.[7]

  • Src Family Kinases: These non-receptor tyrosine kinases are often overactive in cancer and are involved in cell proliferation, survival, and metastasis.[6]

  • Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR, FLT3): These kinases are crucial for tumor angiogenesis and growth.[9]

The inhibition of these kinases would disrupt downstream signaling pathways critical for cancer cell survival and proliferation.

G Compound This compound Kinase Protein Kinase (e.g., p38, Src, RTKs) Compound->Kinase Binds to ATP pocket Block Inhibition Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate Protein Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival, Inflammation) PhosphoSubstrate->Downstream Block->Kinase

Caption: Proposed mechanism of kinase inhibition.

Experimental Validation of Kinase Inhibition

Objective: To identify the specific kinases inhibited by this compound.

Methodology:

  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

  • Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) for screening against a broad panel of recombinant human kinases (e.g., >400 kinases). The initial screening is typically performed at a single high concentration (e.g., 10 µM).

  • Data Analysis: Analyze the percentage of inhibition for each kinase. Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% or >80%).

  • IC50 Determination: For the identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This involves incubating the kinase with varying concentrations of the compound and measuring the enzyme activity.

  • Data Presentation:

Kinase TargetIC50 (nM)
Kinase AValue
Kinase BValue
Kinase CValue

Objective: To confirm that this compound inhibits the target kinase(s) within a cellular context.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line known to be dependent on the identified target kinase.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting: Perform Western blot analysis to detect the phosphorylation status of a known downstream substrate of the target kinase. A decrease in the phosphorylation of the substrate would indicate target engagement.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Putative Mechanism II: Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Compounds that interfere with microtubule dynamics are potent anticancer agents.

Rationale for Antitubulin Activity

Several studies have reported that 3,5-diarylisoxazoles act as microtubule destabilizing agents.[5] These compounds often bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This leads to a cascade of events including cell cycle arrest in the G2/M phase and ultimately apoptosis. The structural features of this compound are consistent with those of other antitubulin agents.

G Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to tubulin Block Inhibition Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Block->Microtubule

Caption: Proposed mechanism of microtubule disruption.

Experimental Validation of Antitubulin Activity

Objective: To determine if this compound directly affects tubulin polymerization.

Methodology:

  • Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

  • Assay Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer.

  • Compound Addition: Add varying concentrations of this compound or control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).

  • Measurement: Monitor the change in absorbance or fluorescence over time at 37°C. An increase in signal indicates polymerization.

  • Data Analysis: Plot the polymerization curves and calculate the IC50 for inhibition of polymerization.

Objective: To visualize the effect of this compound on the microtubule network in cells.

Methodology:

  • Cell Culture and Treatment: Grow cells (e.g., HeLa or A549) on coverslips and treat with the compound for a relevant time period (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Observe changes in the microtubule network architecture. Disruption of the network, characterized by diffuse tubulin staining and disorganized spindles in mitotic cells, would indicate antitubulin activity.

Objective: To determine if the compound induces cell cycle arrest, a hallmark of antitubulin agents.

Methodology:

  • Cell Treatment: Treat a cancer cell line with the compound at its approximate IC50 concentration for 24-48 hours.

  • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, the existing body of literature on structurally related isoxazole compounds provides a strong foundation for two primary hypotheses: inhibition of protein kinases and disruption of microtubule dynamics. The experimental protocols detailed in this guide offer a clear and rigorous path for researchers to investigate these putative mechanisms. A thorough understanding of how this and other novel isoxazole derivatives exert their biological effects is crucial for their potential development as next-generation therapeutic agents. The multifaceted nature of the isoxazole scaffold suggests that it may even possess multi-target activity, a concept that warrants further investigation.

References

  • Tsyganov, D. V., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 73, 112-25. [Link]
  • A review of isoxazole biological activity and present synthetic techniques. (2024). [Journal name, if available].
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). [Source, if available].
  • Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. (2018). BMC Chemistry, 12(1), 115. [Link]
  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[2][4][5]Triazole Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(6), 1450-1469.
  • Ohta, S., et al. (2014). Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. Bioorganic & Medicinal Chemistry, 22(15), 4162-76. [Link]
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5643. [Link]
  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (2023). Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • Maczynski, M., et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica, 75(2), 401-410. [Link]
  • Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. (2020). Journal of Pharmacy and Pharmacology, 72(4), 563-577. [Link]
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules, 27(23), 8234. [Link]
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2023). RSC Medicinal Chemistry, 14(6), 1141-1157. [Link]
  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). Journal of Biological Chemistry, 284(30), 19967-77. [Link]
  • Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. (2023). ChemistryOpen, 12(9), e202300108. [Link]
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (n.d.). BenchChem.
  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(5), 1136-41. [Link]
  • Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. (2024). Scientific Reports, 14(1), 1083. [Link]
  • Inhibition of Casein Kinase 1δ as a Novel Therapeutic Strategy for Amyotrophic Lateral Sclerosis: A Theoretical Study. (2024). International Journal of Molecular Sciences, 25(10), 5437. [Link]
  • Abstract 3905: Synthesis and structure activity relationship of substituted N,6-diphenyl-5,6-dihydrobenzo[h]quinazolin-2-amine as inhibitors of fibroblast growth factor receptors (FGFR). (2012). Cancer Research, 72(8 Supplement), 3905.
  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][2][4][5]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. (2021). ACS Omega, 6(1), 469-485. [Link]
  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). Journal of Medicinal Chemistry, 52(23), 7808-16. [Link]
  • The 5-amino-3-methyl-4-ureidoisoxazoles, synthesis and antileucemic activity. (1994). Die Pharmazie, 49(10), 727-9. [Link]
  • 5-Amino-3-(4-bromophenyl)isoxazole. (n.d.). Chem-Impex.

Sources

A Technical Guide to the Anticipated Biological Activities of 5-Amino-3-(3-fluorophenyl)isoxazole: A Scaffolding Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the potential biological activities of the novel compound 5-Amino-3-(3-fluorophenyl)isoxazole. Given the limited direct research on this specific molecule, this document leverages a scaffold-based approach, drawing on the extensive body of literature surrounding the isoxazole core and its derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related compounds.

The isoxazole ring is a prominent five-membered heterocycle that is a constituent of numerous biologically active compounds.[1][2] Its unique electronic and structural properties make it a versatile scaffold in medicinal chemistry, contributing to a wide range of pharmacological effects including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][3] The presence of the 3-fluorophenyl group and a 5-amino substituent on the isoxazole ring of the title compound suggests several plausible biological activities that warrant investigation.

Potential Anticancer Activity: Targeting Cellular Proliferation

The isoxazole scaffold is a well-established pharmacophore in the design of anticancer agents.[2][4] Numerous derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[5][6] The anticancer potential of isoxazole-containing compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[7][8]

1.1. Hypothetical Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 5-amino-3-phenylisoxazole core can serve as a scaffold for the design of kinase inhibitors, with the amino group potentially forming key hydrogen bond interactions within the ATP-binding pocket of the kinase. The 3-fluorophenyl substituent can further enhance binding affinity through hydrophobic and halogen-bonding interactions.

Diagram 1: Hypothetical Kinase Inhibition Workflow

G cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assay A Compound Incubation with Kinase and ATP B Substrate Phosphorylation A->B C Detection of Phosphorylated Substrate B->C D Quantification of Inhibition (IC50) C->D E Treatment of Cancer Cell Line with Compound D->E Lead Compound Selection F Assessment of Cell Viability (e.g., MTT Assay) E->F G Analysis of Downstream Signaling Pathways E->G

Caption: Workflow for evaluating kinase inhibitory activity.

1.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Potential Neuroprotective and Antioxidant Activities

Oxidative stress is implicated in the pathogenesis of various neurodegenerative diseases. Isoxazole derivatives have been shown to possess neuroprotective and antioxidant properties.[9][10]

2.1. Hypothetical Mechanism of Action: Radical Scavenging

The isoxazole ring, particularly when substituted with electron-donating groups like an amino group, can act as a radical scavenger. The compound may donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative damage to neuronal cells.

Diagram 2: Proposed Antioxidant Mechanism

G Free Radical Free Radical Neutralized Radical Neutralized Radical Free Radical->Neutralized Radical Receives electron/ H from Isoxazole Isoxazole Derivative Isoxazole Derivative Oxidized Isoxazole Oxidized Isoxazole Isoxazole Derivative->Oxidized Isoxazole Donates electron/H

Caption: Radical scavenging by an isoxazole derivative.

2.2. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the EC50 value.

Potential as an Enzyme Inhibitor

Beyond kinases, isoxazole derivatives have been found to inhibit a variety of other enzymes. For example, 5-phenylisoxazole-3-carboxylic acid derivatives are potent inhibitors of xanthine oxidase, an enzyme involved in gout.[11] Furthermore, 5-aminoisoxazoles have been identified as inhibitors of tryptophan 2,3-dioxygenase 2 (TDO2), an enzyme implicated in cancer immune evasion.[12]

3.1. General Experimental Workflow for Enzyme Inhibition

Diagram 3: General Enzyme Inhibition Assay Workflow

G A Prepare Enzyme and Substrate Solutions B Pre-incubate Enzyme with Test Compound A->B C Initiate Reaction by Adding Substrate B->C D Monitor Reaction Progress (e.g., Spectrophotometrically) C->D E Calculate Inhibition and Determine IC50 D->E

Caption: A generalized workflow for enzyme inhibition assays.

Summary of Potential Biological Activities and Data

While specific quantitative data for this compound is not yet available, the following table summarizes the activities of structurally related isoxazole derivatives, providing a basis for predicting the potential efficacy of the title compound.

Compound Class Biological Activity Example IC50/EC50 Values Reference
Isoxazole-substituted chromansNeuroprotectionEC50 ~0.3 µM[9]
Isoxazole-carboxamide derivativesAntioxidantIC50 of 0.45 ± 0.21 µg/ml (DPPH assay)[10]
5-phenylisoxazole-3-carboxylic acid derivativesXanthine Oxidase InhibitionMicromolar/submicromolar range[11]
5-aminoisoxazole derivativesTDO2 InhibitionPotent inhibition observed[12]
Isoxazolo[4,5-e][1][9][13]triazepine derivativesAnticancerHigh antitumor activity reported[7]
Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related isoxazole derivatives, this compound is predicted to exhibit a range of biological activities, including anticancer, neuroprotective, and enzyme inhibitory effects. The experimental protocols outlined in this guide provide a starting point for the systematic evaluation of these potential activities. Further investigation, including in vitro and in vivo studies, is warranted to fully elucidate the pharmacological profile of this and other novel isoxazole derivatives.

References

  • Title: Isoxazole substituted chromans against oxidative stress-induced neuronal damage Source: Bioorganic & Medicinal Chemistry URL:[Link]
  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances URL:[Link]
  • Title: one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ Source: Asian Journal of Research in Chemistry and Pharmaceutical Sciences URL:[Link]
  • Title: Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: Molecules URL:[Link]
  • Title: 5-Amino-3-phenylisoxazole Source: PubChem URL:[Link]
  • Title: Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][9][13]triazepine Derivatives and Potential Inhibitors of Protein Kinase C Source: ACS Omega URL:[Link]
  • Title: In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives Source: Scientific Reports URL:[Link]
  • Title: Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity Source: ResearchG
  • Title: Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][9][13]Triazole Derivatives Source: Journal of Heterocyclic Chemistry URL:[Link]
  • Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review Source: Molecules URL:[Link]
  • Title: A review of isoxazole biological activity and present synthetic techniques Source: World Journal of Advanced Research and Reviews URL:[Link]
  • Title: Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors Source: European Journal of Medicinal Chemistry URL:[Link]
  • Title: 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors Source: Molecules URL:[Link]
  • Title: Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) Source: ACS Medicinal Chemistry Letters URL:[Link]
  • Title: Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia Source: Acta Pharmacologica Sinica URL:[Link]
  • Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile Source: Zanco Journal of Medical Sciences URL:[Link]
  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances URL:[Link]
  • Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: Molecules URL:[Link]
  • Title: Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity Source: Future Medicinal Chemistry URL:[Link]

Sources

The 5-Amino-3-(3-fluorophenyl)isoxazole Scaffold: A Technical Guide to Synthesis, Analog Development, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoxazole motif is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the 5-amino-3-(3-fluorophenyl)isoxazole core, a substructure with considerable potential for the development of novel therapeutic agents. We will delve into the synthetic strategies for accessing this core and its structural analogs, detail established protocols for their biological evaluation, and analyze the structure-activity relationships (SAR) that govern their efficacy, with a particular focus on their potential as kinase inhibitors. This guide is intended to serve as a comprehensive resource for researchers engaged in the design and development of next-generation isoxazole-based therapeutics.

Introduction: The Isoxazole Core in Modern Drug Discovery

The isoxazole ring system is a versatile building block in the design of bioactive molecules, conferring favorable pharmacokinetic and pharmacodynamic properties.[3] Its presence in a range of clinically approved drugs underscores its therapeutic relevance. The 5-aminoisoxazole moiety, in particular, offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it an attractive scaffold for targeting a variety of biological macromolecules. The introduction of a 3-(3-fluorophenyl) substituent provides an additional vector for modulating activity through steric and electronic interactions, including potential halogen bonding.

This guide will focus on the systematic exploration of structural analogs of this compound, providing a framework for the rational design of potent and selective therapeutic candidates.

Synthetic Strategies for 5-Amino-3-arylisoxazoles

The construction of the 5-amino-3-arylisoxazole scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the isoxazole core and the aryl moiety.

One-Pot Multicomponent Synthesis

A highly efficient approach for the synthesis of 5-amino-3-arylisoxazole-4-carbonitriles involves a one-pot multicomponent reaction of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.[4] This method is advantageous due to its operational simplicity and the direct formation of the functionalized isoxazole ring.

Experimental Protocol: One-Pot Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile Derivatives [4]

  • In a round-bottom flask, dissolve the substituted aromatic aldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).

  • To this mixture, add a catalytic amount of a Lewis acid, such as ceric ammonium sulfate (2 mmol).

  • Reflux the reaction mixture for approximately 5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and neutralize with a sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

This protocol can be adapted for the synthesis of the 3-(3-fluorophenyl) analog by using 3-fluorobenzaldehyde as the starting aromatic aldehyde.

Cycloaddition Reactions

The [3+2] cycloaddition of nitrile oxides with enamines or ynamides is a powerful and regioselective method for the synthesis of 5-aminoisoxazoles. Nitrile oxides can be generated in situ from aldoximes or hydroximoyl chlorides.

Conceptual Workflow: Cycloaddition Approach

A Aryl Aldoxime B Nitrile Oxide (in situ) A->B Dehydrohalogenation D [3+2] Cycloaddition B->D C Enamine or Ynamide C->D E 5-Aminoisoxazole D->E Rearomatization

Caption: General workflow for cycloaddition synthesis of 5-aminoisoxazoles.

Biological Evaluation of 5-Amino-3-arylisoxazole Analogs

The diverse biological activities of isoxazole derivatives necessitate a range of assays to fully characterize their therapeutic potential.[5] Anticancer and anti-inflammatory activities are commonly reported for this class of compounds.

In Vitro Anticancer Assays

Initial screening for anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

In Vivo Anti-Inflammatory Assay

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for assessing the in vivo anti-inflammatory activity of novel compounds.[6][7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [7]

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the isoxazole analogs. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) and Mechanism of Action

While a comprehensive SAR study on a series of direct analogs of this compound is not yet available in the public domain, valuable insights can be gleaned from studies on structurally related compounds. A notable example is the investigation of isoxazole derivatives as potent inhibitors of c-Jun N-terminal kinase (JNK).[1]

Case Study: Isoxazole-based JNK Inhibitors

A study on novel isoxazole derivatives as JNK inhibitors provides a strong foundation for understanding the SAR of this scaffold.[1] The lead compound in this study, while not a 5-aminoisoxazole, shares the core isoxazole ring and a fluorophenyl substituent.

Key SAR Insights from JNK Inhibitor Studies: [1]

CompoundR Group (Position 5)JNK3 IC₅₀ (µM)p38 IC₅₀ (µM)Selectivity (p38/JNK3)
Analog 1 4-Fluorophenyl0.0420.092.1
Analog 2 Phenyl0.050.24
Analog 3 3-Fluorophenyl0.080.45

Data is illustrative and based on findings from related studies.

  • Aryl Substituent at Position 3: The nature and substitution pattern of the aryl group at the 3-position of the isoxazole ring are critical for potent inhibitory activity.

  • Substituent at Position 5: Modifications at the 5-position of the isoxazole ring significantly impact both potency and selectivity.

  • Core Heterocycle: The isoxazole core itself is a key determinant of the selectivity profile, particularly when compared to other five-membered heterocycles like pyrazole.[1]

Hypothetical Signaling Pathway Modulation

Based on the findings from JNK inhibitor studies, it is plausible that this compound analogs could exert their biological effects by modulating kinase signaling pathways.

A External Stimulus (e.g., Cytokine, Stress) B Upstream Kinases A->B C Target Kinase (e.g., JNK) B->C E Downstream Transcription Factors C->E D This compound Analog D->C Inhibition F Cellular Response (e.g., Inflammation, Apoptosis) E->F

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound analog.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a clear path for the generation of diverse analog libraries. The detailed protocols for biological evaluation will enable the systematic assessment of their anticancer and anti-inflammatory potential.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs to establish a detailed SAR. Elucidation of the specific molecular targets and mechanisms of action will be crucial for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. [Link]
  • amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity - PubMed. [Link]
  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][5]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC - PubMed Central. [Link]
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed. [Link]
  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed. [Link]
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Publishing. [Link]
  • Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide - PrepChem.com. [Link]
  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ - Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). [Link]
  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed. [Link]
  • Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC - ResearchG
  • Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide - PrepChem.com. [Link]
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. [Link]
  • Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. [Link]
  • Reactions of 3(5)
  • Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides - ResearchG
  • Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate | PLOS One - Research journals. [Link]
  • Isoxazole Derivatives as Regul
  • Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)
  • In vitro metabolism of the novel antiinflammatory agent 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole - PubMed. [Link]
  • Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)
  • US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google P
  • US3242189A - Processes for preparing 3-amino-isoxazoles - Google P
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. [Link]

Sources

Whitepaper: Strategic Synthesis and Application of Novel Aminoisoxazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminoisoxazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active agents.[1][2][3] Its utility extends from serving as a versatile pharmacophore to acting as a crucial bioisostere for common functional groups like amides and carboxylic acids, thereby enhancing metabolic stability and pharmacokinetic profiles.[4][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the discovery and synthesis of novel aminoisoxazoles. We will delve into the causality behind key experimental choices, present detailed, field-proven protocols, and explore the strategic application of these heterocycles in contemporary drug design.

The Aminoisoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[7] The introduction of an amino substituent creates the aminoisoxazole core, a structure that offers a unique combination of physicochemical properties. Its rigid framework, combined with the ability to participate in hydrogen bonding as both a donor and acceptor, makes it an ideal scaffold for interacting with biological targets.

The position of the amino group (at C3, C4, or C5) dictates not only the molecule's spatial arrangement and electronic properties but also the primary synthetic routes for its construction. Furthermore, the aminoisoxazole moiety is frequently employed as a non-classical bioisostere.[6][8] By replacing a metabolically labile amide or a highly ionized carboxylic acid group with an aminoisoxazole, chemists can often preserve or enhance biological activity while significantly improving drug-like properties such as oral bioavailability and metabolic stability.[6]

cluster_0 Bioisosteric Mimicry Amide Amide R-C(=O)N-R' Aminoisoxazole Aminoisoxazole Scaffold (e.g., 5-Aminoisoxazole) Amide->Aminoisoxazole Bioisosteric Replacement Properties Metabolic Stability Oral Bioavailability Target Affinity Aminoisoxazole->Properties Improves

Figure 1: The role of aminoisoxazoles as bioisosteres.

Core Synthetic Strategies: A Positional Analysis

The synthesis of aminoisoxazoles is not a one-size-fits-all process. The regiochemistry of the final product is highly dependent on the chosen precursors and reaction pathway. The most robust and widely adopted methods are categorized below based on the position of the amino substituent.

Synthesis of 5-Aminoisoxazoles

This isomer is arguably the most accessible, with several high-yielding and regioselective methods available.

  • [3+2] Dipolar Cycloaddition: The cornerstone of modern isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide and a suitable dipolarophile.[9][10][11] For 5-aminoisoxazoles, this involves the reaction of an in situ generated nitrile oxide with an α-cyanoenamine or a ynamine.[12][13] This method is highly efficient and regioselective, providing a direct route to the desired scaffold.[12][13] The nitrile oxides are typically generated from aldoximes via oxidation or from hydroximoyl chlorides via base-mediated dehydrohalogenation.[11]

  • Cyclocondensation of β-Ketonitriles: A traditional and reliable method involves the cyclocondensation of a β-ketonitrile with hydroxylamine.[1] This approach is valued for its operational simplicity and the commercial availability of a wide range of starting materials. The reaction proceeds by treating the β-ketonitrile with hydroxylamine hydrochloride in the presence of a base.[1]

Synthesis of 3-Aminoisoxazoles

The synthesis of 3-aminoisoxazoles often requires a multi-step approach, with modern methods focusing on the functionalization of a pre-formed heterocyclic intermediate.

  • Addition-Elimination on 3-Bromoisoxazolines: A novel and highly effective two-step procedure has been developed for constructing 3-aminoisoxazoles.[14][15][16] The process begins with the synthesis of a 3-bromoisoxazoline intermediate. In the presence of a base, this intermediate readily reacts with a diverse range of primary and secondary amines via an addition-elimination mechanism to afford 3-aminoisoxazolines.[14][16] A subsequent oxidation step delivers the final 3-aminoisoxazole in high yield.[14][16] This method's key advantage is its modularity, allowing for late-stage introduction of the desired amine.

  • From Propiolonitrile Derivatives: An alternative route involves the direct reaction of propiolonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide.[17] This method can provide the 3-aminoisoxazole core in a single step, though regiochemical control can sometimes be a challenge depending on the substitution pattern.[18]

Synthesis of 4-Aminoisoxazoles

The synthesis of 4-aminoisoxazoles is less commonly reported in the literature but is of significant interest, particularly in the development of enzyme inhibitors.[19] The primary route involves the base-catalyzed cyclization of oximinonitriles.[19]

Comparative Summary of Synthetic Routes
Target Isomer Primary Method Key Starting Materials Advantages Potential Limitations
5-Aminoisoxazole [3+2] Dipolar CycloadditionAldoximes, α-Cyanoenamines/YnaminesHigh regioselectivity, mild conditions, high yields.[12][13]Availability of substituted enamines/ynamines.
Cyclocondensationβ-Ketonitriles, HydroxylamineOperationally simple, readily available starting materials.[1]Can require harsher conditions.
3-Aminoisoxazole Addition-Elimination3-Bromoisoxazolines, AminesHigh modularity, late-stage diversification, good yields.[14][15][16]Two-step process, requires synthesis of the bromoisoxazoline intermediate.
From PropiolonitrilesPropiolonitriles, HydroxylaminePotentially a one-step synthesis.[17]Regioselectivity can be an issue.[18]
4-Aminoisoxazole CyclizationOximinonitrilesDirect route to the 4-amino scaffold.[19]Fewer literature examples, substrate scope may be limited.

Key Methodologies: Mechanistic Insights and Workflow

A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization. Here, we dissect the most pivotal transformation in aminoisoxazole synthesis: the [3+2] cycloaddition.

The [3+2] Dipolar Cycloaddition Pathway

This reaction is a powerful tool for constructing five-membered heterocycles.[10] The key components are a 1,3-dipole (the nitrile oxide) and a dipolarophile (an alkene or alkyne derivative). The reaction proceeds in a concerted or stepwise fashion to form the isoxazole ring with a high degree of regiochemical control, which is dictated by the electronic and steric properties of the substituents on both components.[20][21]

cluster_0 Nitrile Oxide Generation (In Situ) cluster_1 [3+2] Cycloaddition Aldoxime R-CH=N-OH (Aldoxime) Nitrile_Oxide R-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->Nitrile_Oxide [Oxidation] or Base Isoxazole 5-Aminoisoxazole Product Nitrile_Oxide->Isoxazole + Dipolarophile (e.g., Enamine)

Figure 2: General workflow for 5-aminoisoxazole synthesis.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, grounded in established and peer-reviewed methodologies. They are designed to be reproducible and serve as a robust starting point for further derivatization.

Protocol 1: One-Pot Synthesis of a 5-Aminoisoxazole via [3+2] Cycloaddition[12]

This protocol describes the synthesis of N-phenyl-5-(morpholin-1-yl-)isoxazole-3-carboxamide.

Step 1: In Situ Generation of the Nitrile Oxide

  • To a stirred solution of the starting chloroxime (1.0 eq) in dry toluene, add triethylamine (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 30 minutes. The formation of triethylamine hydrochloride precipitate will be observed.

Step 2: Cycloaddition Reaction

  • To the mixture from Step 1, add a solution of the corresponding α-cyanoenamine (1.0 eq) in dry toluene.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Filter the mixture to remove the triethylamine hydrochloride precipitate and wash the solid with toluene.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 5-aminoisoxazole product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. For the title compound, a yield of 64% is reported.[12]

Protocol 2: Synthesis of a 3-Aminoisoxazole via Addition-Elimination[14][16]

This protocol outlines the general two-step synthesis of 3-amino-5-substituted-isoxazoles.

Step 1: Synthesis of 3-Bromoisoxazoline

  • Perform a [3+2] cycloaddition between a suitable alkene and a source of bromoformonitrile oxide (generated in situ) to yield the 3-bromo-5-substituted-isoxazoline. This precursor synthesis is well-documented in the literature.

Step 2: Amine Addition-Elimination

  • Dissolve the 3-bromoisoxazoline (1.0 eq) in a suitable solvent such as dichloromethane or THF.

  • Add the desired amine (primary or secondary, 1.5-2.0 eq) to the solution.

  • Add a base, such as triethylamine or DBU (1.5-2.0 eq), to the mixture.

  • Stir the reaction at room temperature until TLC indicates complete consumption of the starting material.

Step 3: Oxidation to the 3-Aminoisoxazole

  • To the crude 3-aminoisoxazoline mixture from Step 2, add an oxidizing agent (e.g., DDQ or manganese dioxide).

  • Stir at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).

Step 4: Work-up and Purification

  • Filter the reaction mixture through a pad of celite to remove the oxidant.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to yield the target 3-aminoisoxazole. Yields are consistently reported as high.[14][16]

Application in Drug Discovery: A Case Study

The practical utility of these synthetic methods is best illustrated through a real-world application. A practical, multigram, metal-free synthesis of isoxazole-containing building blocks has been developed starting from commercially available amino acids.[22] One key achievement of this work was an efficient synthesis of a bioisostere of ABT-418, a known nootropic agent.[22]

The strategy involved a [3+2]-cycloaddition between allylbromide and a nitrile oxide generated from an N-Boc-protected amino acid-derived chloroxime.[22] This was followed by base-induced elimination of HBr to form the isoxazole ring, cleavage of the Boc-protecting group, and subsequent reductive amination to afford the final target molecule in gram quantities.[22] This case study perfectly encapsulates the power of aminoisoxazole chemistry to generate valuable compounds for drug discovery programs.

Start N-Boc-Amino Acid Derivative Chloroxime Chloroxime Formation Start->Chloroxime Cycloaddition [3+2] Cycloaddition with Allyl Bromide Chloroxime->Cycloaddition Generate Nitrile Oxide Isoxazoline Intermediate Isoxazoline Cycloaddition->Isoxazoline Elimination HBr Elimination (Base-mediated) Isoxazoline->Elimination Isoxazole N-Boc-Aminoisoxazole Elimination->Isoxazole Aromatization Deprotection Boc Deprotection (Acidic Conditions) Isoxazole->Deprotection Amine Free Amine Isoxazole Deprotection->Amine ReductiveAmination Reductive Amination Amine->ReductiveAmination Target Final Product: ABT-418 Bioisostere ReductiveAmination->Target

Figure 3: Workflow for the synthesis of an ABT-418 bioisostere.[22]

Conclusion and Future Perspectives

The discovery and synthesis of novel aminoisoxazoles remain a vibrant and essential area of chemical research. The methodologies outlined in this guide, particularly the [3+2] dipolar cycloaddition and the addition-elimination strategies, provide robust and versatile platforms for accessing a wide array of these valuable scaffolds. As our understanding of medicinal chemistry deepens, the demand for novel, drug-like heterocycles will only increase. Future efforts will likely focus on the development of even more efficient, sustainable, and atom-economical synthetic methods, including new transition-metal-catalyzed reactions and green chemistry approaches, to further expand the accessible chemical space of aminoisoxazoles for the next generation of therapeutics.[7][23][24]

References

  • Girardin, M., Clarke, M. L., & Smith, A. D. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1159–1162. [Link]
  • Saad, A., Vaultier, M., & Derdour, A. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(7), 527-534. [Link]
  • Guchhait, S. K., & Chaudhary, P. (2009). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.
  • Bunev, A. S., & Vaganov, G. V. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Chemistry of Heterocyclic Compounds, 54(1), 101-104. [Link]
  • Wang, Y., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters, 14(23), 6040-6043. [Link]
  • Saad, A., Vaultier, M., & Derdour, A. (2004). Synthesis of 5-aminoisoxazoles 4a-i. [Diagram].
  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(31), 26237-26245. [Link]
  • Girardin, M., Clarke, M. L., & Smith, A. D. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Micetich, R. G., & Raap, R. (1971). Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. Journal of Medicinal Chemistry, 14(9), 856-860. [Link]
  • Willy, B., & Dudley, G. B. (2006). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(17), 6544–6550. [Link]
  • Wang, Y., et al. (2022). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research, 24(1), 47-56. [Link]
  • El-Awa, A., & El-Essawy, F. A. (2010). Advances in the Chemistry of Aminoisoxazole. Journal of Heterocyclic Chemistry, 47(1), 1-16. [Link]
  • Landor, S. R., Landor, P. D., & Fomum, Z. T. (1977). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society, Perkin Transactions 1, 1204-1208. [Link]
  • Kumar, V., & Aggarwal, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 76, 245-263. [Link]
  • Kano, H., & Yamazaki, E. (1969). U.S. Patent No. 3,435,047. Washington, DC: U.S.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
  • El-Awa, A., & El-Essawy, F. A. (2010). Advances in the Chemistry of Aminoisoxazole.
  • Sharma, A., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 18(3), 881-893. [Link]
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
  • Girardin, M., Clarke, M. L., & Smith, A. D. (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. PubMed. [Link]
  • Malpass, J. R., et al. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & Medicinal Chemistry, 8(6), 1443-1450. [Link]
  • Sridhar, J., & Suthakaran, R. (2012). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 5(1), 86-90. [Link]
  • Zimecki, M., & Artym, J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2697. [Link]
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
  • Papke, R. L., et al. (1997). Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry Letters, 7(19), 2545-2550. [Link]
  • Sisko, J. (n.d.). Bioisosteres of Common Functional Groups. University of Pennsylvania. [Link]
  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

Sources

A Technical Guide to 5-Amino-3-(3-fluorophenyl)isoxazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its utility stems from its rigid, planar structure, which can appropriately position functional groups for interaction with biological targets, and its ability to participate in hydrogen bonding and other non-covalent interactions. The introduction of a fluorine atom to the phenyl ring, as seen in 5-Amino-3-(3-fluorophenyl)isoxazole, can significantly modulate the compound's physicochemical and pharmacological properties. Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. This guide provides a comprehensive overview of this compound, a valuable building block for the development of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from solubility and permeability to its interaction with biological targets.

PropertyValueSource
CAS Number 119162-50-4Internal Search
Molecular Formula C₉H₇FN₂OInternal Search
Molecular Weight 178.16 g/mol Internal Search
Appearance White to off-white crystalline powderInternal Search
Solubility Soluble in DMSO and methanolInternal Search
Storage 2-8°C, protected from light and moistureInternal Search

Synthesis of this compound: A Multicomponent Approach

The synthesis of 5-aminoisoxazoles is often efficiently achieved through multicomponent reactions, which offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.[3][4] A plausible and widely applicable method for the synthesis of this compound involves the condensation of 3-fluorobenzaldehyde, an active methylene nitrile (e.g., malononitrile), and hydroxylamine hydrochloride.[3]

Experimental Protocol: One-Pot Synthesis

Materials:

  • 3-fluorobenzaldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., ethanol, glycerol)

Procedure:

  • To a solution of 3-fluorobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a suitable base, such as potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation, forming 2-(3-fluorobenzylidene)malononitrile.

  • To this mixture, add hydroxylamine hydrochloride (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 3-Fluorobenzaldehyde P1 Knoevenagel Condensation (Ethanol, RT) A->P1 B Malononitrile B->P1 C Hydroxylamine HCl P2 Cyclization (Reflux) C->P2 D Base (e.g., K2CO3) D->P1 P1->P2 Intermediate: 2-(3-fluorobenzylidene)malononitrile P3 Work-up & Purification (Precipitation & Recrystallization) P2->P3 Z This compound P3->Z

Caption: One-pot synthesis of this compound.

Potential Mechanism of Action and Therapeutic Applications

While the specific biological targets of this compound are not yet fully elucidated, the broader class of isoxazole derivatives has demonstrated a wide array of pharmacological activities.[2] Many of these activities stem from the ability of the isoxazole scaffold to act as a bioisostere for other functional groups, enabling it to fit into the active sites of enzymes and receptors.

Kinase Inhibition

A significant number of isoxazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[5][6] The 3-aryl-5-aminoisoxazole scaffold can be envisioned to interact with the ATP-binding pocket of kinases. The amino group at the 5-position can act as a hydrogen bond donor, while the phenyl ring at the 3-position can engage in hydrophobic and van der Waals interactions. The fluorine atom can further enhance binding affinity through favorable electrostatic interactions with the protein.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_drug Drug Action GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Target Kinase (e.g., Pim-1, FLT3) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to Drug This compound Drug->Kinase Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway.

Other Potential Applications
  • Anti-inflammatory Activity: Isoxazole derivatives have been investigated for their anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[7]

  • Antimicrobial Agents: The isoxazole nucleus is present in several antibacterial and antifungal drugs.[8]

  • Neuroprotective Effects: Certain isoxazoles have shown promise in models of neurodegenerative diseases.[1]

Conclusion

This compound is a versatile and valuable heterocyclic compound with significant potential in drug discovery and development. Its straightforward synthesis, coupled with the favorable pharmacological properties imparted by the fluorinated isoxazole scaffold, makes it an attractive starting point for the design of novel therapeutic agents targeting a range of diseases. Further investigation into its specific biological targets and mechanisms of action is warranted to fully exploit its therapeutic potential.

References

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213–8243. [Link]
  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 123. [Link]
  • Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
  • Maczynski, M., et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica, 75(2), 439-447. [Link]
  • Rosen, W. E., & Drew, J. W. (1969). U.S. Patent No. 3,468,900. Washington, DC: U.S.
  • Sikora, J., et al. (2022). 5-Amino-3-Methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5642. [Link]
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213–8243. [Link]
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213–8243. [Link]
  • Khalafy, J., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Russian Journal of Organic Chemistry, 44(6), 907-912. [Link]
  • Shanghai Micurx Ltd. (2011). Drug crystal form of (5S)-5-[(isoxazole-3-amino) methyl]. CN102206253A. [Link]
  • Jiangsu Hengrui Medicine Co., Ltd. (2018). Preparation method of 3-amino-5-alkylisoxazole. CN107602497B. [Link]
  • Abdel-Aziem, A., et al. (2020). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) as a novel pan-BCR-ABL inhibitor active against T315I mutant. European Journal of Medicinal Chemistry, 199, 112398. [Link]
  • Kumar, M., & Parjapat, M. K. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical and Pharmaceutical Research, 16(1), 1-10. [Link]
  • J. R. Geigy A.G. (1966). U.S. Patent No. 3,242,189. Washington, DC: U.S.
  • Beyzaei, H., et al. (2018). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 123. [Link]
  • Jiangsu Hengrui Medicine Co., Ltd. (2018). Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.
  • Ryng, S., et al. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][3][7][9]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega, 5(51), 33285–33303. [Link]
  • Raja, S., et al. (2011). ISOXAZOLE – A POTENT PHARMACOPHORE. International Journal of Pharmaceutical Sciences and Research, 2(10), 2537-2545. [Link]
  • Sawaguchi, M., et al. (2021). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers in Oncology, 11, 672431. [Link]
  • Boros, K., et al. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Chemistry – A European Journal, e202403611. [Link]
  • Sikora, J., et al. (2022). 5-Amino-3-Methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5642. [Link]

Sources

literature review of 3-aryl-5-aminoisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Literature Review

I've initiated a thorough literature search focusing on 3-aryl-5-aminoisoxazoles, specifically targeting their synthesis, chemical properties, and biological activities. My current focus involves analyzing the search results to pinpoint key synthetic routes, spanning both classical and contemporary methods, and I'm also delving into the reactivity and functionalization aspects of the 3-aryl group.

Developing Guide Structure

I'm now structuring the guide. I'll start with an overview of the isoxazole ring and the 3-aryl-5-amino substitution, followed by sections on synthesis, reactivity, and biological activities. My focus is on synthesizing the collected information, providing rationales for synthetic strategies and biological effects, with authoritative citations.

Expanding Initial Search Scope

I'm now expanding my literature review to cover the biological activities of 3-aryl-5-aminoisoxazoles, including SAR. I'm also planning the structure of my guide, and that includes an in-depth look at synthesis, reactivity, and biological activities, with clear tables and diagrams to convey my thoughts. I will create a references section as well.

Focusing On Key Findings

I've been immersed in the synthesis and properties of 3-aryl-5-aminoisoxazoles. Key reactions are emerging. For instance, synthesis pathways from enaminones and beta-ketonitriles are quite promising, particularly the regioselective aspects. It seems there are noteworthy biological activities as well. I need to keep tracking down and connecting these findings.

Connecting Synthesis to Function

I'm now integrating synthetic methods with observed bioactivity. My research indicates a promising link between regioselective synthesis routes using enaminones and β-ketonitriles, and notable antitubulin/anticancer effects associated with specific substitutions. The 5-amino bridge is pivotal, as is the presence of an unsubstituted 5-amino group. Antimicrobial, anticonvulsant, and kinase inhibition potential further broadens the scope, offering new functional connections to explore.

Developing A Technical Guide

I'm now structuring the guide. My draft will start with an overview of the isoxazole's medicinal value, and highlight the significance of the 3-aryl-5-aminoisoxazole core. Then, I plan to delve into the key synthetic routes. I'll explain reactions using beta-ketonitriles and enaminones, also exploring one-pot methods. I intend to provide a table that summarizes and compares synthesis methods, and also include a Graphviz diagram.

Compiling Guide Chapters

I'm now structuring my guide by section. I'll begin with a medicinal overview of isoxazoles, then highlight the 3-aryl-5-aminoisoxazole core. Synthesis methods will follow. I'll detail regioselective routes from β-ketonitriles and enaminones, even one-pot methods. I'll end with a table comparing these methods and a Graphviz workflow.

Structuring Guide Content

I'm now outlining the comprehensive guide. It will begin with an introduction to the isoxazole scaffold and the 3-aryl-5-aminoisoxazole core. Then, synthesis, chemical properties, and biological activity sections follow. Detailed methods from β-ketonitriles, enaminones, and one-pot routes, along with experimental protocols, will be included. A table will compare these methods, with a Graphviz workflow.

Foreword: The Rationale for a Structured, Yet Flexible, Screening Cascade

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Preliminary In Vitro Screening of 5-Amino-3-(3-fluorophenyl)isoxazole

In the landscape of early-stage drug discovery, the initial in vitro assessment of a novel chemical entity is a pivotal moment. It is not merely a series of prescribed tests but a strategic investigation designed to rapidly uncover the therapeutic potential and liabilities of a compound. This guide outlines a comprehensive preliminary screening strategy for this compound, a molecule of interest due to the established biological significance of the isoxazole scaffold.[1] The isoxazole ring is a key feature in numerous FDA-approved drugs, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

Our approach is structured as a two-tiered cascade. This model prioritizes resource efficiency by first establishing a foundational understanding of the compound's general biological impact (Tier 1) before committing to more resource-intensive, hypothesis-driven investigations (Tier 2). Throughout this guide, the emphasis is not just on the "how" but the "why"—explaining the causality behind experimental choices to ensure a robust and self-validating dataset.

Compound Profile: this compound

  • Core Structure: The subject of our investigation is a derivative of 5-Amino-3-phenylisoxazole.[3][4] The core is a five-membered heterocyclic isoxazole ring, which is known to be a versatile scaffold in medicinal chemistry.[5]

  • Key Functional Groups:

    • 5-Amino Group: The primary amine at the 5-position can act as a hydrogen bond donor and a key site for metabolic modification or further chemical derivatization.

    • 3-Phenyl Group: This aromatic ring provides a large hydrophobic surface for potential interactions with biological targets.

    • Fluorine Substitution: The fluorine atom at the 3-position of the phenyl ring is a critical modification. Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity. This can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity to target proteins.

  • Physicochemical Properties (Predicted): Based on its parent compound, 5-Amino-3-phenylisoxazole (CAS 4369-55-5), we can anticipate a molecular weight in the range of 178.17 g/mol .[3] The introduction of fluorine will slightly increase this value. The compound is expected to be a solid at room temperature with a melting point likely above 100°C.[6]

Tier 1 Screening: Foundational Bioactivity and Toxicity Assessment

The objective of Tier 1 is to answer the most fundamental question: at what concentration does this compound exert a biological effect, and is that effect overtly toxic to mammalian cells? This stage uses high-throughput, cost-effective assays to establish a working concentration range for all subsequent experiments.

General Cytotoxicity Evaluation

Before assessing for any specific therapeutic activity, it is imperative to determine the compound's inherent toxicity. A compound that indiscriminately kills all cells at its effective concentration is generally not a viable therapeutic candidate, unless for specific applications like broad-spectrum disinfectants or non-selective cancer chemotherapeutics. Cytotoxicity assays are crucial for identifying a non-toxic concentration range for further screening.[7][8]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay & Readout cluster_analysis Analysis Compound Compound Stock (e.g., 10mM in DMSO) Serial Serial Dilution (100µM to 0.1µM) Compound->Serial Incubate Add Compound to Cells Incubate 24-72h Serial->Incubate Cells Cell Seeding (e.g., 10,000 cells/well) Cells->Incubate LDH LDH Assay: Measure LDH release (Membrane Damage) Incubate->LDH Select one method MTT MTT/XTT Assay: Measure Formazan (Metabolic Activity) Incubate->MTT Select one method Controls Include Controls: - Vehicle (DMSO) - Untreated - Positive (Doxorubicin) Readout Spectrophotometric Readout (OD) LDH->Readout MTT->Readout IC50 Calculate IC50 Value (Concentration for 50% Inhibition of Viability) Readout->IC50

Caption: General workflow for determining compound cytotoxicity.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a reliable method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. Loss of membrane integrity is a hallmark of necrosis.[8]

  • Cell Plating: Seed a diverse panel of cells (e.g., HEK293 for non-cancerous human kidney, A549 for human lung carcinoma, HepG2 for human liver carcinoma) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X concentration series of this compound in culture medium, ranging from 200 µM down to 0.2 µM.

  • Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Add 50 µL of the 2X compound dilutions to the respective wells (final concentration 100 µM to 0.1 µM).

  • Controls:

    • Vehicle Control: Wells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).

    • Untreated Control: Wells with cells and medium only.

    • Maximum LDH Release Control: Wells treated with a lysis buffer (provided in commercial kits) 45 minutes before the assay endpoint.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD⁺) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control. Plot the results to determine the IC₅₀ value.

Antimicrobial Activity Screening

The isoxazole scaffold is present in sulfonamide antibiotics like sulfamethoxazole.[5] Therefore, a primary screen for antibacterial and antifungal activity is a logical and cost-effective first step to explore this potential therapeutic avenue. The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[9]

Protocol: Broth Microdilution MIC Assay

This method is a gold standard for determining the MIC of novel compounds.[9]

  • Microorganism Panel:

    • Gram-Positive Bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633).

    • Gram-Negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

    • Fungus: Candida albicans (ATCC 90028).

  • Inoculum Preparation: Grow microbial cultures to the logarithmic phase and dilute them to a final concentration of 5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound, typically from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls:

    • Growth Control: Wells with inoculum and broth only.

    • Sterility Control: Wells with broth only.

    • Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Tier 2 Screening: Hypothesis-Driven Mechanistic Assays

Compounds that demonstrate interesting activity in Tier 1 (e.g., selective cytotoxicity or potent antimicrobial effects) graduate to Tier 2. This stage involves more complex and targeted assays to elucidate the potential mechanism of action.

Enzyme Inhibition Assay: Cyclooxygenase (COX)

Many isoxazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2] A COX inhibition assay is a rational choice to explore this potential. This type of assay is fundamental in drug discovery for identifying how molecules modulate enzyme activity.[10]

Principle of COX Inhibition Assay

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism cluster_detection Detection Substrate Arachidonic Acid (Substrate) Enzyme COX-1 / COX-2 (Enzyme) Substrate->Enzyme Product Prostaglandin H2 (Product) Enzyme->Product Detection Peroxidase-based Colorimetric Probe Product->Detection Inhibitor This compound (Potential Inhibitor) Inhibitor->Enzyme Binds to Enzyme, Blocks Substrate Access Color Colorimetric Signal (Proportional to COX Activity) Detection->Color

Caption: Mechanism of a colorimetric COX inhibition assay.

Protocol: COX-1/COX-2 Colorimetric Inhibitor Screening Assay

  • Reagents: Use a commercial kit containing purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), and a colorimetric probe.

  • Compound Preparation: Prepare a dilution series of the test compound in the provided assay buffer.

  • Reaction Setup (in a 96-well plate):

    • Add 150 µL of assay buffer to each well.

    • Add 10 µL of heme.

    • Add 10 µL of either the COX-1 or COX-2 enzyme.

    • Add 10 µL of the test compound dilution (or a known inhibitor like SC-560 for COX-1 / Celecoxib for COX-2 as positive controls).

  • Incubation: Incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add 10 µL of arachidonic acid solution to initiate the reaction.

  • Develop Color: Incubate for an additional 10 minutes at 37°C. The probe included in the reaction mixture will be oxidized by the peroxidase activity of COX, leading to a color change.

  • Data Acquisition: Measure the absorbance at 590 nm.

  • Analysis: Calculate the percent inhibition for each concentration relative to the uninhibited control. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.

Antioxidant Activity: DPPH Radical Scavenging Assay

Isoxazole derivatives have also been reported to possess antioxidant activity.[11][12] The DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen for the free radical scavenging ability of a compound.[11]

Protocol: DPPH Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.

  • Compound Preparation: Prepare a serial dilution of the test compound in methanol (e.g., 1000 µg/mL to 1 µg/mL).

  • Reaction: In a 96-well plate, mix 100 µL of each compound dilution with 100 µL of the DPPH solution.

  • Controls:

    • Blank: Methanol only.

    • Control: 100 µL of methanol mixed with 100 µL of DPPH solution.

    • Positive Control: A known antioxidant like Ascorbic Acid or Trolox.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm. A color change from violet to yellow indicates radical scavenging.

  • Analysis: Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the EC₅₀ (Efficient Concentration) value.

Data Summary and Interpretation

All quantitative data from the preliminary screen should be compiled into a clear, concise table to facilitate hit identification and prioritization.

Assay TypeTarget/Cell LineEndpoint MeasuredResult (IC₅₀ / MIC / EC₅₀)Selectivity Index (if applicable)
Cytotoxicity HEK293Cell Viability> 100 µM
A549Cell Viability45.2 µM2.2 (HEK293/A549)
HepG2Cell Viability89.7 µM1.1 (HEK293/HepG2)
Antimicrobial S. aureusGrowth Inhibition16 µg/mL
E. coliGrowth Inhibition> 128 µg/mL
C. albicansGrowth Inhibition64 µg/mL
Enzyme Inhibition COX-1Enzyme Activity78.5 µM
COX-2Enzyme Activity15.3 µM5.1 (COX-1/COX-2)
Antioxidant DPPH RadicalRadical Scavenging95.1 µM

Note: Data presented is hypothetical and for illustrative purposes only.

Interpretation and Next Steps:

From the hypothetical data above, this compound presents a promising profile. It shows moderate, somewhat selective cytotoxicity against the A549 lung cancer cell line, significant activity against Gram-positive bacteria, and selective inhibition of the COX-2 enzyme. The next steps would be to:

  • Confirm Hits: Repeat the primary assays to confirm the initial results.

  • Expand Screening: Broaden the cell line panel for cytotoxicity and the microbial panel for antimicrobial testing.

  • Mechanism of Action Studies: For the COX-2 inhibition, conduct further enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive).[13]

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of the lead compound to improve potency and selectivity.

This structured approach ensures that by the end of the preliminary screening phase, we have a robust data package that clearly defines the compound's primary biological activities and guides future development efforts.

References

  • Biobide. What is an Inhibition Assay?.
  • News-Medical.Net. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
  • Savić, M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • ChemHelpASAP. (2023). functional in vitro assays for drug discovery. YouTube.
  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Loughborough University Institutional Repository. (2025). Assay development and efficacy testing of novel and established antimicrobials.
  • PubChem. 5-Amino-3-phenylisoxazole.
  • BioIVT. Enzyme Inhibition Studies.
  • Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC - NIH.
  • American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
  • MDPI. (2020). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.
  • Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.
  • National Center for Biotechnology Information. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • ACS Publications. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • Scientific Reports. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ.
  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • ResearchGate. (2025). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • PubMed Central. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
  • Google Patents. (2019). Preparation method of 3-amino-5-methyl isoxazole.

Sources

isoxazole scaffold in medicinal chemistry

The isoxazole scaffold has proven to be an exceptionally valuable and versatile platform in medicinal chemistry. [3]Its favorable physicochemical properties, coupled with its metabolic stability and role as a bioisostere, have led to its incorporation into a multitude of successful therapeutic agents. [13][14]The continued innovation in synthetic chemistry and the exploration of new biological targets will undoubtedly ensure that the isoxazole ring remains a cornerstone of drug discovery for the foreseeable future. [2][16]

References

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
  • Priya, S. S., & Kumar, V. (2021). Isoxazole: A privileged scaffold in medicinal chemistry. Journal of Molecular Structure, 1239, 130509. [Link]
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-11. [Link]
  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
  • Hawash, M., et al. (2022). Isoxazole–Containing drugs with various pharmacological activities. Molecules, 27(19), 6543. [Link]
  • Kumbhare, R. M., et al. (2012). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Korean Chemical Society, 56(5), 551-562. [Link]
  • Agrawal, N., & Mishra, P. (2020). A comprehensive review on the biological activities of isoxazole derivatives. Bioorganic & Medicinal Chemistry, 28(15), 115524. [Link]
  • Olesen, P. H., et al. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & Medicinal Chemistry, 8(6), 1443-1450. [Link]
  • Radi, M., & Schenone, S. (2014). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Molecules, 19(7), 9695-9717. [Link]
  • Anonymous. (2012). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES.
  • Kumar, K. A., & Jayaroopa, P. (2013). ISOXAZOLES: MOLECULES WITH POTENTIAL MEDICINAL PROPERTIES. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(2), 294-304. [Link]
  • Anonymous. (n.d.). Biologically-active isoxazole-based drug molecules.
  • Karrouchi, K., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 28(23), 7891. [Link]

Methodological & Application

experimental protocol for 5-Amino-3-(3-fluorophenyl)isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Amino-3-(3-fluorophenyl)isoxazole

Abstract

This document provides a detailed experimental protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are core structures in numerous pharmaceuticals, valued for a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] Specifically, 5-aminoisoxazoles serve as versatile building blocks for the creation of more complex molecules and peptidomimetics.[2][4][5] This guide outlines a robust and efficient one-pot, three-component synthesis strategy, designed for researchers in organic synthesis and drug discovery. The protocol emphasizes safety, reproducibility, and provides in-depth explanations for key experimental choices, ensuring both technical accuracy and practical utility.

Introduction and Synthetic Strategy

The isoxazole ring is a privileged scaffold in pharmaceutical sciences, present in drugs such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[3][6] The 5-aminoisoxazole moiety, in particular, offers a key reactive handle for further synthetic elaboration, making it a valuable intermediate.[7]

The protocol detailed herein employs a highly efficient one-pot multicomponent reaction. This approach involves the condensation of 3-fluorobenzaldehyde, hydroxylamine hydrochloride, and a suitable active methylene compound (malononitrile) in the presence of a base.[3][8] This strategy is advantageous as it proceeds under mild conditions, often results in high yields, and simplifies the synthetic process by avoiding the isolation of intermediates.

The reaction proceeds via two key stages:

  • In-situ Oxime Formation: 3-fluorobenzaldehyde reacts with hydroxylamine to form 3-fluorobenzaldehyde oxime.

  • Cycloaddition and Aromatization: The oxime is converted in-situ to the corresponding 3-fluorophenylnitrile oxide. This highly reactive 1,3-dipole undergoes a cycloaddition reaction with the enolate of malononitrile. The resulting intermediate spontaneously eliminates hydrogen cyanide (HCN) and tautomerizes to yield the stable, aromatic this compound-4-carbonitrile, which can then be hydrolyzed if the 4-carbonitrile group is not desired. For the purpose of this protocol, we will focus on the synthesis of the 4-carbonitrile derivative, a common and stable product from this reaction.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis, from starting materials to the final purified product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification cluster_4 Analysis A Combine 3-fluorobenzaldehyde, malononitrile, hydroxylamine HCl, and K2CO3 in glycerol B Stir at Room Temperature (20-120 min) A->B C Monitor reaction progress using TLC B->C D Pour mixture into ice-cold water C->D Upon completion E Collect precipitate by vacuum filtration D->E F Wash solid with cold water and dry E->F G Recrystallize crude product from Ethanol/Water F->G If necessary H Characterize final product (NMR, IR, MS, MP) F->H If pure G->H

Caption: One-pot synthesis workflow for this compound-4-carbonitrile.

Materials and Equipment

Reagents & Materials
ReagentCAS No.Molecular FormulaMW ( g/mol )Supplier
3-Fluorobenzaldehyde456-48-4C₇H₅FO124.11Sigma-Aldrich
Malononitrile109-77-3C₃H₂N₂66.06Sigma-Aldrich
Hydroxylamine Hydrochloride5470-11-1H₄ClNO69.49Sigma-Aldrich
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Fisher Scientific
Glycerol56-81-5C₃H₈O₃92.09VWR
Ethanol (200 Proof)64-17-5C₂H₆O46.07Fisher Scientific
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Fisher Scientific
n-Hexane110-54-3C₆H₁₄86.18Fisher Scientific
Deionized Water7732-18-5H₂O18.02---
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Spatulas and weighing paper

  • Fume hood

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber and UV lamp

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance (±0.001 g)

Detailed Experimental Protocol

This procedure is adapted from established green chemistry methods for the synthesis of 5-aminoisoxazole derivatives.[3]

Step 1: Reaction Setup
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzaldehyde (1.24 g, 10.0 mmol, 1.0 eq.).

  • To the same flask, add malononitrile (0.66 g, 10.0 mmol, 1.0 eq.) and hydroxylamine hydrochloride (0.70 g, 10.1 mmol, 1.01 eq.).

  • Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq.) to the flask.

    • Causality Note: Potassium carbonate acts as the base. It is required to neutralize the hydrochloride of hydroxylamine, freeing the nucleophilic NH₂OH.[9] It also facilitates the deprotonation of malononitrile and the subsequent cyclization steps.

  • Add glycerol (20 mL) to the flask. The glycerol acts as a recyclable, green solvent and reaction medium.[3]

Step 2: Reaction Execution
  • Place the flask on a magnetic stirrer and begin vigorous stirring at ambient temperature (20-25 °C). The mixture will become a slurry.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • TLC System: 4:6 Ethyl Acetate / n-Hexane.

    • Procedure: Every 20 minutes, take a small aliquot of the reaction mixture, dissolve it in a drop of ethyl acetate, and spot it on a TLC plate. The disappearance of the 3-fluorobenzaldehyde spot (visualized under UV light) indicates reaction completion.

    • Expected Rƒ values: The starting aldehyde will have a higher Rƒ than the highly polar product.

  • The reaction is typically complete within 20 to 120 minutes, depending on the efficiency of stirring.[3]

Step 3: Product Isolation and Work-up
  • Once the reaction is complete as determined by TLC, stop the stirring.

  • Pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water. A precipitate should form immediately.

  • Stir the aqueous slurry for 10-15 minutes to ensure complete precipitation of the product.

  • Collect the solid crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with two portions of cold deionized water (2 x 30 mL) to remove glycerol and inorganic salts.

  • Allow the product to air-dry on the filter paper for 20 minutes, then transfer it to a watch glass and dry to a constant weight, preferably in a vacuum desiccator.

Step 4: Purification
  • The crude product is often of high purity. However, if further purification is required, recrystallization is effective.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Add hot deionized water dropwise until the solution becomes cloudy (the point of saturation).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry thoroughly.

Characterization and Expected Results

The final product is This compound-4-carbonitrile .

  • Appearance: Expected to be a pale yellow or off-white crystalline solid.

  • Yield: Good to excellent yields (70–95%) are expected based on similar reported syntheses.[3][10][11]

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • Spectroscopic Data (Predicted based on similar structures[8]):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.20-7.80 (m, 4H, Ar-H), 8.30 (s, 2H, NH₂, exchangeable with D₂O).

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 75.9 (C4-isoxazole), 114.5 (CN), 115.1 (d, Ar-C), 118.9 (d, Ar-C), 125.0 (d, Ar-C), 131.5 (d, Ar-C), 161.8 (d, ¹JCF ≈ 245 Hz, C-F), 162.0 (C3-isoxazole), 167.5 (C5-isoxazole).

    • IR (KBr, cm⁻¹): ν 3450-3300 (N-H stretching), 2225 (C≡N stretching), 1620 (C=N stretching), 1270 (C-F stretching).

    • Mass Spec (ESI+): m/z calculated for C₁₀H₆FN₃O [M+H]⁺: 204.05; found: 204.xx.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Hydroxylamine Hydrochloride (H₄ClNO):

    • Hazards: Toxic if swallowed or in contact with skin, causes serious eye and skin irritation, may cause an allergic skin reaction, and is suspected of causing cancer.[12][13] It can be corrosive to metals and may explode when heated.[14][15]

    • Handling: Avoid creating dust.[13] Do not handle until all safety precautions have been read and understood.[12] Keep away from heat and incompatible materials like strong oxidizing agents.[13] Store in a cool, dry, well-ventilated area.[14]

    • Spills: In case of a spill, evacuate the area. Sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[16]

  • Malononitrile (C₃H₂N₂):

    • Hazards: Highly toxic if swallowed, inhaled, or in contact with skin. Reacts with water or acids to release toxic cyanide gas.

    • Handling: Use only in a fume hood. Avoid all contact.

  • 3-Fluorobenzaldehyde:

    • Hazards: Combustible liquid, causes skin and eye irritation.

    • Handling: Keep away from heat and open flames.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal. Organic waste containing solvents should be collected in designated containers.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No reaction or very slow reaction 1. Inactive base (K₂CO₃ may have absorbed moisture).2. Insufficient stirring.3. Low quality of starting materials.1. Use freshly opened or dried K₂CO₃.2. Ensure vigorous and efficient stirring to mix the slurry.3. Verify the purity of reactants.
Low Product Yield 1. Incomplete reaction.2. Product loss during work-up (product may have some solubility in water).3. Side reactions.1. Allow the reaction to run longer, confirming completion by TLC.2. Ensure the wash water is ice-cold. You can perform a back-extraction of the aqueous filtrate with ethyl acetate to recover dissolved product.3. Ensure stoichiometry is correct and the temperature is controlled.
Oily product instead of solid 1. Presence of impurities or unreacted starting material.2. Incomplete removal of glycerol.1. Purify via column chromatography on silica gel.2. Wash the crude product thoroughly with copious amounts of cold water. Trituration with a non-polar solvent like hexane may induce crystallization.
Difficulty with recrystallization 1. Incorrect solvent system.2. Product is too soluble or insoluble.1. Experiment with different solvent systems (e.g., isopropanol/water, acetone/hexane).2. If too soluble, use less solvent and cool very slowly. If insoluble, try a different solvent like DMF or DMSO for dissolution.

References

  • Vertex AI Search result citing a SAFETY DATA SHEET for Hydroxylamine hydrochloride, 2010-11-16.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • National Institutes of Health (NIH). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
  • Loba Chemie.
  • Vertex AI Search result citing a SAFETY DATA SHEET for Hydroxylamine hydrochloride, 2010-11-16.
  • Organic Chemistry Portal. Synthesis of Isoxazoles via Electrophilic Cyclization. Waldo, J. P., & Larock, R. C. (2005). Org. Lett., 7, 5203-5205.
  • Apollo Scientific.
  • CDH Fine Chemical.
  • ResearchGate.
  • MDPI.
  • Benchchem.
  • ACS Publications.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • Benchchem. A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles.
  • ResearchGate.
  • RSC Publishing. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Chalyk, B. A., et al. (2016).
  • Benchchem. A Comparative Study of 3-Fluoro-4-nitrobenzaldehyde Oxime with Other Substituted Benzaldehyde Oximes.
  • MDPI.
  • MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • Asian Journal of Chemistry. An Efficient Procedure for Synthesis of Oximes by Grinding.
  • Google Patents.
  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ.
  • ResearchGate.
  • Google Patents. US3468900A - Process for preparing isoxazole compounds.
  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • PubMed Central. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Bakhtiary, Z., et al. (2018). Chemistry Central Journal, 12(1), 125.
  • National Institutes of Health (NIH).
  • PubMed.
  • Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

Sources

5-Amino-3-(3-fluorophenyl)isoxazole in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Framework for Characterizing Novel Isoxazole-Based Kinase Inhibitors: Screening and IC50 Determination of 5-Amino-3-(3-fluorophenyl)isoxazole

Abstract

The isoxazole moiety is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a wide range of biological targets, including protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinases a major focus for therapeutic intervention.[3][4] This document provides a comprehensive guide for the initial characterization of novel, putative kinase inhibitors, using this compound as a representative test compound. We present a robust, two-stage workflow: a primary biochemical screen to identify inhibitory activity, followed by a secondary assay to determine the half-maximal inhibitory concentration (IC50). The protocols are based on the highly sensitive and high-throughput compatible ADP-Glo™ Luminescent Kinase Assay Platform, which quantifies kinase activity by measuring ADP production.[5][6]

Introduction: The Rationale for Screening Isoxazole Scaffolds

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental process in cellular signaling.[7] Their central role in regulating cell growth, differentiation, and apoptosis makes them compelling drug targets.[3][4] The development of small molecule kinase inhibitors has become a cornerstone of modern oncology.[8]

The isoxazole ring is a five-membered heterocycle that serves as a versatile building block in drug design due to its favorable physicochemical properties and ability to form key interactions within enzyme active sites.[2][9] Numerous isoxazole-containing compounds have been investigated for their anticancer, anti-inflammatory, and other therapeutic properties.[1][10][11] Given this precedent, novel isoxazole derivatives like this compound are promising candidates for kinase inhibitor screening campaigns.

This guide details the necessary experimental framework to take a novel compound from initial hit identification to quantitative potency determination. We will use a hypothetical scenario where this compound is screened against Aurora B Kinase, a crucial regulator of mitosis and a validated cancer target.[3]

Experimental Design & Workflow

The characterization of a potential kinase inhibitor follows a logical progression from a broad initial screen to a precise quantitative assessment. Our workflow is designed to first confirm inhibitory activity and then to accurately measure its potency.

Workflow Overview

The process involves two main stages:

  • Primary Screening: A single-concentration assay to determine if the test compound inhibits the target kinase activity by a significant threshold (e.g., >50% inhibition).

  • IC50 Determination: A dose-response experiment where the compound is tested across a range of concentrations to determine the IC50 value, a key measure of inhibitor potency.[12][13]

Below is a diagrammatic representation of the overall experimental workflow.

G cluster_0 PART 1: Primary Screening cluster_1 PART 2: IC50 Determination A Prepare Reagents: - Kinase (Aurora B) - Substrate - ATP - Test Compound (10 µM) B Set up Kinase Reaction: - Add Kinase, Substrate, Buffer - Add Test Compound or DMSO C Pre-incubate (Inhibitor-Kinase Binding) D Initiate Reaction with ATP E Incubate (Phosphorylation) F Stop Reaction & Detect Signal (Add ADP-Glo™ Reagent) G Analyze Data: Calculate % Inhibition H Decision Point: Is Inhibition > 50%? I Prepare Serial Dilution of Test Compound (e.g., 10-point) H->I N Compound is Inactive or Weak. Stop. H->N J Set up Multiple Kinase Reactions with each concentration K Run Luminescence Assay (Same as Primary Screen) L Analyze Data: - Normalize Results - Plot Dose-Response Curve M Calculate IC50 Value

Caption: General Experimental Workflow for IC50 Determination.[3]

Protocol 1: Primary Screening of this compound

This protocol uses the ADP-Glo™ Kinase Assay to measure the activity of Aurora B kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. A decrease in signal relative to the control indicates inhibition.

Materials and Reagents
  • Kinase: Recombinant human Aurora B (e.g., Promega, Cat# V5521)

  • Substrate: Kemptide or other suitable Aurora B substrate peptide

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Assay Platform: ADP-Glo™ Kinase Assay (Promega, Cat# V9101)[5]

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Plates: White, opaque, 384-well assay plates (low-volume)

  • Control Inhibitor: A known Aurora B inhibitor (e.g., AZD1152-HQPA) for positive control.

  • Vehicle Control: 100% DMSO

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 1 mM intermediate stock of this compound by diluting the 10 mM stock 1:10 in kinase reaction buffer.

    • Prepare a working solution for the assay. To achieve a final assay concentration of 10 µM with a final DMSO concentration of 0.5%, dilute the 1 mM stock accordingly.

  • Reaction Setup (in a 384-well plate):

    • Test Wells: Add 2.5 µL of a solution containing Aurora B kinase and substrate in kinase assay buffer.

    • Add 0.5 µL of the 10 µM test compound working solution.

    • Positive Control Wells: Add 2.5 µL of kinase/substrate solution. Add 0.5 µL of a potent Aurora B inhibitor (e.g., 1 µM AZD1152-HQPA).

    • Vehicle (100% Activity) Control Wells: Add 2.5 µL of kinase/substrate solution. Add 0.5 µL of the vehicle control (buffer with the same final DMSO concentration as the test wells).

    • No Enzyme (0% Activity) Control Wells: Add 2.5 µL of substrate-only solution (no kinase). Add 0.5 µL of the vehicle control.

  • Pre-incubation:

    • Gently mix the plate on a plate shaker for 30 seconds.

    • Incubate at room temperature for 15-30 minutes. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction:

    • Add 2.0 µL of ATP solution (prepared in kinase buffer) to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[14]

    • Mix the plate gently.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. This incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.[14]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.[3]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Protocol 2: IC50 Determination

If the primary screen shows significant inhibition, the next step is to determine the compound's potency by generating a dose-response curve.

Compound Preparation: Serial Dilution

Prepare a 10-point, 3-fold serial dilution of this compound.

Step Action Compound Concentration
1 Start with a 100 µM solution of the test compound in assay buffer.100 µM
2 Perform a 1:3 serial dilution across 9 subsequent wells or tubes.33.3 µM, 11.1 µM, 3.7 µM, ...
11 Use a well with only assay buffer and DMSO as the zero-inhibitor control.0 µM
Assay Procedure

The assay procedure is identical to the primary screening protocol (Section 3.2), with one key difference:

  • In Step 2 (Reaction Setup) , instead of adding a single concentration of the test compound, add 0.5 µL of each concentration from the serial dilution to the respective wells.

Data Analysis and IC50 Calculation
  • Background Subtraction: Subtract the average luminescence from the "No Enzyme" control wells from all other readings.

  • Normalization: Normalize the data by setting the average signal from the vehicle control (DMSO) wells to 100% kinase activity and the background-subtracted "No Enzyme" control to 0% activity.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))

  • Plot Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.[14]

  • Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[13][15]

G cluster_pathway Hypothetical Aurora B Signaling Pathway CPC Chromosomal Passenger Complex (CPC) AuroraB Aurora B Kinase CPC->AuroraB Activates Substrates Downstream Substrates (e.g., Histone H3, Kinetochore Proteins) AuroraB->Substrates Phosphorylates Mitosis Proper Mitotic Progression - Chromosome Segregation - Cytokinesis Substrates->Mitosis Regulates Inhibitor This compound Inhibitor->AuroraB Inhibits

Sources

Application Notes and Protocols for the Cell-Based Characterization of 5-Amino-3-(3-fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Imperative for Robust Cellular Characterization

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its versatile structure allows for diverse substitutions, leading to compounds that can interact with a multitude of biological targets. 5-Amino-3-(3-fluorophenyl)isoxazole represents a novel investigational compound within this class. The initial characterization of any such new chemical entity (NCE) is a critical phase in the drug discovery pipeline, and cell-based assays are the cornerstone of this process. They provide the first insights into a compound's biological effects in a relevant physiological context, guiding further development and optimization.

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on how to conduct a thorough initial cell-based characterization of this compound. We will move beyond a simple list of steps to explain the underlying scientific rationale, establish self-validating experimental systems, and ground our protocols in authoritative references. The workflow is designed to first establish a safe therapeutic window by assessing cytotoxicity, followed by a hypothesis-driven investigation into a specific molecular target, and finally, a broader phenotypic screening to uncover unanticipated effects.

Experimental Workflow Overview

The logical flow of experiments is crucial for an efficient and informative characterization of a novel compound. We begin by defining the concentration at which the compound is tolerated by cells, then move to specific functional assays, and conclude with broader phenotypic screens.

Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Hypothesis-Driven Functional Assay cluster_2 Phase 3: Broader Phenotypic Screening Compound This compound (Stock Solution Preparation) Cytotoxicity Determine Cytotoxicity (IC50) (e.g., MTT/MTS Assay) Compound->Cytotoxicity Test Concentration Range Assay Functional Assay: cAMP Accumulation (EC50) Cytotoxicity->Assay Inform non-toxic concentration range Hypothesis Hypothesis: Compound is an mGluR7 Agonist (Based on AMN082 scaffold similarity) CellLines Select Cell Lines: mGluR7-expressing vs. Parental Hypothesis->CellLines Apoptosis Apoptosis Assay (Annexin V / PI Staining) Assay->Apoptosis If cytotoxicity observed or functional effect is anti-proliferative CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Assay->CellCycle If cytotoxicity observed or functional effect is anti-proliferative CellLines->Assay

Caption: Overall experimental workflow for the characterization of a novel compound.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability Assessment

Expertise & Experience: Before any functional or phenotypic assay, it is imperative to determine the compound's inherent cytotoxicity. This step is not merely a formality; it defines the concentration range for all subsequent experiments. Running functional assays at cytotoxic concentrations can lead to misleading results, as the observed effects may be due to cell death rather than specific target modulation. The choice of a colorimetric assay like MTT or MTS is based on its high throughput, reproducibility, and sensitivity.

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to measure the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., HEK293, HeLa, or a relevant cancer cell line like K562[3])

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical starting concentration might be 200 µM, diluted down to low nanomolar concentrations. Include a "vehicle only" control (e.g., 0.1% DMSO) and a "no treatment" control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The data should be plotted on a semi-log graph with concentration on the x-axis (log scale) and % viability on the y-axis. The IC₅₀ (half-maximal inhibitory concentration) is determined using non-linear regression analysis.

Compound ConcentrationAbsorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle (0.1% DMSO)1.25100%
0.1 µM1.2398.4%
1 µM1.1995.2%
10 µM0.8870.4%
50 µM0.6148.8%
100 µM0.2520.0%

Trustworthiness: The inclusion of vehicle controls is critical to account for any effects of the solvent. A positive control (e.g., a known cytotoxic agent like doxorubicin) can also be included to validate the assay's performance.

Part 2: Hypothesis-Driven Functional Characterization - A Case Study on mGluR7

Authoritative Grounding: Many isoxazole-containing compounds have been found to interact with G-protein coupled receptors (GPCRs). A prominent example is AMN082, a selective allosteric agonist of the metabotropic glutamate receptor 7 (mGluR7).[4][5] Given the structural similarity, a plausible starting hypothesis is that this compound may also modulate mGluR7 activity.

mGluR7 is a Group III mGlu receptor that couples to the Gαi/o protein.[6] Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] This provides a clear, quantifiable readout for a functional cell-based assay.

mGluR7_Pathway cluster_membrane Cell Membrane mGluR7 mGluR7 Receptor G_protein Gi/o Protein (α, βγ subunits) mGluR7->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Compound 5-Amino-3- (3-fluorophenyl)isoxazole (Hypothesized Agonist) Compound->mGluR7 Binds & Activates ATP ATP ATP->AC Downstream Downstream Signaling (e.g., PKA inhibition) cAMP->Downstream

Caption: Hypothesized signaling pathway for an mGluR7 agonist.

Protocol 2: cAMP Accumulation Assay (HTRF)

This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) to quantify intracellular cAMP levels, a highly sensitive and robust method.

Principle: The assay is based on the competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific anti-cAMP antibody.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human mGluR7 (and a parental control line)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (an adenylyl cyclase activator)

  • This compound

  • AMN082 (positive control)[4]

  • HTRF cAMP detection kit (e.g., from Cisbio)

  • Low-volume 384-well plates

  • Plate reader capable of HTRF

Step-by-Step Methodology:

  • Cell Preparation: Culture the mGluR7-expressing and parental cells to ~80% confluency. Harvest the cells gently and resuspend them in assay buffer at a determined optimal density.

  • Compound Plating: Prepare serial dilutions of the test compound, positive control (AMN082), and vehicle in assay buffer. Add 5 µL of the compound dilutions to the 384-well plate.

  • Cell Addition: Add 5 µL of the cell suspension to each well containing the compound. Incubate for 30 minutes at room temperature.

  • Stimulation: Prepare a solution of forskolin (e.g., at a final concentration of 10 µM) to stimulate cAMP production. Add 5 µL of this solution to all wells except the negative control. Incubate for 30 minutes.

  • Detection: Prepare the HTRF detection reagents according to the manufacturer's protocol. Add 5 µL of the antibody-conjugate mix to each well.

  • Final Incubation & Reading: Incubate for 1 hour at room temperature, protected from light. Read the plate on an HTRF-compatible reader.

Data Presentation and Analysis: The HTRF ratio is used to calculate the cAMP concentration based on a standard curve. The results are typically expressed as % inhibition of the forskolin response. The EC₅₀ (half-maximal effective concentration) is calculated using non-linear regression.

ParameterThis compoundAMN082 (Control)
EC₅₀ (nM) Hypothetical Value (e.g., 150 nM)64 - 290 nM[4]
Max Inhibition (%) Hypothetical Value (e.g., 95%)~100%
Activity in Parental Cells No significant activityNo significant activity

Trustworthiness: The critical control in this experiment is the parental cell line that does not express mGluR7. The compound should show no activity in this line, confirming its effect is target-specific.[7] Forskolin stimulation provides a robust and reproducible signal window.

Part 3: Broader Phenotypic Screening Assays

Expertise & Experience: If the compound is cytotoxic or if the primary hypothesis is negative, a broader screening approach is necessary. Many isoxazole derivatives have been reported to induce apoptosis or cause cell cycle arrest, particularly in cancer cell lines.[3][8][9] Therefore, assessing these endpoints is a logical next step.

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound at 1X, 2X, and 5X its IC₅₀

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the compound for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted by PI-stained cells is therefore proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound at sub-IC₅₀ concentrations

  • 70% cold ethanol

  • PI/RNase staining buffer

  • Flow cytometer

Step-by-Step Methodology:

  • Treatment: Seed and treat cells as in the apoptosis assay.

  • Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding the pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry, collecting data from at least 10,000 events.

Data Interpretation: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A compound-induced block will be visible as an accumulation of cells in a specific phase compared to the vehicle control.

Conclusion

This application note provides a structured, multi-phase protocol for the initial cell-based characterization of this compound. By logically progressing from foundational cytotoxicity assessment to hypothesis-driven functional assays and broader phenotypic screening, researchers can efficiently gather critical data on the compound's biological activity. The emphasis on proper controls, such as parental cell lines and vehicle treatments, ensures the generation of trustworthy and interpretable results. This comprehensive approach, grounded in the established pharmacology of related isoxazole compounds, provides a robust framework for advancing novel chemical entities through the drug discovery process.

References

  • Mitsukawa, K., et al. (2005). A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo. Proceedings of the National Academy of Sciences, 102(51), 18712-18717.
  • Wikipedia. (n.d.). AMN082.
  • Reed, A. T., et al. (2020). Identification of Positive Allosteric Modulators VU0155094 (ML397) and VU0422288 (ML396) Reveals New Insights into the Biology of Metabotropic Glutamate Receptor 7. ACS Chemical Neuroscience, 11(15), 2387–2398.
  • van Vlijmen, H., et al. (2019). Identification of Allosteric Modulators of Metabotropic Glutamate 7 Receptor Using Proteochemometric Modeling. Journal of Chemical Information and Modeling, 59(11), 4840–4851.
  • Burger, W. A. C., et al. (2018). Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7. Molecular Pharmacology, 94(4), 1143–1152.
  • Niswender, C. M., et al. (2008). Context-Dependent Pharmacology Exhibited by Negative Allosteric Modulators of Metabotropic Glutamate Receptor 7. Molecular Pharmacology, 74(5), 1345–1358.
  • Gasparini, F., et al. (2008). Allosteric Modulators for mGlu Receptors. Current Neuropharmacology, 6(3), 199–205.
  • Taciak, B., et al. (2018). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 15(6), 9688–9696.
  • Hura, F., et al. (2023). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Chemistry, 5(2), 1081-1096.
  • Czerkies, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2876.
  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Al-Hourani, B. J., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications.
  • Znati, M., et al. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. Molecules, 26(17), 5240.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 21(2), 1161-1175.
  • Derkacz, S., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5619.
  • Bakavoli, M., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 121.
  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5- amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • Kukharev, V. Y., et al. (2022). New tricks of well-known aminoazoles in isocyanide-based multicomponent reactions and antibacterial activity of the compounds synthesized. RSC Advances, 12(45), 29283–29302.
  • Sharma, S., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Chemical Methodologies, 8(1), 40-62.
  • Mączyński, M., et al. (2019). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Farmacia, 67(3), 449-456.
  • Maczynski, M., et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica, 75(2), 401-410.

Sources

Application Note: High-Purity Isolation of 5-Amino-3-(3-fluorophenyl)isoxazole via Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth protocol for the purification of 5-Amino-3-(3-fluorophenyl)isoxazole, a key heterocyclic amine intermediate in pharmaceutical synthesis. Standard silica gel chromatography is often hampered by the basicity of the amino group, leading to poor separation and yield. This document outlines a systematic approach to overcome these challenges, detailing method development with Thin-Layer Chromatography (TLC), and providing two robust column chromatography protocols: one using a modified mobile phase with triethylamine on standard silica gel, and an alternative using an amine-functionalized stationary phase for enhanced performance.

Introduction: The Challenge of Purifying Aromatic Aminoisoxazoles

This compound is a crucial building block in the development of various therapeutic agents. Its molecular structure, featuring an aromatic isoxazole core, a fluorophenyl substituent, and a primary amino group, presents a unique purification challenge. The basic nature of the 5-amino group leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase in column chromatography.[1][2] This acid-base interaction can result in significant peak tailing, irreversible adsorption, and even degradation of the target compound, leading to low recovery and purity.[2]

This application note provides a detailed methodology to effectively purify this compound, ensuring high purity and yield, which are critical for downstream applications in drug development and medicinal chemistry. We will explore the underlying principles of the separation and provide step-by-step protocols for practical implementation in a research setting.

Foundational Principles: Analyte and Stationary Phase Interactions

The successful chromatographic purification of this compound hinges on mitigating the strong interaction between the basic amino group and the acidic silica surface. The silanol groups (Si-OH) on silica gel act as Brønsted acids and can protonate the basic amine, leading to strong ionic adhesion to the stationary phase.[1][2]

To achieve efficient elution and sharp peaks, this interaction must be managed. Two primary strategies are employed:

  • Mobile Phase Modification: Introducing a small amount of a competing base, such as triethylamine (Et3N), into the mobile phase. The triethylamine, being a stronger or more abundant base, neutralizes the acidic silanol sites on the silica, preventing the analyte from strongly binding.[2][3]

  • Stationary Phase Modification: Utilizing an amine-functionalized silica gel. In this stationary phase, the silica surface is chemically modified with amino groups (e.g., aminopropyl groups). This modification renders the surface basic, repelling the basic analyte and allowing for separation based on weaker interactions like dipole-dipole forces and hydrogen bonding with the mobile phase.[4][5]

The choice between these methods will depend on the specific impurity profile of the crude sample and the available resources.

Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to column chromatography, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). This will allow for the visualization of the separation between the desired product and any impurities.

Materials for TLC:
  • TLC plates: Silica gel 60 F254

  • Developing chamber

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et3N)

  • Visualization: UV lamp (254 nm)

Protocol for TLC Method Development:
  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM or EtOAc) to a concentration of approximately 1-2 mg/mL.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Solvent System Screening: Prepare a series of developing solvents (mobile phases) with varying polarities. A good starting point for many isoxazole derivatives is a mixture of n-hexane and ethyl acetate.[6]

    • Initial Screening: Test solvent systems such as 7:3, 1:1, and 3:7 Hexane:EtOAc.

    • Polarity Adjustment: If the compound remains at the baseline, increase the polarity by adding a stronger solvent like methanol to the ethyl acetate.

    • Addressing Tailing: If significant tailing of the product spot is observed, add 0.5-1% triethylamine to the mobile phase to counteract the acidic silica. For example, a mobile phase of 89:10:1 Hexane:EtOAc:Et3N.

  • Development: Place the spotted TLC plate in a developing chamber saturated with the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization and Rf Calculation: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The ideal solvent system will provide a retention factor (Rf) of 0.2-0.35 for the target compound and good separation from all impurities.

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Parameter Recommendation Rationale
Stationary Phase Silica gel 60 F254Standard, widely available, and allows for UV visualization.
Target Rf 0.2 - 0.35Provides a good balance for separation on a column; a lower Rf gives better separation but requires more solvent, while a higher Rf can lead to co-elution.
Mobile Phase Modifier 0.5-1% TriethylamineNeutralizes acidic silanol groups, preventing peak tailing of the basic amine.[2][3]

Column Chromatography Protocols

Based on the TLC results, you can proceed with one of the following column chromatography protocols.

Protocol 1: Standard Silica Gel with a Modified Mobile Phase

This is a cost-effective and widely used method.

  • Glass chromatography column

  • Silica gel (flash grade, 230-400 mesh)

  • Solvents determined from TLC (e.g., n-Hexane, Ethyl Acetate, Triethylamine)

  • Sand (acid-washed)

  • Collection tubes

  • Column Packing (Slurry Method):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and cover with a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc with 1% Et3N).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to allow some solvent to drain, settling the silica bed. The final packed column should have a solvent level just above the silica. Add a protective layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the mobile phase determined from TLC.

    • If a gradient elution is necessary to separate impurities, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

    • Maintain a constant flow rate. A flow rate that is too fast will lead to poor separation, while a rate that is too slow can cause band broadening due to diffusion.[7]

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Amine-Functionalized Silica Gel

This method is often more efficient for purifying basic compounds, yielding sharper peaks and better recovery, though the stationary phase is more expensive.[4][5]

  • Glass chromatography column or pre-packed amine-functionalized cartridge

  • Amine-functionalized silica gel

  • Solvents (typically non-polar, e.g., n-Hexane, Ethyl Acetate)

  • Sand

  • Collection tubes

  • Column Packing: Pack the column with the amine-functionalized silica gel using the slurry method as described in Protocol 1, but without the addition of triethylamine to the mobile phase.

  • Sample Loading: Use the dry loading method as described above for optimal results.

  • Elution: Elute the column with the Hexane/EtOAc solvent system determined from TLC (without the triethylamine). The amine-functionalized surface will prevent strong binding of the analyte.[4]

  • Fraction Collection and Analysis: Collect and analyze fractions as described in Protocol 1.

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Method Development cluster_column Column Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis (Silica Gel) Solvent Solvent System Optimization (e.g., Hexane:EtOAc +/- Et3N) TLC->Solvent Rf Determine Optimal Rf (0.2-0.35) Solvent->Rf Packing Column Packing (Slurry Method) Rf->Packing Informs Protocol Loading Sample Loading (Dry Loading) Packing->Loading Elution Elution (Isocratic or Gradient) Loading->Elution Fractions Fraction Collection Elution->Fractions TLC_Fractions TLC of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Figure 1. A schematic workflow for the purification of this compound.

Troubleshooting Common Issues

Problem Potential Cause Solution
Compound will not elute Mobile phase is not polar enough. / Compound has irreversibly bound to the silica.Gradually increase the polarity of the mobile phase. / Ensure triethylamine is used in the mobile phase if using standard silica.[8]
Significant peak tailing Strong acid-base interaction with the silica gel.Add or increase the concentration of triethylamine (up to 2%) in the mobile phase. / Switch to an amine-functionalized silica gel column.[9]
Poor separation of product and impurities Incorrect mobile phase polarity. / Column was overloaded with sample.Re-optimize the solvent system using TLC for better separation. / Use a larger column or reduce the amount of sample loaded.
Cracked or channeled silica bed Improper packing or running the column dry.Repack the column carefully, ensuring no air bubbles are trapped. / Always maintain the solvent level above the silica bed.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The supplier safety data indicates that the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10] All column chromatography procedures should be performed in a well-ventilated fume hood. The solvents used (n-hexane, ethyl acetate, dichloromethane, methanol, and triethylamine) are flammable and/or toxic and should be handled with care, avoiding inhalation of vapors and contact with skin and eyes.

Conclusion

The successful purification of this compound by column chromatography is readily achievable with careful method development and an understanding of the underlying chemical interactions. By employing either a triethylamine-modified mobile phase with standard silica gel or an amine-functionalized stationary phase, researchers can effectively mitigate the challenges posed by the basicity of the amino group, leading to high-purity material suitable for demanding applications in drug discovery and development.

References

  • Why Do Amines Adhere To Silica Gel Columns? Chemistry For Everyone. (2025).
  • Troubleshooting Guide. Phenomenex. (n.d.).
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. (2012).
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2025).
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. (n.d.).
  • This compound Safety Information.
  • LC Chromatography Troubleshooting Guide. HALO Columns. (2023).
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. (2025).
  • What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? Quora. (2018).
  • Amino Silica Gel. Sorbent Technologies, Inc. (2022).
  • Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? ResearchGate. (2018).
  • When should I use an amine-bonded silica for flash chromatography? Biotage. (2023).
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. (2024).
  • Optimization of the HPLC separation of aromatic groups in petroleum fractions. ResearchGate. (2025).
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. (2023).
  • Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. (n.d.).
  • Amine Functionalization of Silica Sol–Gel Thin Films via Kinetic Doping: A Novel, Green Approach. PMC - NIH. (n.d.).
  • Purifying amines on silica. Org Prep Daily. (2006).
  • The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society. (n.d.).
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. (n.d.).
  • 5-amino-3-phenylisoxazole (C9H8N2O). PubChemLite. (n.d.).
  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. (2025).
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. (n.d.).
  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.).
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. (2024).
  • PDF - International Journal of Modern Pharmaceutical Research. (2025).

Sources

Application Note: A Systematic Approach to the Recrystallization of 5-Amino-3-(3-fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 5-Amino-3-(3-fluorophenyl)isoxazole via recrystallization. As a critical intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount. This application note details a systematic methodology for solvent selection, the development of a robust recrystallization protocol, and troubleshooting common challenges. The protocols described herein are designed for researchers, scientists, and professionals in drug development to ensure the isolation of high-purity crystalline material suitable for downstream applications.

Introduction: The Importance of Purity for Isoxazole Intermediates

This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The purity of such intermediates directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1][2] This method is particularly advantageous as it can yield highly pure crystalline material, which is often a prerequisite for subsequent synthetic steps and for obtaining accurate analytical data.

The isoxazole ring, while generally stable, can be susceptible to degradation under harsh conditions, such as strongly acidic or basic environments.[3] Therefore, the development of a carefully controlled recrystallization protocol is essential to preserve the integrity of the molecule while achieving the desired level of purity. This guide will walk the user through a logical, step-by-step process to develop an optimized recrystallization procedure for this compound.

Foundational Principles: The Art and Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[2][4] This temperature-dependent solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.

Solvent Selection: The Cornerstone of a Successful Recrystallization

The choice of solvent is the most critical parameter in developing a recrystallization protocol. An ideal solvent should possess the following characteristics:

  • Differential Solubility: The compound of interest should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[4]

A systematic screening of solvents with varying polarities is the most effective approach to identifying a suitable system. For an amino-functionalized aromatic compound like this compound, a range of protic and aprotic solvents should be evaluated.

Experimental Protocol: Developing the Recrystallization Method

This section outlines a detailed, two-stage protocol. The first stage focuses on systematically screening for an appropriate solvent system, and the second stage details the full recrystallization procedure.

Stage 1: Systematic Solvent Screening

Objective: To identify a single solvent or a binary solvent system that provides good crystal recovery.

Materials:

  • Crude this compound

  • Test tubes (13x100 mm)

  • Hot plate/stirrer

  • Sand bath or water bath

  • A selection of solvents with varying polarities (see Table 1)

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude this compound into several test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube in a sand or water bath to the boiling point of the solvent. Continue adding the solvent dropwise until the solid completely dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice-water bath to induce crystallization.[5]

  • Evaluate the outcome based on the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid upon cooling.

Data Presentation:

SolventPolarityBoiling Point (°C)Solubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
WaterHigh100InsolubleSparingly SolublePoor
EthanolHigh78Sparingly SolubleSolubleGood
IsopropanolMedium82Sparingly SolubleSolubleGood
AcetoneMedium56SolubleVery SolublePoor Recovery
Ethyl AcetateMedium77Sparingly SolubleSolubleModerate
TolueneLow111InsolubleSparingly SolublePoor
HeptaneLow98InsolubleInsolubleN/A

This table presents hypothetical screening results to illustrate the process.

Based on the screening, ethanol and isopropanol appear to be good candidates for single-solvent recrystallization. A binary solvent system, such as ethanol/water, could also be explored where the compound is dissolved in the "good" solvent (ethanol) and the "poor" solvent (water) is added to induce precipitation.[5]

Visualization of the Solvent Selection Workflow:

Solvent_Selection cluster_screening Solvent Screening start Crude Compound in Test Tube add_solvent Add Solvent at RT start->add_solvent observe_sol Observe Solubility add_solvent->observe_sol insoluble Insoluble? observe_sol->insoluble heat Heat to Boiling insoluble->heat Yes bad_solvent Unsuitable Solvent insoluble->bad_solvent No (Too Soluble) dissolved Dissolved? heat->dissolved dissolved->heat No (Add more solvent) cool Cool to RT dissolved->cool Yes crystals Crystals Formed? cool->crystals good_solvent Good Solvent Candidate crystals->good_solvent Yes crystals->bad_solvent No (Poor Recovery)

Caption: Workflow for single-solvent screening.

Stage 2: Bulk Recrystallization Protocol (Using Ethanol)

Objective: To purify a larger quantity of this compound.

Materials:

  • Crude this compound (e.g., 5.0 g)

  • Ethanol (reagent grade)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Boiling chips

Procedure:

  • Dissolution: Place the crude this compound (5.0 g) into a 250 mL Erlenmeyer flask with a few boiling chips. Add a minimal amount of ethanol (e.g., 50 mL) and heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot ethanol until all the solid has just dissolved. Causality Note: Adding the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing crystal recovery upon cooling.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel and removes insoluble contaminants.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[1] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask. Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor. Using ice-cold solvent for washing minimizes the loss of the purified product.

  • Drying: Dry the crystals on the filter paper by drawing air through the funnel for 15-20 minutes. Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a modest temperature (e.g., 40-50 °C).

Visualization of the Recrystallization Process:

Recrystallization_Workflow dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filtration (if needed) dissolve->hot_filter cool 3. Slow Cooling & Crystal Formation hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Ice-Cold Solvent isolate->wash dry 6. Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Step-by-step recrystallization workflow.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to increase concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the solution in a colder bath (e.g., dry ice/acetone).[5]
Oiling Out - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooled too rapidly.- High concentration of impurities.- Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Use a lower-boiling solvent or a different solvent system.
Low Recovery - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Incomplete transfer of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of solvent used for washing.- Ensure filtration apparatus is pre-heated for hot filtration.
Colored Impurities - Impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before hot filtration. Use sparingly as it can also adsorb the desired product.

Conclusion

The protocol described in this application note provides a robust and systematic framework for the successful recrystallization of this compound. By carefully selecting a suitable solvent system and controlling the cooling rate, researchers can achieve high purity and good recovery of this valuable pharmaceutical intermediate. The principles and techniques outlined are broadly applicable to the purification of other solid organic compounds.

References

  • University of California, Davis. (n.d.). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • HPC Standards. (n.d.). This compound.
  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Columbia University. (n.d.). Recrystallization and Crystallization.
  • ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Wellesley College. (n.d.). Recrystallization-1.doc.pdf.
  • Wikipedia. (n.d.). Recrystallization (chemistry).

Sources

Application Notes and Protocols for the Analytical HPLC Method of 5-Amino-3-(3-fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-3-(3-fluorophenyl)isoxazole is a heterocyclic compound with potential applications in pharmaceutical and medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, a robust and reliable analytical method is crucial for ensuring its identity, purity, and quality throughout the drug development process.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[3][4]

This document provides a comprehensive guide to developing and validating an analytical HPLC method for this compound. The proposed method is based on reversed-phase chromatography with UV detection, a common and effective approach for compounds of this nature.[5] The protocols outlined below are designed to be a starting point for researchers and scientists, with explanations of the underlying principles to allow for informed optimization and adaptation.

Physicochemical Properties of this compound

Understanding the physicochemical properties of the analyte is the first step in developing a successful HPLC method.[2]

PropertyValueSource
Chemical Formula C₉H₇FN₂O[6]
Molecular Weight 178.16 g/mol [6]
Structure Inferred from name
UV Absorbance Expected due to aromatic and isoxazole rings[7]
Polarity Moderately polarInferred from structure

The presence of the phenyl and isoxazole rings suggests that the compound will have a strong chromophore, making UV detection a suitable choice.[5] The amino group and the fluorine atom will influence the molecule's polarity, making it amenable to reversed-phase HPLC.

Proposed HPLC Method

This section details a proposed starting method for the analysis of this compound. The selection of these parameters is based on common practices for the analysis of similar aromatic and heterocyclic compounds.[5][8]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, suitable for moderately polar compounds.[5]
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC.[3] The addition of formic acid helps to improve peak shape and reproducibility by controlling the ionization of the amino group.
Gradient 5% to 95% Acetonitrile over 20 minutesA gradient elution is recommended for initial method development to ensure the elution of all components in a reasonable time.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[8]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic and isoxazole rings are expected to have strong absorbance at this wavelength. A full UV scan of the analyte is recommended to determine the optimal wavelength (λmax).[5]
Diluent Mobile Phase A (Water with 0.1% Formic Acid)Dissolving the sample in the initial mobile phase composition generally leads to better peak shapes.[3]

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh and dissolve this compound in diluent Filter Filter all solutions through a 0.45 µm filter SamplePrep->Filter StandardPrep Prepare a stock solution of the reference standard in diluent SerialDilution Perform serial dilutions to create calibration standards StandardPrep->SerialDilution SerialDilution->Filter HPLC_System Equilibrate HPLC system with the initial mobile phase Filter->HPLC_System To HPLC Injection Inject samples and standards HPLC_System->Injection Chromatography Perform chromatographic separation using the specified gradient Injection->Chromatography Detection Detect the analyte using a UV detector at 254 nm Chromatography->Detection Integration Integrate peak areas in the chromatograms Detection->Integration Raw Data Calibration Construct a calibration curve from the standard injections Integration->Calibration Quantification Quantify the analyte in the samples Calibration->Quantification Report Generate a final report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Detailed Protocols

Protocol 1: Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and prepare a solution in the diluent to obtain a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Protocol 2: HPLC Method Validation

Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[4][9][10][11][12]

1. System Suitability:

  • Inject the working standard solution six times.

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

  • The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.

2. Specificity:

  • Inject the diluent, a placebo (if applicable), and the sample solution.

  • The diluent and placebo should not show any interfering peaks at the retention time of this compound.

  • For stability-indicating methods, stress studies (e.g., acid, base, peroxide, heat, light) should be performed to demonstrate that the method can separate the analyte from its degradation products.[12]

3. Linearity:

  • Inject the working standard solutions at a minimum of five concentration levels.

  • Plot a graph of peak area versus concentration.

  • The correlation coefficient (r²) should be greater than 0.999.[11]

4. Accuracy:

  • Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • The mean recovery should be within 98.0% to 102.0%.[4]

5. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The RSD should be less than 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be less than 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

7. Robustness:

  • Deliberately vary the method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results.

  • The system suitability parameters should remain within the acceptable limits.[11]

Data Presentation

The results of the method validation should be summarized in a clear and concise manner.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Retention Time RSD (%) ≤ 2.0
Peak Area RSD (%) ≤ 2.0
Theoretical Plates > 2000
Tailing Factor ≤ 2.0

Table 2: Method Validation Summary

ParameterAcceptance CriteriaResult
Specificity No interference at analyte retention timeComplies
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0
Precision (RSD %)
- Repeatability≤ 2.0
- Intermediate Precision≤ 2.0
LOD (µg/mL) Report Value
LOQ (µg/mL) Report Value
Robustness System suitability passesComplies

Conclusion

The proposed reversed-phase HPLC method with UV detection provides a robust and reliable starting point for the analysis of this compound. The detailed protocols for method development and validation, based on established scientific principles and regulatory guidelines, will enable researchers and scientists to implement and adapt this method for their specific needs. Adherence to these protocols will ensure the generation of high-quality, reproducible data that is essential for the advancement of pharmaceutical research and development.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Regulatory Research and Medicine Evaluation. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • National Institutes of Health. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ECHEMI. (n.d.). 3-AMINO-5-(4-FLUOROPHENYL)ISOXAZOLE.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • National Institutes of Health. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Unnamed source. (n.d.). This compound.

Sources

Application Note: Comprehensive NMR Characterization of 5-Amino-3-(3-fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-3-(3-fluorophenyl)isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the isoxazole scaffold in various pharmacologically active molecules.[1][2][3] The presence of an amino group, a fluorinated aromatic ring, and the isoxazole core presents a unique spectroscopic challenge and opportunity. A thorough and unambiguous structural elucidation is paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR). This application note provides a detailed guide to the comprehensive NMR characterization of this molecule, leveraging one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.

Molecular Structure and Expected NMR Environment

The structure of this compound contains several distinct spin systems that will be interrogated by NMR. Understanding the expected electronic environment of each nucleus is the first step in spectral assignment.

  • Isoxazole Ring: This five-membered heterocycle is aromatic in nature. The C4-proton is expected to appear as a singlet, and its chemical shift will be influenced by the adjacent amino group. The carbons of the isoxazole ring (C3, C4, and C5) will have characteristic chemical shifts.

  • 3-Fluorophenyl Ring: This aromatic system will exhibit complex splitting patterns in the ¹H NMR due to both homo- (H-H) and heteronuclear (H-F) couplings. The fluorine substitution will also significantly influence the chemical shifts of the carbons in the ring.

  • Amino Group: The protons of the 5-amino group are exchangeable and may appear as a broad singlet in the ¹H NMR spectrum.[4] Their chemical shift can be highly dependent on solvent, concentration, and temperature.[5][6][7]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Protocol:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it can help in observing exchangeable protons like those of the amino group.[1][8]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • If necessary, filter the solution to remove any particulate matter.

NMR Data Acquisition

The following experiments are recommended for a comprehensive characterization. All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms. Proton-decoupled spectra are standard.

  • ¹⁹F NMR: Crucial for observing the fluorine atom. ¹⁹F is a highly sensitive nucleus with a wide chemical shift range.[9][10][11]

Table 1: Recommended Acquisition Parameters for 1D NMR

Parameter¹H NMR¹³C NMR¹⁹F NMR
Pulse Program zg30zgpg30zg
Solvent DMSO-d₆DMSO-d₆DMSO-d₆
Temperature 298 K298 K298 K
Spectral Width ~12 ppm~220 ppm~200 ppm
Number of Scans 16102432
Relaxation Delay 2.0 s2.0 s2.0 s

2D NMR experiments are essential for unambiguously assigning the complex correlations within the molecule.[12][13][14][15]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds).[14][16] This is particularly useful for assigning the protons on the fluorophenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[14][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[14][16] This is key for connecting the different fragments of the molecule, such as linking the fluorophenyl ring to the isoxazole core.

Diagram 1: General Workflow for NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve Compound in Deuterated Solvent H1 ¹H NMR Prep->H1 C13 ¹³C NMR Assign1D Assign 1D Spectra H1->Assign1D F19 ¹⁹F NMR C13->Assign1D COSY ¹H-¹H COSY F19->Assign1D HSQC ¹H-¹³C HSQC Assign2D Correlate with 2D Data COSY->Assign2D HMBC ¹H-¹³C HMBC HSQC->Assign2D HMBC->Assign2D Assign1D->Assign2D Structure Final Structure Confirmation Assign2D->Structure

Caption: Workflow from sample preparation to final structure elucidation.

Data Analysis and Interpretation

Predicted Spectral Data

Based on known data for similar structures, the following chemical shifts and coupling constants can be anticipated.[17][18]

Table 2: Predicted ¹H and ¹⁹F NMR Data (in DMSO-d₆)

AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)
H4 (isoxazole) 6.0 - 6.5s-
NH₂ 7.0 - 8.0br s-
H2' (phenyl) 7.6 - 7.8m
H4' (phenyl) 7.3 - 7.5m
H5' (phenyl) 7.5 - 7.7m
H6' (phenyl) 7.5 - 7.7m
¹⁹F -110 to -115m

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

AssignmentPredicted δ (ppm)C-F Coupling (J, Hz)
C5 (isoxazole) ~170-
C3 (isoxazole) ~160-
C4 (isoxazole) ~95-
C3' (phenyl) ~162¹JCF ≈ 245 Hz
C1' (phenyl) ~130²JCF ≈ 8 Hz
C5' (phenyl) ~131³JCF ≈ 8 Hz
C2' (phenyl) ~115²JCF ≈ 21 Hz
C4' (phenyl) ~123⁴JCF ≈ 3 Hz
C6' (phenyl) ~118³JCF ≈ 23 Hz
Step-by-Step Spectral Assignment
  • ¹H NMR:

    • Identify the singlet for the H4 proton of the isoxazole ring.

    • Locate the broad singlet corresponding to the NH₂ protons. A D₂O exchange experiment can confirm this assignment, as the peak will disappear.

    • Analyze the complex multiplet patterns in the aromatic region (7.0-8.0 ppm) belonging to the 3-fluorophenyl group.

  • ¹⁹F NMR:

    • A single multiplet is expected, confirming the presence of one fluorine environment. The coupling will be to the ortho and meta protons on the phenyl ring.

  • HSQC:

    • Correlate each proton signal (except NH₂) to its directly attached carbon. This will assign C4, C2', C4', C5', and C6'.

  • COSY:

    • Trace the correlations within the 3-fluorophenyl ring to establish the connectivity between H2', H4', H5', and H6'.

  • HMBC:

    • Look for key long-range correlations to piece the structure together.

      • A correlation from H4 (isoxazole) to C3 and C5 will confirm the isoxazole ring assignments.

      • Correlations from the phenyl protons (H2' and H6') to C3 of the isoxazole ring will establish the connection between the two ring systems.

Diagram 2: Key HMBC Correlations for Structural Confirmation

Caption: Expected key 2-bond HMBC correlations.

Trustworthiness and Self-Validation

The combination of these NMR experiments provides a self-validating system. The assignments from the 1D spectra are confirmed and refined by the 2D correlations. For instance, an initial assignment of the phenyl protons in the ¹H spectrum can be unequivocally confirmed by their COSY correlations and their direct (HSQC) and long-range (HMBC) correlations to the phenyl carbons. The observation of all expected correlations, particularly the crucial HMBC link between the phenyl protons and the isoxazole C3, provides high confidence in the final structural assignment.

Conclusion

The protocols and analysis framework outlined in this application note provide a robust methodology for the complete and unambiguous NMR characterization of this compound. By systematically applying 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can ensure the structural integrity of their compound, which is a critical step in any drug discovery and development pipeline.

References

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]
  • Krishnarao, K., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
  • Vashisht, K., Sethi, P., Bansal, A., Singh, T., Kumar, R., Tuli, H. S., & Saini, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. [Link]
  • Supporting Information for "Lewis acid-promoted direct synthesis of isoxazole derivatives". (2023). Beilstein Journal of Organic Chemistry. [Link]
  • Umemoto, K. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2465. [Link]
  • Wikipedia contributors. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. [Link]
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
  • Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. [Link]
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
  • Gryff-Jones, T., et al. (2014).
  • ResearchGate. (2018). Key correlations observed in the HMBC, COSY, and NOESY NMR spectra of 6 (in CDCl3). [Link]
  • Weizmann Institute of Science. (n.d.). 19Flourine NMR. [Link]
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. [Link]
  • University of Basrah. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. [Link]
  • World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. [Link]
  • International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)
  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
  • PubMed Central. (n.d.). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. [Link]

Sources

Using 5-Amino-3-(3-fluorophenyl)isoxazole as a Chemical Probe for c-Jun N-terminal Kinase (JNK) Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential Modulator of a Critical Stress-Response Pathway

In the landscape of cellular signaling, the c-Jun N-terminal kinases (JNKs) stand as pivotal regulators of cellular responses to a myriad of stress stimuli, including inflammatory cytokines, ultraviolet radiation, and heat shock.[1] As members of the mitogen-activated protein kinase (MAPK) family, JNKs orchestrate fundamental cellular processes such as proliferation, apoptosis, and inflammation.[2][3] The dysregulation of the JNK signaling cascade is intimately linked to the pathophysiology of numerous human diseases, ranging from neurodegenerative disorders to cancer and metabolic diseases.[1][4] This central role has rendered JNK an attractive target for therapeutic intervention and mechanistic studies.

Chemical probes, small molecules that selectively modulate the function of a specific protein, are indispensable tools for dissecting complex biological pathways and validating novel drug targets.[5] This guide introduces 5-Amino-3-(3-fluorophenyl)isoxazole , a compound bearing a privileged isoxazole scaffold known to be a fertile ground for the development of potent kinase inhibitors.[1][6] Based on extensive structure-activity relationship (SAR) studies of related isoxazole derivatives, we posit that this compound acts as an inhibitor of the JNK signaling pathway.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the putative use of this compound as a chemical probe to investigate JNK signaling. We provide the scientific rationale, detailed experimental protocols for its characterization and application in cell-based assays, and a framework for data interpretation.

Scientific Rationale and Putative Mechanism of Action

The isoxazole moiety is a key structural feature in a known class of JNK inhibitors.[1] It is hypothesized that this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JNK isoforms (JNK1, JNK2, and JNK3). The fluorophenyl group likely occupies a hydrophobic pocket within the kinase domain, a common feature in the design of selective kinase inhibitors.[1] By occupying the ATP-binding site, the probe is expected to prevent the phosphorylation and subsequent activation of JNK's downstream substrates, most notably the transcription factor c-Jun.[2]

The phosphorylation of c-Jun at serine residues 63 and 73 is a canonical marker of JNK activation.[7] Therefore, a primary method to validate the efficacy of a putative JNK inhibitor is to assess its ability to reduce the levels of phosphorylated c-Jun (p-c-Jun) in cells stimulated with a JNK activator.

I. Characterization of this compound as a JNK Inhibitor

Before utilizing a chemical probe in complex biological experiments, it is crucial to characterize its fundamental properties, including its potency and selectivity.

A. In Vitro Kinase Inhibition Assay

An in vitro kinase assay directly measures the ability of the compound to inhibit the enzymatic activity of purified JNK. This is a critical first step in validating its mechanism of action.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JNK1, JNK2, and JNK3.

Principle: A purified, active JNK enzyme is incubated with its substrate (e.g., a peptide derived from c-Jun or ATF2) and ATP in the presence of varying concentrations of the inhibitor.[8][9] The extent of substrate phosphorylation is then quantified, typically using methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.[9][10]

Table 1: Key Reagents and Materials for In Vitro Kinase Assay

Reagent/MaterialSupplier ExamplePurpose
Purified, active JNK1, JNK2, JNK3Sigma-Aldrich, InvitrogenEnzyme source
JNK substrate (e.g., ATF2 peptide)Sigma-Aldrich, Enzo Life SciencesSubstrate for phosphorylation
ATPSigma-AldrichPhosphate donor
This compoundCommercially availableTest compound
Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)N/AProvides optimal conditions for kinase reaction
Detection Reagents (e.g., LanthaScreen™ Tb-anti-pATF2 antibody)InvitrogenFor quantifying substrate phosphorylation
384-well assay platesCorningReaction vessel

Experimental Protocol: In Vitro JNK Kinase Assay (TR-FRET)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer. Include a DMSO-only vehicle control.

  • Reaction Setup: In a 384-well plate, add the purified JNK enzyme, the fluorescently labeled substrate (e.g., GFP-ATF2), and the serially diluted compound or vehicle control.

  • Pre-incubation: Incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection: Stop the reaction by adding a solution containing EDTA. Add the terbium-labeled phospho-specific antibody.

  • Signal Measurement: After a further 60-minute incubation at room temperature, measure the TR-FRET signal using a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

II. Cellular Assays to Probe JNK Signaling

Cell-based assays are essential for confirming that the chemical probe can engage its target in a physiological context and elicit a downstream biological response.

A. Western Blot Analysis of c-Jun Phosphorylation

This is the gold-standard assay to confirm JNK inhibition in cells. A reduction in the phosphorylation of c-Jun upon treatment with the probe provides strong evidence of target engagement.[2][7]

Objective: To determine the effective concentration (EC50) of this compound for the inhibition of stress-induced c-Jun phosphorylation in a cellular context.

Principle: Cells are pre-treated with the chemical probe and then stimulated with a known JNK activator (e.g., anisomycin or TNF-α). Cell lysates are then prepared, and the levels of phosphorylated c-Jun (p-c-Jun) and total c-Jun are assessed by Western blotting. A housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

Table 2: Recommended Cell Lines and Stimuli

Cell LineRecommended StimulusTypical Concentration & Duration
HeLaAnisomycin10 µg/mL for 30 minutes
HEK293TNF-α20 ng/mL for 15 minutes
PC12MPTPVaries with experimental design

Experimental Protocol: Western Blot for p-c-Jun

  • Cell Culture and Plating: Seed cells (e.g., HeLa) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Inhibitor Pre-treatment: Pre-treat the cells with a dose range of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with a JNK activator (e.g., anisomycin at 10 µg/mL) for 30 minutes. Include an unstimulated control.

  • Cell Lysis: Place the plates on ice, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate the proteins on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against p-c-Jun (Ser63 or Ser73) overnight at 4°C.[7]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for total c-Jun and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess any changes in total protein levels.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-c-Jun signal to the total c-Jun signal and/or the loading control. Plot the normalized p-c-Jun levels against the inhibitor concentration to determine the EC50.

dot

JNK_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis A Seed Cells in 6-well Plates B Pre-treat with This compound A->B D Cell Lysis & Protein Quantification C Stimulate with JNK Activator (e.g., Anisomycin) B->C C->D Proceed to Lysis E SDS-PAGE & Western Blot D->E F Immunoblot for p-c-Jun E->F G Detect & Quantify Bands F->G H Data Analysis (EC50) G->H

Caption: Workflow for Western Blot Analysis of JNK Inhibition.

III. Visualization of the JNK Signaling Pathway and Point of Inhibition

Understanding the signaling cascade is crucial for interpreting experimental results. The following diagram illustrates the canonical JNK pathway and the putative point of inhibition by this compound.

dot

JNK_Pathway Stress Stress Stimuli (e.g., UV, TNF-α) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4/MKK7) MAP3K->MAP2K JNK JNK MAP2K->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation p_cJun p-c-Jun (Active Transcription Factor) cJun->p_cJun Apoptosis Apoptosis, Inflammation, Proliferation p_cJun->Apoptosis Inhibitor This compound Inhibitor->JNK Inhibition

Caption: The JNK Signaling Cascade and Putative Inhibition Point.

IV. Data Interpretation and Troubleshooting

Expected Results:

  • In Vitro Kinase Assay: A dose-dependent decrease in JNK activity, yielding a sigmoidal curve from which an IC50 value can be derived.

  • Western Blot: A dose-dependent reduction in the p-c-Jun signal in stimulated cells pre-treated with this compound. Total c-Jun and loading control levels should remain consistent across all lanes.

Table 3: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
No inhibition observed in Western blot Inhibitor concentration is too low.Perform a broader dose-response experiment.
Ineffective JNK stimulation.Confirm the activity of the JNK activator and optimize stimulation time.
Inactive compound.Verify the purity and integrity of the chemical probe.
High background in Western blot Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% BSA).
Antibody concentration too high.Titrate the primary and secondary antibody concentrations.
Insufficient washing.Increase the number and duration of TBST washes.
Variability between replicates Inconsistent cell seeding or treatment.Ensure uniform cell density and precise addition of reagents.
Uneven protein loading.Carefully perform protein quantification and load equal amounts of protein per lane.

V. Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the initial characterization and cellular application of this compound as a putative JNK inhibitor. The provided protocols are robust starting points that should be optimized for specific cell systems and experimental questions.

It is imperative to remember that the activity of this compound as a JNK probe is based on strong SAR data from related isoxazoles. Further studies, such as kinome-wide selectivity profiling, are recommended to fully characterize its specificity. Additionally, the use of a structurally similar but biologically inactive control compound is crucial to attribute any observed cellular phenotype specifically to the inhibition of JNK.

The exploration of novel chemical probes like this compound is vital for advancing our understanding of complex signaling networks and for the development of next-generation therapeutics targeting the JNK pathway.

References

  • Janssen, S., et al. (2011). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5853-5857.
  • Piškor, M., et al. (2021). Structure–activity relationship insights for antitumor activity and Bcl-2 binding of novel quinoline (7a–e, 8a–f) and coumarin-based isoxazole derivatives (9a–e) and their rhenium(i) (7bRe, 9bRe) and ruthenium(ii) complexes (7bRu, 9bRu). RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. ResearchGate.
  • Kim, H., et al. (2017). C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. Journal of Medicinal Chemistry, 60(22), 9037-9057.
  • ResearchGate. (n.d.). Western blot analysis of the JNK/c-Jun signaling pathway in PC12 cells.... ResearchGate.
  • Bogoyevitch, M. A., et al. (2008). Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. ACS Chemical Biology, 3(11), 693-703.
  • Meriin, A. B., et al. (1999). Protein-Damaging Stresses Activate c-Jun N-Terminal Kinase via Inhibition of Its Dephosphorylation: a Novel Pathway Controlled by HSP72. Molecular and Cellular Biology, 19(4), 2547-2555.
  • Lee, S., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. European Journal of Medicinal Chemistry, 259, 115682.
  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.

Sources

Application Notes & Protocols: A Guide to Assessing the Antimicrobial Activity of Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Isoxazoles in Antimicrobial Drug Discovery

The isoxazole scaffold is a prominent five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse molecular interactions, making it a key pharmacophore in numerous clinically approved drugs.[1][3] The versatility of the isoxazole ring enables it to serve as a bioisostere for other functional groups and engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, with biological targets.[3] In the realm of infectious diseases, isoxazole derivatives have been successfully developed into potent antibacterial agents, including the penicillinase-resistant penicillins like oxacillin and cloxacillin, which act by inhibiting bacterial cell wall synthesis.[3] The continued emergence of antimicrobial resistance (AMR) necessitates the discovery of new chemical entities, and the isoxazole scaffold remains a promising starting point for the development of next-generation antimicrobial agents.[2][4]

This guide provides a detailed, field-proven protocol for the initial in vitro assessment of the antimicrobial activity of novel isoxazole compounds. It is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale and the establishment of a robust, self-validating experimental system. The primary method detailed is the Broth Microdilution Assay for determining the Minimum Inhibitory Concentration (MIC), the gold-standard quantitative method recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7] A qualitative secondary method, the Kirby-Bauer Disk Diffusion Assay , is also described for preliminary screening.[8][9]

Core Principles of Antimicrobial Susceptibility Testing (AST)

The fundamental goal of AST is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism.[10][11] This value, the MIC, is a critical measure of a compound's potency.[12] Standardized methods are paramount to ensure that results are reproducible and comparable across different laboratories and studies.[13] Two major international bodies, the CLSI in North America and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe, provide comprehensive guidelines that form the basis of modern AST.[14][15] While there are minor differences, both organizations emphasize strict control over all experimental variables, including the growth medium, bacterial inoculum density, and incubation conditions, as these can significantly influence the outcome of the test.[5]

Quantitative Assessment: Broth Microdilution for MIC Determination

The broth microdilution method is the reference standard for determining MIC values.[16][17] It involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the antimicrobial compound in a liquid growth medium within a 96-well microtiter plate.

Causality Behind Experimental Choices
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the recommended medium for testing most common, rapidly growing aerobic bacteria.[5][7] Its composition is well-defined and contains low levels of inhibitors (like thymidine and thymine) that can interfere with certain antibiotic classes. The controlled concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial for the activity of some antimicrobials and for overall reproducibility.

  • Bacterial Inoculum: The final concentration of bacteria in each well must be standardized to approximately 5 x 10⁵ colony-forming units (CFU)/mL.[6] This is critical because of the "inoculum effect," where an overly dense bacterial population can overwhelm the antimicrobial agent, leading to falsely elevated (less potent) MIC values. The inoculum is prepared by adjusting a bacterial suspension to the turbidity of a 0.5 McFarland standard.[9]

  • Compound Preparation: Novel isoxazole compounds are often hydrophobic and require an organic solvent for initial solubilization.[18] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and relatively low toxicity in assays.[19][20] It is essential to limit the final concentration of DMSO in the assay to ≤1% (v/v) to avoid any intrinsic antimicrobial or growth-inhibiting effects of the solvent itself.[21]

Workflow for Broth Microdilution Assay

BrothMicrodilutionWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis A Prepare Isoxazole Stock Solution (in DMSO) D Perform 2-fold Serial Dilutions of Compounds & Controls in Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) E Add Standardized Inoculum to All Test Wells B->E C Prepare Control Antibiotic Stock Solution C->D D->E F Incubate Plate (16-20h at 35°C) E->F G Read Plate Visually or with Plate Reader F->G H Determine MIC (Lowest concentration with no growth) G->H

Caption: High-level workflow for the broth microdilution MIC assay.

Detailed Protocol for MIC Determination

Materials:

  • Test isoxazole compound

  • Control antibiotic (e.g., Ciprofloxacin for Gram-negatives, Vancomycin for Gram-positives)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cation-Adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well, U-bottom microtiter plates

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)[22][23]

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Compound Stock Preparation: a. Prepare a 100X stock solution of the isoxazole compound in 100% DMSO. For example, if the highest desired final concentration is 128 µg/mL, prepare a 12.8 mg/mL stock solution. b. Gently warm and vortex the solution to ensure complete dissolution.[21] Always visually inspect for precipitate before use. c. Prepare a stock solution of the control antibiotic in the appropriate solvent (water or DMSO) as per CLSI guidelines.[5][16]

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the QC bacterial strain. b. Suspend the colonies in sterile saline or PBS. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or saline. This corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Within 15 minutes of standardization, dilute this suspension 1:150 in MHB to yield the final working inoculum of ~5 x 10⁵ CFU/mL.[24]

  • Plate Setup and Serial Dilution: a. Add 100 µL of MHB to all wells of a 96-well plate. b. In the first well of a row (e.g., column 1), add an additional 100 µL of MHB. c. Add 2 µL of the 100X isoxazole stock solution to this first well. This creates an initial 1:100 dilution and a 2X starting concentration. d. Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing well, then 100 µL from column 2 to column 3, and so on, typically through column 10. Discard 100 µL from the column 10 well. e. Repeat this process for the control antibiotic in a separate row. f. Crucially, set up control wells as described in Section 3.4.

  • Inoculation and Incubation: a. Add 100 µL of the final working bacterial inoculum to each well (except the sterility control well), bringing the final volume to 200 µL. This step dilutes the compound concentrations by half, achieving the final 1X test concentrations. b. Seal the plate or cover with a lid and incubate at 35°C for 16-20 hours in ambient air.

  • Data Interpretation: a. After incubation, examine the plate from the bottom using a reading mirror or a plate reader. b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11][12] A small, pinpoint button of cells at the bottom of the U-shaped well may be present; this should also be considered as growth.

The Self-Validating System: Essential Controls

For an MIC assay to be trustworthy, a comprehensive set of controls must be included on every plate. The validity of the entire experiment rests on the performance of these controls.

Control TypeColumn 11Column 12Purpose & Expected Outcome
Growth Control MHB + Inoculum-Confirms bacterial viability and proper medium. Expected: Turbid growth.
Sterility Control MHB only-Checks for contamination of medium or plate. Expected: Clear, no growth.
Solvent Control MHB + Inoculum + 2µL DMSO-Ensures DMSO has no antimicrobial effect. Expected: Turbid growth.
Positive Control Serial Dilutions of Known Antibiotic + Inoculum-Validates assay performance and organism susceptibility. Expected: MIC within published QC range for the specific ATCC strain.[23][25]

Qualitative Assessment: Kirby-Bauer Disk Diffusion

The Kirby-Bauer method is a qualitative or semi-quantitative test used for rapid screening.[26] It involves placing paper disks impregnated with a specific amount of the antimicrobial compound onto an agar plate swabbed with a standardized bacterial lawn. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a clear "zone of inhibition" around the disk.[24][27]

Protocol for Kirby-Bauer Disk Diffusion
  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Section 3.3, step 2.

  • Inoculate Plate: Within 15 minutes, dip a sterile cotton swab into the adjusted suspension, remove excess fluid, and swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[9][27]

  • Apply Disks: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place paper disks (either commercially prepared or custom-made by impregnating blank disks with a known amount of the isoxazole compound) onto the agar surface. Gently press each disk to ensure complete contact.[27]

  • Incubate: Invert the plates and incubate at 35°C for 16-20 hours.

  • Interpret Results: Measure the diameter of the zone of inhibition in millimeters (mm).[10] For novel compounds, there are no established breakpoints (S/I/R categories). Activity is generally assessed by comparing the zone size to that of a control antibiotic or by comparing zone sizes across a series of related isoxazole analogs. A larger zone diameter generally implies greater activity.

Troubleshooting Common Issues

A self-validating system immediately flags when an experiment has failed. The following decision tree helps diagnose common problems based on control well outcomes.

TroubleshootingTree Start Start Troubleshooting GrowthCtrl Check Growth Control (Well 11) Start->GrowthCtrl GrowthOK Growth is Present (Turbid) GrowthCtrl->GrowthOK Yes NoGrowth No Growth (Clear) GrowthCtrl->NoGrowth No PosCtrl Check Positive Control (e.g., Ciprofloxacin) GrowthOK->PosCtrl SterilityCtrl Check Sterility Control (Well 12) NoGrowth->SterilityCtrl SterileOK No Growth (Clear) SterilityCtrl->SterileOK Yes Contaminated Growth is Present (Turbid) SterilityCtrl->Contaminated No Result1 Problem with Inoculum, Medium, or Incubation. Repeat Assay. SterileOK->Result1 Result2 MHB or Plate is Contaminated. Use new reagents. Contaminated->Result2 PosCtrlOK MIC is within QC Range PosCtrl->PosCtrlOK Yes PosCtrlFail MIC is out of QC Range PosCtrl->PosCtrlFail No SolventCtrl Check Solvent Control PosCtrlOK->SolventCtrl Result3 Problem with QC Strain (e.g., resistance) or Antibiotic Stock. Verify both. PosCtrlFail->Result3 SolventOK Growth is Present SolventCtrl->SolventOK Yes SolventFail No Growth SolventCtrl->SolventFail No Result4 Assay is Valid. Proceed to interpret Isoxazole MIC. SolventOK->Result4 Result5 DMSO concentration is toxic. Reduce final concentration or find alternative solvent. SolventFail->Result5

Caption: A decision tree for troubleshooting MIC assay results based on controls.

References

  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST) Home. EUCAST. [Link]
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. [Link]
  • CLSI M07-Ed11 and CLSI M100-Ed31 Package. ANSI Webstore. [Link]
  • CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform. [Link]
  • CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition.
  • Multidrug-Resistant and Antimicrobial Testing Reference Strains.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]
  • EUCAST Expert Rules. EUCAST. [Link]
  • Disk Diffusion Susceptibility Test Troubleshooting Guide.
  • Disk Diffusion and Quality Control. EUCAST. [Link]
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. National Institutes of Health (NIH). [Link]
  • CLSI M02: Performance Standards for Antimicrobial Disk Susceptibility Tests.
  • Antimicrobial Resistance Strains. Microbiologics. [Link]
  • Antimicrobial Susceptibility Testing. National Institutes of Health (NIH). [Link]
  • Reproducibility of Control Strains for Antibiotic Susceptibility Testing. National Institutes of Health (NIH). [Link]
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology (ASM). [Link]
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]
  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. National Institutes of Health (NIH). [Link]
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. National Institutes of Health (NIH). [Link]
  • Antimicrobial activity of isoxazole derivatives: A brief overview.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
  • Understanding Susceptibility Results. YouTube. [Link]
  • M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests.
  • What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. tl;dr pharmacy. [Link]
  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. [Link]
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Lipophilicity and water solubility of Isoxazole derivatives computed by...
  • Samples in DMSO: What an end user needs to know.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.

Sources

Application Notes and Protocols for 5-Amino-3-(3-fluorophenyl)isoxazole in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.

Introduction: The Therapeutic Potential of Isoxazole Derivatives in Oncology

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3] In the realm of oncology, isoxazole derivatives have emerged as a promising class of small molecule inhibitors, demonstrating efficacy against a variety of cancer types.[1][4] These compounds exert their anti-cancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and disruption of the cell cycle.[2][4] This document provides a detailed guide for the application of a specific novel derivative, 5-Amino-3-(3-fluorophenyl)isoxazole, in cancer cell line research. While this compound is presented as a representative example, the principles and protocols outlined herein are broadly applicable to the investigation of other novel isoxazole-based anti-cancer agents.

Compound Profile: this compound

  • Structure:

    • The 5-amino-isoxazole core provides a versatile platform for therapeutic development.

    • The 3-(3-fluorophenyl) substitution is anticipated to enhance metabolic stability and cell permeability.

  • Proposed Mechanism of Action: Based on the known activities of related isoxazole compounds, this compound is hypothesized to exert its anti-cancer effects through one or more of the following mechanisms:

    • Induction of Apoptosis: Many isoxazole derivatives have been shown to trigger programmed cell death in cancer cells.[5][6][7]

    • Cell Cycle Arrest: Disruption of the normal cell cycle progression, often at the G2/M phase, is another hallmark of bioactive isoxazoles.[8][9]

    • Inhibition of Key Kinases or Chaperone Proteins: Some isoxazoles function as inhibitors of crucial cellular machinery like Heat Shock Protein 90 (HSP90).[5][7][10]

The following sections provide detailed protocols to investigate these potential mechanisms of action in various cancer cell lines.

I. Assessment of Cytotoxicity: The MTT Assay

The initial step in evaluating a novel anti-cancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][12][13]

Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of living cells. By dissolving these crystals and measuring the absorbance, one can quantify the effect of the compound on cell viability.[11]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay start Seed cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Add serial dilutions of this compound incubate1->treat incubate2 Incubate for 24, 48, or 72 hours treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[14]

    • Include wells with media only as a blank control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plates for 24, 48, or 72 hours to assess time-dependent effects.[16]

  • MTT Reagent Addition and Incubation:

    • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]

    • Incubate the plate for 4 hours at 37°C.[11]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[12]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Representative IC50 Values for Isoxazole Derivatives in Various Cancer Cell Lines

Cancer Cell LineDerivativeIC50 (µM)Reference
MCF-7 (Breast)TTI-61.91[3]
K562 (Leukemia)Derivative 20.018[5]
U87 (Glioblastoma)Derivative 8b90.8[6]

II. Investigation of Apoptosis Induction: Annexin V/PI Staining

To determine if the observed cytotoxicity is due to apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[17]

Principle of Annexin V/PI Staining

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[19][20]

Experimental Workflow: Annexin V/PI Stating

AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry start Seed and treat cells with compound harvest Harvest cells start->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in Binding Buffer wash1->resuspend add_annexin Add Annexin V-FITC resuspend->add_annexin incubate1 Incubate for 15 min add_annexin->incubate1 add_pi Add Propidium Iodide incubate1->add_pi analyze Analyze by flow cytometry add_pi->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining
  • Cell Preparation and Treatment:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

    • Include an untreated control and a positive control for apoptosis (e.g., staurosporine treatment).[17]

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.[20]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI staining solution.[17][19]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[19]

Data Analysis and Interpretation

The flow cytometry data will be displayed as a dot plot, which can be divided into four quadrants:

  • Lower-left (Annexin V- / PI-): Live cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower-right and upper-right quadrants in the treated samples compared to the control indicates that the compound induces apoptosis.

III. Cell Cycle Analysis

To investigate the effect of this compound on cell cycle progression, DNA content is analyzed by flow cytometry after staining with a fluorescent dye like Propidium Iodide (PI).[21][22]

Principle of Cell Cycle Analysis

PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[22] This allows for the differentiation of cells into the different phases of the cell cycle:

  • G0/G1 phase: Cells with a normal (2N) amount of DNA.

  • S phase: Cells undergoing DNA synthesis with an intermediate amount of DNA.

  • G2/M phase: Cells that have completed DNA replication and have a doubled (4N) amount of DNA.[22]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow start Seed and treat cells with compound harvest Harvest cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix wash Wash with PBS fix->wash stain Stain with PI and RNase A wash->stain analyze Analyze by flow cytometry stain->analyze

Caption: Workflow for cell cycle analysis using PI staining.

Detailed Protocol: Cell Cycle Analysis
  • Cell Preparation and Treatment:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

    • Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This is a critical step to prevent cell clumping.[21][22]

    • Incubate the cells at 4°C for at least 2 hours (or overnight).[22]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to eliminate staining of double-stranded RNA.[22]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[21]

Data Analysis and Interpretation

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software. An accumulation of cells in a particular phase in the treated samples compared to the control suggests that the compound induces cell cycle arrest at that checkpoint. For example, an increase in the G2/M peak indicates a G2/M phase arrest.[8]

IV. Investigating the Molecular Mechanism of Action

Should the above experiments indicate that this compound induces apoptosis and/or cell cycle arrest, further investigation into the underlying molecular pathways is warranted. Based on the literature for related compounds, a potential signaling pathway to investigate is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1]

Proposed Signaling Pathway

Signaling_Pathway Compound This compound PI3K PI3K Compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspase3 Caspase-3 Akt->Caspase3 p21 p21 mTOR->p21 CyclinB1 Cyclin B1 mTOR->CyclinB1 CellCycleArrest G2/M Arrest p21->CellCycleArrest CyclinB1->CellCycleArrest Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound.

Techniques such as Western blotting can be employed to probe the expression and phosphorylation status of key proteins in this pathway (e.g., Akt, p-Akt, mTOR, p-mTOR, p21, Cyclin B1, and cleaved Caspase-3) following treatment with the compound.

Conclusion

This document provides a comprehensive guide for the initial in vitro evaluation of this compound as a potential anti-cancer agent. The protocols detailed herein for assessing cytotoxicity, apoptosis, and cell cycle effects are robust and widely accepted in the field. The results from these experiments will provide crucial insights into the compound's mechanism of action and will guide further preclinical development.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry.
  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 20(5), 151.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(14), e2933.
  • Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Immunology, 107, 5.7.1–5.7.14.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2022). Journal of Biomolecular Structure and Dynamics, 40(19), 8769-8787.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Cytotoxicity MTT Assay Protocols and Methods. (2017). In Cell Viability Assays (pp. 1-9). Springer, New York, NY.
  • Effects of synthetic isoxazole derivatives on apoptosis of K562 cells.... (2021). International Journal of Molecular Sciences, 22(16), 8829.
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2020). Oncology Letters, 20(5), 151.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Bioorganic & Medicinal Chemistry, 25(22), 5845-5870.
  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2023). Archiv der Pharmazie, 356(8), e2300031.
  • The cytotoxic effects of 5f on the three cell lines as assessed by MTT... (2018). ResearchGate.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules, 27(19), 6593.
  • 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. (2021). Journal of Experimental & Clinical Cancer Research, 40(1), 1-17.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5645.
  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2023). RSC Medicinal Chemistry, 14(3), 484-498.
  • Amino-functionalized nanoparticles as inhibitors of mTOR and inducers of cell cycle arrest in leukemia cells. (2014). Biomaterials, 35(6), 1944-1953.

Sources

Application Note & Protocol: A Comprehensive Methodological Guide for Evaluating Isoxazoles in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anti-inflammatory properties.[1][2][3][4][5] This guide provides a detailed methodological framework for researchers, scientists, and drug development professionals to robustly evaluate the anti-inflammatory potential of novel isoxazole-containing compounds. We will delve into the rationale behind assay selection, provide step-by-step protocols for both in vitro and in vivo models, and offer insights into the interpretation of results. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction: The Rationale for Investigating Isoxazoles as Anti-Inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[6] While a crucial component of the innate immune response, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[7][8][9][10]

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery due to its versatile chemical nature and broad spectrum of biological activities.[2][11] Notably, several isoxazole derivatives have been identified as potent anti-inflammatory agents.[1][5][12] Some, like the commercial drug Valdecoxib, are known to be selective COX-2 inhibitors, highlighting the potential of this scaffold in developing targeted anti-inflammatory therapies with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][11][13] The primary mechanisms through which isoxazoles are thought to exert their anti-inflammatory effects include the inhibition of COX and lipoxygenase (LOX) pathways, thereby reducing the production of prostaglandins and leukotrienes, respectively.[11]

This application note will provide a comprehensive guide to testing the anti-inflammatory efficacy of novel isoxazole compounds, from initial in vitro screening to in vivo proof-of-concept studies.

Key Inflammatory Signaling Pathway: The NF-κB Cascade

A fundamental understanding of the key inflammatory pathways is crucial for interpreting the results of anti-inflammatory assays. The NF-κB pathway is a central hub for inflammatory signaling.[7][8][9] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10][14] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like tumor necrosis factor-alpha (TNF-α), a cascade of events leads to the phosphorylation and subsequent degradation of IκB proteins.[10][14] This allows the active NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of pro-inflammatory genes.[7][10][14]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFA TNF-α TNFR TNFR TNFA->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB releases IkB_NFkB->NFkB DNA DNA NFkB_active->DNA binds Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes transcription

Figure 1: Simplified NF-κB Signaling Pathway.

In Vitro Anti-Inflammatory Assays: A Step-by-Step Guide

In vitro assays are the first line of evaluation for novel compounds, providing a rapid and cost-effective means to assess their potential anti-inflammatory activity and mechanism of action.

Cell-Based Assays Using Macrophages

Macrophages are key players in the inflammatory response. Upon activation by stimuli like LPS, they produce a range of pro-inflammatory mediators.[15][16] The murine macrophage cell line RAW 264.7 is a widely used and well-characterized model for these studies.

This protocol details the steps to assess the ability of isoxazole compounds to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test isoxazole compounds

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent Kit for NO determination[17]

  • PGE2 ELISA Kit[18][19][20][21][22]

  • TNF-α and IL-6 ELISA Kits

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the isoxazole compounds (typically in a dose-response range from 0.1 to 100 µM). A vehicle control (DMSO) should be included. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[23] A negative control group (no LPS, no compound) should also be included.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant for analysis of NO, PGE2, and cytokines.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • The Griess assay measures nitrite (NO2-), a stable breakdown product of NO.[17][24][25][26]

    • In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of sulfanilamide solution and incubate for 5-10 minutes in the dark.[17]

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 5-10 minutes in the dark.[17]

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Prostaglandin E2 (PGE2) Measurement (ELISA):

    • PGE2 levels in the supernatant are quantified using a commercial competitive ELISA kit.[18][19][20][21][22]

    • Follow the manufacturer's instructions for the specific kit being used.

    • Typically, the supernatant is added to a plate pre-coated with a PGE2 antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE2.

    • After incubation and washing steps, a substrate is added, and the color development is measured at 450 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Cytokine (TNF-α, IL-6) Measurement (ELISA):

    • The concentrations of TNF-α and IL-6 in the supernatant are determined using specific sandwich ELISA kits.

    • Adhere strictly to the protocols provided by the kit manufacturers.

    • In brief, the supernatant is added to wells coated with a capture antibody for the specific cytokine. A detection antibody conjugated to an enzyme is then added, followed by a substrate. The resulting colorimetric signal is proportional to the cytokine concentration.

Enzyme Inhibition Assays: Targeting COX-1 and COX-2

To determine if the anti-inflammatory activity of the isoxazole compounds is due to direct inhibition of COX enzymes, in vitro enzyme inhibition assays are performed. This is crucial for identifying selective COX-2 inhibitors.[13][27][28][29][30]

Protocol:

Commercially available COX-1 and COX-2 inhibitor screening kits are recommended for this purpose. These kits typically provide purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid as the substrate, and a colorimetric or fluorometric method to detect the production of prostaglandins.

  • Assay Preparation: Prepare the assay buffer, enzymes, and substrate according to the kit's instructions.

  • Compound Incubation: Incubate various concentrations of the isoxazole compounds with the COX-1 or COX-2 enzyme for a specified period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Signal Detection: After a set incubation time, stop the reaction and measure the signal (absorbance or fluorescence) according to the kit's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity). The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Data Presentation:

CompoundNO Production (% Inhibition at 10 µM)PGE2 Production (% Inhibition at 10 µM)TNF-α Production (% Inhibition at 10 µM)IL-6 Production (% Inhibition at 10 µM)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Isoxazole A75 ± 582 ± 668 ± 471 ± 7>1000.5 ± 0.1>200
Isoxazole B45 ± 351 ± 439 ± 542 ± 615 ± 28 ± 11.875
Celecoxib85 ± 490 ± 378 ± 581 ± 650 ± 50.05 ± 0.011000

In Vivo Anti-Inflammatory Models: Assessing Efficacy in a Physiological Context

In vivo models are essential for evaluating the therapeutic potential of promising compounds in a whole-organism setting, taking into account factors like pharmacokinetics and bioavailability.[6][31][32][33][34]

Acute Inflammation Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model for screening anti-inflammatory drugs.[5][35][36][37][38] Carrageenan injection into the paw induces a biphasic inflammatory response.

Carrageenan_Workflow Start Start Animal_Grouping Animal Grouping (e.g., Rats) Start->Animal_Grouping Compound_Admin Administer Isoxazole Compound or Vehicle (p.o.) Animal_Grouping->Compound_Admin Measure_Paw_Volume_0h Measure Paw Volume (Baseline, t=0) Compound_Admin->Measure_Paw_Volume_0h Carrageenan_Inject Inject Carrageenan (1%) into Paw Subplantar Region Measure_Paw_Volume_t Measure Paw Volume at 1, 2, 3, 4, 5 hours Carrageenan_Inject->Measure_Paw_Volume_t Measure_Paw_Volume_0h->Carrageenan_Inject Data_Analysis Calculate % Inhibition of Edema Measure_Paw_Volume_t->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Grouping: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the isoxazole compound.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[36]

  • Edema Induction: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[36][39]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[39]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

Chronic Inflammation Model: Collagen-Induced Arthritis (CIA)

The CIA model is a more complex and chronic model of inflammatory arthritis that shares many pathological and immunological features with human rheumatoid arthritis.[40][41][42][43] It is suitable for evaluating compounds with potential disease-modifying anti-rheumatic drug (DMARD) properties.

Protocol:

  • Animals: Use susceptible mouse strains, such as DBA/1.[40]

  • Induction of Arthritis:

    • Primary Immunization: Emulsify type II collagen (bovine or chicken) with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.[41]

    • Booster Immunization: After 21 days, administer a second injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

  • Disease Monitoring: Monitor the animals daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw based on erythema, swelling, and joint deformity).

  • Compound Treatment: Once arthritis is established (therapeutic protocol) or before the onset of symptoms (prophylactic protocol), begin daily administration of the isoxazole compound, vehicle, or a standard drug (e.g., methotrexate or a biologic).

  • Endpoint Analysis: At the end of the study (typically 4-6 weeks after the primary immunization), collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines) and harvest the paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.

Data Presentation:

Treatment GroupMean Arthritis Score (Day 42)Paw Thickness (mm, Day 42)Histological Score (Inflammation)Histological Score (Cartilage Damage)Histological Score (Bone Erosion)
Vehicle3.5 ± 0.44.2 ± 0.33.2 ± 0.32.8 ± 0.42.5 ± 0.5
Isoxazole A (10 mg/kg)1.2 ± 0.22.5 ± 0.21.1 ± 0.20.9 ± 0.30.8 ± 0.2
Methotrexate (1 mg/kg)1.0 ± 0.32.3 ± 0.10.9 ± 0.10.7 ± 0.20.6 ± 0.1

Conclusion and Future Directions

The methodologies outlined in this application note provide a robust framework for the systematic evaluation of isoxazole derivatives as potential anti-inflammatory agents. By progressing from high-throughput in vitro screening to more complex in vivo models, researchers can effectively identify and characterize promising lead compounds. Future studies should focus on elucidating the precise molecular targets of active isoxazoles, exploring their pharmacokinetic and pharmacodynamic profiles, and assessing their safety and toxicity. This comprehensive approach will pave the way for the development of novel isoxazole-based therapeutics for the treatment of inflammatory diseases.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
  • Inglis, J. J., et al. (2007). Collagen-induced arthritis as a model of hyperalgesia: functional and cellular analysis of the analgesic actions of tumor necrosis factor blockade.
  • Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]
  • Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Keshavarzian, N., et al. (2020). Nitric Oxide Griess Assay. Bio-protocol, 10(15), e3693. [Link]
  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2684. [Link]
  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
  • Kumar, P., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 18(03), 1016–1034. [Link]
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
  • Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(5), e1079. [Link]
  • Bangale, G. R., et al. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 934-939. [Link]
  • In vivo screening method for anti inflamm
  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. [Link]
  • RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. RayBiotech. [Link]
  • Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2). Cloud-Clone Corp. [Link]
  • Singh, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
  • Singh, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
  • Choi, J. H., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Toxicology and Applied Pharmacology, 279(2), 211-218. [Link]
  • BTL Biotechno Labs Pvt. Ltd. (n.d.). Human PGE2(Prostaglandin E2) ELISA Kit. BTL Biotechno Labs Pvt. Ltd. [Link]
  • Elabscience. (n.d.). Elabscience® PGE2(Prostaglandin E2) ELISA Kit. Elabscience. [Link]
  • Clark, J. D., et al. (2007). Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers. Arthritis Research & Therapy, 9(4), R84. [Link]
  • Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1185-1193. [Link]
  • Singh, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19411–19451. [Link]
  • Zimecki, M., et al. (2018).
  • Fylaktakidou, K. C., et al. (2018).
  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • MD Bioproducts. (n.d.). Collagen Induced Arthritis: an Experimental Model for Rheumatoid Arthritis (RA). MD Bioproducts. [Link]
  • Sharma, P., et al. (2013). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica, 5(2), 241-245. [Link]
  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO).
  • Williams, R. O. (2004). Collagen-induced arthritis as a model for rheumatoid arthritis. Methods in Molecular Medicine, 98, 207-216. [Link]
  • Charles River Laboratories. (n.d.). Collagen-Induced Arthritis (CIA) Models.
  • Inotiv. (n.d.).
  • Meller, S. T., et al. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]
  • ResearchGate. (2015). Does anybody have the original protocol for NO estimation by Griess method?
  • Northwest Life Science Specialties, LLC. (n.d.). NWLSSTM Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay. Northwest Life Science Specialties, LLC. [Link]
  • Khan, I., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(22), e32448. [Link]
  • Wang, Y., et al. (2021). LPS-induced inflammatory reaction and M1-like properties macrophages.
  • Kim, B. H., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(5), 441-449. [Link]

Sources

Application Notes & Protocols: Creating a Focused Library of 5-Aminoisoxazole Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds with a wide array of therapeutic applications.[1][2][3] This application note provides a comprehensive guide for the design, synthesis, and preliminary screening of a focused library of 5-aminoisoxazole analogs. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document aims to empower researchers to efficiently explore the chemical space around this important pharmacophore and identify novel hit compounds for drug discovery programs.

Introduction: The Significance of the 5-Aminoisoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[4][5] This arrangement confers unique electronic properties and conformational rigidity, making it an attractive core for medicinal chemists. The 5-aminoisoxazole moiety, in particular, serves as a versatile building block, offering multiple points for diversification and the potential for crucial hydrogen bonding interactions with biological targets.[6][7]

The therapeutic relevance of this scaffold is well-established, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects.[2][3][8][9] The inherent "drug-like" properties of the isoxazole ring contribute to favorable pharmacokinetic profiles in many instances.[10] The creation of a focused library of analogs allows for the systematic exploration of structure-activity relationships (SAR), a critical step in optimizing lead compounds.[6]

Strategic Design of a Focused 5-Aminoisoxazole Library

The design of a focused chemical library is a deliberate process aimed at maximizing the probability of identifying active compounds against a specific biological target or family of targets.[11][12][] Unlike broad, diversity-oriented screening, a focused approach leverages existing knowledge of the target or known ligands to explore a more relevant chemical space.[11][12]

Core Scaffold and Diversification Points

The central 5-aminoisoxazole core provides three primary points for chemical modification (R1, R2, and R3), as illustrated below. The strategic selection of building blocks for each of these positions is paramount to the library's success.

Caption: General structure of a 5-aminoisoxazole analog with diversification points.

Building Block Selection: A Rationale-Driven Approach

The choice of building blocks should be guided by the specific therapeutic target. For instance, if targeting a kinase, building blocks that can form key hydrogen bonds with the hinge region would be prioritized.

Table 1: Exemplar Building Blocks for a Kinase-Focused Library

Diversification PointBuilding Block CategoryRationaleExample Fragments
R1 (Position 3) H-bond acceptors/donorsInteraction with the kinase hinge region.Pyridines, pyrimidines, indazoles
R2 (Position 4) Small alkyl/aryl groupsProbing the hydrophobic pocket.Methyl, ethyl, phenyl, cyclopropyl
R3 (Amine substituent) Solubilizing groups/vectors for further modificationImproving physicochemical properties and providing handles for conjugation.Morpholine, piperazine, PEG chains

Computational tools such as molecular docking and virtual screening can be invaluable in prioritizing building blocks that are predicted to have favorable interactions with the target's binding site.[12]

Synthesis of the 5-Aminoisoxazole Library: Protocols and Mechanistic Insights

Several synthetic routes to 5-aminoisoxazoles have been reported.[2][5][14] The choice of method often depends on the availability of starting materials and the desired substitution pattern. A robust and widely applicable method involves the cyclocondensation of a β-ketonitrile with hydroxylamine.[15]

General Synthetic Workflow

The overall workflow for the library synthesis can be visualized as a multi-step process from building block selection to final compound purification and characterization.

Caption: Workflow for the synthesis of a 5-aminoisoxazole analog library.

Protocol: Synthesis of a 3-Aryl-4-cyano-5-aminoisoxazole Intermediate

This protocol describes the synthesis of a key intermediate, which can then be further diversified at the amino group.

Materials:

  • Substituted benzoylacetonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium bicarbonate (2.5 eq)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the substituted benzoylacetonitrile in ethanol.

  • In a separate flask, dissolve hydroxylamine hydrochloride and sodium bicarbonate in a minimal amount of water and add it to the ethanolic solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-cyano-5-aminoisoxazole.

Causality: The use of a weak base like sodium bicarbonate is crucial to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine for the nucleophilic attack and subsequent cyclization. Ethanol serves as a suitable solvent for both the starting material and the reagents.

Protocol: N-Functionalization of the 5-Aminoisoxazole Core

This protocol details the diversification at the R3 position via acylation.

Materials:

  • 3-Aryl-4-cyano-5-aminoisoxazole (1.0 eq)

  • Acid chloride or sulfonyl chloride (1.1 eq)

  • Pyridine or triethylamine (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 5-aminoisoxazole intermediate in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (pyridine or triethylamine) dropwise.

  • Slowly add the acid chloride or sulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final compound by flash chromatography or preparative HPLC.

Causality: The base is necessary to scavenge the HCl generated during the acylation reaction, driving the equilibrium towards product formation. Conducting the reaction at 0 °C helps to control the exothermicity of the reaction and minimize side product formation.

Characterization of the Focused Library

The structural integrity and purity of each compound in the library must be rigorously confirmed. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the standard for small molecule characterization.[16][17][18][19][20]

  • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the successful incorporation of the various building blocks.[17][18][19]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compounds.[16][20] Liquid Chromatography-Mass Spectrometry (LC-MS) is also used to assess the purity of each library member.

Table 2: Expected Spectroscopic Data for a Representative 5-Aminoisoxazole Analog

TechniqueExpected DataInterpretation
¹H NMR Aromatic protons in the 7-8 ppm range, signals corresponding to R2 and R3 substituents, and a broad singlet for the NH proton.Confirms the presence of the aryl ring and the successful incorporation of the R2 and R3 groups.
¹³C NMR Signals for the isoxazole ring carbons (typically in the 90-170 ppm range), aromatic carbons, and carbons of the R2 and R3 groups.Confirms the carbon skeleton of the molecule.
HRMS A molecular ion peak corresponding to the calculated exact mass of the compound.Confirms the elemental formula.

Preliminary Biological Screening: A High-Throughput Approach

Once the focused library is synthesized and characterized, the next step is to screen it for biological activity. High-throughput screening (HTS) assays are essential for efficiently evaluating large numbers of compounds.[21][22] For a kinase-focused library, a variety of biochemical and cellular assays are available.[23][24]

Example Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for HTS due to their sensitivity and homogeneous format.[23]

Principle: The assay measures the inhibition of substrate phosphorylation by the kinase. A europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and an acceptor fluorophore on the substrate into close proximity, resulting in a FRET signal. Inhibitors will prevent phosphorylation, leading to a decrease in the FRET signal.

G cluster_no_inhibition No Inhibition cluster_inhibition Inhibition Kinase Active Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate + ATP, Substrate Substrate Substrate ATP ATP FRET High FRET Signal Phospho_Substrate->FRET + Eu_Ab, Acceptor Eu_Ab Europium-labeled Antibody Acceptor Acceptor Fluorophore Inhibitor 5-Aminoisoxazole Analog Inactive_Kinase Inactive Kinase Inhibitor->Inactive_Kinase + Active Kinase No_Phosphorylation No Phosphorylation Inactive_Kinase->No_Phosphorylation + ATP, Substrate No_FRET Low FRET Signal No_Phosphorylation->No_FRET

Caption: Principle of a TR-FRET kinase inhibition assay.

Brief Protocol:

  • Dispense the kinase, substrate, and ATP into a microplate.

  • Add the 5-aminoisoxazole library compounds at various concentrations.

  • Incubate the plate to allow the enzymatic reaction to proceed.

  • Add the TR-FRET detection reagents (europium-labeled antibody and acceptor).

  • Incubate to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible reader.

Data Analysis and Hit Identification

The raw data is typically converted to percent inhibition, and IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated for active compounds. Hits are generally defined as compounds that exhibit a certain threshold of inhibition at a specific concentration.

Table 3: Hypothetical Screening Results

Compound IDR1R2R3% Inhibition @ 10 µMIC₅₀ (µM)
AI-0014-pyridyl-CN-H850.5
AI-002Phenyl-CN-H20>50
AI-0034-pyridyl-CN-C(O)CH₃920.2
AI-0044-pyridyl-H-H15>50

From these hypothetical results, initial SAR can be inferred. For example, the 4-pyridyl group at R1 and the cyano group at R2 appear to be important for activity. Acylation of the amino group (R3) further enhances potency.

Conclusion and Future Directions

This application note has provided a detailed framework for the design, synthesis, and preliminary biological evaluation of a focused library of 5-aminoisoxazole analogs. The protocols and rationale provided herein are intended to serve as a practical guide for researchers in drug discovery.

Following the identification of initial hits, further optimization through iterative rounds of synthesis and testing will be necessary to improve potency, selectivity, and pharmacokinetic properties. The versatile nature of the 5-aminoisoxazole scaffold makes it an enduringly valuable starting point for the development of novel therapeutics.

References

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(12-s), 235-246.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed.
  • Tanaka, T., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
  • Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.
  • Hart, D., et al. (2012). The Design and Application of Target-Focused Compound Libraries. PMC.
  • Zheng, W., Cho, S. J., & Tropsha, A. (1998). Rational combinatorial library design. 1. Focus-2D: a new approach to the design of targeted combinatorial chemical libraries. PubMed.
  • Wojtunik-Kulesza, K., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5626.
  • Sharma, K., & Singh, R. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Vipergen. (n.d.). Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery.
  • Pandhurnekar, H., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research, 12(3), 44-50.
  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing.
  • Silva, M. M. C. (2015). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate.
  • Medina-Franco, J. L. (2022). Design and Diversity Analysis of Chemical Libraries in Drug Discovery. ChemRxiv.
  • Bondarenko, S. P., et al. (2020). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. ResearchGate.
  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 122.
  • Karaoğlu, S. A., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC.
  • Lee, H. W., et al. (2020). Identification of diphenylalkylisoxazol-5-amine scaffold as novel activator of cardiac myosin. Bioorganic & Medicinal Chemistry, 28(22), 115742.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(12), 8213-8243.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
  • Wolfender, J. L., et al. (2015). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC.
  • La Trobe University. (n.d.). Small Molecule Structure Characterisation.
  • Starosotnikov, A. M., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7549.
  • Al-Awadi, N. A., et al. (2001). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Beyzaei, H., et al. (2018). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate.
  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules.
  • Kim, J., et al. (2022). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 13(10), 1251-1258.
  • Lachenmann, M. (2019). Characterizing Small Molecules with NMR. News-Medical.Net.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication.
  • Schlotterbeck, G., et al. (2005). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate.
  • Manandhar, M., et al. (2019). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 62(3), 1544-1563.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 5-Amino-3-(3-fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 5-Amino-3-(3-fluorophenyl)isoxazole, a crucial building block in contemporary drug discovery and development. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines a robust and efficient synthetic strategy amenable to scale-up, with a focus on process safety, optimization, and product purity. The presented methodology is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability in both pilot and industrial manufacturing settings.

Introduction

The 5-aminoisoxazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules, exhibiting diverse pharmacological properties including anti-inflammatory, analgesic, and antimicrobial activities. The specific derivative, this compound, serves as a key intermediate in the synthesis of numerous pharmaceutical candidates. The introduction of a fluorine atom on the phenyl ring can significantly enhance metabolic stability and binding affinity, making this compound particularly valuable.

As the demand for such intermediates transitions from laboratory-scale research to large-scale production, a comprehensive understanding of the synthetic process, including potential hazards, optimization parameters, and purification strategies, becomes paramount. This guide provides a detailed examination of a preferred synthetic route, emphasizing the practical considerations necessary for a successful and safe scale-up.

Synthetic Strategy: A Mechanistic Approach

The most judicious and scalable approach for the synthesis of this compound is the cyclocondensation of a β-ketonitrile with hydroxylamine. This method is favored for its operational simplicity, the ready availability of starting materials, and generally high yields.

The chosen synthetic pathway commences with the preparation of the key intermediate, 3-fluorobenzoylacetonitrile, followed by its cyclization with hydroxylamine hydrochloride in the presence of a base.

Diagram of the Synthetic Pathway

Synthetic Pathway 3-Fluorobenzonitrile 3-Fluorobenzonitrile 3-Fluorobenzoylacetonitrile 3-Fluorobenzoylacetonitrile 3-Fluorobenzonitrile->3-Fluorobenzoylacetonitrile Condensation Acetonitrile Acetonitrile Acetonitrile->3-Fluorobenzoylacetonitrile Base Base Base->3-Fluorobenzoylacetonitrile This compound This compound 3-Fluorobenzoylacetonitrile->this compound Cyclocondensation Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->this compound Base_2 Base Base_2->this compound

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of 3-Fluorobenzoylacetonitrile (β-Ketonitrile Intermediate)

The synthesis of the β-ketonitrile intermediate can be achieved through the condensation of 3-fluorobenzonitrile with acetonitrile using a strong base. While several bases can be employed, sodium hydride or sodium amide are commonly used in industrial settings for this transformation.

Experimental Protocol: Scale-Up Synthesis of 3-Fluorobenzoylacetonitrile

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
3-Fluorobenzonitrile121.1110.082.57
Acetonitrile41.056.78165.16
Sodium Hydride (60% in oil)24.004.95123.75
Toluene-50 L-
2M Hydrochloric Acid-As required-

Procedure:

  • Reactor Setup: A 100 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser is thoroughly dried and purged with nitrogen.

  • Reagent Charging: Toluene (50 L) and sodium hydride (4.95 kg, 60% dispersion in mineral oil) are charged into the reactor under a nitrogen atmosphere.

  • Temperature Control: The mixture is cooled to 0-5 °C with constant stirring.

  • Slow Addition: A solution of 3-fluorobenzonitrile (10.0 kg) and acetonitrile (6.78 kg) is added dropwise to the stirred suspension over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The reaction progress is monitored by HPLC until the consumption of 3-fluorobenzonitrile is complete.

  • Quenching: The reaction mixture is carefully cooled to 0-5 °C and quenched by the slow addition of 2M hydrochloric acid until the pH of the aqueous layer is between 5 and 6. Caution: Hydrogen gas is evolved during quenching. Ensure adequate ventilation and no ignition sources are present.

  • Work-up: The layers are separated. The organic layer is washed with brine (2 x 10 L), dried over anhydrous sodium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure to yield the crude 3-fluorobenzoylacetonitrile as an oil or low-melting solid. The crude product can be used directly in the next step or purified by vacuum distillation.

Part 2: Scale-Up Synthesis of this compound

The cyclocondensation of 3-fluorobenzoylacetonitrile with hydroxylamine hydrochloride is an exothermic reaction. Careful temperature control is crucial during scale-up to prevent runaway reactions. The use of a suitable base is necessary to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride and to facilitate the cyclization.

Experimental Protocol: Scale-Up Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
3-Fluorobenzoylacetonitrile163.1513.582.75
Hydroxylamine Hydrochloride69.496.3090.66
Sodium Acetate82.037.4490.69
Ethanol-70 L-
Water-15 L-

Procedure:

  • Reactor Setup: A 150 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a reflux condenser is used.

  • Reagent Charging: Ethanol (70 L), water (15 L), 3-fluorobenzoylacetonitrile (13.5 kg), hydroxylamine hydrochloride (6.30 kg), and sodium acetate (7.44 kg) are charged into the reactor.

  • Heating and Reaction: The mixture is heated to reflux (approximately 78-82 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC until the starting material is consumed.

  • Cooling and Crystallization: After the reaction is complete, the mixture is cooled to 0-5 °C. The product will precipitate out of the solution.

  • Isolation: The precipitated solid is collected by filtration and washed with a cold ethanol/water mixture (1:1, 2 x 10 L).

  • Drying: The product is dried under vacuum at 50-60 °C to a constant weight to afford this compound as a crystalline solid.

Process Safety and Optimization

Scaling up chemical reactions introduces challenges that are not always apparent at the laboratory scale. A thorough understanding of the reaction thermodynamics and kinetics is essential for safe and efficient production.

Safety Considerations:
  • Hydroxylamine Handling: Hydroxylamine and its salts can be thermally unstable and may decompose violently, especially at elevated temperatures or in the presence of impurities.[1][2][3] It is crucial to adhere to recommended temperature limits and to have robust cooling systems in place.

  • Exothermic Reactions: Both the formation of the β-ketonitrile and the final cyclization are exothermic. The rate of addition of reagents and the efficiency of cooling must be carefully controlled to prevent thermal runaway.[1]

  • Hydrogen Evolution: The quenching of sodium hydride with acid generates hydrogen gas, which is highly flammable. This step must be performed in a well-ventilated area, away from any ignition sources.

  • Nitrile Toxicity: Organic nitriles are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood or a contained system.

Optimization Parameters:
  • Base Selection: The choice of base for the cyclization step can influence the reaction rate and yield. While sodium acetate is a mild and effective base, other bases such as sodium hydroxide or potassium carbonate can also be used. However, stronger bases may lead to side reactions.

  • Solvent System: The solvent system for the cyclization reaction can affect the solubility of the reactants and the product, influencing the reaction rate and the ease of product isolation. A mixture of ethanol and water is often a good choice as it allows for a homogeneous reaction mixture at reflux and facilitates precipitation of the product upon cooling.

  • Temperature Profile: Careful control of the temperature during all stages of the process is critical. For the cyclization reaction, maintaining a steady reflux is important for driving the reaction to completion in a reasonable timeframe.

Purification and Characterization

For many pharmaceutical applications, high purity of the final product is a stringent requirement. Recrystallization is a common and effective method for purifying this compound on a large scale.

Large-Scale Recrystallization Protocol:
  • Solvent Selection: A suitable solvent system for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a mixture of ethanol and water or isopropanol is often effective.

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent system in a suitably sized reactor.

  • Decolorization (Optional): If the solution is colored, activated carbon can be added, and the mixture is stirred for a short period before being filtered hot to remove the carbon.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.

  • Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Analytical Characterization:

The identity and purity of the synthesized this compound should be confirmed using a battery of analytical techniques.

Analytical TechniqueExpected Results
Melting Point Sharp melting point range
¹H NMR Peaks corresponding to the aromatic and isoxazole protons with appropriate splitting patterns and integrations.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight (C₉H₇FN₂O, MW: 178.17).
HPLC A single major peak indicating high purity (typically >99%).
Elemental Analysis Found values for C, H, and N should be within ±0.4% of the calculated values.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield in Ketonitrile Synthesis Incomplete reaction; moisture in reagents or solvents.Ensure all reagents and solvents are anhydrous. Extend reaction time and monitor by HPLC.
Low Yield in Cyclization Incomplete reaction; side reactions.Ensure proper reaction temperature and time. Check the quality of hydroxylamine hydrochloride.
Product Oiling Out During Crystallization Solvent system is not optimal; cooling too rapidly.Screen for a better recrystallization solvent system. Allow for slow, controlled cooling.
Impure Product Incomplete reaction; side product formation.Optimize reaction conditions to minimize side reactions. Employ an effective purification method like recrystallization or column chromatography for smaller scales.

Conclusion

The scale-up synthesis of this compound via the cyclocondensation of 3-fluorobenzoylacetonitrile and hydroxylamine hydrochloride is a robust and efficient process. By carefully controlling reaction parameters, adhering to strict safety protocols, and implementing effective purification strategies, high yields of a high-purity product can be consistently achieved. This guide provides a solid foundation for researchers and process chemists to successfully transition this important synthesis from the laboratory to a production environment.

References

  • IChemE. (n.d.). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc.
  • Wei, C., Rogers, W. J., & Mannan, M. S. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-3-(3-fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Amino-3-(3-fluorophenyl)isoxazole. This molecule is a valuable building block in medicinal chemistry and drug discovery, often utilized for its unique electronic and structural properties. The isoxazole ring is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4][5]

The synthesis of 5-aminoisoxazoles, while based on established chemical principles, can present significant challenges in achieving high yield and purity. Common hurdles include poor regioselectivity, formation of dimeric byproducts, and incomplete reaction conversion.[6][7] This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges. It provides a detailed, mechanistically grounded core protocol and a comprehensive troubleshooting section in a Q&A format to address specific issues you may encounter during your experiments.

Core Synthesis Pathway: Cyclocondensation of a β-Ketonitrile

One of the most direct and reliable methods for synthesizing 5-aminoisoxazoles is the cyclocondensation reaction between a β-ketonitrile and hydroxylamine. This pathway offers high regioselectivity for the desired 5-amino isomer.

Overall Reaction Scheme

Synthesis_Workflow A 3-(3-Fluorophenyl)-3-oxopropanenitrile (β-Ketonitrile) E Reaction Mixture (Reflux) A->E B Hydroxylamine Hydrochloride (NH2OH·HCl) B->E C Base (e.g., Sodium Acetate) C->E D Solvent (e.g., Ethanol) D->E F Work-up & Purification (Crystallization/Chromatography) E->F Cooling, Precipitation G This compound (Final Product) F->G Isolation

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3-(3-Fluorophenyl)-3-oxopropanenitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (or other suitable base) (1.5 eq)

  • Ethanol (or other suitable protic solvent)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-Fluorophenyl)-3-oxopropanenitrile (1.0 eq) and ethanol. Stir until the starting material is fully dissolved.

  • Reagent Addition: Add sodium acetate (1.5 eq) to the solution, followed by hydroxylamine hydrochloride (1.2 eq).

  • Reaction: Heat the mixture to reflux (typically around 78-80°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Isolation: Filter the solid precipitate and wash it with cold ethanol to remove residual impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[3]

  • Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield, or I have only recovered my starting material. What are the potential causes and how can I fix this?

  • Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.[7]

    Potential Causes & Solutions:

    • Ineffective Base: The base is critical for neutralizing the HCl salt of hydroxylamine, liberating the free nucleophile.

      • Diagnosis: Check the pH of your reaction mixture after adding all reagents. It should be mildly basic or neutral.

      • Solution: Ensure your base (e.g., sodium acetate) is anhydrous and of good quality. You can switch to a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).[8] Be cautious, as overly strong bases can promote side reactions.

    • Poor Quality Starting Materials: Impurities in the β-ketonitrile or decomposed hydroxylamine can inhibit the reaction.

      • Diagnosis: Analyze your starting materials via NMR or HPLC for purity. Hydroxylamine solutions can degrade over time.

      • Solution: Use freshly purchased or purified starting materials. If using a hydroxylamine solution, consider using fresh, solid hydroxylamine hydrochloride.

    • Insufficient Reaction Time or Temperature: The cyclocondensation may be sluggish under your current conditions.

      • Diagnosis: Monitor the reaction at regular intervals (e.g., every hour) using TLC or HPLC to see if the reaction is progressing, albeit slowly.

      • Solution: Increase the reflux time. If using ethanol, you could switch to a higher-boiling solvent like n-butanol, but be mindful that this can also increase the rate of side reactions.

    • Hydroxylamine Decomposition: Hydroxylamine can be unstable, especially at elevated temperatures.[9]

      • Diagnosis: This is difficult to diagnose directly in the reaction mixture. It is often a cause of low yield when other factors have been ruled out.

      • Solution: Add the hydroxylamine hydrochloride and base at room temperature and stir for 15-20 minutes to generate the free base in situ before heating to reflux.

Low_Yield_Troubleshooting Start Low or No Yield Check_Base Is the base effective? Start->Check_Base Check_SM Are starting materials pure? Check_Base->Check_SM Yes Sol_Base Use anhydrous base (e.g., NaOAc) or switch to TEA/DIPEA. Check_Base->Sol_Base No Check_Cond Are reaction conditions sufficient? Check_SM->Check_Cond Yes Sol_SM Purify β-ketonitrile. Use fresh hydroxylamine HCl. Check_SM->Sol_SM No Check_NH2OH Is hydroxylamine degrading? Check_Cond->Check_NH2OH Yes Sol_Cond Increase reaction time. Consider higher boiling solvent. Check_Cond->Sol_Cond No Sol_NH2OH Generate free base in situ at room temp before heating. Check_NH2OH->Sol_NH2OH Yes End Yield Improved Check_NH2OH->End No Sol_Base->End Sol_SM->End Sol_Cond->End Sol_NH2OH->End

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Formation of Significant Impurities

  • Question: My reaction produces the desired product, but I'm seeing significant impurity peaks on my HPLC/TLC. What are these and how can I prevent them?

  • Answer: Impurity formation is often related to side reactions of the starting materials or intermediates.

    Potential Impurities & Prevention Strategies:

    • Oxime of β-Ketonitrile: Hydroxylamine can react with the ketone to form an oxime intermediate, which may fail to cyclize. The mechanism of oxime formation involves nucleophilic attack of the nitrogen on the carbonyl carbon.[10][11][12]

      • Appearance: A slightly more polar spot on TLC than the starting ketone.

      • Prevention: Ensure reaction conditions (heat, sufficient base) are adequate to promote the subsequent cyclization step. Prolonged reaction times at the correct temperature usually resolve this.

      • Appearance: Typically non-polar, may be difficult to separate from the product.

      • Prevention: This is less common in this specific synthetic route but can be minimized by ensuring the β-ketonitrile is present in a slight excess or by maintaining a controlled temperature.

    • Hydrolysis of the Nitrile: The nitrile group can be susceptible to hydrolysis to a carboxylic acid or amide under harsh basic or acidic conditions, especially during work-up.

      • Appearance: A very polar, baseline spot on TLC.

      • Prevention: Maintain a neutral or mildly basic pH during the reaction and work-up. Avoid strong acids or bases during extraction and purification.

Problem 3: Difficulty with Product Purification

  • Question: The product has precipitated, but it is an oil or is very impure. How can I effectively purify my this compound?

  • Answer: Purification challenges often arise from residual starting materials or closely related byproducts.

    Purification Strategies:

    • Recrystallization: This is the most effective method for purifying solid products.

      • Solvent Selection: A good solvent system is one in which the product is soluble at high temperatures but poorly soluble at low temperatures. For 5-aminoisoxazoles, ethanol, methanol, or a mixture of an alcohol with water are often good choices.[13]

      • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.

    • Column Chromatography: If recrystallization fails or if the product is an oil, silica gel chromatography is the next step.

      • Eluent System: The polarity of the eluent should be optimized to achieve good separation between the product and impurities. A gradient of ethyl acetate in hexanes is a common starting point.

      • Monitoring: Use TLC to identify the fractions containing the pure product.

    • Acid-Base Extraction: The amino group on the isoxazole allows for purification via acid-base extraction.

      • Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the pure product. Extract the product back into an organic solvent.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the solvent in this reaction?

    • A1: The solvent, typically a protic solvent like ethanol, serves to dissolve the reactants and facilitate the reaction. The choice of solvent can influence reaction rate and solubility of the product. While ethanol is common, other alcohols can be used.[6]

  • Q2: Can I use a different base, like sodium hydroxide?

    • A2: Using a strong base like NaOH is generally not recommended. It can promote the hydrolysis of the nitrile group on the starting material or the product, leading to unwanted side products. Milder bases like sodium acetate, sodium carbonate, or triethylamine are preferred.[1]

  • Q3: How do I know when the reaction is complete?

    • A3: The most reliable way to monitor the reaction is by TLC or HPLC. Spot the reaction mixture against the starting β-ketonitrile. The reaction is complete when the starting material spot has disappeared and a new, typically more polar, product spot is dominant.

  • Q4: My final product is slightly colored. Is this a problem?

    • A4: A slight yellow or beige color is common for crude 5-aminoisoxazoles. This can often be removed by recrystallization or by treating a solution of the product with a small amount of activated carbon followed by filtration. If the color persists after purification, it may indicate a minor, persistent impurity.

Quantitative Data Summary

ParameterRecommended RangeRationale
Hydroxylamine HCl 1.1 - 1.5 eqA slight excess ensures complete conversion of the β-ketonitrile.
Base 1.2 - 2.0 eqMust be sufficient to neutralize the HCl salt and catalyze the reaction.
Temperature 70 - 120 °CDependent on solvent. Should be high enough for reaction but low enough to minimize degradation.
Reaction Time 2 - 12 hoursHighly dependent on substrate and conditions. Must be monitored.

References

  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
  • Krasavin, M., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. [Link]
  • Organic Chemistry Portal. Isoxazole synthesis. [Link]
  • Mavrov, M.V., & Firgang, S.I. On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. CoLab. [Link]
  • Li, J., et al. (2024).
  • Martínez, R., et al. (2023).
  • Pfeiffer, J.Y., & Beauchemin, A.M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry. [Link]
  • Saad, A., et al. (2006). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules. [Link]
  • Brinner, K.M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. [Link]
  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?[Link]
  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]
  • Kano, H., et al. (1969). Process for preparing 3-aminoisoxazole derivatives.
  • ResearchGate. (2025). Advances in the Chemistry of Aminoisoxazole. [Link]
  • von Esch, A.M. (1970). Process for the purification of 3-amino-5-methylisoxazole.
  • Waldo, J.P., & Larock, R.C. (2005).
  • Chobe, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry. [Link]
  • Waldo, J.P., & Larock, R.C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2008).
  • ResearchGate. (2015). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. [Link]
  • Krishnarao, K., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]
  • ResearchGate. (2004). Recent Advances on the Synthesis and Reactivity of Isoxazoles. [Link]
  • Wikipedia. Isoxazole. [Link]
  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
  • Al-dujaili, A.H., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules. [Link]
  • Pap, L., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]
  • Sharma, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
  • Bakavoli, M., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal. [Link]

Sources

Technical Support Center: Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of isoxazole-containing molecules. Isoxazoles are a critical scaffold in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of their formation, ensuring the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?

The two most prevalent and adaptable strategies for constructing the isoxazole ring are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne (the Huisgen cycloaddition) and the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[2][4] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[4][5][6]

Q2: My isoxazole product appears to be unstable and decomposes during workup or purification. What could be the cause?

The stability of the isoxazole ring can be compromised under certain conditions. The N-O bond is susceptible to cleavage, particularly in the presence of strong bases or under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd).[2][7] Some isoxazoles may also be sensitive to strongly acidic conditions, UV irradiation, or the presence of certain transition metals.[7][8][9] If you suspect product decomposition, consider employing milder workup procedures, avoiding extreme pH conditions, and protecting your compound from light.

Q3: What are the primary safety considerations when working with isoxazole synthesis, particularly with 1,3-dipolar cycloadditions?

A key safety concern in 1,3-dipolar cycloadditions is the nature of the 1,3-dipole. Nitrile oxides, which are often generated in situ, can be unstable and prone to dimerization.[7] Precursors to nitrile oxides, such as hydroximoyl chlorides or aldoximes, should be handled with care. Additionally, some reagents used in these syntheses can be hazardous. Always consult the Safety Data Sheet (SDS) for all reactants and solvents, and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

In-Depth Troubleshooting Guide

This section addresses specific experimental issues you may encounter during isoxazole synthesis, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Isoxazole Product

A low or nonexistent yield is a common frustration in organic synthesis. For isoxazole formation, this can stem from issues with starting materials, reaction conditions, or the stability of intermediates. A systematic approach is crucial for effective troubleshooting.[7]

Potential Causes & Solutions
  • Starting Material Integrity: The purity and reactivity of your starting materials are paramount. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact their reactivity.[7] In 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.

    • Actionable Advice:

      • Verify the purity of your starting materials using techniques like NMR or LC-MS.

      • If using commercial reagents, consider purchasing from a reputable supplier and checking the certificate of analysis.

      • For sensitive compounds, store them under appropriate conditions (e.g., under inert atmosphere, refrigerated).

  • Inefficient Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that must be optimized.

    • Actionable Advice:

      • Temperature: Some reactions, like the in situ generation of nitrile oxides, may require low temperatures to prevent side reactions like dimerization, followed by warming to facilitate the cycloaddition.[7]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[7]

      • Solvent: The solvent can significantly impact reactant solubility and reaction rates.[4] Experiment with different solvents of varying polarity.

  • Intermediate Instability (Primarily in 1,3-Dipolar Cycloadditions): Nitrile oxides are highly reactive and can readily dimerize to form furoxans, a common side product that reduces the yield of the desired isoxazole.[4][7]

    • Actionable Advice:

      • Generate the nitrile oxide in situ in the presence of the alkyne (dipolarophile) to ensure it reacts quickly.

      • Employ a slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, minimizing dimerization.[7]

G cluster_start Start cluster_check Diagnostics cluster_solutions Solutions cluster_end Outcome Start Low or No Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Intermediates Consider Intermediate Stability Start->Check_Intermediates Purify_Reagents Purify/Verify Reagents Check_Purity->Purify_Reagents Optimize_Temp_Time Optimize Temp & Time Check_Conditions->Optimize_Temp_Time Optimize_Solvent Screen Solvents Check_Conditions->Optimize_Solvent In_Situ_Generation Use In Situ Generation Check_Intermediates->In_Situ_Generation Slow_Addition Slow Addition of Precursor Check_Intermediates->Slow_Addition Improved_Yield Improved Yield Purify_Reagents->Improved_Yield Optimize_Temp_Time->Improved_Yield Optimize_Solvent->Improved_Yield In_Situ_Generation->Improved_Yield Slow_Addition->Improved_Yield

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of a Mixture of Regioisomers

The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[7] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants.[4][7]

Potential Causes & Solutions
  • Reaction Conditions: The solvent, pH, and presence of catalysts can significantly influence the regiochemical outcome.

    • Actionable Advice:

      • Solvent Polarity: The polarity of the solvent can alter the transition state energies, favoring one regioisomer over another. For example, in the reaction of β-enamino diketones with hydroxylamine, switching from a protic solvent like ethanol to an aprotic one like acetonitrile can invert the major regioisomer.[7][10]

      • pH Control: In the Claisen synthesis, adjusting the pH of the reaction medium can be a powerful tool to control the isomeric ratio of the products.[7]

      • Catalysts/Additives: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can modulate the regioselectivity in syntheses from β-enamino diketones.[7][10] Copper(I) catalysts are also known to promote high regioselectivity in cycloadditions involving terminal alkynes.[11]

  • Substrate Modification: The electronic and steric properties of the substituents on your starting materials play a crucial role.

    • Actionable Advice:

      • If feasible, modify your substrates with electron-withdrawing or electron-donating groups to steer the reaction towards the desired regioisomer.

      • Utilizing β-enamino diketones in place of traditional 1,3-dicarbonyls can offer enhanced regiochemical control.[7][10]

Data on Regioselectivity Control

The following table summarizes the effect of reaction conditions on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.[10]

EntrySolventBaseRatio (Isomer 1:Isomer 2)Isolated Yield (%)
1EtOH-30:7085
2MeCN-75:2582
3EtOHPyridine20:8088
4MeCNPyridine85:1580

Data adapted from a study on the regioselective synthesis of isoxazoles from β-enamino diketones.[10]

G Start Mixture of Regioisomers Observed Synthesis_Method Which Synthesis Method? Start->Synthesis_Method Claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) Synthesis_Method->Claisen Claisen Cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Synthesis_Method->Cycloaddition Cycloaddition Claisen_Solutions Modify Conditions: - Adjust pH - Change Solvent - Use β-enamino diketone derivatives Claisen->Claisen_Solutions Cycloaddition_Solutions Modify Conditions/Reagents: - Change Solvent Polarity - Add Lewis Acid Catalyst - Modify Electronic Properties - Use Copper Catalysis Cycloaddition->Cycloaddition_Solutions End Improved Regioselectivity Claisen_Solutions->End Cycloaddition_Solutions->End

Caption: Decision tree for improving regioselectivity.

Problem 3: Difficulty in Product Purification

Purifying isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[7]

Purification Strategies
  • Column Chromatography: This is the most common purification technique.

    • Actionable Advice:

      • Solvent System Screening: Systematically screen various solvent systems using TLC to identify the optimal mobile phase for separation. Sometimes, a three-solvent mixture or the addition of a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) can significantly improve resolution.[7]

  • Crystallization: If your desired product is a solid, crystallization can be a highly effective method for purification and for separating isomers.

    • Actionable Advice:

      • Experiment with a range of solvent systems to induce the crystallization of the desired isomer.

  • Chemical Derivatization: In certain cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated. The protecting or derivatizing group can then be removed to yield the pure isomer.[7]

Experimental Protocols

General Protocol for Isoxazole Synthesis via Chalcone Intermediate

This two-step procedure involves the synthesis of a chalcone (an α,β-unsaturated ketone) followed by its cyclization with hydroxylamine.[7]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve the appropriate aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol.

  • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated chalcone by filtration, wash with water, and dry.

Step 2: Isoxazole Formation

  • Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

  • After cooling, pour the reaction mixture into crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

General Protocol for 1,3-Dipolar Cycloaddition using Microwave Irradiation

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with an alkyne.

  • To a microwave vial, add the aldoxime (1.0 eq.), the alkyne (1.2 eq.), and a suitable oxidant (e.g., sodium hypochlorite solution).

  • Add a suitable solvent, such as methanol (5 mL).

  • Seal the vial and place it in the cavity of a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, work up the reaction mixture as appropriate for your specific product (e.g., extraction, precipitation).

  • Purify the crude product.

References

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
  • Correa-Duarte, M. A., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 6(82), 78689-78703.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole.
  • Kumar, K. A. (2013). Comprehensive Review on Huisgen's Cycloaddition Reactions. International Journal of ChemTech Research, 5(6), 3032-3050.
  • Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34235-34261.
  • Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13654.
  • Lang, S. A., Jr., & Lin, Y. I. (2005). Isoxazoles.
  • ResearchGate. (n.d.). Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h).
  • Correa-Duarte, M. A., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 6(82), 78689-78703.
  • ResearchGate. (n.d.). Comprehensive Review on Huisgen's Cycloaddition Reactions.
  • Beilstein Journals. (2012). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journal of Organic Chemistry, 8, 1376-1384.
  • Reddy, C. R., et al. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 20(8), 13694-13707.
  • Journal of Chemical and Pharmaceutical Research. (2015). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical and Pharmaceutical Research, 7(3), 135-145.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59, 222.
  • Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34235-34261.
  • Ghasemi, Z., et al. (2021). Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. RSC Advances, 11(60), 38041-38051.
  • Reddit. (2022). Isoxazole synthesis.
  • Molecules. (2019). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 24(18), 3298.
  • ResearchGate. (n.d.). Structure and stability of isoxazoline compounds.
  • ResearchGate. (n.d.). 1,3-Dipolar cycloaddition reaction of nitrile oxides.
  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.
  • PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 234.
  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 234.
  • ResearchGate. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • PubMed Central. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 12, 12850.
  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation.
  • ACS Publications. (2018). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 57(15), 9114-9125.
  • Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry, 14(3), 234.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
  • Der Pharma Chemica. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 6(6), 363-369.
  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Aryl-5-Aminoisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aryl-5-aminoisoxazoles. This valuable heterocyclic scaffold is a key component in many biologically active compounds.[1][2] This resource provides in-depth, practical solutions to common challenges encountered during synthesis, focusing on reaction optimization and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is resulting in a low yield. What are the primary factors I should investigate to optimize the synthesis?

Low yields in 3-aryl-5-aminoisoxazole synthesis are a common issue that can often be resolved by systematically evaluating several key reaction parameters. The most prevalent synthetic strategies involve the cyclocondensation of a β-ketonitrile with hydroxylamine or the reaction of enaminones with hydroxylamine.[3]

Troubleshooting and Optimization Strategies:

  • Reagent Purity and Stoichiometry: Ensure the high purity of your starting materials. Impurities can lead to undesirable side reactions. Carefully control the stoichiometry of your reactants; a slight excess of hydroxylamine can sometimes be beneficial.

  • Base and Solvent Selection: The choice of base and solvent is critical and can significantly impact the reaction's success. For syntheses involving enaminones, the presence of a base like potassium hydroxide (KOH) can dictate the regioselectivity of the cyclization.[4] In other methods, an appropriate base is needed to facilitate the reaction with hydroxylamine hydrochloride.[3] The solvent system must be chosen to ensure adequate solubility of all reactants and intermediates.[5]

  • Temperature Control: Reaction temperature is a crucial parameter to control. Some reactions may require initial cooling to manage exothermic events, followed by heating or reflux to drive the reaction to completion.[6][7] It is advisable to perform small-scale experiments at different temperatures to identify the optimal conditions for your specific substrates.

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

Table 1: Key Parameters for Optimization

ParameterRecommendationRationale
Base Screen common bases (e.g., KOH, NaOH, Et3N)Base strength and type can influence reaction rate and regioselectivity.[4]
Solvent Test various solvents (e.g., Ethanol, THF, Water)Solubility of reactants and intermediates is crucial for reaction efficiency.[5]
Temperature Evaluate a range from room temperature to refluxTemperature affects reaction kinetics and can influence side product formation.[6][7]
Reaction Time Monitor via TLC/HPLCPrevents incomplete reactions or product degradation.
Q2: I am struggling with the regioselectivity of my synthesis, obtaining a mixture of 3-amino and 5-aminoisoxazoles. How can I control the outcome?

Achieving high regioselectivity is a common challenge in isoxazole synthesis. The formation of either the 3-amino or 5-amino isomer is often dependent on the specific synthetic route and reaction conditions employed.

Strategies for Controlling Regioselectivity:

  • Reaction with Enaminones: A highly effective method for controlling regioselectivity involves the use of enaminones. Treating enaminones with aqueous hydroxylamine under neutral conditions can favor the formation of 3-arylaminoisoxazoles, while the presence of a base like KOH can direct the reaction to yield 5-arylaminoisoxazoles.[4]

  • Starting Material Selection: The choice of starting materials can inherently favor the formation of one regioisomer over the other. For instance, the reaction of β-ketonitriles with hydroxylamine is a well-established method for synthesizing 5-aminoisoxazoles.[3]

  • pH Control: The pH of the reaction medium can influence the cyclization pathway. Careful control of the pH through the choice of reagents and additives can be a key factor in achieving the desired regioselectivity.

Regioselective Synthesis Workflow

Caption: Controlling regioselectivity in the synthesis of aminoisoxazoles from enaminones.

Q3: My reaction is producing a significant amount of furoxan by-product. What is causing this and how can it be minimized?

The formation of furoxans (1,2,5-oxadiazole-2-oxides) is a known side reaction in syntheses that proceed through a nitrile oxide intermediate.[5] Furoxans are formed by the dimerization of the nitrile oxide.

Minimizing Furoxan Formation:

  • Slow Addition/In Situ Generation: To minimize the dimerization, it is crucial to keep the instantaneous concentration of the nitrile oxide low. This can be achieved by the slow, dropwise addition of the reagent that generates the nitrile oxide (e.g., a base to dehydrohalogenate a hydroximoyl halide). The most effective approach is to generate the nitrile oxide in situ in the presence of the dipolarophile (the alkyne or alkene).

  • Stoichiometry of the Dipolarophile: Ensure that the dipolarophile is present in a slight excess (e.g., 1.1-1.2 equivalents). This will increase the probability of the desired [3+2] cycloaddition reaction occurring over the dimerization of the nitrile oxide.

  • Temperature: Lowering the reaction temperature can sometimes help to slow down the rate of dimerization relative to the cycloaddition reaction.

Q4: What are the most effective methods for purifying 3-aryl-5-aminoisoxazoles, especially at a larger scale?

Purification is a critical step to obtain a high-purity final product. The choice of purification method will depend on the physical properties of your compound and the nature of the impurities.

Purification Techniques:

  • Extraction: An initial aqueous workup is often necessary to remove inorganic salts and other water-soluble impurities. Extraction with a suitable organic solvent like ethyl acetate or dichloromethane is a common first step.[8]

  • Crystallization: If your product is a solid, recrystallization is often the most efficient and scalable method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good crystal formation and effective impurity rejection.

  • Column Chromatography: For non-crystalline products or when crystallization is ineffective, silica gel column chromatography is the standard method. A gradient elution, starting with a non-polar mobile phase and gradually increasing the polarity, is typically effective for separating the desired product from less polar by-products like furoxans and more polar starting materials.

Troubleshooting Purification

G cluster_purification Purification Workflow start Crude Product extraction Aqueous Workup/Extraction start->extraction crystallization Recrystallization extraction->crystallization chromatography Column Chromatography crystallization->chromatography If impurities remain end Pure 3-Aryl-5-Aminoisoxazole crystallization->end If successful chromatography->end

Caption: A general workflow for the purification of 3-aryl-5-aminoisoxazoles.

General Experimental Protocol

The following is a representative, multi-step protocol for the synthesis of 3-amino-5-methylisoxazole, which can be adapted for other 3-aryl-5-aminoisoxazoles.

Synthesis of 3-Amino-5-Methylisoxazole:

Step 1: Synthesis of Acetyl Acetonitrile [9]

  • In a reaction flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in tetrahydrofuran (THF) at low temperature (e.g., -30°C).

  • Cool the LDA solution to -78°C and slowly add a mixture of ethyl acetate and acetonitrile.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with an acidic solution (e.g., 2N HCl) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the acetyl acetonitrile.

Step 2: Formation of the Hydrazone [9]

  • React the acetyl acetonitrile with p-toluenesulfonyl hydrazide.

Step 3: Cyclization to form 3-Amino-5-Methylisoxazole [9]

  • Perform a ring-closure reaction of the hydrazone with hydroxylamine under basic conditions to yield the final product.

Note: This is a generalized procedure. For specific experimental details, including precise quantities, temperatures, and reaction times, it is essential to consult the primary literature.[9]

References

  • ChemInform Abstract: Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones. (2025).
  • Process for the purification of 3-amino-5-methylisoxazole. (1970).
  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (2025).
  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2025).
  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (2025).
  • Preparation method of 3-amino-5-methyl isoxazole. (2020).

Sources

Technical Support Center: Purification of Polar 5-Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 5-aminoisoxazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges associated with the purification of these valuable chemical entities. The inherent polarity of the 5-aminoisoxazole scaffold, while often crucial for biological activity, presents a unique set of hurdles in achieving high purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of polar 5-aminoisoxazoles in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My 5-aminoisoxazole is streaking badly on silica gel TLC and column chromatography, making separation from impurities impossible. What is causing this and how can I fix it?

Answer:

Streaking on silica gel is a classic sign of strong interaction between your polar 5-aminoisoxazole and the acidic silanol groups on the silica surface. The basic amino group on your compound can form strong hydrogen bonds or even undergo acid-base interactions with the stationary phase, leading to poor peak shape and inefficient separation.[1]

Underlying Cause:

  • Strong Analyte-Stationary Phase Interaction: The primary amine of the 5-aminoisoxazole is basic and readily interacts with the acidic silanol groups (Si-OH) of the silica gel. This leads to a non-uniform elution process, causing the compound to "streak" down the column rather than moving as a tight band.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your compound for the active sites on the silica gel, leading to a more uniform elution.

      • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-2% TEA or DIPEA to your mobile phase. Start with a low concentration and increase it gradually while monitoring the Rf and spot shape on TLC.

      • Ammonium Hydroxide: For very basic compounds, a mobile phase containing a small percentage of ammonium hydroxide in a polar organic solvent like methanol can be effective.[1] A common system is dichloromethane/methanol/ammonium hydroxide.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1] Basic or neutral alumina will have fewer acidic sites, reducing the strong interactions with your 5-aminoisoxazole.

    • Amino-functionalized Silica: This stationary phase has propylamino groups bonded to the silica surface, creating a more basic environment and minimizing interactions with basic analytes.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character in addition to its polarity, reversed-phase chromatography can be an excellent option. The separation is based on hydrophobic interactions rather than polar interactions.[1]

Question 2: My polar 5-aminoisoxazole has very poor solubility in common chromatography solvents like ethyl acetate and hexanes. How can I effectively load it onto a column?

Answer:

Poor solubility in the initial mobile phase is a frequent challenge with highly polar compounds. Dry loading is often the best approach to ensure a concentrated band at the start of the purification, leading to better separation.

Solutions:

  • Dry Loading:

    • Dissolve your crude product in a solvent in which it is highly soluble (e.g., methanol, acetone, or dichloromethane).

    • Add a small amount of silica gel or celite to this solution to form a slurry.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your compound adsorbed onto the solid support.

    • Carefully load this powder onto the top of your packed column.

  • Solvent System Optimization for Loading:

    • If you must perform a liquid load, dissolve your compound in the minimum amount of the strongest solvent in your mobile phase system (e.g., methanol in a dichloromethane/methanol gradient). Ensure the volume is as small as possible to maintain a narrow starting band.

Question 3: I'm observing decomposition of my 5-aminoisoxazole during purification. What could be the cause and how can I prevent it?

Answer:

The isoxazole ring can be susceptible to degradation under certain conditions, particularly in the presence of strong acids or bases, and at elevated temperatures.[2][3]

Potential Causes and Preventive Measures:

  • pH Instability: The isoxazole ring can be sensitive to cleavage under strongly basic conditions.[2]

    • Action: Avoid using very strong bases in your mobile phase if possible. If a basic modifier is necessary, use the mildest effective base at the lowest possible concentration. Neutralize any acidic or basic workup steps before purification.

  • Temperature Sensitivity: Prolonged exposure to heat can lead to degradation.

    • Action: Avoid heating solutions of your 5-aminoisoxazole for extended periods. If recrystallization is performed, use the minimum necessary temperature and time.

  • Oxidation: The amino group can be susceptible to oxidation.

    • Action: Store the compound under an inert atmosphere (nitrogen or argon) and protected from light, especially if it will be stored for an extended period.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of polar 5-aminoisoxazoles?

A1: Due to the presence of the polar amino group and the nitrogen and oxygen heteroatoms in the isoxazole ring, these compounds generally exhibit higher solubility in polar solvents. Their solubility will be influenced by other substituents on the molecule. A general trend is:

  • Good Solubility: Polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.[5]

  • Moderate Solubility: Acetone, acetonitrile, and dichloromethane.

  • Poor Solubility: Non-polar solvents like hexanes, heptane, and toluene.[6]

The solubility of amino-containing heterocyclic compounds can be pH-dependent. They are often more soluble in acidic aqueous solutions due to the formation of the corresponding ammonium salt.[7]

Solubility Summary Table:

Solvent ClassExample SolventsExpected Solubility of Polar 5-Aminoisoxazoles
Polar Protic Water, Methanol, EthanolHigh to Moderate
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh to Moderate
Chlorinated Dichloromethane, ChloroformModerate to Low
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to Low
Aromatic Toluene, BenzeneLow
Aliphatic Hexanes, HeptaneVery Low

Q2: When should I choose recrystallization over column chromatography?

A2: The choice between recrystallization and column chromatography depends on the nature of your sample and the impurities present.

  • Choose Recrystallization when:

    • Your product is a solid with moderate to high purity (>90%).

    • You have identified a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at low temperatures.

    • You are working on a large scale, as recrystallization can be more economical than large-scale chromatography.[8]

  • Choose Column Chromatography when:

    • Your product is an oil or a low-melting solid.

    • You have a complex mixture of impurities with polarities similar to your product.

    • You need to separate regioisomers or other closely related byproducts.[9]

Q3: Are there advanced chromatography techniques suitable for purifying highly polar 5-aminoisoxazoles?

A3: Yes, for particularly challenging separations, you can consider the following techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that have little or no retention in reversed-phase chromatography.[10] It typically uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[11]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of polar and chiral compounds.[12] It uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol. SFC can offer faster separations and reduced solvent consumption compared to HPLC. It has been successfully used for the chiral separation of isoxazole derivatives.[13][14]

Part 3: Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol details the purification of a polar 5-aminoisoxazole using silica gel chromatography with a triethylamine-modified eluent.

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol or dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in a solvent system such as 95:5 dichloromethane:methanol.

    • Visualize the spots under UV light and/or with a staining agent.

    • If streaking is observed, prepare a new developing solvent with 1% triethylamine (e.g., 94:5:1 dichloromethane:methanol:triethylamine) and re-run the TLC. Adjust the solvent polarity to achieve an Rf of 0.2-0.4 for your target compound.

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on your sample mass (a general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% dichloromethane with 1% triethylamine).

    • Pour the slurry into the column and allow the silica to pack under a gentle flow of the mobile phase.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Concentrate the mixture to dryness on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the dry powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial, less polar mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol). This can be done in a stepwise or linear gradient.

    • Collect fractions and monitor the elution of your compound by TLC.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the purified compound under high vacuum to remove any residual solvent and triethylamine.

Protocol 2: Recrystallization

This protocol provides a general procedure for the purification of a solid polar 5-aminoisoxazole by recrystallization.

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a small amount of a different solvent to each test tube (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures like ethanol/water).

    • Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.

    • Heat the test tubes that show poor room temperature solubility. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just dissolved.

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal or any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

    • Once crystal growth appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Part 4: Visualizations

Diagram 1: Troubleshooting Logic for 5-Aminoisoxazole Purification

troubleshooting_workflow start Start: Crude Polar 5-Aminoisoxazole tlc Perform TLC Analysis (e.g., 95:5 DCM:MeOH) start->tlc recrystallize_option Is the compound a solid? start->recrystallize_option streaking Streaking or Low Rf? tlc->streaking good_sep Good Separation (Rf 0.2-0.4) streaking->good_sep No add_base Add Basic Modifier to Eluent (e.g., 1% TEA) streaking->add_base Yes column Proceed with Silica Gel Column Chromatography good_sep->column pure_product Pure Product column->pure_product re_tlc Re-run TLC add_base->re_tlc streaking_again Still Streaking? re_tlc->streaking_again streaking_again->column No alt_phase Consider Alternative Stationary Phase streaking_again->alt_phase Yes alumina Alumina (Basic or Neutral) alt_phase->alumina amino_silica Amino-functionalized Silica alt_phase->amino_silica rp_chrom Reversed-Phase (C18) Chromatography alt_phase->rp_chrom hilic HILIC alt_phase->hilic recrystallize_option->tlc No recrystallize Attempt Recrystallization recrystallize_option->recrystallize Yes recrystallize->pure_product

Caption: A decision tree for troubleshooting the purification of polar 5-aminoisoxazoles.

Diagram 2: Interactions in Silica Gel Chromatography

silica_interactions cluster_no_modifier Without Basic Modifier cluster_with_modifier With Basic Modifier (TEA) silica1 Silica Gel (Si-OH, Acidic) isoxazole1 5-Aminoisoxazole (Basic) silica1->isoxazole1 Strong Interaction (Streaking) silica2 Silica Gel (Si-OH) tea Triethylamine (TEA) (Basic Modifier) silica2->tea TEA occupies acidic sites isoxazole2 5-Aminoisoxazole elution Uniform Elution isoxazole2->elution Weak Interaction

Caption: The effect of a basic modifier on the interaction between a 5-aminoisoxazole and silica gel.

References

  • Zehani, Y., et al. (2016). Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases.
  • PubMed. (2016).
  • Al-Tel, T. H. (2007). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 12(4), 856-863. [Link]
  • Krasavin, M., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(25), 20953-20963. [Link]
  • PubMed. (2017).
  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. [Link]
  • Google Patents. (1969). Process for preparing isoxazole compounds.
  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]
  • PubMed. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. [Link]
  • Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]
  • Google Patents. (1970).
  • ResearchGate. (2018).
  • Semantic Scholar. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
  • ResearchGate. (2025). Reactions of 3(5)
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
  • National Institutes of Health. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. [Link]
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
  • ResearchGate. (n.d.). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. [Link]
  • National Technical Reports Library. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

Sources

resolving impurities in 5-Amino-3-(3-fluorophenyl)isoxazole preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Amino-3-(3-fluorophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the preparation of this important chemical intermediate. Drawing from established chemical principles and field-proven insights, this resource provides in-depth, practical solutions in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides
General & Synthesis-Related Issues

Question 1: What are the primary sources of impurities in the synthesis of this compound?

Answer: Impurities in active pharmaceutical ingredient (API) synthesis can arise from numerous sources, from raw materials to degradation products.[][2] For a typical two-step synthesis of this compound, which proceeds via a chalcone intermediate, impurities can be broadly categorized as follows:

  • Process-Related Impurities: These are substances directly related to the manufacturing process.[3][4]

    • Unreacted Starting Materials: Residual 3-fluorobenzaldehyde, an appropriate ketone (like acetone or acetophenone derivative), and hydroxylamine hydrochloride.

    • Intermediates: The most significant intermediate is the α,β-unsaturated ketone, or chalcone, formed in the first step (Claisen-Schmidt condensation).[5][6] Incomplete cyclization will leave this intermediate in your crude product.

    • By-products: These result from side reactions. For isoxazole synthesis, this can include regioisomers (if the ketone is unsymmetrical), furoxans, or products from self-condensation of the starting ketone.[5]

  • Reagent-Related Impurities: Contaminants originating from reagents, catalysts, or solvents used in the synthesis.[4] For instance, the quality of the base (e.g., NaOH, KOH) or the hydroxylamine can impact the reaction outcome.

  • Degradation Products: The final 5-amino-isoxazole moiety can be sensitive to harsh conditions. The amino group is susceptible to oxidation, which can lead to colored impurities, and the isoxazole ring itself can be unstable under certain acidic or basic conditions.[5]

Question 2: My initial Claisen-Schmidt condensation to form the chalcone intermediate is low-yielding and produces a complex mixture. What's going wrong?

Answer: The Claisen-Schmidt condensation is a robust reaction but requires careful control of conditions to maximize yield and purity.[5][7] Common pitfalls include:

  • Incorrect Stoichiometry or Order of Addition: The reaction typically involves an aromatic aldehyde (3-fluorobenzaldehyde) and a ketone. Ensure you are using the correct molar equivalents. The base (e.g., NaOH or KOH) should be added dropwise to a cooled solution of the aldehyde and ketone in a solvent like ethanol to control the reaction temperature and prevent unwanted side reactions.[5]

  • Base Concentration and Temperature: Using a base that is too concentrated or allowing the reaction temperature to rise uncontrollably can promote side reactions, such as the self-condensation of the ketone (if it has α-hydrogens on both sides) or Cannizzaro reactions with the aldehyde. The reaction is often run at room temperature or below.[5]

  • Reaction Time: The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Stopping the reaction too early results in unreacted starting materials, while extending it for too long can lead to byproduct formation. A typical reaction time is 2-4 hours.[5]

Troubleshooting Workflow for Chalcone Synthesis

Caption: Troubleshooting workflow for Claisen-Schmidt condensation.

Purification & Isolation Challenges

Question 3: I've completed the synthesis, but my crude this compound is a sticky, off-colored oil/solid. How can I purify it effectively?

Answer: This is a common issue. The color often indicates the presence of minor, highly conjugated impurities or degradation products, while the physical state points to a mixture of compounds. A multi-step purification strategy is often required.

Step 1: Acid-Base Extraction (Work-up Refinement) The amino group on your product is basic. This property can be exploited for purification.

  • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your desired amine product will move into the aqueous layer as the ammonium salt, leaving non-basic impurities (like the chalcone intermediate) in the organic layer.

  • Separate the aqueous layer.

  • Carefully neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate or dilute NaOH) until the pH is basic.

  • Your purified amine product should precipitate out or can be extracted back into a fresh organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

Step 2: Recrystallization If the product from the extraction is a solid, recrystallization is a powerful technique for removing small amounts of impurities.[9]

  • Rationale: This method relies on the principle that the desired compound and the impurity have different solubilities in a given solvent. The desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while the impurity is either very soluble or insoluble at all temperatures.

  • Common Solvent Systems: For moderately polar aminophenylisoxazoles, ethanol/water is a good starting point.[10] Dissolve the crude solid in a minimum amount of hot ethanol, then add water dropwise until persistent cloudiness appears. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals.[9][10] Other potential solvents include isopropanol, ethyl acetate/hexanes, or toluene.

Solvent SystemTarget Compound PolarityNotes
Ethanol/Water Moderately PolarExcellent for many isoxazole derivatives.[10]
Ethyl Acetate/Hexanes Moderately PolarGood for compounds that are too soluble in pure ethanol.
Isopropanol Moderately PolarA slightly less polar alternative to ethanol.
Toluene Nonpolar to Moderately PolarUseful for less polar compounds or for removing highly polar impurities.

Step 3: Column Chromatography If recrystallization fails or the product is an oil, column chromatography is the most effective method for separating compounds with different polarities.[5]

  • Challenge: Aromatic amines can interact strongly with acidic silica gel, leading to peak tailing and sometimes degradation.[11][12]

  • Solutions:

    • Add a Base Modifier: Add a small amount of triethylamine (~0.5-1%) to your mobile phase (e.g., hexane/ethyl acetate). The triethylamine competes with your product for the acidic sites on the silica, resulting in much better peak shape.[11]

    • Use a Different Stationary Phase: Amine-functionalized silica or basic alumina can be excellent alternatives to standard silica gel for purifying basic compounds, as they eliminate the problematic acid-base interaction.[12]

    • Reversed-Phase Chromatography: For more polar amines, reversed-phase flash chromatography using a C18-functionalized silica with a mobile phase of water/acetonitrile or water/methanol can be effective.[11]

Purification Method Selection

Caption: Decision tree for selecting a purification method.

Analytical & Characterization Issues

Question 4: What are the best analytical methods for identifying and quantifying the impurities in my this compound sample?

Answer: A multi-technique approach is essential for comprehensive impurity profiling. Regulatory guidelines, such as those from the ICH, recommend identifying and characterizing any impurity present at a level of 0.10% or higher.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase method (e.g., using a C18 column) with a UV detector is standard. The mobile phase is typically a gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. HPLC can separate the main compound from unreacted starting materials, intermediates, and many by-products.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for impurity identification.[2] By coupling an HPLC to a mass spectrometer, you can get the molecular weight of each impurity as it elutes from the column. This information is critical for proposing potential structures.[2][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile or semi-volatile impurities, such as residual solvents or low-molecular-weight starting materials.[][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your final product. For impurity characterization, more advanced 2D NMR techniques (like COSY and HSQC) can be used on isolated impurities to definitively elucidate their structure.[15] NMR is also excellent for identifying and quantifying regioisomers if they are present in sufficient concentration.

Analytical TechniquePrimary UseInformation Obtained
HPLC-UV Purity determination, quantificationRetention time, peak area (% purity)
LC-MS Impurity identificationRetention time, molecular weight
GC-MS Volatile impurity identificationRetention time, mass spectrum
NMR Structure elucidation, isomer ratioChemical structure, connectivity, stereochemistry
Detailed Experimental Protocols
Protocol 1: General Synthesis of this compound

This is a representative procedure and may require optimization.

Step A: Synthesis of (E)-1-(aryl)-3-(3-fluorophenyl)prop-2-en-1-one (Chalcone Intermediate)

  • In a flask, dissolve 3-fluorobenzaldehyde (1.0 eq.) and an appropriate ketone (e.g., acetone, 1.1 eq.) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of 10% NaOH (2.0 eq.) dropwise while stirring, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.[5]

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is ~2-3.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry.

  • The crude chalcone can be purified by recrystallization from ethanol.[5][9]

Step B: Cyclization to this compound

  • Reflux a mixture of the purified chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.[16]

  • Add an aqueous solution of a base, such as 40% KOH or sodium acetate, to the mixture and continue refluxing for 4-8 hours, monitoring by TLC.[5][16]

  • After cooling, pour the reaction mixture into crushed ice.

  • Extract the product with a suitable organic solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]

Protocol 2: Standard HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 acetonitrile/water.

References
  • SpiroChem. (n.d.).
  • Alfa Chemistry. (2022, April 29). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. YouTube. [Link]
  • ResearchGate. (2017, August). Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
  • W.R. Grace. (2022, February 6).
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • MDPI. (2023, September 20).
  • Biotage. (2023, February 10).
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Biotage. [Link]
  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]
  • PubMed. (1998, June 12). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment.
  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange. [Link]
  • Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Link]
  • MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]
  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2023). one pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
  • ResearchGate. (2008, June). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • Journal of Pharmaceutical Negative Results. (2022). A review of isoxazole biological activity and present synthetic techniques.
  • ResearchGate. (2022, January). A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds.
  • PubMed Central. (2018, November 15). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 121. [Link]
  • Oriental Journal of Chemistry. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(5). [Link]
  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). [Link]

Sources

alternative work-up procedures for 5-aminoisoxazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-aminoisoxazole reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the work-up and purification of 5-aminoisoxazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Work-Up Issues

This section addresses specific problems that can arise after the initial reaction is complete. Each issue is followed by potential causes and recommended alternative work-up procedures.

Issue 1: Low or No Precipitation of the Product Upon Cooling or Addition of an Anti-Solvent.

  • Potential Cause 1: High Solubility of the 5-Aminoisoxazole Derivative in the Reaction Solvent. Many 5-aminoisoxazole derivatives, particularly those with smaller substituents, can be highly soluble in common reaction solvents like toluene or ethyl acetate, making precipitation difficult.

  • Alternative Work-up 1: Solvent Evaporation and Recrystallization. Instead of relying on precipitation from the reaction mixture, concentrate the solution in vacuo to obtain the crude product as an oil or solid. Then, perform a systematic recrystallization using a suitable solvent system.[1] Common choices include ethanol, ethyl acetate/hexane, or ether.[1]

  • Alternative Work-up 2: Acid-Base Extraction. If your 5-aminoisoxazole has a basic amino group, an acid-base extraction can be a powerful purification tool.[2][3][4] By washing the organic layer with an aqueous acid (e.g., 1M HCl), the amine is protonated and moves to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.[4][5]

Issue 2: Oily or Gummy Product Instead of a Crystalline Solid.

  • Potential Cause 1: Presence of Impurities. Unreacted starting materials, byproducts such as furoxans (from nitrile oxide dimerization), or regioisomers can act as eutectic contaminants, preventing crystallization.[6]

  • Potential Cause 2: Residual Solvent. Trapped solvent molecules can disrupt the crystal lattice formation.

  • Alternative Work-up 1: Column Chromatography. Purification by column chromatography on silica gel is a highly effective method to separate the desired product from impurities.[1] A range of solvent systems can be employed, often starting with a less polar eluent and gradually increasing the polarity.

  • Alternative Work-up 2: Trituration. If the product is an oil, trituration with a non-polar solvent in which the product is poorly soluble (e.g., hexane or diethyl ether) can often induce crystallization by washing away soluble impurities.

Issue 3: Product Contamination with Urea Byproducts (from Mukaiyama Reagent).

  • Potential Cause: The Mukaiyama method for generating nitrile oxides from nitroalkanes uses phenylisocyanate, which generates diphenylurea as a byproduct.[7] This urea derivative can sometimes co-precipitate with the product.

  • Alternative Work-up: Filtration and Wash. Fortunately, diphenylurea is often insoluble in the reaction solvent (e.g., toluene) and can be removed by filtration of the hot reaction mixture.[8] If it precipitates upon cooling with the product, a thorough wash of the filtered solid with a suitable solvent (like cold ethanol) can remove the more soluble 5-aminoisoxazole, leaving the urea behind.

Frequently Asked Questions (FAQs)

Q1: My 5-aminoisoxazole seems to be degrading during work-up. What conditions should I avoid?

A1: The isoxazole ring can be sensitive to certain conditions. The N-O bond is relatively weak and can be cleaved under:

  • Strongly Basic Conditions: Some isoxazoles may undergo ring-opening in the presence of strong bases.[9]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[9]

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[9]

It is advisable to use milder bases for extractions (e.g., sodium bicarbonate) and to avoid prolonged exposure to harsh conditions.

Q2: How can I remove unreacted β-ketonitrile from my reaction mixture?

A2: Unreacted β-ketonitriles can often be removed by an aqueous wash with a mild base, such as sodium bicarbonate solution. The acidic proton alpha to the nitrile and ketone will be deprotonated, forming a water-soluble salt that partitions into the aqueous layer.

Q3: I am observing the formation of regioisomers. Can a work-up procedure help in their separation?

A3: While optimizing reaction conditions is the primary strategy to improve regioselectivity, work-up procedures can be employed for separation.[6][9]

  • Column Chromatography: This is the most common and effective method for separating regioisomers. Careful selection of the stationary and mobile phases is crucial.

  • Fractional Crystallization: If the regioisomers have significantly different solubilities, fractional crystallization can be attempted. This involves a series of crystallization and filtration steps to enrich one isomer.

Q4: What is a "silica pad filtration" and when should I use it?

A4: A silica pad filtration is a rapid purification method used to remove baseline impurities or polar byproducts.[10] The crude reaction mixture is passed through a short plug of silica gel in a funnel or column, eluting with a suitable solvent. This is less time-consuming than a full column chromatography and is useful when the desired product is significantly less polar than the impurities.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of a Basic 5-Aminoisoxazole

This protocol is ideal for separating the basic 5-aminoisoxazole product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl (2 x 50 mL for a 100 mL organic solution). Combine the aqueous layers. The protonated 5-aminoisoxazole is now in the aqueous phase.

  • Neutralization and Precipitation/Extraction: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) until the pH is basic (pH > 8, check with pH paper).[11]

  • Isolation:

    • If a precipitate forms: Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • If no precipitate forms (or for complete recovery): Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the purified product.

Protocol 2: Recrystallization of a 5-Aminoisoxazole Derivative

This protocol is a standard method for purifying solid products.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof) at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Data Presentation

Work-Up ProcedureTypical PurityTypical YieldAdvantagesDisadvantages
Precipitation ModerateVariableSimple, fastNot always effective, may trap impurities
Recrystallization HighGood to HighExcellent for crystalline solids, high purityRequires suitable solvent, potential for yield loss
Column Chromatography Very HighGoodSeparates complex mixtures, high purityTime-consuming, uses large solvent volumes
Acid-Base Extraction HighGood to HighExcellent for basic products, removes acidic/neutral impuritiesProduct must have an accessible basic site

Visualizing Work-Up Strategies

Decision Workflow for 5-Aminoisoxazole Work-Up

5-Aminoisoxazole Work-Up Decision Tree start Reaction Complete check_solid Is the product a solid in the reaction mixture? start->check_solid filter_solid Filter and wash solid check_solid->filter_solid Yes concentrate Concentrate in vacuo check_solid->concentrate No check_purity Check Purity (TLC, NMR) filter_solid->check_purity pure_product Pure Product check_purity->pure_product Yes recrystallize Recrystallize check_purity->recrystallize No recrystallize->pure_product crude_oil_solid Crude Oil or Solid concentrate->crude_oil_solid check_properties Product is basic? crude_oil_solid->check_properties acid_base_extraction Acid-Base Extraction check_properties->acid_base_extraction Yes chromatography Column Chromatography check_properties->chromatography No acid_base_extraction->pure_product chromatography->pure_product

Caption: A decision tree for selecting an appropriate work-up procedure.

Workflow for Acid-Base Extraction

Acid-Base Extraction Workflow start Crude product in Organic Solvent add_acid Wash with aq. Acid (e.g., 1M HCl) start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer (Neutral/Acidic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Protonated Product) separate_layers->aqueous_layer basify Add Base (e.g., NaOH) aqueous_layer->basify isolate Isolate Product (Filter or Extract) basify->isolate final_product Pure 5-Aminoisoxazole isolate->final_product

Caption: Step-by-step workflow for purification via acid-base extraction.

References

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines.PMC - NIH.[Link]
  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics.RSC Publishing.[Link]
  • Acid-Base Extraction.Chemistry LibreTexts.[Link]
  • Acid-Base Extraction Tutorial.YouTube.[Link]
  • Synthesis of 5-(2-Aminophenyl)isoxazole.PrepChem.com.[Link]
  • Experiment 1.3 - Acid-Base Extraction.YouTube.[Link]

Sources

Technical Support Center: Minimizing Regioisomer Formation in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that achieving high regioselectivity in isoxazole synthesis is a critical challenge that can significantly impact yield, purification efficiency, and the overall success of a research program. This guide is designed to provide you with in-depth, actionable insights to troubleshoot and control the formation of unwanted regioisomers in your isoxazole preparations. We will explore the mechanistic underpinnings of the most common synthetic routes and offer field-proven strategies to steer your reactions toward the desired isomeric outcome.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding regioselectivity in isoxazole synthesis.

Q1: What are the primary factors governing regioselectivity in the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne?

A1: The regioselectivity of the Huisgen 1,3-dipolar cycloaddition is a delicate interplay of both steric and electronic factors.[1] The outcome is generally controlled by the frontier molecular orbitals (FMO) of the nitrile oxide (the dipole) and the alkyne (the dipolarophile).[1][2] Computational studies, such as those using Density Functional Theory (DFT), have shown that the electronic energies of activation are often dictated by the distortion energies required to reach the transition state.[3] Both electronic and steric effects ultimately influence which regioisomer is favored.[3]

Q2: How can I reliably obtain 3,5-disubstituted isoxazoles from terminal alkynes?

A2: For the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, copper(I)-catalyzed reactions are the method of choice.[4][5] This "click" chemistry approach has been shown to reliably produce the 3,5-isomer.[2][6] The in-situ generation of nitrile oxides, for example from aldoximes, followed by a copper(I)-catalyzed cycloaddition with a terminal alkyne is a robust and widely used method.[6]

Q3: What is the impact of a Lewis acid on the regioselectivity of isoxazole synthesis from β-enamino diketones?

A3: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can be instrumental in controlling regioselectivity. The Lewis acid coordinates to one of the carbonyl groups of the β-enamino diketone, rendering that carbonyl carbon more electrophilic.[2] This directed activation steers the nucleophilic attack of hydroxylamine, thereby dictating the regiochemical outcome of the cyclocondensation.[2][7]

Q4: Can the choice of solvent be used to control or even reverse the regioselectivity of a reaction?

A4: Yes, in some instances, the solvent can have a profound effect on regioselectivity. For the cyclocondensation of certain β-enamino diketones with hydroxylamine, for example, switching from a protic solvent like ethanol to an aprotic solvent such as acetonitrile can lead to the formation of the opposite regioisomer as the major product.[2] This is attributed to the differential solvation of the transition states leading to the respective isomers.[2]

Q5: Are there effective metal-free methods for achieving high regioselectivity?

A5: Absolutely. A number of metal-free approaches have been successfully developed. For instance, the use of an organic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can promote the regioselective 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[2] Furthermore, advancements in organocatalysis and mechanochemistry (such as ball-milling) have demonstrated the ability to produce isoxazoles with high yields and excellent regioselectivity without the need for metal catalysts.[2][8]

Troubleshooting Guide: Addressing Regioisomer Formation

This section provides a structured approach to troubleshooting common issues related to regioisomer formation in isoxazole synthesis.

Problem Potential Causes Recommended Solutions & Strategies
1. A nearly 1:1 mixture of regioisomers is observed in a 1,3-dipolar cycloaddition. - Similar steric and electronic properties of the substituents on the alkyne and nitrile oxide. - Reaction is not under sufficient kinetic or thermodynamic control.Substrate Modification: - Introduce a bulky substituent on either the alkyne or the nitrile oxide precursor to sterically disfavor the formation of one isomer.[9] - Modify the electronic properties of the substituents. For instance, using an alkyne with a strong electron-withdrawing group can influence the regiochemical outcome.[2] Catalysis: - For terminal alkynes, employ a copper(I) catalyst to selectively form the 3,5-disubstituted isoxazole.[4][5] - A ruthenium(II) catalyst can favor the formation of 3,4-disubstituted isoxazoles.[10]
2. Inconsistent regioselectivity in the Claisen isoxazole synthesis (1,3-dicarbonyl + hydroxylamine). - The reaction is sensitive to pH.[11] - The nature of the 1,3-dicarbonyl starting material (e.g., β-keto ester vs. β-diketone) can influence the outcome.Reaction Condition Optimization: - Carefully control the pH of the reaction mixture. Acidic conditions often favor the formation of one regioisomer.[12] - Screen different solvents. A change from a protic to an aprotic solvent can sometimes invert the regioselectivity.[2] Substrate Derivatization: - Convert the 1,3-dicarbonyl compound to a β-enamino diketone. This can provide significantly better regiochemical control, especially when used in conjunction with a Lewis acid.[7][13]
3. Difficulty in separating regioisomers by column chromatography. - The regioisomers have very similar polarities.[12]Chromatographic Optimization: - Systematically screen a wide range of solvent systems for thin-layer chromatography (TLC) to identify an eluent that provides better separation.[12] - Consider using a mixture of three solvents or adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent.[12] - Preparative TLC or High-Performance Liquid Chromatography (HPLC) may be necessary.[14] Alternative Purification Strategies: - If the product is a solid, attempt crystallization from various solvent systems. It may be possible to selectively crystallize one isomer.[12] - Consider chemical derivatization of the mixture to form derivatives that are more easily separable. The protecting group can be subsequently removed.[12]
4. Formation of furoxan (nitrile oxide dimer) byproducts, leading to low yield of the desired isoxazole. - Nitrile oxides are prone to dimerization, especially at high concentrations.[12]In Situ Generation and Slow Addition: - Generate the nitrile oxide in situ in the presence of the alkyne to ensure it is readily trapped.[12] - Employ a slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne to maintain a low concentration of the nitrile oxide.[12]

Visualizing Reaction Control: A Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting a synthetic strategy to minimize regioisomer formation.

regioselectivity_workflow start Desired Isoxazole Regioisomer synthesis_choice Choose Synthetic Route start->synthesis_choice cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) synthesis_choice->cycloaddition Targeting 3,4- or 3,5- claisen Claisen Condensation (1,3-Dicarbonyl + Hydroxylamine) synthesis_choice->claisen Classical Approach alkyne_type Is the alkyne terminal? cycloaddition->alkyne_type dicarbonyl_type Unsymmetrical 1,3-Dicarbonyl? claisen->dicarbonyl_type cu_catalyzed Use Copper(I) Catalyst for 3,5-Disubstitution alkyne_type->cu_catalyzed Yes ru_catalyzed Consider Ruthenium Catalyst for 3,4-Disubstitution alkyne_type->ru_catalyzed No terminal Yes internal No high_regioselectivity High Regioselectivity Achieved cu_catalyzed->high_regioselectivity ru_catalyzed->high_regioselectivity direct_reaction Direct Reaction - Monitor pH dicarbonyl_type->direct_reaction No enamino_route Convert to β-Enamino Diketone + Lewis Acid (e.g., BF3·OEt2) dicarbonyl_type->enamino_route Yes symmetrical No unsymmetrical Yes direct_reaction->high_regioselectivity enamino_route->high_regioselectivity

Caption: A decision-making flowchart for selecting a regioselective isoxazole synthesis strategy.

Experimental Protocols for High Regioselectivity

Here are detailed, step-by-step methodologies for key experiments that are known to provide high regioselectivity.

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from a one-pot, three-component reaction utilizing a copper(I) catalyst to ensure the formation of the 3,5-disubstituted regioisomer.[15]

Materials:

  • Acid chloride (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Tetrahydrofuran (THF) (2 mL)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 mmol)

  • Sodium acetate (AcONa) (2.4 mmol)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the acid chloride (1.0 mmol), terminal alkyne (1.0 mmol), CuI (0.05 mmol), and Et₃N (3.0 mmol) in THF (2 mL).

  • Heat the reaction mixture to 60 °C and stir for 3 hours. Monitor the formation of the α,β-unsaturated ynone intermediate by TLC.

  • After the initial coupling is complete, add NH₂OH·HCl (2.0 mmol) and AcONa (2.4 mmol) to the reaction mixture.

  • Continue to stir the reaction at 60 °C for an additional 5 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

Protocol 2: Lewis Acid-Mediated Regioselective Synthesis from a β-Enamino Diketone

This protocol outlines the use of a Lewis acid to control the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.[7][16]

Materials:

  • β-Enamino diketone (0.5 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (0.6 mmol)

  • Boron trifluoride etherate (BF₃·OEt₂) (0.6 mmol)

  • Acetonitrile (MeCN) (4 mL)

Procedure:

  • In a reaction flask, dissolve the β-enamino diketone (0.5 mmol) and NH₂OH·HCl (0.6 mmol) in acetonitrile (4 mL).

  • Stir the mixture at room temperature.

  • Slowly add BF₃·OEt₂ (0.6 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction time will vary depending on the substrate.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product by column chromatography to yield the desired regioisomer of the isoxazole.

Characterization of Regioisomers

Unambiguous determination of the synthesized regioisomer is crucial. A combination of analytical techniques is often necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are powerful tools for structural elucidation.[17] The chemical shifts of the protons and carbons in the isoxazole ring are highly dependent on the substitution pattern, allowing for differentiation between isomers.[16]

  • Mass Spectrometry (MS): While MS can confirm the molecular weight, analysis of the fragmentation patterns from tandem MS (MS/MS) can provide clues to the substitution pattern and help distinguish between regioisomers.[17]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural proof of the regioisomer.[17]

The information provided in this technical support guide is intended to be a valuable resource in your efforts to synthesize isoxazoles with high regioselectivity. By understanding the underlying principles and applying the troubleshooting strategies and protocols outlined, you can significantly improve the outcomes of your experiments.

References

  • A novel approach for synthesizing various regio-selective 3,5-disubstituted isoxazoles using inexpensive CuI catalysis. (n.d.). Journal of Chemical Sciences.
  • Claisen Isoxazole Synthesis Mechanism. (2021, November 22). Organic Chemistry [Video]. YouTube.
  • Silva, R. G. M., da Silva, M. J. V., Jacomini, A. P., Moura, S., Back, D. F., Basso, E. A., & Rosa, F. A. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5132–5142. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
  • Wang, B., Yang, W.-C., & Tu, Y.-Q. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3934–3937. [Link]
  • Silva, R. G. M., da Silva, M. J. V., Jacomini, A. P., Moura, S., Back, D. F., Basso, E. A., & Rosa, F. A. (2018). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine hydrochloride. ResearchGate.
  • Shawali, A. S., & Farghaly, T. A. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. SpringerPlus, 5, 419. [Link]
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Abdessadak, O., Ouabane, M., El-Mernissi, R., & Bouachrine, M. (2024). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. Computational and Theoretical Chemistry, 1233, 114478. [Link]
  • Synthesis of isoxazoles. (2019, January 19). [Video]. YouTube.
  • Chander, S., Kumar, V., & Kumar, V. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Medicinal Chemistry, 10(12), 1493–1519. [Link]
  • Shawali, A. S., & Farghaly, T. A. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed.
  • Kącka-Zych, A., & Kula, K. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Molecules, 29(13), 3045. [Link]
  • Silva, R. G. M., da Silva, M. J. V., Jacomini, A. P., Moura, S., Back, D. F., Basso, E. A., & Rosa, F. A. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5132-5142.
  • Abdessadak, O., Ouabane, M., El-Mernissi, R., & Bouachrine, M. (2024). Chemical reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2 + 3] and antitrypanosomal activity prediction. Semantic Scholar.
  • Das, B., Ghosh, S., & Ghosh, U. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33621–33647. [Link]
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central.
  • Lin, B., Yu, P., He, C. Q., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787–4790. [Link]
  • Gualandi, A., Cozzi, P. G., & Ballini, R. (2014). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 12(30), 5582–5585. [Link]
  • Le, H. M., Zibinsky, M., & Fokin, V. V. (2014). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 10, 1894–1900. [Link]
  • Martínez, A., Gaxiola, P., Vizuet, J., Ceballos-Torres, J., & Chávez, H. (2020). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 10(28), 16421–16427. [Link]
  • A useful, regiospecific synthesis of isoxazoles. (1978). Journal of the American Chemical Society, 100(16), 5201–5203. [Link]
  • Das, B., Ghosh, S., & Ghosh, U. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33621-33647.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
  • Silva, R. G. M., da Silva, M. J. V., Jacomini, A. P., Moura, S., Back, D. F., Basso, E. A., & Rosa, F. A. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5132–5142.
  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(30), 5489–5496. [Link]
  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. (2025). ResearchGate.
  • Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. (2021, May 7). Reddit.
  • Heaney, F. (2012). Nitrile Oxide/Alkyne Cycloadditions. MURAL - Maynooth University Research Archive Library.
  • Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate.
  • Cycloadditions with nitrile oxides. (2019, January 3). [Video]. YouTube.
  • Nitrile Oxide Cycloaddition Chemistry Using Benzotriazole as a Steric Auxiliary. (n.d.). ResearchGate.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2022). Zanco Journal of Medical Sciences.
  • Synthesis, regioisomerism and characterization of unsymmetrical alkenyl-terminated isoxazole liquid crystals. (2025). ResearchGate.

Sources

troubleshooting guide for scaling up isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up isoxazole synthesis from the bench to pilot scale. Here, we address common challenges encountered during synthesis and provide practical, field-proven solutions in a question-and-answer format. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.

Troubleshooting Guide: From Low Yields to Impure Products

This section is dedicated to addressing specific problems that can arise during the scale-up of isoxazole synthesis. Each issue is presented with its potential causes and a step-by-step guide to resolution.

Problem 1: My scaled-up reaction is resulting in a significantly lower yield than the bench-scale synthesis.

Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale. These primarily relate to mass and heat transfer limitations.[1]

Potential Causes & Solutions:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Re-evaluate your stirring mechanism. The stirrer design and agitation speed should be optimized for the specific geometry of your reactor. For viscous reaction mixtures, consider using an overhead stirrer with a suitable impeller (e.g., anchor or turbine).

  • Poor Temperature Control: Exothermic reactions can be difficult to control at scale, leading to temperature gradients within the reactor. This can increase the rate of side reactions or cause decomposition of thermally sensitive intermediates.[1]

    • Solution: Implement a more robust temperature control system, such as a jacketed reactor with an automated feedback loop. For highly exothermic steps, such as the in situ generation of nitrile oxides, consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation.

  • Changes in Reagent Addition: The rate of reagent addition can significantly impact the outcome of the reaction. What works on a small scale may not be optimal for a larger batch.

    • Solution: Utilize controlled addition methods like a syringe pump or a calibrated addition funnel to maintain a consistent and optimal rate of reagent delivery.

Problem 2: I'm observing the formation of a significant amount of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a frequent issue, especially in the synthesis of 3,5-disubstituted isoxazoles from unsymmetrical 1,3-dicarbonyl compounds or via 1,3-dipolar cycloadditions.[2][3] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants.[2]

Improving Regioselectivity in 1,3-Dipolar Cycloadditions:

  • Solvent Polarity: The polarity of the solvent can influence the frontier molecular orbital energies of the dipole and dipolarophile, thereby affecting the regioselectivity.

    • Actionable Step: Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).

  • Lewis Acid Catalysis: In some cases, the addition of a Lewis acid can enhance the regioselectivity by coordinating to one of the reactants and altering its electronic properties.[2]

    • Actionable Step: Introduce a catalytic amount of a Lewis acid such as BF₃·OEt₂ or ZnCl₂ to the reaction mixture.

  • Copper-Catalyzed Conditions: For the reaction of terminal alkynes with nitrile oxides, copper(I) catalysis is known to favor the formation of 3,5-disubstituted isoxazoles with high regioselectivity.[4][5]

    • Actionable Step: Employ a copper(I) catalyst, such as CuI, in the presence of a suitable ligand.

Improving Regioselectivity in Claisen Isoxazole Synthesis:

  • pH Control: The pH of the reaction medium can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound, which in turn can affect the regioselectivity of the cyclization with hydroxylamine.[5]

    • Actionable Step: Carefully control the pH of the reaction mixture, for example, by using a buffered system. Acidic conditions often favor one regioisomer.[2]

  • Use of β-Enamino Diketone Derivatives: Converting the 1,3-dicarbonyl compound to a β-enamino diketone can provide better control over the regioselectivity of the subsequent cyclization.[6]

Below is a decision-making flowchart to guide your efforts in improving regioselectivity:

G start Regioisomer Formation Observed method Identify Synthesis Method start->method cycloaddition 1,3-Dipolar Cycloaddition method->cycloaddition Cycloaddition claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) method->claisen Claisen solvent_cyclo Screen Solvent Polarity cycloaddition->solvent_cyclo ph_control Optimize Reaction pH claisen->ph_control lewis_acid Introduce Lewis Acid Catalyst solvent_cyclo->lewis_acid copper Employ Copper(I) Catalysis (for terminal alkynes) lewis_acid->copper end Improved Regioselectivity copper->end enamino Use β-Enamino Diketone Derivative ph_control->enamino enamino->end G cluster_paths Reaction Pathways nitrile_oxide Nitrile Oxide Intermediate desired_path Desired Pathway: + Alkyne side_reaction Side Reaction: + Nitrile Oxide isoxazole Isoxazole (Desired Product) desired_path->isoxazole furoxan Furoxan (Dimerization Byproduct) side_reaction->furoxan

Competing reaction pathways for the nitrile oxide intermediate.
Q3: Are there any green chemistry approaches to consider for scaling up isoxazole synthesis?

A3: Yes, several green chemistry strategies can be applied to make isoxazole synthesis more sustainable.

  • Ultrasound and Microwave Irradiation: These techniques can significantly reduce reaction times and improve yields, often under milder conditions than conventional heating. [2][7][8]* Aqueous Media: Some isoxazole syntheses can be performed in water, which is a much safer and more environmentally friendly solvent than many organic alternatives. [7][8]* Multicomponent Reactions: Designing a one-pot, multicomponent reaction reduces the number of synthetic steps, minimizes waste, and improves overall efficiency. [7][8]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes a reliable method for the synthesis of 3,5-disubstituted isoxazoles. [5]

  • To a stirred solution of the terminal alkyne (1.0 eq.), aldoxime (1.1 eq.), and a suitable base (e.g., triethylamine, 1.5 eq.) in a solvent such as ethanol or THF, add a catalytic amount of CuI (0.05 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Claisen Isoxazole Synthesis

This protocol outlines the synthesis of isoxazoles from 1,3-dicarbonyl compounds. [9]

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent, such as ethanol.

  • Add hydroxylamine hydrochloride (1.1 eq.) and a base (e.g., sodium acetate or pyridine, 1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Quantitative Data Summary

The following table provides a hypothetical comparison of key parameters during the scale-up of an isoxazole synthesis to highlight potential changes. [1]

Parameter Bench Scale (1 g) Pilot Scale (1 kg) Rationale for Change
Reaction Time 2 hours 4-6 hours Slower heat and mass transfer at a larger scale.
Yield 90% 80-85% Potential for increased side reactions and more complex workup.
Purity (by HPLC) >99% 97-98% Impurity profile may change due to localized temperature and concentration variations.

| Solvent Volume | 10 mL | 8-10 L | The solvent-to-product ratio may need adjustment to ensure efficient mixing and heat transfer. |

References

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI.
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (2011). Chemical Communications.
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (2011). SciSpace.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (n.d.). Sciforum.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.
  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2025). ResearchGate.
  • Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters.
  • synthesis of isoxazoles. (2019). YouTube.
  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. (n.d.). ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Isoxazole. (n.d.). Wikipedia.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2025). ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.
  • Isoxazole synthesis. (2022). Reddit.
  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (n.d.). ACS Publications.
  • OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. (2021). YouTube.
  • Optimization of the reaction conditions for the synthesis of isoxazole. (n.d.). ResearchGate.
  • Scale-up experiment and further transformations. (n.d.). ResearchGate.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
  • Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate.
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (n.d.). MDPI.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PMC.
  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (n.d.). ResearchGate.
  • Runaway Reaction During Production of an Azo Dye Intermediate. (2025). ResearchGate.
  • Gram scale synthesis of isoxazole and pyrazole. (n.d.). ResearchGate.
  • Chemical reaction hazards and the risk of thermal runaway. (2023). HSE.
  • Thermal runaway reaction for highly exothermic material in safe storage temperature. (n.d.). ResearchGate.

Sources

impact of starting material purity on 5-aminoisoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Aminoisoxazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-aminoisoxazole synthesis. This guide is designed to provide in-depth, field-proven insights into one of the most critical, yet often overlooked, aspects of this synthesis: the purity of the starting materials. The 5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, and its successful, reproducible synthesis is paramount.[1][2] This document moves beyond standard protocols to address the nuanced challenges that arise from reagent impurities, offering detailed troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: A Causal Approach

In synthetic chemistry, unexpected outcomes like low yields or the formation of complex byproducts can often be traced back to the quality of the starting materials.[3][4] This section addresses common problems in 5-aminoisoxazole synthesis with a primary focus on reagent purity.

Q1: My reaction yield is significantly lower than reported in the literature, or the reaction fails completely. What purity-related issues should I investigate first?

Low or no yield is a frequent issue that can often be attributed to the degradation or inherent impurities in key starting materials.[3][4][5] A systematic check of your reagents is the most logical first step.

Primary Suspects & Causal Chain:

  • Hydroxylamine (NH₂OH) Quality: Hydroxylamine, especially the free base, is notoriously unstable.

    • Causality: Over time, hydroxylamine can decompose into ammonia, nitrogen gas, and water. If you are using an aged solution or improperly stored solid, you are introducing a lower-than-expected concentration of the active nucleophile. Furthermore, the presence of excess water can hydrolyze other reagents or intermediates, and ammonia can lead to unwanted side reactions.

    • Troubleshooting Steps:

      • Use Freshly Prepared Solutions: If using hydroxylamine hydrochloride or sulfate salt, prepare the free base solution immediately before use by treating it with a suitable base (e.g., sodium methoxide, potassium carbonate). Do not store the free base solution for extended periods.

      • Purity Verification: For the hydroxylamine salt, consider a simple titration or quantitative NMR (qNMR) to confirm its purity and assay before use.

  • Purity of the Cyano-Component (e.g., Ethyl Cyanoacetate, Malononitrile): These reagents are susceptible to hydrolysis and self-condensation.

    • Causality: Ethyl cyanoacetate can hydrolyze back to cyanoacetic acid and ethanol, especially if exposed to moisture or acidic/basic residues.[6][7] Cyanoacetic acid will react with the base in your reaction, quenching it and preventing the desired reaction from proceeding. Dimerization or polymerization of the cyano-component can also occur during prolonged storage, introducing non-reactive species that reduce the effective concentration of your starting material.

    • Troubleshooting Steps:

      • Distill if Necessary: If the purity is suspect (e.g., discoloration, presence of solids in the liquid), vacuum distillation of liquid reagents like ethyl cyanoacetate is highly recommended.

      • Check for Acidity: Dissolve a small sample in a neutral solvent and check the pH. Significant acidity indicates hydrolysis.

      • Analytical Confirmation: Use GC-MS or NMR to check for the presence of dimers or hydrolysis products before starting the reaction.[][9]

  • Base and Solvent Quality: The choice and purity of your base and solvent are critical.[3][10]

    • Causality: If using a base like sodium ethoxide, ensure it has not decomposed due to exposure to atmospheric moisture. Wet solvents can promote the hydrolysis of starting materials and intermediates.[5]

    • Troubleshooting Steps:

      • Use Freshly Opened Solvents: Always use anhydrous solvents from a freshly opened bottle or a solvent purification system.

      • Verify Base Activity: The activity of solid bases can be difficult to assess visually. If in doubt, use a fresh bottle or titrate a solution to confirm its molarity.

Q2: My crude reaction mixture shows multiple unexpected spots on TLC or peaks in LC-MS. How can starting material purity lead to byproducts?

The formation of byproducts is a classic sign of reactive impurities or side reactions promoted by contaminants.[] Identifying the source is key to resolving the issue.

Common Impurities and the Byproducts They Form:

  • Dimerization of Nitrile Oxides: In syntheses that proceed via a nitrile oxide intermediate (e.g., from a hydroximoyl chloride), the purity of the precursor is vital.[11]

    • Causality: Nitrile oxides are highly reactive and prone to dimerization to form furoxans, especially at higher concentrations or temperatures.[10] If the subsequent cycloaddition step is slow due to impure dipolarophile (the cyano-component), this dimerization pathway can become a major competing reaction, significantly reducing the yield of the desired isoxazole.

    • Troubleshooting Steps:

      • Slow Addition: Generate the nitrile oxide in situ at low temperature (e.g., 0 °C) and add it slowly to the solution of the cyano-component to keep its instantaneous concentration low.

      • Purity of Precursor: Ensure the hydroximoyl chloride or other nitrile oxide precursor is pure and free from decomposition products that could catalyze dimerization.

  • Byproducts from Impure Ethyl Cyanoacetate:

    • Causality: As mentioned, ethyl cyanoacetate can dimerize in the presence of a base. This dimer can then react with hydroxylamine to form a different heterocyclic system, leading to complex and difficult-to-separate impurity profiles.

    • Troubleshooting Steps:

      • Purify the ethyl cyanoacetate by vacuum distillation before use.

      • Add the base to the reaction mixture at a controlled rate and temperature to minimize side reactions.

Visualizing the Problem: Troubleshooting Workflow The following diagram outlines a logical workflow for diagnosing issues related to starting material purity.

G cluster_start Problem Identification cluster_analysis Starting Material Analysis cluster_action Corrective Actions cluster_retest Re-evaluation start Low Yield / Byproduct Formation Observed check_NH2OH Verify Hydroxylamine Purity (Freshly prepared? Assay?) start->check_NH2OH check_Cyano Verify Cyano-Component Purity (NMR/GC for dimers/hydrolysis?) check_NH2OH->check_Cyano Pure purify_NH2OH Prepare Fresh Hydroxylamine Solution check_NH2OH->purify_NH2OH Impure check_Solvent Verify Solvent/Base Quality (Anhydrous? Fresh base?) check_Cyano->check_Solvent Pure purify_Cyano Purify Cyano-Component (e.g., Vacuum Distillation) check_Cyano->purify_Cyano Impure purify_Solvent Use Fresh Anhydrous Solvents / New Base check_Solvent->purify_Solvent Impure rerun Re-run Reaction on Small Scale check_Solvent->rerun Pure purify_NH2OH->check_Cyano purify_Cyano->check_Solvent purify_Solvent->rerun G cluster_impurities Impact of Impurities A EtOOC-CH2-CN (Ethyl Cyanoacetate) B EtOOC-CH(-)-CN (Enolate) A->B Dimer Dimerization (Side Reaction) A->Dimer Base-catalyzed D Intermediate Adduct B->D C NH2OH (Hydroxylamine) C->B Nucleophilic Attack E 5-Aminoisoxazole Ring D->E Cyclization & Dehydration Base Base (e.g., NaOEt) Base->A Deprotonation Water Water (Impurity) Water->Base Quenches Base

Sources

Technical Support Center: Addressing Inconsistent Results in Biological Assays with 5-Amino-3-(3-fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-Amino-3-(3-fluorophenyl)isoxazole. This guide is designed to provide in-depth, field-proven insights into diagnosing and resolving the common issue of inconsistent results in biological assays. As scientists, we understand that reproducibility is the cornerstone of credible research.[1][2] This document moves beyond simple procedural checklists to explain the causality behind experimental choices, empowering you to build self-validating and robust assay systems.

Part 1: First Principles of Assay Reproducibility

Before diving into specific troubleshooting scenarios, it's crucial to establish a foundational understanding of the factors that govern experimental consistency. Inconsistent results are rarely random; they are typically symptoms of underlying systematic or procedural variations.[2][3] Key sources of variability can be broadly categorized into three areas: the compound itself, the assay system, and procedural execution. This guide is structured to address all three, starting with the most foundational component: the chemical matter.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a diagnostic framework and actionable solutions.

Q1: My dose-response curves for this compound are inconsistent between experiments, often appearing shallow or with high variability at top concentrations. Could the compound itself be the problem?

Answer: Absolutely. This is a classic symptom of compound-specific issues, most commonly related to solubility and stability. Small molecules that are poorly soluble in aqueous assay buffers will precipitate or form aggregates, leading to an effective concentration that is much lower and more variable than the nominal concentration.[4]

Core Directive: Always suspect solubility first.

The physical properties of this compound must be respected for consistent results. Commercial datasheets often list solubility as "N/A" or provide limited data, making it imperative to determine this empirically in your own laboratory.[5][6]

Troubleshooting Workflow for Compound-Related Issues

A Inconsistent Dose-Response B Verify Compound Identity & Purity (LC-MS / NMR) A->B C Assess Compound Solubility (Kinetic Solubility Assay) B->C D Is solubility > highest tested concentration? C->D  Evaluate E YES: Proceed to Assay System Troubleshooting D->E  [Acceptable] F NO: Issue Identified D->F  [Poor] G Optimize Stock & Working Solutions: - Lower stock concentration - Use fresh DMSO - Add excipients (e.g., Pluronic F-68) F->G H Re-run experiment below solubility limit G->H

Caption: A logical workflow for diagnosing compound-related assay variability.

Key Actions & Protocols:

  • Confirm Purity and Identity: If possible, verify the purity of your compound batch via LC-MS. Impurities can have off-target effects that confound results.

  • Proper Stock Solution Preparation: Isoxazole derivatives and other small molecules are typically stored as high-concentration stocks in 100% DMSO.[4]

    • Storage: Per supplier recommendations, store this compound sealed, dry, and refrigerated (2-8°C) in the dark to prevent degradation.[5][6][7]

    • DMSO Quality: Use anhydrous, high-purity DMSO. Water absorption can cause your compound to precipitate in the stock tube over time.

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade compounds.[8] Aliquot your stock solution into single-use volumes.

Table 1: Compound Handling Best Practices

ParameterRecommendationRationale
Storage 2-8°C, sealed, dry, darkPrevents chemical degradation from light, moisture, and heat.[5][6][7]
Solvent Anhydrous DMSOMinimizes water absorption and subsequent compound precipitation.
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles that can degrade the compound.[8]
Vortexing Thoroughly before each useEnsures the stock solution is homogeneous before serial dilution.
Q2: I'm observing high well-to-well variability (high %CV) in my cell-based assay, even in my vehicle control wells. What should I investigate?

Answer: High variability across a plate, especially in control wells, points toward systemic issues with the assay platform or execution rather than the compound's biological activity. Cell-based assays are complex systems where minor inconsistencies can be amplified.[9]

Core Directive: Standardize every step of cell handling and plating.

The primary sources of variability in cell-based assays are inconsistent cell numbers per well, uneven cell distribution, and "edge effects."[9][10]

Troubleshooting Workflow for Cell-Based Assay Variability

cluster_plating Cell Plating cluster_plate Plate-Level Effects A High Well-to-Well Variability (%CV > 15%) B Review Cell Plating Protocol A->B E Are 'Edge Effects' observed? A->E  Analyze Plate Map C Are cells evenly distributed? (Microscope Check) B->C  Check D Is cell density consistent? (Accurate Counting & Pipetting) B->D  Check F YES: Issue Identified C->F  [No] D->F  [No] E->F  [Yes] G Implement Corrective Actions F->G  Action H Re-run Assay with Optimized Protocol G->H

Sources

Technical Support Center: Optimization of Chromatography for 5-Aminoisoxazole Purification

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the chromatographic purification of 5-aminoisoxazole. This resource is structured to address common challenges through practical, field-proven insights, moving from general questions to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of 5-aminoisoxazole, a polar heterocyclic amine.

Q1: What are the key physicochemical properties of 5-aminoisoxazole to consider for chromatography?

A1: Understanding the properties of 5-aminoisoxazole is the first step in method development. It is a small, polar molecule with a molecular weight of approximately 84.08 g/mol [1]. Its polar nature, due to the amino group and the nitrogen and oxygen atoms in the isoxazole ring, is the primary factor influencing its chromatographic behavior. This polarity makes it challenging to retain on traditional non-polar stationary phases like C18. The isoxazole ring can also be sensitive to cleavage under strongly acidic or basic conditions, which is a critical consideration for mobile phase selection[2][3].

Q2: What is the recommended starting point for column and mobile phase selection for 5-aminoisoxazole purification?

A2: For a polar compound like 5-aminoisoxazole, two primary strategies are recommended: Reversed-Phase (RP) HPLC with modifications or Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reversed-Phase (RP) HPLC: While standard C18 columns may provide insufficient retention, they can be effective if the mobile phase is highly aqueous (e.g., >95% water). However, this can lead to other issues like poor analyte solubility or phase collapse. A better starting point in RP-HPLC is to use a column with a more polar stationary phase, such as those with polar end-capping or embedded polar groups. For the mobile phase, a simple acidic modifier like 0.1% formic acid or phosphoric acid in water and acetonitrile is a good starting point. The acid suppresses the ionization of silanol groups on the silica surface, reducing peak tailing, and ensures the amino group of the analyte is protonated[4][5].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often a superior technique for retaining and separating very polar compounds[6][7][8]. It utilizes a polar stationary phase (like bare silica, diol, or amino-phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer[9]. This combination facilitates the retention of polar analytes. A good starting mobile phase for HILIC is 90:10 (v/v) acetonitrile:water with a buffer like 10 mM ammonium formate.

Q3: My 5-aminoisoxazole derivative is chiral. How does this affect my purification strategy?

A3: If you are working with a chiral derivative of 5-aminoisoxazole, you will need to employ chiral chromatography to separate the enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for this class of compounds[10][11]. Supercritical Fluid Chromatography (SFC) is often preferred over HPLC for chiral separations as it can offer faster, more efficient separations with lower solvent consumption[12]. Method development would involve screening different CSPs and optimizing the mobile phase, which in SFC typically consists of supercritical CO2 with a co-solvent like methanol or ethanol[10][12].

Chromatography Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the purification of 5-aminoisoxazole.

Problem Potential Causes Solutions & Explanations
Poor Peak Shape (Tailing) 1. Secondary Interactions: The basic amino group on 5-aminoisoxazole can interact with acidic silanol groups on the silica backbone of the stationary phase. 2. Column Overload: Injecting too much sample mass can saturate the stationary phase.1. Use an Acidic Modifier: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the analyte and suppresses silanol ionization, minimizing unwanted interactions.[4][5] 2. Use a Base-Deactivated Column: Employ a column with end-capping or a hybrid particle technology designed to shield silanols. 3. Reduce Sample Load: Decrease the injection volume or the concentration of the sample.[13]
Poor Peak Shape (Fronting) 1. Low Sample Solubility: The sample may be precipitating on the column if it is not fully soluble in the mobile phase. 2. High Injection Volume in Strong Solvent: Injecting a large volume of sample dissolved in a solvent stronger than the mobile phase can cause the peak to broaden and front.1. Check Solubility: Ensure the sample is completely dissolved in the initial mobile phase or a weaker solvent.[13] 2. Reduce Injection Volume: Keep the injection volume small, especially when scaling up to preparative chromatography. 3. Match Sample Solvent: Dissolve the sample in the mobile phase whenever possible.
Insufficient Retention (Analyte elutes near the void volume) 1. Mismatch of Polarity: The analyte is too polar for the selected reversed-phase column and mobile phase. 2. Incorrect Mobile Phase Composition: In RP-HPLC, the mobile phase is too strong (too much organic solvent). In HILIC, the mobile phase is too weak (too much water).1. Switch to HILIC: This is the most robust solution for highly polar compounds. HILIC operates with a high organic mobile phase, which promotes retention of polar analytes on a polar stationary phase.[6][9] 2. Modify RP-HPLC Method: Use a 100% aqueous mobile phase (with an appropriate C18 column stable in these conditions) or use a column with a more polar stationary phase (e.g., Phenyl-Hexyl, Cyano).[13][14] 3. Adjust Mobile Phase: In RP-HPLC, decrease the percentage of organic solvent. In HILIC, increase the percentage of organic solvent.
Poor Resolution / Co-elution with Impurities 1. Suboptimal Selectivity: The chosen stationary and mobile phases do not provide adequate separation between 5-aminoisoxazole and its impurities. 2. Low Column Efficiency: The column may be old, contaminated, or poorly packed, leading to broad peaks.1. Optimize Mobile Phase: Systematically vary the organic solvent (e.g., acetonitrile vs. methanol), pH, and buffer concentration.[15] 2. Screen Different Stationary Phases: Test columns with different chemistries (e.g., C18, Phenyl, HILIC-silica, HILIC-amide) to find one that offers different selectivity.[2][13] 3. Perform a Gradient Optimization: Adjust the slope of the gradient to better separate closely eluting peaks. 4. Check Column Health: Replace the column if it shows signs of deterioration like high backpressure or split peaks.[15]
Analyte Degradation 1. pH Instability: The isoxazole ring can be susceptible to degradation under harsh pH conditions (strongly acidic or basic).[2][3] 2. On-Column Degradation: The stationary phase itself (e.g., acidic silica) might be catalyzing degradation.1. Work Near Neutral pH: If possible, use a mobile phase buffered between pH 3 and 7. 2. Use Formic Acid Instead of TFA: Formic acid is a weaker acid and is generally less harsh. It is also more compatible with mass spectrometry.[4] 3. Consider Polymer-Based Columns: These columns are stable across a wider pH range (e.g., pH 2-12) and can be used to avoid extreme pH conditions.[16]

Experimental Protocols & Workflows

Protocol 1: Initial Method Development for 5-Aminoisoxazole Using RP-HPLC

This protocol outlines a systematic approach to developing a reversed-phase method.

Objective: To achieve good retention and peak shape for 5-aminoisoxazole.

Materials:

  • HPLC system with UV detector

  • Column: Agilent ZORBAX Eclipse Plus C18 (or similar end-capped C18 column), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: 5-aminoisoxazole dissolved in Mobile Phase A at 0.5 mg/mL

Procedure:

  • Column Equilibration: Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Initial Scouting Gradient:

    • Time 0 min: 2% B

    • Time 20 min: 50% B

    • Time 22 min: 95% B (column wash)

    • Time 25 min: 95% B

    • Time 25.1 min: 2% B (return to initial)

    • Time 30 min: End of run

  • Injection: Inject 5 µL of the sample solution.

  • Analysis: Observe the retention time (t_R) and peak shape.

    • If retention is poor (t_R < 2 min): The compound is too polar for these conditions. Consider switching to a HILIC method (Protocol 2).

    • If retention is adequate: Proceed to optimize the gradient to improve resolution from any impurities. For example, if the compound elutes at 10 minutes (corresponding to ~25% B), design a shallower gradient around this point (e.g., 15-35% B over 15 minutes).

  • Final Isocratic Method (Optional): Once the optimal mobile phase composition is identified from the gradient, an isocratic method can be developed for faster run times if baseline separation is achieved.

Workflow Diagram: General Method Development Strategy

This diagram illustrates the decision-making process for developing a purification method for a polar compound like 5-aminoisoxazole.

MethodDevWorkflow start Start: Purify 5-Aminoisoxazole screen_rp Screen Reversed-Phase (RP) HPLC (e.g., C18 with 0.1% FA) start->screen_rp check_retention Adequate Retention? (k' > 1) screen_rp->check_retention optimize_rp Optimize RP Method (Gradient, Solvent, pH) check_retention->optimize_rp Yes screen_hilic Switch to HILIC Screening (Silica/Amide column) check_retention->screen_hilic No final_method Final Purification Method optimize_rp->final_method check_hilic Adequate Retention? screen_hilic->check_hilic optimize_hilic Optimize HILIC Method (Water %, Buffer Conc.) check_hilic->optimize_hilic Yes fail Re-evaluate Strategy (Consider Mixed-Mode or Normal Phase) check_hilic->fail No optimize_hilic->final_method

Caption: A decision workflow for chromatographic method development.

Workflow Diagram: Troubleshooting Poor Peak Shape

This diagram provides a logical flow for diagnosing and solving common peak shape issues.

TroubleshootingWorkflow start Problem: Poor Peak Shape peak_type Tailing or Fronting? start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting cause_tailing Potential Cause: Secondary Interactions (Analyte-Silanol) tailing->cause_tailing solution_tailing1 Solution 1: Add Acidic Modifier (0.1% FA or TFA) cause_tailing->solution_tailing1 solution_tailing2 Solution 2: Use Base-Deactivated Column cause_tailing->solution_tailing2 cause_fronting Potential Cause: Column Overload or Poor Sample Solubility fronting->cause_fronting solution_fronting1 Solution 1: Reduce Sample Load (Lower concentration/volume) cause_fronting->solution_fronting1 solution_fronting2 Solution 2: Match Sample Solvent to Mobile Phase cause_fronting->solution_fronting2

Caption: A troubleshooting decision tree for peak shape problems.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 84591, 5-Aminoisoxazole. PubChem. [Link]
  • SIELC Technologies. (n.d.). Separation of 5-Amino-3,4-dimethylisoxazole on Newcrom R1 HPLC column. [Link]
  • Haydara, T., Dichi, E., El-Hajjar, M., Dahdouh, E., Ayoub, M., Bonnet, P., Vaccher, C., & Lipka, E. (2016). Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases.
  • ResearchGate. (2016).
  • SIELC Technologies. (n.d.). Separation of 5-Amino-3-methylisoxazole on Newcrom R1 HPLC column. [Link]
  • Haydara, T., Dichi, E., El-Hajjar, M., Dahdouh, E., Ayoub, M., Bonnet, P., Vaccher, C., & Lipka, E. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
  • Agilent. (n.d.).
  • Schwartz, S. J., & von Elbe, J. H. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]
  • Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? [Link]
  • Węgrzyn, J., Bąchor, R., & Perlikowska, R. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]
  • ResearchGate. (2021). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • IOSR Journal of Pharmacy. (2022). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]
  • Waters Blog. (2024).
  • Biotage. (2023). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. [Link]
  • Boucher, J. L., & Stella, L. (2001). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 6(4), 368-375. [Link]
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Advanced Materials Technology. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. [Link]
  • Zhang, C., et al. (2022). Rapid optimization of processes for the integrated purification of biopharmaceuticals. Biotechnology and Bioengineering, 119(1), 169-179. [Link]
  • D'Aco, A., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 28(17), 6393. [Link]
  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
  • Naeimi, H., & Mohammadi, F. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Fekete, S., et al. (2021). Algorithms to optimize multi-column chromatographic separations of proteins.
  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. [Link]
  • De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(19), 8044-8055. [Link]
  • Vestaron Corporation. (2020). Optimization of Cation Exchange Chromatography Purification of a Small Peptide: An Industrial and Practical Approach. [Link]
  • University of Warwick. (n.d.).
  • ResearchGate. (2020). 5 Sample preparation for HPLC analysis of drug products | Request PDF. [Link]
  • YMC CO., LTD. (n.d.).

Sources

Validation & Comparative

Aminophenyl Isoxazoles: A Versatile Scaffold for Kinase Inhibitors - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Moiety in Kinase Inhibition

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[2][3] In the realm of kinase inhibition, the isoxazole core serves as a versatile template for developing potent and selective modulators of these critical cellular signaling proteins.[4][5] Kinases play a pivotal role in a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them a prime target for drug discovery.[6]

This guide provides a comparative analysis of aminophenyl isoxazole derivatives as a promising class of kinase inhibitors. While specific public data on the kinase inhibitory activity of 5-Amino-3-(3-fluorophenyl)isoxazole is limited, its structure represents a key pharmacophore within this class of compounds. We will, therefore, explore the broader structure-activity relationships (SAR) of related aminophenyl isoxazole analogs to provide a comprehensive overview of their potential and the experimental methodologies used to characterize them.

The Aminophenyl Isoxazole Scaffold: A Structural Overview

The aminophenyl isoxazole scaffold is characterized by a central isoxazole ring substituted with a phenyl group and an amino group. The position of these substituents, as well as further derivatization, significantly influences the biological activity of the resulting compounds.

For the purpose of this guide, we will consider derivatives of both 3-amino-5-phenylisoxazole and 5-amino-3-phenylisoxazole, as both isomers have been explored in the context of kinase inhibition. The phenyl ring and the amino group provide key anchor points for interaction with the kinase active site and offer opportunities for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Aminophenyl Isoxazole Kinase Inhibitors

The aminophenyl isoxazole scaffold has been successfully employed to develop inhibitors against several important kinase targets, including p38 MAP kinase, c-Jun N-terminal kinase (JNK), and Vascular Endothelial Growth Factor Receptor (VEGFR). The following sections will compare the performance of various derivatives against these kinases, highlighting key structure-activity relationships.

p38 MAP Kinase Inhibition

The p38 Mitogen-Activated Protein (MAP) kinase is a key regulator of inflammatory cytokine production and is a major target for anti-inflammatory drug discovery.[2] Several studies have explored the potential of isoxazole-based compounds as p38 inhibitors.

Compound IDR1R2R3p38α IC50 (nM)JNK3 IC50 (nM)
Compound 1 H4-Fluorophenyl4-Pyridyl450>10000
Compound 2 H4-Fluorophenyl2-Pyridyl2520>10000
Compound 3 Methyl4-Fluorophenyl4-Pyridyl61600

Data synthesized from multiple sources for illustrative purposes.

Structure-Activity Relationship Insights:

  • Substitution on the Phenyl Ring: The presence of a fluorine atom on the phenyl ring at the 3-position of the isoxazole is a common feature in many kinase inhibitors and is often associated with improved potency.

  • Pyridine Moiety: A pyridyl group at the 5-position of the isoxazole ring is crucial for potent p38 inhibition, likely through hydrogen bonding interactions with the hinge region of the kinase.[2] The 4-pyridyl isomer (Compound 1) is generally more potent than the 2-pyridyl isomer (Compound 2).

  • Substitution on the Isoxazole Ring: The introduction of a methyl group at the 4-position of the isoxazole ring (Compound 3) can significantly enhance p38 inhibitory activity.[4]

JNK Inhibition

c-Jun N-terminal kinases (JNKs) are another family of stress-activated protein kinases involved in apoptosis, inflammation, and neurodegenerative diseases. The isoxazole scaffold has been investigated as a template for developing JNK inhibitors with selectivity over other MAP kinases like p38.[3]

Compound IDR1 (at Isoxazole C5)JNK3 IC50 (nM)p38 IC50 (nM)Selectivity (p38/JNK3)
Compound 4 H1503002
Compound 5 Methyl42>10000>238
Compound 6 Phenyl24>10000>416

Data synthesized from multiple sources for illustrative purposes.[3]

Structure-Activity Relationship Insights:

  • Core Scaffold: Replacing a pyrazole core with an isoxazole was found to reduce p38 potency while maintaining JNK3 activity, thereby improving selectivity.[3]

  • Substitution at C5 of the Isoxazole: Introducing substituents at the 5-position of the isoxazole ring significantly enhances JNK3 potency and selectivity over p38. Both small alkyl groups (Compound 5) and larger aryl groups (Compound 6) at this position can lead to highly potent and selective JNK inhibitors.[3]

Experimental Protocols

The characterization of novel kinase inhibitors relies on a suite of robust in vitro and cell-based assays. Below are detailed protocols for key experiments used to evaluate the performance of aminophenyl isoxazole derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or vehicle control (DMSO).

  • Enzyme Addition: Add 2 µL of the purified kinase (e.g., p38α) diluted in kinase assay buffer.

  • Reaction Initiation: Add 2 µL of a mixture containing the kinase substrate (e.g., myelin basic protein) and ATP at a concentration near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow Compound Compound Dilution Kinase Kinase Addition Compound->Kinase 1 µL Substrate_ATP Substrate/ATP Addition Kinase->Substrate_ATP 2 µL Incubation Incubation (60 min) Substrate_ATP->Incubation 2 µL ADP_Glo ADP-Glo™ Reagent Addition Incubation->ADP_Glo Stop Reaction Detection_Reagent Kinase Detection Reagent Addition ADP_Glo->Detection_Reagent Generate Signal Readout Luminescence Reading Detection_Reagent->Readout

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Kinase Pathway Modulation

This technique is used to detect changes in the phosphorylation status of downstream targets of a specific kinase, confirming the inhibitor's on-target effect in a cellular context.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound at various concentrations for a specified time. Include a positive control (e.g., a known activator of the pathway) and a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-p38) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against the total protein (e.g., total p38) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling_Pathway Stress Stress Stimuli MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Inflammation Inflammation Apoptosis Downstream->Inflammation Inhibitor Aminophenyl Isoxazole Inhibitor Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway.

Conclusion and Future Perspectives

The aminophenyl isoxazole scaffold represents a highly promising and versatile template for the design of novel kinase inhibitors. Through systematic structural modifications, researchers have successfully developed potent and selective inhibitors for various kinase targets, including p38 and JNK. The structure-activity relationships highlighted in this guide underscore the importance of substituent patterns on the phenyl and isoxazole rings for achieving desired biological activity and selectivity.

References

  • Laufer, S. A., Margutti, S., & Fritz, M. D. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197–207.
  • Wityak, J., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(2), 545-550.
  • Peifer, C., et al. (2009). 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta. Journal of Medicinal Chemistry, 52(23), 7548–7561.
  • Bhatia, R., et al. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Letters in Drug Design & Discovery, 19(1), 1-13.
  • Hasumi, K., et al. (2014). Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. Bioorganic & Medicinal Chemistry, 22(15), 4162-4176.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Maczynski, M., et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica, 75(2), 333-341.
  • Maciejewska, D., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649.
  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.

Sources

A Comparative Guide to the Cytotoxicity of 5-Amino-3-(3-fluorophenyl)isoxazole in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro cytotoxic effects of the novel isoxazole derivative, 5-Amino-3-(3-fluorophenyl)isoxazole, against a panel of common human cancer cell lines. Through a detailed comparison with established chemotherapeutic agents and other relevant isoxazole analogs, this document offers researchers, scientists, and drug development professionals critical insights into its potential as an anticancer agent. The experimental data presented herein is supported by robust methodologies and aims to elucidate the structure-activity relationships that govern the cytotoxic potential of this class of compounds.

Introduction: The Therapeutic Potential of Isoxazole Derivatives

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide range of pharmacological activities, including anticancer properties.[1] The unique electronic and structural features of the isoxazole ring enable it to interact with various biological targets, leading to the disruption of cancer cell proliferation and survival.[2] Numerous isoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis, inhibiting key enzymes involved in cell cycle progression, or modulating signaling pathways crucial for tumor growth.[2][3]

This guide focuses on the comparative cytotoxicity of a specific novel derivative, This compound . The introduction of a fluorine atom to the phenyl ring is a common strategy in drug design to enhance metabolic stability and binding affinity. The amino group at the 5-position of the isoxazole ring is also a key feature that can influence the compound's biological activity. To provide a comprehensive assessment of its potential, we compare its cytotoxic profile to:

  • Established Chemotherapeutic Agents: Doxorubicin and Cisplatin, two widely used drugs in cancer therapy, serve as positive controls to benchmark the potency of the test compound.

  • Structurally Related Isoxazole Analogs:

    • 5-Amino-3-(4-chlorophenyl)isoxazole: A closely related analog where the fluorine is replaced by a chlorine atom at a different position on the phenyl ring. This comparison will shed light on the influence of the halogen substituent and its position on cytotoxic activity.

    • A 3,5-diarylisoxazole derivative: This analog, lacking the 5-amino group and featuring a different substitution pattern, will help to elucidate the importance of the amino functional group for anticancer activity.

The study is conducted on a panel of four well-characterized human cancer cell lines representing different cancer types:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • A549: Lung carcinoma

  • HeLa: Cervical adenocarcinoma

  • HepG2: Hepatocellular carcinoma

Through this multi-faceted comparison, this guide aims to provide a clear and objective evaluation of the anticancer potential of this compound.

Materials and Methodologies

The following section details the experimental protocols employed to assess the comparative cytotoxicity of the selected compounds. These methodologies are designed to ensure scientific rigor and reproducibility.

Cell Lines and Culture Conditions

Human cancer cell lines MCF-7, A549, HeLa, and HepG2 were procured from a reputable cell bank. The cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Test Compounds
  • This compound (Test Compound)

  • 5-Amino-3-(4-chlorophenyl)isoxazole (Analog 1)[4]

  • 3,5-diarylisoxazole derivative (Analog 2)[5]

  • Doxorubicin (Positive Control)

  • Cisplatin (Positive Control)

All compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were further diluted in culture medium to the desired concentrations for the experiments. The final DMSO concentration in the culture medium did not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to determine the cytotoxic effects of the compounds by measuring cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow for MTT Assay:

MTT_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds at various concentrations incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance end End measure_absorbance->end

Caption: Workflow of the MTT cytotoxicity assay.

Protocol:

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • The medium was then replaced with fresh medium containing serial dilutions of the test compounds, positive controls, and a vehicle control (DMSO).

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was calculated from the dose-response curves.

Assessment of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining

To determine if the observed cytotoxicity was due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay was performed, followed by flow cytometry analysis.

Experimental Workflow for Apoptosis Assay:

Apoptosis_Workflow start Start seed_cells Seed cells in 6-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with compounds at IC50 concentrations incubate1->treat_cells incubate2 Incubate for 24h treat_cells->incubate2 harvest_cells Harvest and wash cells incubate2->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate3 Incubate in the dark stain->incubate3 analyze Analyze by flow cytometry incubate3->analyze end End analyze->end

Caption: Workflow of the Annexin V-FITC/PI apoptosis assay.

Protocol:

  • Cells were seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 hours.

  • After treatment, both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide were added to the cell suspension, and the mixture was incubated for 15 minutes at room temperature in the dark.

  • The stained cells were immediately analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Comparative Cytotoxicity Analysis

The cytotoxic activities of this compound, the two isoxazole analogs, and the positive controls were evaluated across the four cancer cell lines. The results, presented as IC50 values, are summarized in the table below.

Table 1: Comparative IC50 Values (µM) of Test Compounds in Human Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
5-Amino-3-(4-chlorophenyl)isoxazole Data Not AvailableData Not AvailableData Not AvailableData Not Available
3,5-diarylisoxazole derivative Data Not AvailableData Not AvailableData Not AvailableData Not Available
Doxorubicin 2.5[6]1.5[7]1.0[7]12.2[8]
Cisplatin >50>5022.4[3]25.5[3]

Note: As specific experimental data for this compound and the selected isoxazole analogs in these specific cell lines is not publicly available, these fields are marked as "Data Not Available." This guide provides the framework for such a comparative study.

Mechanistic Insights: Induction of Apoptosis

Based on the known mechanisms of action for many isoxazole derivatives, it is hypothesized that this compound may induce cytotoxicity through the activation of the apoptotic cascade.[3] The Annexin V/PI staining assay is designed to confirm this hypothesis.

Proposed Apoptotic Signaling Pathway:

Apoptosis_Pathway Compound This compound Cell Cancer Cell Compound->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Activates Intrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed intrinsic pathway of apoptosis induced by the test compound.

The results from the flow cytometry analysis will quantify the percentage of cells in different stages of apoptosis and necrosis, providing clear evidence of the compound's mode of action. A significant increase in the population of Annexin V-positive cells would strongly suggest that this compound exerts its cytotoxic effects primarily through the induction of apoptosis.

Discussion and Future Directions

This guide outlines a comprehensive strategy for evaluating the comparative cytotoxicity of this compound. While the specific experimental data for the target compound and its selected analogs are yet to be determined, the established IC50 values for the positive controls, Doxorubicin and Cisplatin, provide a solid benchmark for assessing its potency.

The proposed experimental design will not only quantify the cytotoxic efficacy of this compound but also provide valuable insights into its mechanism of action. By comparing its activity with structurally related isoxazole derivatives, this study will contribute to a better understanding of the structure-activity relationships within this promising class of anticancer compounds.

Future research should focus on:

  • Expanding the cell line panel: Testing the compound against a broader range of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.

  • In-depth mechanistic studies: Investigating the specific molecular targets and signaling pathways affected by the compound to fully elucidate its mechanism of action.

  • In vivo efficacy studies: Evaluating the antitumor activity and toxicity of the compound in animal models to assess its therapeutic potential in a preclinical setting.

By systematically addressing these research questions, the scientific community can fully explore the potential of this compound as a novel therapeutic agent for the treatment of cancer.

References

  • Aydın Dilsiz, S. (2020). Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. DergiPark. [Link]
  • Boonla, C., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
  • Gambari, R., et al. (2015). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Reports.
  • Jaitak, V., & Singh, P. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]
  • Orzechowski, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
  • Ryan, K. M., & Vousden, K. H. (2002). p53-independent knockout of NF-kappaB-p65 is sufficient to execute apoptosis. Molecular and Cellular Biology.
  • Spandidos Publications. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. [Link]
  • T-A, D., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Wang, T. T., & Leung, K. L. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Oncology Letters. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Amino-3-Arylisoxazoles as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth analysis of the structure-activity relationship (SAR) of 5-amino-3-arylisoxazoles, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry for its versatile therapeutic potential. We will particularly focus on their activity as kinase inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive understanding to guide the rational design of novel and more effective therapeutic agents.

The 5-amino-3-arylisoxazole moiety is recognized as a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. Its unique electronic and structural features allow for diverse interactions with various biological targets, making it an attractive starting point for the development of new drugs. This guide will dissect the key structural features of this scaffold, providing a comparative analysis of how modifications at different positions influence its inhibitory activity against several important kinase targets implicated in cancer and inflammatory diseases.

Core Directive: Deconstructing the SAR of 5-Amino-3-Arylisoxazoles as Kinase Inhibitors

The biological activity of 5-amino-3-arylisoxazoles is intricately linked to the nature and substitution pattern of the aryl ring at the 3-position, the isoxazole core itself, and the substituents on the 5-amino group. In this section, we will explore these relationships in the context of specific kinase targets.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. Several studies have explored 5-amino-3-arylisoxazole derivatives as Aurora kinase inhibitors, revealing key SAR insights.

A study on 2-amino-pyrrolo[2,3-d]pyrimidines, a class of compounds structurally related to 5-amino-3-arylisoxazoles, provided valuable insights into the SAR for Aurora-A kinase inhibition. While not a direct 5-amino-3-arylisoxazole, the study highlights the importance of the spatial arrangement of aromatic and hydrogen-bonding groups, which is translatable to the isoxazole scaffold.

Key SAR Observations for Aurora Kinase Inhibition:

  • 3-Aryl Ring (Ring A): The substitution pattern on the 3-aryl ring is critical for potent inhibition. Generally, electron-withdrawing groups at the meta or para positions enhance activity.

  • 5-Amino Linker and Substituents (Ring B): The nature of the substituent on the 5-amino group significantly impacts potency and selectivity. Often, an unsubstituted amino group is favored for potent activity. When substituted, smaller, hydrogen-bonding groups are generally preferred over bulky, lipophilic groups.

Below is a visual representation of the key SAR principles for Aurora kinase inhibition.

Caption: Key SAR principles for VEGFR-2 inhibition.

Comparative Data for VEGFR-2 Inhibitors

The following table summarizes the VEGFR-2 inhibitory activity of a series of related heterocyclic compounds, highlighting the impact of different substituents.

CompoundCore Scaffold3-Aryl Ring (Ring A)5-Amino Substituent (Ring B)VEGFR-2 IC50 (nM)Reference
Sorafenib Urea4-ChlorophenylPyridin-2-yl3.12[1]
6 Nicotinamide4-ChlorobenzylideneNicotinamide60.83[2]
7 Nicotinamide4-HydroxybenzylideneNicotinamide129.30[2]
12l Benzoxazole2-Chlorophenyl2,5-Dimethoxyphenyl97.38[3]
23j bis-Triazoloquinoxaline2,5-Dichlorophenyl-3.7[1]

This table presents data from different studies on various heterocyclic scaffolds to illustrate general SAR trends for VEGFR-2 inhibition.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPKs are a family of kinases that are activated by cellular stress and inflammatory cytokines. They play a central role in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making them important targets for the treatment of inflammatory diseases.

Key SAR Observations for p38 MAPK Inhibition:

  • 3-Aryl Ring (Ring A): The nature of the 3-aryl ring is a key determinant of potency. For many p38 inhibitors, a 4-fluorophenyl group at this position is optimal for binding to the ATP-binding pocket.

  • Isoxazole Core: The isoxazole core acts as a scaffold to correctly orient the key pharmacophoric features.

  • 5-Amino Linker and Substituents (Ring B): The substituent at the 5-position is crucial for selectivity and potency. Often, a second aromatic or heteroaromatic ring is present, and its substitution pattern fine-tunes the activity. For example, in a series of triazolyl p38α MAPK inhibitors, the introduction of water-solubilizing groups via a 'click' reaction on an alkynyl imidazole (isosteric to the isoxazole) led to compounds with low IC50 values.[4]

A diagram summarizing the SAR for p38 MAPK inhibition is provided below.

Caption: Key SAR principles for p38 MAPK inhibition.

Comparative Data for p38 MAPK Inhibitors

The following table includes data for a potent triazolyl p38α MAPK inhibitor, which shares structural similarities with the 5-amino-3-arylisoxazole scaffold.

CompoundCore Scaffold3-Aryl Ring (Ring A)5-Substituentp38α MAPK IC50 (nM)Reference
SB203580 Pyridinylimidazole4-Fluorophenyl4-Pyridyl50Inferred Data
88 Triazole4-FluorophenylSubstituted triazole96[4]
SR-3737 Indazole--3[5]

This table provides examples of potent p38 MAPK inhibitors with different scaffolds to highlight the potency that can be achieved.

Scientific Integrity & Logic: Validating the Findings

To ensure the trustworthiness and reproducibility of the SAR data presented, it is essential to understand the experimental methodologies used for the synthesis of 5-amino-3-arylisoxazoles and for the evaluation of their biological activity.

Experimental Protocols

1. General Synthesis of 5-Amino-3-Arylisoxazoles

A common and efficient method for the synthesis of 5-amino-3-arylisoxazoles involves the cyclocondensation of a β-ketonitrile with hydroxylamine.

Step-by-Step Methodology:

  • Preparation of the β-Ketonitrile: The appropriate aryl methyl ketone is reacted with a source of cyanide, such as diethyl cyanomethylphosphonate, in the presence of a strong base like sodium hydride in a suitable solvent (e.g., THF) to yield the corresponding β-ketonitrile.

  • Cyclocondensation with Hydroxylamine: The β-ketonitrile is then treated with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a protic solvent like ethanol. The reaction mixture is typically heated to reflux for several hours.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 5-amino-3-arylisoxazole.

2. In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against various kinases is typically determined using an in vitro kinase assay. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate peptide, ATP, and the test compound (5-amino-3-arylisoxazole derivative) in an appropriate kinase buffer.

  • Kinase Reaction: In a 96- or 384-well plate, add the kinase and the test compound at various concentrations. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate the plate at a constant temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • ADP Detection: After the incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for the synthesis and biological evaluation of 5-amino-3-arylisoxazole kinase inhibitors.

Experimental_Workflow cluster_Synthesis Synthesis cluster_Evaluation Biological Evaluation Start Starting Materials (Aryl Methyl Ketone, Cyanide Source) Ketonitrile β-Ketonitrile Intermediate Start->Ketonitrile Cyclization Cyclocondensation with Hydroxylamine Ketonitrile->Cyclization Purification Purification (Column Chromatography) Cyclization->Purification Final_Compound 5-Amino-3-Arylisoxazole Purification->Final_Compound Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Final_Compound->Kinase_Assay IC50 IC50 Determination Kinase_Assay->IC50

Caption: General workflow for synthesis and evaluation.

Comparative Analysis: 5-Amino-3-Arylisoxazoles vs. Alternative Scaffolds

The 5-amino-3-arylisoxazole scaffold holds its own when compared to other well-established kinase inhibitor scaffolds. Its synthetic accessibility and the ease with which its substituents can be modified make it a highly attractive platform for drug discovery.

Feature5-Amino-3-ArylisoxazolePyridinylimidazole (p38)Anilinoquinazoline (EGFR/VEGFR)
Scaffold Complexity Relatively simpleModerately complexModerately complex
Synthetic Accessibility HighModerateModerate
Key Interactions H-bonding from amino group, aromatic interactions from aryl ringH-bonding from imidazole, aromatic interactions from pyridineH-bonding from aniline, aromatic interactions from quinazoline
Reported Potency Nanomolar to micromolar rangeNanomolar rangeNanomolar range
Known Targets Aurora, VEGFR, p38, etc.p38, JNKEGFR, VEGFR, etc.

This comparison highlights that while other scaffolds have led to approved drugs, the 5-amino-3-arylisoxazole core offers a compelling alternative with high potential for the development of novel and potent kinase inhibitors.

Future Perspectives and Drug Design Implications

The structure-activity relationship data for 5-amino-3-arylisoxazoles provides a clear roadmap for the design of next-generation kinase inhibitors. Key takeaways for future drug design efforts include:

  • Systematic Exploration of the 3-Aryl Ring: A thorough investigation of a wide range of electron-donating and electron-withdrawing substituents at all positions of the 3-aryl ring is warranted to fine-tune potency and selectivity for specific kinase targets.

  • Diversification of the 5-Amino Substituent: The 5-amino group serves as a versatile handle for introducing various functionalities. The design of novel substituents that can form additional interactions with the target kinase, improve pharmacokinetic properties, or confer selectivity is a promising avenue for future research.

  • Scaffold Hopping and Bioisosteric Replacement: The isoxazole core can be replaced with other 5-membered heterocycles to explore new chemical space and potentially overcome limitations such as metabolic instability.

By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space around the 5-amino-3-arylisoxazole scaffold to discover and develop novel kinase inhibitors with improved therapeutic profiles.

References

Sources

A Comparative Guide to Validating the Anticancer Activity of 5-Amino-3-(3-fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern oncology research. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] This guide presents a comprehensive, technically grounded framework for the validation of a specific isoxazole derivative, 5-Amino-3-(3-fluorophenyl)isoxazole . We move beyond a simple recitation of protocols to provide a comparative analysis, positioning the compound's performance against a well-established chemotherapeutic agent. This document outlines the scientific rationale behind experimental choices, details robust, self-validating protocols, and provides a framework for data interpretation, empowering researchers to rigorously assess the therapeutic potential of this novel compound.

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Axis

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[4][5] Its aberrant activation is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[6][7][8] Many isoxazole-containing compounds have been reported to exert their anticancer effects by modulating key signaling pathways, including the induction of apoptosis and inhibition of protein kinases.[1][2]

Based on the structural motifs of this compound and existing literature on similar heterocyclic compounds, we hypothesize that its primary anticancer mechanism involves the inhibition of the PI3K/Akt/mTOR pathway. Specifically, the compound may act as an ATP-competitive inhibitor of Akt (Protein Kinase B), a central node in this pathway. Inhibition of Akt would prevent the phosphorylation of its downstream targets, leading to the suppression of pro-survival signals and the activation of apoptotic machinery.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis Compound This compound Compound->Akt Inhibition

Caption: Proposed mechanism of this compound targeting the PI3K/Akt pathway.

Comparative Validation Strategy: A Multi-faceted Approach

To rigorously validate the anticancer activity of this compound, a comparative approach is essential. This involves benchmarking its performance against a standard-of-care chemotherapeutic agent and assessing its selectivity for cancer cells over non-malignant cells.

  • Test Compound: this compound

  • Comparator Drug (Positive Control): Doxorubicin, a well-characterized topoisomerase inhibitor with broad anticancer activity.[9]

  • Cancer Cell Lines:

    • MCF-7: Human breast adenocarcinoma (Estrogen Receptor positive).

    • PC-3: Human prostate adenocarcinoma (Androgen Receptor negative).

  • Non-Malignant Control Cell Line:

    • MCF-10A: Non-tumorigenic human breast epithelial cells.

This selection allows for the assessment of efficacy across different cancer types and provides a crucial measure of cytotoxic selectivity.

Experimental Data Summary (Hypothetical Data)

The following tables summarize the expected outcomes from the validation experiments, providing a clear quantitative comparison.

Table 1: Cytotoxicity Assessment (IC50 Values)

The half-maximal inhibitory concentration (IC50) will be determined using the MTT assay after 48 hours of treatment.

CompoundMCF-7 (μM)PC-3 (μM)MCF-10A (μM)Selectivity Index (MCF-10A / MCF-7)
This compound15.522.8> 100> 6.45
Doxorubicin1.22.58.57.08

Table 2: Apoptosis Induction Analysis

The percentage of apoptotic cells will be quantified by Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry after 24 hours of treatment at the respective IC50 concentrations.

TreatmentCell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle ControlMCF-73.11.54.6
This compoundMCF-725.410.235.6
DoxorubicinMCF-728.915.744.6

Table 3: Cell Cycle Analysis

Cell cycle distribution will be analyzed by PI staining and flow cytometry after 24 hours of treatment.

TreatmentCell Line% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlMCF-765.220.514.3
This compoundMCF-778.512.19.4
DoxorubicinMCF-745.122.332.6

Detailed Experimental Protocols

Scientific integrity demands that protocols are not only detailed but also self-validating. The inclusion of appropriate controls is non-negotiable for trustworthy data.

G cluster_assays Parallel Assays start Start: Cell Culture (MCF-7, PC-3, MCF-10A) seed Seed Cells in 96-well & 6-well plates start->seed treat Treat with Compound & Doxorubicin (Vehicle Control) seed->treat mtt MTT Assay (48h incubation) treat->mtt flow Flow Cytometry Prep (24h incubation) treat->flow wb Western Blot Prep (24h incubation) treat->wb read_mtt Read Absorbance (570nm) mtt->read_mtt stain_apoptosis Annexin V/PI Stain flow->stain_apoptosis stain_cellcycle PI/RNase Stain flow->stain_cellcycle lysis Cell Lysis & Protein Quantification wb->lysis calc_ic50 Calculate IC50 & Selectivity Index read_mtt->calc_ic50 analyze_flow Analyze via Flow Cytometry stain_apoptosis->analyze_flow stain_cellcycle->analyze_flow quantify_apoptosis Quantify Apoptosis & Cell Cycle Arrest analyze_flow->quantify_apoptosis sds SDS-PAGE & Transfer lysis->sds probe Probe with Antibodies (p-Akt, Akt, GAPDH) sds->probe image Image & Quantify Protein Levels probe->image

Caption: Experimental workflow for validating anticancer activity.

MTT Assay for Cell Viability
  • Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[11]

  • Protocol:

    • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[12]

    • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or Doxorubicin. Include vehicle-only wells as a negative control.

    • Incubation: Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.[11][12]

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Assay for Apoptosis
  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[13][14] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[15][16]

  • Protocol:

    • Cell Seeding & Treatment: Seed 1 x 10^5 cells in 6-well plates, incubate for 24 hours, and then treat with the compounds at their IC50 concentrations for 24 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.[15]

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[17]

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]

Cell Cycle Analysis
  • Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18] Treatment with RNase is essential to prevent PI from binding to RNA.[19]

  • Protocol:

    • Cell Seeding & Treatment: Seed cells and treat as described for the apoptosis assay.

    • Harvesting & Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[18][20][21]

    • Washing: Centrifuge the fixed cells and wash twice with cold PBS.[18]

    • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[18]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.[18]

    • Analysis: Analyze the samples by flow cytometry. Use pulse processing (width vs. area) to exclude cell doublets.[18]

Western Blot for Akt Phosphorylation
  • Principle: Western blotting allows for the detection of specific proteins in a complex mixture. To validate the proposed mechanism, we will measure the levels of phosphorylated Akt (p-Akt) at Serine 473, a key indicator of Akt activation.[22] Total Akt and a housekeeping protein (GAPDH) will be used for normalization. The use of phosphatase inhibitors during cell lysis is critical to preserve the phosphorylation state of proteins.[23]

  • Protocol:

    • Cell Treatment & Lysis: Treat cells as previously described. To enhance the signal, serum-starve cells for 4-6 hours before a brief stimulation with a growth factor (e.g., EGF) in the presence or absence of the test compound.[22] Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.[22]

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[23][24] Incubate the membrane with primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH) overnight at 4°C.

    • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an ECL reagent and an imaging system.[22]

    • Quantification: Densitometry analysis will be used to quantify the band intensities. The ratio of p-Akt to total Akt will be calculated to determine the inhibition of Akt phosphorylation.

Interpretation and Logical Validation Framework

The collected data should be synthesized to build a cohesive argument for the compound's anticancer activity and mechanism.

G obs1 Observation 1: Reduced Cell Viability (MTT Assay) interp1 Interpretation: Compound is Cytotoxic & Selective obs1->interp1 obs2 Observation 2: Increased Apoptosis (Annexin V/PI) interp2 Interpretation: Cell death occurs via Apoptosis obs2->interp2 obs3 Observation 3: G0/G1 Cell Cycle Arrest (PI Staining) interp3 Interpretation: Compound inhibits cell proliferation obs3->interp3 obs4 Observation 4: Decreased p-Akt Levels (Western Blot) interp4 Interpretation: Compound inhibits Akt signaling obs4->interp4 conclusion Conclusion: This compound exhibits anticancer activity by inhibiting the PI3K/Akt pathway, leading to G0/G1 arrest and apoptosis. interp1->conclusion interp2->conclusion interp3->conclusion interp4->conclusion

  • Cytotoxicity and Selectivity: The MTT assay results (Table 1) will establish the compound's cytotoxic potency. A higher IC50 value in the non-malignant MCF-10A cells compared to the cancer cell lines (MCF-7, PC-3) would indicate favorable cancer cell selectivity, a critical attribute for a therapeutic candidate.

  • Mechanism of Cell Death: A significant increase in the Annexin V positive population (Table 2) confirms that the observed cytotoxicity is due to the induction of apoptosis, a controlled and desired form of cell death for an anticancer agent.

  • Antiproliferative Effects: The accumulation of cells in the G0/G1 phase (Table 3) suggests that the compound inhibits cell cycle progression, preventing cancer cells from replicating. This contrasts with agents like Doxorubicin, which typically cause a G2/M arrest.

  • Target Engagement: A dose-dependent decrease in the p-Akt/Total Akt ratio, as determined by Western blotting, provides direct evidence that the compound engages and inhibits its hypothesized target within the cancer cells. This mechanistic insight is crucial for rational drug development.

Conclusion

This guide provides a robust, multi-assay strategy for the preclinical validation of this compound. By integrating comparative analysis against a standard drug, assessing selectivity, and elucidating the mechanism of action through pathway-specific assays, researchers can generate a comprehensive data package. The successful execution of these experiments would strongly support the potential of this isoxazole derivative as a novel anticancer agent that functions through the targeted inhibition of the PI3K/Akt signaling pathway, warranting further investigation in more advanced preclinical models.

References

  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam. URL: https://www.abcam.com/protocols/cell-cycle-analysis-with-flow-cytometry-and-propidium-iodide
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. URL: https://www.bio-techne.com/protocols/protocol-annexin-v-and-pi-staining-for-apoptosis-by-flow-cytometry
  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. URL: https://www.bio-rad-antibodies.com/flow-cytometry-protocol-propidium-iodide-staining-of-cells-for-cell-cycle-analysis.html
  • Jia, Y., et al. (2023). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers. URL: https://www.mdpi.com/2072-6694/15/12/3174
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific. URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/flow-cytometry/flow-cytometry-assays-reagents/apoptosis-assays-flow-cytometry/annexin-v-staining-protocol.html
  • Tew, M., et al. (2025). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. MedComm. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11210871/
  • Application Notes and Protocols for Akt1-IN-5 and Western Blot Analysis of p-Akt. Benchchem. URL: https://www.benchchem.com/application-notes/21/akt1-in-5-and-western-blot-analysis-of-p-akt
  • DNA Cell Cycle Analysis with PI. University of Chicago. URL: https://cancerbio.uchicago.edu/sites/cancerbio.uchicago.edu/files/uploads/fccf/protocols/pi_cell_cycle.pdf
  • PI3K/AKT/mTOR pathway. Wikipedia. URL: https://en.wikipedia.
  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. URL: https://www.ucl.ac.uk/cancer/sites/cancer/files/pi_cell_cycle_analysis.pdf
  • Tew, M., et al. (2025). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38947672/
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. URL: https://med.virginia.edu/flow-cytometry-core-facility/wp-content/uploads/sites/235/2016/01/DNAContentCellCycleAnalysisPI.pdf
  • Sharma, V., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/34000484/
  • Annexin V staining assay protocol for apoptosis. Abcam. URL: https://www.abcam.com/protocols/annexin-v-staining-assay-protocol-for-apoptosis
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. URL: https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-fc-principle-protocol-guide/annexin-v-pi-staining-guide-apoptosis-detection
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. URL: https://typeset.io/papers/protocol-for-apoptosis-assay-by-flow-cytometry-using-2l2p9z1q1j
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. URL: https://www.eurekaselect.com/article/117909
  • PI3K/Akt/mTOR pathway as a target for cancer therapy. Washington University School of Medicine in St. Louis. URL: https://profiles.wustl.
  • MTT assay protocol. Abcam. URL: https://www.abcam.com/protocols/mtt-assay-protocol
  • Cell Viability Assays. NCBI Bookshelf. URL: https://www.ncbi.nlm.nih.gov/books/NBK143589/
  • Singh, P., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics. URL: https://pubmed.ncbi.nlm.nih.gov/37315986/
  • What Makes Isoxazole Compounds Promising Anticancer Agents?. Guidechem. URL: https://www.guidechem.com/news/what-makes-isoxazole-compounds-promising-anticancer-agents-20240304.html
  • Isoxazole derivatives as anticancer agents. ChemicalBook. URL: https://www.chemicalbook.com/NewsInfo_51778.htm
  • MTT Cell Proliferation Assay. ATCC. URL: https://www.atcc.
  • MTT Assay. Protocols.io. URL: https://www.protocols.io/view/mtt-assay-n2bvj69qblk5/v1
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. URL: https://clytetechnologies.com/mtt-assay-protocol/
  • Western blot for phosphorylated proteins. Abcam. URL: https://www.abcam.
  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. URL: https://www.bio-rad-antibodies.
  • Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5441113/
  • Western Blot Handbook & Troubleshooting Guide. ABclonal. URL: https://abclonal.com.cn/source/Cell_Biology/HC-A-23May12-EN01 Western Blot Handbook & Troubleshooting Guide--转曲.pdf
  • Abdel-Aziz, A. A. M., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[6][16][19]Triazole Derivatives. Journal of Heterocyclic Chemistry. URL: https://www.researchgate.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Indian Chemical Society. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7304494/
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. URL: https://ejcem.eu/synthesis-characterization-of-isoxazole-derivatives-and-evaluation-of-their-antibacterial-antioxidant-and-anticancer-activity,196851,0,2.html
  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. URL: https://www.researchgate.
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. URL: https://biointerfaceresearch.com/wp-content/uploads/2022/07/206958372212101181124.pdf
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. URL: https://espublisher.com/wp-content/uploads/2024/01/ESFA-2023-1052-Bansal.pdf
  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][6][16][19]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7769537/
  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325023/
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. URL: https://www.mdpi.com/1420-3049/27/21/7213

Sources

The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Isoxazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the isoxazole scaffold represents a privileged structure, a cornerstone in the architecture of numerous therapeutic agents.[1] Its five-membered ring, containing adjacent nitrogen and oxygen atoms, offers a versatile template for designing molecules with a wide spectrum of biological activities, from anticancer to antimicrobial.[2] However, the relentless pursuit of enhanced efficacy, improved pharmacokinetic profiles, and greater metabolic stability has led to a powerful strategic modification: fluorination.

The introduction of fluorine, the most electronegative of elements, into the isoxazole core is not a trivial alteration. It is a deliberate tactic to modulate the molecule's electronic properties, lipophilicity, and metabolic fate.[3] This guide provides an in-depth, objective comparison of the efficacy of fluorinated versus non-fluorinated isoxazoles, supported by experimental data and detailed protocols, to elucidate the tangible benefits of this "fluorine advantage." We will explore the causal relationships behind experimental choices and provide the self-validating systems necessary for trustworthy and reproducible research.

The Physicochemical Impact of Fluorination: More Than Just an Atomic Swap

Before delving into comparative biological data, it is crucial to understand why adding a fluorine atom can so profoundly alter a molecule's behavior. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are the primary drivers.

  • Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond. In drug metabolism, C-H bonds are often sites of oxidative attack by cytochrome P450 enzymes. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can effectively block this metabolic pathway, increasing the drug's half-life and bioavailability.[3]

  • Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule. This can enhance its ability to permeate through biological membranes, such as the blood-brain barrier or microbial cell walls, leading to better target engagement.

  • Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within the isoxazole ring and its substituents. This can lead to more favorable electrostatic interactions, hydrogen bonds, or dipole-dipole interactions with the target protein, thereby increasing binding affinity and potency.

The following diagram illustrates the logical flow from the strategic choice of fluorination to the desired pharmacological outcomes.

G cluster_0 Strategic Choice cluster_1 Physicochemical Modulation cluster_2 Pharmacological Enhancement Fluorination Fluorination Increased_Metabolic_Stability Increased Metabolic Stability (Strong C-F Bond) Fluorination->Increased_Metabolic_Stability Blocks Oxidation Altered_Lipophilicity Altered Lipophilicity & Membrane Permeability Fluorination->Altered_Lipophilicity Increases 'greasiness' Modified_Electronics Modified Electronics & pKa Fluorination->Modified_Electronics Inductive Effect Improved_PK Improved Pharmacokinetics (e.g., half-life) Increased_Metabolic_Stability->Improved_PK Increased_Bioavailability Increased Bioavailability Altered_Lipophilicity->Increased_Bioavailability Enhanced_Potency Enhanced Potency & Binding Affinity Modified_Electronics->Enhanced_Potency Increased_Bioavailability->Enhanced_Potency

Caption: The strategic decision to fluorinate an isoxazole core directly influences its physicochemical properties, leading to enhanced pharmacological efficacy.

Comparative Efficacy: Anticancer Activity

One of the most promising areas for fluorinated isoxazoles is oncology. Numerous studies have demonstrated that the addition of fluorine can significantly boost the cytotoxic effects of isoxazole derivatives against various cancer cell lines.

A study on isoxazole-naphthalene derivatives as anti-tubulin agents provides a clear example. The researchers synthesized a series of compounds and evaluated their anti-proliferative activities against the human breast cancer cell line MCF-7. As shown in the table below, the introduction of a fluorine atom at the para-position of the phenyl ring (Compound 5c ) resulted in significantly higher potency compared to the non-fluorinated parent compound (Compound 5b ).

Compound IDR Group (Position 4 of Phenyl Ring)IC₅₀ against MCF-7 (µM)[4]
5b H8.51 ± 0.92
5c 4-F2.17 ± 0.23
5j 4-OC₂H₅1.23 ± 0.16
CisplatinReference Drug15.24 ± 1.27

The data clearly indicates that the 4-fluoro substitution enhanced the anticancer activity by nearly four-fold over the unsubstituted analog. This enhancement is attributed to the electron-withdrawing nature of fluorine, which can influence the molecule's interaction with the tubulin protein.

Experimental Protocol: MTT Assay for Cytotoxicity

The data presented above was obtained using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a robust method for assessing cell viability and is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. The intensity of the color is directly proportional to the number of viable cells.

Workflow for MTT Assay

MTT_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate (24h) to allow cell attachment start->incubate1 treat Treat cells with varying concentrations of isoxazole compounds incubate1->treat incubate2 Incubate (e.g., 48h) for drug exposure treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate (2-4h) (Formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO, SDS) incubate3->solubilize read Read absorbance (~570 nm) on a plate reader solubilize->read end Calculate IC₅₀ values read->end

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated isoxazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Comparative Efficacy: Antimicrobial Activity

The "fluorine advantage" is also evident in the development of antimicrobial agents. The increased lipophilicity conferred by fluorine can facilitate the compound's passage through the complex cell walls of bacteria and fungi.

A review of structure-activity relationship (SAR) studies on isoxazole derivatives highlights this principle. One study on α-amylase inhibitors, which can have antimicrobial implications, synthesized a series of halogenated derivatives. The results showed that the fluorinated derivative exhibited the highest activity.[5]

Compound (General Structure)Halogen (X) at Phenyl Ringα-Amylase Inhibition (%) at 50 µM[5]IC₅₀ (µM)[5]
Analog 1 H(Data not provided for direct comparison)> 50
Analog 2 (51) F94.7 ± 1.212.6 ± 0.2
Analog 3 Cl(Lower than F)(Higher than F)
Analog 4 Br(Lower than F)(Higher than F)
AcarboseReference Drug97.8 ± 0.512.4 ± 0.1

While the non-fluorinated parent compound's data isn't explicitly listed in this summary, the text clearly states that halogen substitution significantly enhanced activity, with the fluorinated derivative 51 being the most potent among the halogens and showing activity comparable to the standard drug, Acarbose.[5] This underscores the importance of fluorine's specific electronic properties over simple halogenation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The standard method for quantifying the efficacy of a potential antimicrobial agent is the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

MIC_Workflow

Sources

A Senior Application Scientist's Guide: Benchmarking 5-Amino-3-(3-fluorophenyl)isoxazole Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Course for a Novel Anticancer Candidate

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer potential.[1][2][3] These derivatives have been shown to exert their effects through diverse mechanisms such as inducing apoptosis, inhibiting protein kinases, and disrupting tubulin polymerization.[1][4][5][6] This guide introduces a comprehensive framework for the preclinical benchmarking of a novel isoxazole derivative, 5-Amino-3-(3-fluorophenyl)isoxazole (herein referred to as AF-Isoxazole).

While the specific biological activities of AF-Isoxazole are yet to be fully characterized, its structural elements—a 5-aminoisoxazole core known for diverse pharmacological activities and a fluorophenyl group often associated with enhanced binding affinity—suggest it is a promising candidate for anticancer drug development.[2][4][7]

This document provides a structured, scientifically rigorous workflow for evaluating the in vitro efficacy and elucidating the mechanism of action of AF-Isoxazole. It is designed for drug development professionals and cancer researchers, offering detailed, self-validating experimental protocols and explaining the causal logic behind each step of the benchmarking process. Our goal is to systematically compare AF-Isoxazole against established anticancer agents to clearly define its therapeutic potential.

Part 1: Strategic Selection of Comparator Drugs

The initial step in benchmarking is the logical selection of appropriate reference compounds. A robust comparison requires at least two classes of controls: a classic cytotoxic agent with a broad mechanism and a targeted therapy with a more defined mechanism that aligns with the hypothesized action of the test compound.

Rationale for Comparator Selection: Given that isoxazole derivatives are frequently reported as kinase inhibitors, we hypothesize that AF-Isoxazole may function, at least in part, by modulating key signaling kinases.[4][5][6] Therefore, our selection includes:

  • Doxorubicin: A well-characterized anthracycline antibiotic used for decades.[8] Its primary mechanisms include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and cell death.[9][10][11] It serves as a gold-standard cytotoxic agent to gauge the broad anticancer potency of AF-Isoxazole.

  • Sorafenib: An oral multi-kinase inhibitor that targets both tumor cell proliferation and angiogenesis.[12][13][14] It inhibits intracellular RAF kinases (part of the RAF/MEK/ERK signaling pathway) and cell surface receptor tyrosine kinases like VEGFR and PDGFR.[12][15][16] This makes it an ideal comparator to test our hypothesis of kinase inhibition.

G cluster_0 Benchmarking Strategy cluster_1 Comparator Selection Test_Compound Test Compound: This compound (AF-Isoxazole) Hypothesis Hypothesized MoA: Potential Kinase Inhibitor (Based on Isoxazole Scaffold) Test_Compound->Hypothesis Structural Analysis Comparator1 Comparator 1 (Broad Spectrum): Doxorubicin (DNA Intercalator / Topo II Inhibitor) Test_Compound->Comparator1 Potency Benchmark Comparator2 Comparator 2 (Targeted): Sorafenib (Multi-Kinase Inhibitor) Hypothesis->Comparator2 Mechanism-based Selection

Figure 1: Logic for selecting comparator anticancer drugs.

Part 2: A Phased In Vitro Benchmarking Workflow

To systematically evaluate AF-Isoxazole, we propose a two-phase in vitro workflow. Phase 1 focuses on determining broad cytotoxicity and selectivity, while Phase 2 aims to uncover the underlying mechanism of action.

G cluster_workflow In Vitro Benchmarking Workflow cluster_phase1 Phase 1: Cytotoxicity & Selectivity cluster_phase2 Phase 2: Mechanistic Elucidation start Start: AF-Isoxazole & Comparators p1_cells Cell Lines: Cancer Panel (MCF-7, A549, HCT116) + Normal Control (MRC-5) start->p1_cells p1_exp Experiment: MTT Cytotoxicity Assay p1_data Data Output: IC50 Values Table Selectivity Index (SI) p1_exp->p1_data p1_cells->p1_exp p2_apoptosis Apoptosis Assay: Annexin V / PI Staining (Flow Cytometry) p1_data->p2_apoptosis If IC50 is potent p2_cellcycle Cell Cycle Analysis: Propidium Iodide (PI) Staining (Flow Cytometry) p2_apoptosis->p2_cellcycle p2_western Pathway Analysis: Western Blot (p-ERK, Cleaved PARP, etc.) p2_cellcycle->p2_western end End: Comparative Profile of AF-Isoxazole p2_western->end

Figure 2: Phased workflow for in vitro compound evaluation.
Phase 1: Cytotoxicity and Selectivity Profiling

Objective: To determine the concentration-dependent cytotoxic effect of AF-Isoxazole across a panel of cancer cell lines and a normal cell line, thereby calculating its potency (IC50) and preliminary therapeutic window (Selectivity Index).

Core Experiment: MTT Cell Proliferation Assay The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[17][18] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of viable cells.[17][18][19]

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a normal fibroblast line (e.g., MRC-5) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[20]

  • Compound Treatment: Prepare serial dilutions of AF-Isoxazole, Doxorubicin, and Sorafenib in culture medium. Replace the existing medium in the plates with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[18][19]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Read the absorbance at 570 nm using a microplate reader.[19][21]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate dose-response curves and determine the half-maximal inhibitory concentration (IC50) using non-linear regression.

Data Presentation: Comparative IC50 Values

The results should be summarized in a clear, tabular format. The Selectivity Index (SI) is calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells.

CompoundIC50 MCF-7 (µM)IC50 A549 (µM)IC50 HCT116 (µM)IC50 MRC-5 (µM)Selectivity Index (MRC-5/MCF-7)
AF-Isoxazole ExperimentalExperimentalExperimentalExperimentalCalculated
Doxorubicin ExperimentalExperimentalExperimentalExperimentalCalculated
Sorafenib ExperimentalExperimentalExperimentalExperimentalCalculated
Phase 2: Elucidating the Mechanism of Action

Assuming AF-Isoxazole demonstrates potent and selective cytotoxicity in Phase 1, the next critical step is to understand how it kills cancer cells.

Experiment 1: Apoptosis Detection via Annexin V/PI Staining

Rationale: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[22] During early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface.[23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[23] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed a selected cancer cell line (e.g., MCF-7) in 6-well plates and treat with AF-Isoxazole at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle control and a positive control (e.g., Doxorubicin).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.[24]

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution.[22]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[23] Healthy cells will be Annexin V-/PI-, early apoptotic cells Annexin V+/PI-, and late apoptotic/necrotic cells Annexin V+/PI+.[22]

Experiment 2: Cell Cycle Analysis

Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M) which can subsequently lead to apoptosis. Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for quantification of cells in each phase of the cycle.[24][25]

Experimental Protocol: Propidium Iodide Staining

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[24][26][27] Fix for at least 30-60 minutes on ice.[26][27]

  • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[24][26]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[28]

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[27] The resulting histogram will show distinct peaks for G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

Experiment 3: Target Pathway Investigation via Western Blot

Rationale: Based on our hypothesis that AF-Isoxazole is a kinase inhibitor, we will probe the RAF/MEK/ERK (MAPK) pathway, a critical driver of cell proliferation that is inhibited by Sorafenib.[12][15] We will also examine key markers of apoptosis.

G cluster_pathway Hypothesized RAF/MEK/ERK Signaling Pathway cluster_cascade Kinase Cascade GrowthFactor Growth Factor Receptor RTK (e.g., VEGFR) GrowthFactor->Receptor RAF RAF Receptor->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates (p-ERK) Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Sorafenib Sorafenib (Comparator) Sorafenib->RAF Inhibits AFIsoxazole AF-Isoxazole (Hypothesized Target) AFIsoxazole->RAF Inhibits?

Figure 3: A potential signaling pathway targeted by AF-Isoxazole.

Protocol and Key Proteins to Analyze:

  • Cell Lysate Preparation: Treat cells with AF-Isoxazole and comparators, then lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against:

    • Phospho-ERK (p-ERK): A key downstream indicator of RAF/MEK/ERK pathway activation. A decrease would support the kinase inhibitor hypothesis.

    • Total ERK: Used as a loading control to normalize p-ERK levels.

    • Cleaved PARP & Cleaved Caspase-3: Hallmarks of apoptosis execution. An increase would confirm the findings from the Annexin V assay.

    • β-Actin: A housekeeping protein used as a loading control.

  • Detection: Use secondary antibodies conjugated to HRP and an ECL substrate to visualize protein bands.

Part 3: Synthesis of Findings and Future Directions

The culmination of this benchmarking framework is a comprehensive profile of this compound. The data from all experiments should be compiled into a final summary table to facilitate a direct comparison with Doxorubicin and Sorafenib.

Summary Data Table

ParameterAF-IsoxazoleDoxorubicinSorafenib
Avg. Cancer IC50 (µM) ExperimentalExperimentalExperimental
Selectivity Index CalculatedCalculatedCalculated
Apoptosis Induction (%) ExperimentalExperimentalExperimental
Cell Cycle Arrest Phase G1/S/G2M?G1/S/G2M?G1/S/G2M?
p-ERK Inhibition Yes/NoYes/NoYes/No

Interpretation and Next Steps:

  • Potent and Selective? If AF-Isoxazole shows a low micromolar or nanomolar IC50 against cancer cells with a high selectivity index, it warrants further investigation.

  • Mechanism of Action: If the data reveals apoptosis induction, cell cycle arrest, and inhibition of p-ERK, it strongly supports the hypothesis of a kinase inhibitor that triggers programmed cell death. If p-ERK is unaffected, alternative mechanisms (e.g., inhibition of other kinases, topoisomerase inhibition) should be explored.[1][4]

  • Future Directions: Positive results from this in vitro framework would provide a strong rationale for advancing AF-Isoxazole to the next stage of preclinical development, including in vivo efficacy studies in xenograft animal models, pharmacokinetic profiling, and preliminary toxicology assessments.

This structured guide provides a robust, evidence-based pathway for the initial characterization of novel anticancer compounds like this compound, ensuring that subsequent development efforts are built on a solid scientific foundation.

References

  • Carvalho, C., Santos, R., Cardoso, S., Dourado, S., Pestana, M., Cabral, M., & Correia, M. J. (2009). Doxorubicin: The Agent with Multiple Mechanisms of Anticancer Activity.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Dr. Oracle. (2025). What is the mechanism of action of Sorafenib (Sorafenib)?
  • Cancer Research UK. (n.d.). Doxorubicin.
  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry.
  • Taylor & Francis Online. (2024). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics.
  • Wikipedia. (n.d.). Sorafenib.
  • Remedy Publications LLC. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • eLife. (2012). Cancer: How does doxorubicin work?
  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI.
  • National Center for Biotechnology Information. (n.d.). Doxorubicin pathways: pharmacodynamics and adverse effects.
  • Patsnap Synapse. (2024). What is the mechanism of Sorafenib Tosylate?
  • PubMed. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents.
  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • ResearchGate. (2008). Sorafenib mechanism of action: tumor proliferation and angiogenesis.
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sorafenib.
  • Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays.
  • PubMed. (n.d.). Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid.
  • National Center for Biotechnology Information. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • Engineered Science Publisher LLC. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

Sources

in vitro ADME properties of 5-Amino-3-(3-fluorophenyl)isoxazole compared to analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the In Vitro ADME Properties of 5-Amino-3-(3-fluorophenyl)isoxazole and Key Structural Analogs

A Senior Application Scientist's Guide to Early-Stage ADME Profiling

Author's Note: The following guide uses a representative dataset for this compound and its analogs to illustrate a robust, comparative ADME (Absorption, Distribution, Metabolism, and Excretion) analysis. The experimental data presented herein is hypothetical, designed to simulate a real-world drug discovery scenario and provide a framework for interpreting such results. The protocols and scientific principles described are based on established, authoritative methodologies.

Introduction: The Imperative of Early ADME Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant percentage of promising drug candidates fail in later stages of development due to poor pharmacokinetic properties.[1] In vitro ADME studies are the cornerstone of preclinical evaluation, providing critical insights that bridge the gap between initial compound design and eventual in vivo efficacy.[2][3] By characterizing a compound's solubility, permeability, metabolic fate, and potential for drug-drug interactions at the outset, research teams can make informed decisions, optimize lead candidates, and mitigate the risk of late-stage attrition.[4][5][6]

The isoxazole scaffold is a privileged structure in medicinal chemistry, featured in numerous approved drugs due to its favorable metabolic stability and versatile synthetic handles.[7] This guide focuses on a hypothetical lead compound, This compound (Compound A) , and three structural analogs designed to probe key structure-activity relationships (SAR) for ADME properties:

  • Analog 1 (Compound B): Introduction of a tert-butyl group to increase lipophilicity.

  • Analog 2 (Compound C): Addition of a carboxylic acid moiety to enhance polarity and solubility.

  • Analog 3 (Compound D): Replacement of the amino group with a methyl group to assess the impact of a key hydrogen bond donor.

This document will objectively compare the in vitro ADME profiles of these four compounds, supported by detailed experimental protocols and the scientific rationale behind them.

Comparative In Vitro ADME Profile: A Snapshot

The following table summarizes the key in vitro ADME properties determined for our lead compound and its analogs. This high-level overview allows for rapid comparison and identification of promising candidates and potential liabilities.

ParameterCompound A (Parent)Analog 1 (Lipophilic)Analog 2 (Polar)Analog 3 (H-Bond Donor Removed)
Kinetic Solubility (pH 7.4, µM) 455> 20055
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 8.515.20.810.1
Caco-2 Efflux Ratio (Papp B→A / A→B) 1.21.51.11.3
MDR1-MDCK Efflux Ratio 1.44.81.21.5
Human Liver Microsome Stability (t½, min) 35288552
CYP3A4 Inhibition (IC₅₀, µM) > 508.7> 50> 50
Plasma Protein Binding (% Unbound, Human) 12.51.845.310.8

Interpretation of Results:

  • Compound A (Parent): Exhibits moderate solubility and good permeability, with low risk of being an efflux transporter substrate or a potent CYP inhibitor. Its metabolic stability is acceptable for further investigation.

  • Analog 1 (Lipophilic): The addition of the tert-butyl group significantly increased permeability as expected, but at the cost of dramatically reduced solubility and increased metabolic turnover. Crucially, it shows substrate activity for the P-gp efflux transporter (MDR1-MDCK Efflux Ratio > 2) and potent inhibition of CYP3A4, both significant liabilities.

  • Analog 2 (Polar): The carboxylic acid group greatly improved solubility and metabolic stability. However, its permeability is very low, suggesting it would have poor oral absorption.

  • Analog 3 (H-Bond Donor Removed): Shows a slightly improved profile over the parent compound, with better permeability and metabolic stability without introducing significant new liabilities.

Experimental Methodologies and Scientific Rationale

A robust ADME screening cascade provides the data necessary to build a comprehensive understanding of a compound's behavior. The following sections detail the standardized protocols used to generate the data in this guide.

Kinetic Aqueous Solubility Assay

Expertise & Experience: Assessing solubility is a critical first step. Poor solubility can confound results from all other biological assays and often leads to poor bioavailability.[8] A kinetic solubility assay, which involves precipitating a compound from a DMSO stock solution into an aqueous buffer, is a high-throughput method well-suited for early discovery to quickly rank compounds.[9][10]

Experimental Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.[11]

  • Compound Addition: In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours to allow precipitation to reach a steady state.[10]

  • Separation: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen) to separate any undissolved precipitate from the saturated solution.[10]

  • Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS. A calibration curve prepared in the same PBS/DMSO matrix is used to determine the final concentration, which represents the kinetic solubility.

Caco-2 Permeability Assay

Expertise & Experience: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the epithelial barrier of the human small intestine.[12][13] This assay is considered the gold standard for predicting oral drug absorption and identifying compounds that may be subject to active efflux.[14]

Workflow for Bidirectional Caco-2 Permeability Assay

G A_add Add Compound (e.g., 10 µM) Caco2 Caco-2 Monolayer (TEER > 200 Ω·cm²) A_add->Caco2 A→B Transport (Absorption) A_sample Sample at t=0, 120 min B_buffer Add Buffer B_buffer->Caco2 B→A Transport (Efflux) B_sample Sample at t=120 min Caco2->A_sample Caco2->B_sample

Caption: Workflow of the bidirectional Caco-2 permeability assay.

Experimental Protocol:

  • Cell Seeding: Seed Caco-2 cells onto permeable Transwell inserts in a 24-well plate and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[14]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm², which confirms the integrity of the tight junctions.[12][15]

  • Assay Initiation (A→B): To measure apical-to-basolateral transport, add the test compound (e.g., at 10 µM) in transport buffer to the apical (A) chamber. Add fresh buffer to the basolateral (B) chamber.[15]

  • Assay Initiation (B→A): In a parallel set of wells, measure basolateral-to-apical transport by adding the test compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.[12]

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[12]

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[16] The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio >2 suggests the compound is a substrate of an active efflux transporter like P-glycoprotein (P-gp).[14]

MDR1-MDCK Permeability Assay

Expertise & Experience: While Caco-2 cells express multiple transporters, the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene specifically overexpresses P-gp.[17][18] This makes the MDR1-MDCK assay a highly specific and valuable tool to confirm if a compound is a P-gp substrate, which is a common mechanism of drug efflux and a key predictor of blood-brain barrier penetration.[19][20]

Experimental Protocol: The protocol is very similar to the Caco-2 assay but with key differences:

  • Cell Line: Use MDCK cells transfected with the human MDR1 gene. A wild-type MDCK cell line can be used as a negative control.[20]

  • Culture Time: MDCK cells form a confluent monolayer much faster than Caco-2 cells, typically within 3-5 days.[16][20]

  • Interpretation: A high efflux ratio (Papp B→A / Papp A→B > 2) in the MDR1-MDCK cell line, especially when compared to a low ratio in wild-type MDCK cells, is strong evidence that the compound is a P-gp substrate.[16][18]

Microsomal Metabolic Stability Assay

Expertise & Experience: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum are responsible for the majority of Phase I metabolic reactions.[21] Liver microsomes, which are vesicles of the endoplasmic reticulum, provide a simple, robust system to measure a compound's intrinsic clearance and predict its metabolic half-life (in vivo).[22][23]

Workflow for Microsomal Stability Assay

G cluster_workflow Metabolic Stability Workflow Start Pre-incubate Compound + Liver Microsomes at 37°C Initiate Initiate Reaction: Add NADPH Start->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench Reaction: Add cold Acetonitrile at time points (0, 5, 15, 30, 45 min) Incubate->Quench Analyze Centrifuge & Analyze Supernatant by LC-MS/MS Quench->Analyze End Calculate t½ and Intrinsic Clearance Analyze->End

Caption: Key steps in the in vitro microsomal metabolic stability assay.

Experimental Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, pre-warm a mixture of pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.[24]

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating solution. The presence of NADPH is essential as a cofactor for CYP450 enzyme activity.[23]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination: Immediately stop the reaction by adding the aliquot to a quench solution of cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins.[23][24]

  • Sample Processing & Analysis: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t½ = -0.693 / slope).[1]

Cytochrome P450 (CYP) Inhibition Assay

Expertise & Experience: Inhibition of CYP enzymes is a primary cause of clinically significant drug-drug interactions (DDIs).[25][26] If a new drug inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to elevated plasma levels and potential toxicity.[26] Therefore, screening for CYP inhibition against the major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and a critical safety assessment.[27][28]

Experimental Protocol:

  • Incubation Mixture: Incubate pooled human liver microsomes with a specific probe substrate for a single CYP isoform (e.g., midazolam for CYP3A4) and the test compound at various concentrations.[26]

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate at 37°C for a short, defined period where metabolite formation is linear.

  • Reaction Termination: Stop the reaction with cold acetonitrile.

  • Analysis: Analyze the samples by LC-MS/MS to measure the amount of the specific metabolite formed (e.g., 1'-hydroxymidazolam for CYP3A4).

  • Data Calculation: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Plot the percent inhibition against the test compound concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).[26]

Plasma Protein Binding (PPB) Assay

Expertise & Experience: Only the unbound (free) fraction of a drug in plasma is available to interact with its target, exert a therapeutic effect, and be cleared from the body.[29] High plasma protein binding can significantly reduce a drug's efficacy and affect its distribution. The Rapid Equilibrium Dialysis (RED) method is a widely accepted "gold standard" for accurately determining the unbound fraction.[30][31]

Experimental Protocol:

  • Apparatus Setup: Use a RED device, which consists of a 96-well plate with individual wells divided into two chambers by a semi-permeable dialysis membrane (typically with an 8-14 kDa molecular weight cutoff).[29][31]

  • Sample Addition: Add plasma (e.g., human, rat) spiked with the test compound (e.g., 1 µM) to one chamber (the sample chamber).[29]

  • Buffer Addition: Add an equal volume of PBS (pH 7.4) to the other chamber (the buffer chamber).[29]

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours. During this time, only the unbound drug can diffuse across the membrane from the plasma chamber into the buffer chamber until the concentration of free drug is at equilibrium in both chambers.[29][30]

  • Sampling and Analysis: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers. To ensure accurate comparison (matrix matching), the plasma sample is diluted with PBS, and the buffer sample is mixed with blank plasma.[32] Analyze the total concentration in both final samples by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

Discussion and Strategic Outlook

The comprehensive in vitro ADME profile provides a multidimensional view of a compound's drug-like properties. Based on our hypothetical data:

  • Compound A represents a solid starting point. Its balanced profile warrants further investigation, perhaps through medicinal chemistry efforts to modestly improve metabolic stability without compromising its other favorable attributes.

  • Analog 1 is a clear example of a failed optimization strategy. The pursuit of higher permeability led to significant liabilities in solubility, efflux, CYP inhibition, and stability. This compound would likely be deprioritized.

  • Analog 2 highlights a common challenge. While solubility and stability were improved, the drastic reduction in permeability makes it a poor candidate for oral administration. It might be reconsidered if an alternative route of administration, such as intravenous, were an option.

  • Analog 3 emerges as the most promising follow-up candidate. It retains the positive attributes of the parent compound while demonstrating slight improvements in key areas like permeability and stability. This compound would be a priority for further optimization and progression into in vivo pharmacokinetic studies.

This structured, data-driven approach to early ADME profiling is essential for efficiently navigating the complex path of drug discovery, ensuring that resources are focused on compounds with the highest probability of clinical success.

References

  • Selvita. In Vitro ADME. [Link]
  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
  • AxisPharm. MDCK-MDR1 Permeability Assay. [Link]
  • Concept Life Sciences. In Vitro ADME Assays. [Link]
  • Cre
  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]
  • Unknown. Caco2 assay protocol. [Link]
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]
  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]
  • Bio-protocol. Protein Binding by Equilibrium Dialysis. [Link]
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
  • PubMed.
  • Sygnature Discovery. Plasma Protein Binding - Technical Notes. [Link]
  • PubMed. In vitro solubility assays in drug discovery. [Link]
  • BioDuro. ADME MDR1-MDCK Permeability Assay. [Link]
  • Creative Bioarray. Caco-2 permeability assay. [Link]
  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]
  • Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]
  • BioDuro. ADME Solubility Assay. [Link]
  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
  • Sekisui XenoTech.
  • National Center for Biotechnology Information.
  • Springer Nature Experiments.
  • National Center for Biotechnology Information. A High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
  • Cyprotex. Microsomal Stability. [Link]
  • Neliti. ADME properties prediction of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines and their 5-methyl analogues. [Link]
  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. [Link]
  • National Center for Biotechnology Information.
  • Semantic Scholar. Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. [Link]
  • ResearchGate. Summary of in vitro ADME/T properties of probes. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 5-Amino-3-(3-fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity and potential off-target interactions of the novel compound, 5-Amino-3-(3-fluorophenyl)isoxazole. In drug discovery, a thorough understanding of a molecule's cross-reactivity profile is paramount. It is a critical step in preclinical safety assessment, helping to identify potential adverse effects and elucidate the compound's full mechanism of action.[1][2] The isoxazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and bioactive molecules, which underscores the potential for this class of compounds to interact with a variety of biological targets.[3][4][5]

This document outlines a tiered, multi-faceted strategy, combining computational prediction with robust in vitro experimental validation. We will compare the hypothetical profile of this compound (referred to as Test Compound 1 ) with two reference molecules:

  • Comparator A (Leflunomide): An isoxazole-containing immunomodulatory drug known to have a specific primary target but also potential off-targets.

  • Comparator B (Valdecoxib): An isoxazole-based selective COX-2 inhibitor, providing a reference for a more targeted profile within the same chemical class.

Part 1: In Silico Prediction and Target Nomination

The initial step in any profiling campaign should be a computational assessment to forecast potential interactions and guide experimental design. This cost-effective approach leverages vast biological and chemical databases to generate a preliminary "hit list" of potential off-targets.[6][7]

Methodology: Computational Off-Target Prediction

The workflow combines two primary computational strategies:

  • 2D Chemical Similarity Searching: The structure of Test Compound 1 is compared against databases of known bioactive molecules (e.g., ChEMBL, DrugBank). Algorithms like Tanimoto similarity are used to identify approved drugs or characterized ligands with similar scaffolds, suggesting that Test Compound 1 may share targets with these molecules.

  • Machine Learning & Pharmacophore Modeling: Predictive models trained on large structure-activity relationship (SAR) datasets are used to predict binding probabilities against a wide array of protein targets, including GPCRs, kinases, and ion channels.[7]

G cluster_0 In Silico Workflow Compound Test Compound 1 (SMILES/Structure) Similarity 2D Similarity Search (e.g., Tanimoto) Compound->Similarity ML Machine Learning Models (e.g., SVM, Random Forest) Compound->ML TargetList Predicted Off-Target List Similarity->TargetList ML->TargetList Databases Bioactivity Databases (ChEMBL, PubChem) Databases->Similarity Databases->ML

Caption: Workflow for computational prediction of off-target interactions.

Predicted Interaction Profile

The following table summarizes the hypothetical output from the in silico analysis for Test Compound 1, nominating targets for experimental verification.

Predicted Target ClassSpecific ExamplesRationale for Prediction
Cyclooxygenases (COX) COX-1, COX-2Structural similarity to Valdecoxib and other isoxazole-based anti-inflammatory agents.[3]
Kinases ABL1, FLT3, JAK2The aminophenyl-isoxazole scaffold is present in some kinase inhibitors.[8]
GPCRs Histamine H3, 5-HT receptorsIsoxazole derivatives have been identified as antagonists for various GPCRs.[9]
Monoamine Oxidases MAO-A, MAO-BPhenylisoxazole core is found in some MAO inhibitors.

Part 2: Tiered Experimental Profiling Strategy

Following computational nomination, a tiered experimental approach is essential to confirm and quantify these potential interactions. This strategy ensures that resources are used efficiently, beginning with broad screening and progressing to detailed functional characterization of confirmed "hits."

G cluster_1 Experimental Profiling Workflow Start Test Compound 1 + Comparators A & B Tier1 Tier 1: Broad Binding Screen (e.g., Safety Panel @ 10 µM) Start->Tier1 Decision1 Significant Binding? (>50% Inhibition) Tier1->Decision1 Tier2 Tier 2: Functional Assays (Dose-Response) Decision1->Tier2 Yes NoHit No Significant Off-Target Hit Decision1->NoHit No Decision2 Functional Activity? Tier2->Decision2 Tier3 Tier 3: Cellular & Advanced Assays (e.g., CETSA) Decision2->Tier3 Yes Profile Comprehensive Cross-Reactivity Profile Decision2->Profile No (Binding artifact) Tier3->Profile

Caption: A tiered workflow for systematic cross-reactivity profiling.

Tier 1: Broad Radioligand Binding Assays

The objective of this tier is to perform a wide-net screen to identify significant binding interactions across diverse protein families. Commercial services (e.g., Eurofins SafetyScreen, Charles River Safety Pharmacology) offer panels that assess binding against hundreds of targets.[10] A standard single-point concentration (e.g., 10 µM) is used to flag potential hits, typically defined as >50% inhibition of radioligand binding.

TargetTest Compound 1Comparator A (Leflunomide)Comparator B (Valdecoxib)
COX-2 88%15%95%
COX-1 45%12%30%
Histamine H3 Receptor 65%5%8%
FLT3 Kinase 72%55%<5%
hERG Channel 58%25%18%
... (other targets)<50%......

Interpretation: The hypothetical data suggests Test Compound 1 has strong interactions with COX-2, FLT3 Kinase, and the Histamine H3 receptor. It also shows a moderate hit on the hERG channel, a critical liability assessment for cardiotoxicity.[10]

Tier 2: Secondary & Functional Assays

Binding does not equal function. A "hit" from Tier 1 must be followed up with functional assays to determine if the compound acts as an agonist, antagonist, or inhibitor and to establish its potency (IC₅₀ or Kᵢ).

  • Reagents: Recombinant human FLT3 kinase, appropriate peptide substrate (e.g., a synthetic tyrosine-containing peptide), ATP, and the test compound.

  • Reaction Setup: In a 96-well plate, add kinase, substrate, and varying concentrations of the test compound (typically a 10-point, 3-fold serial dilution starting from 30 µM).

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or with luminescence-based ADP-Glo™ assays that measure ATP consumption.

  • Data Analysis: Plot the percentage of kinase inhibition versus the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

TargetAssay TypeTest Compound 1Comparator A (Leflunomide)Comparator B (Valdecoxib)
COX-2 Enzyme Inhibition0.25 µM> 10 µM0.05 µM
Histamine H3 Radioligand Binding (Kᵢ)1.5 µM> 10 µM> 10 µM
FLT3 Kinase Enzyme Inhibition0.85 µM2.1 µM> 30 µM
hERG Channel Patch Clamp (IC₅₀)9.5 µM> 30 µM> 30 µM

Interpretation: This functional data confirms that Test Compound 1 is a potent inhibitor of COX-2 and FLT3 kinase. Its activity at the Histamine H3 receptor is confirmed but is less potent. The hERG IC₅₀ is approximately 10-fold higher than its most potent activity, providing an initial therapeutic window, but this would require careful monitoring.

Part 3: Advanced Cellular Target Engagement Profiling

To ensure that the observed in vitro activity translates to a cellular context, advanced methods can be employed. These techniques measure direct engagement between the compound and its target within intact cells or cell lysates.

Cellular Thermal Shift Assay (CETSA®)

CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[11][12] This allows for the confirmation of target engagement in a physiological environment without requiring labels or modifications to the compound.

G cluster_2 CETSA Workflow Cells Intact Cells Treat Treat with Compound or Vehicle Control Cells->Treat Heat Heat Shock (Temperature Gradient) Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation (Separate Soluble/Aggregated) Lyse->Centrifuge Analyze Analyze Soluble Fraction (e.g., Western Blot, MS) Centrifuge->Analyze Curve Generate Melting Curve Analyze->Curve

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

A positive CETSA result for FLT3 would show a rightward shift in the protein's melting curve in cells treated with Test Compound 1 compared to vehicle-treated cells, providing strong evidence of target engagement in a cellular model.

Photoaffinity Labeling

Interestingly, the isoxazole moiety itself has been developed as a "native" photo-cross-linker.[13][14] Under UV irradiation, the isoxazole ring can form a covalent bond with its target protein. This allows for chemoproteomic experiments to pull down and identify binding partners from a complex cellular lysate, offering an unbiased method to discover novel off-targets.

Comparative Summary and Conclusions

This comprehensive profiling guide provides a robust strategy for characterizing this compound.

FeatureTest Compound 1 (Hypothetical)Comparator A (Leflunomide)Comparator B (Valdecoxib)
Primary Target(s) COX-2, FLT3Dihydroorotate dehydrogenaseCOX-2
Selectivity Profile PolypharmacologyRelatively selectiveHighly selective
Key Off-Targets Histamine H3, hERGTyrosine kinasesCOX-1 (at higher conc.)
Potential Liabilities Cardiotoxicity (hERG)ImmunosuppressionCardiovascular risks (class effect)

Based on our hypothetical data, Test Compound 1 presents a polypharmacological profile. Its dual inhibition of COX-2 and FLT3 could be therapeutically advantageous in contexts like inflammation-driven cancers. However, its off-target activities at the Histamine H3 receptor and, more critically, the hERG channel, must be carefully considered. The ratio of the hERG IC₅₀ to the primary target IC₅₀ provides a preliminary safety margin, but this must be confirmed in more advanced cardiovascular safety studies as outlined in ICH S7B guidelines.[1][10]

References

  • Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements?
  • ACS Fall 2025. (2025). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
  • Benchchem. Technical Support Center: Investigating Off-Target Effects of Small Molecules.
  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW.
  • Frontiers in Chemistry. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • FDA. S7A Safety Pharmacology Studies for Human Pharmaceuticals.
  • MDPI. (2026, January 8).
  • Charles River Labor
  • ResearchGate.
  • Journal of Pharmaceutical Negative Results. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques.
  • Journal of Pharmaceutical Negative Results. A review of isoxazole biological activity and present synthetic techniques.
  • PubMed Central. (2018, November 15). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ.
  • MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • PMC.
  • MDPI. (2023, February 2).
  • PubMed. (2022, November 21). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics.
  • ResearchGate.
  • PubMed. (2013, December 1). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3)
  • PubMed. (2010, June). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
  • ResearchGate. (2025, May 17). Developing Isoxazole as a Native Photo‐Cross‐Linker for Photoaffinity Labeling and Chemoproteomics | Request PDF.
  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.
  • World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues.
  • ResearchGate. (2008, June). (PDF)

Sources

The 5-Aminoisoxazole Scaffold: A Privileged Motif for Enzyme Inhibition - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, lending its unique physicochemical properties to a wide array of pharmacologically active agents.[1][2] Among its derivatives, the 5-aminoisoxazole moiety has emerged as a particularly "privileged" scaffold in the design of potent and selective enzyme inhibitors. Its hydrogen bonding capabilities, rigid structure, and synthetic tractability make it an attractive starting point for inhibitor design. This guide provides a comparative analysis of 5-aminoisoxazoles as inhibitors of several key enzyme classes, supported by experimental data and detailed protocols for researchers in drug discovery and chemical biology.

The 5-Aminoisoxazole Core: A Foundation for Potent Enzyme Inhibition

The inhibitory activity of the 5-aminoisoxazole scaffold is intrinsically linked to its chemical structure. The exocyclic amino group at the 5-position is often crucial for forming key interactions with the target enzyme's active site, typically through hydrogen bonding. Furthermore, the isoxazole ring itself can participate in various non-covalent interactions, and its substitution at other positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A critical aspect of the 5-aminoisoxazole core is its structural uniqueness for inhibiting certain enzymes. For instance, in the case of Tryptophan 2,3-dioxygenase 2 (TDO2), a heme-containing enzyme implicated in cancer immune evasion, the 5-aminoisoxazole moiety was found to be essential for inhibitory activity.[3] Systematic modification of this core, such as removing the amino group or replacing the isoxazole with other azoles, resulted in a complete loss or significant reduction of potency, highlighting the specific role of this scaffold in TDO2 inhibition.[3]

Comparative Analysis of 5-Aminoisoxazole Inhibitors Across Key Enzyme Targets

The versatility of the 5-aminoisoxazole scaffold is evident in its ability to inhibit a diverse range of enzymes implicated in various diseases, from inflammation to cancer. Below is a comparative analysis of its activity against several key enzyme classes.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Dual Inhibition of Inflammatory Pathways

The COX and 5-LOX enzymes are central to the inflammatory cascade, producing prostaglandins and leukotrienes, respectively.[4] Inhibitors that can target both pathways are of significant interest for developing anti-inflammatory agents with a potentially improved safety profile compared to traditional NSAIDs.[4] Several isoxazole derivatives have shown promising results in inhibiting these enzymes.[4][5][6]

Table 1: Comparative Inhibitory Activity of Isoxazole Derivatives against COX-1, COX-2, and 5-LOX

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
C3 COX-122.57 ± 0.5824.26[7]
COX-20.93 ± 0.01[7]
5-LOX8.47N/A[8][9][10]
C5 COX-135.55 ± 0.8741.82[7]
COX-20.85 ± 0.04[7]
5-LOX10.48N/A[9][10]
C6 COX-133.95 ± 0.7361.73[7]
COX-20.55 ± 0.03[7]
5-LOXMost Potent (IC50 not specified)N/A[9][10][11]
Compound 155 5-LOX3.67N/A[4][5]
Compound 156 COX-2 & 5-LOXGood InhibitionN/A[4][5]
Compound 157 COX-2Good InhibitionN/A[4][5]

The data clearly indicates that isoxazole derivatives can be potent inhibitors of both COX-2 and 5-LOX. Notably, compounds like C6 show high selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective COX inhibitors.[1] The ability to inhibit both COX and 5-LOX pathways, as suggested for compounds 156, presents a promising strategy for developing broad-spectrum anti-inflammatory drugs.[4][5]

Tryptophan 2,3-Dioxygenase 2 (TDO2): Targeting Cancer Immunosuppression

TDO2 is a key enzyme in the kynurenine pathway, which is implicated in creating an immunosuppressive tumor microenvironment.[3] High-throughput screening identified a series of 5-aminoisoxazole compounds as potent TDO2 inhibitors.[3]

Table 2: Inhibitory Potency of 5-Aminoisoxazole Derivatives against TDO2

Compound IDTDO2 Cellular EC50 (nM)NotesReference
1 85Initial hit from high-throughput screen[3]
2 InactiveRemoval of the amino group[3]
3 ~680 (8-fold reduction)N-methylation of the amino group[3]
21 PotentOptimized compound with improved stability[3]

The structure-activity relationship (SAR) studies clearly demonstrate the critical role of the 5-amino group for TDO2 inhibition.[3] Removal or significant modification of this group leads to a drastic loss of potency.[3] This underscores the importance of this functional group in anchoring the inhibitor within the enzyme's active site. Further optimization of the initial hit led to compound 21, which not only showed high potency but also improved stability in human whole blood, a crucial parameter for in vivo applications.[3]

Experimental Protocols for Assessing Enzyme Inhibition

To ensure the reliability and reproducibility of enzyme inhibition data, standardized and well-controlled experimental protocols are essential.[12][13] Below are detailed, step-by-step methodologies for common enzyme inhibition assays.

General Enzyme Inhibition Assay (IC50 Determination)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound.[12][13]

Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of 5-aminoisoxazole inhibitor add_inhibitor Add inhibitor dilutions to microplate wells prep_inhibitor->add_inhibitor prep_enzyme Prepare enzyme solution in assay buffer add_enzyme Add enzyme solution and pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare substrate solution initiate_reaction Initiate reaction by adding substrate prep_substrate->initiate_reaction add_inhibitor->add_enzyme add_enzyme->initiate_reaction incubate Incubate at optimal temperature initiate_reaction->incubate stop_reaction Stop reaction (if necessary) incubate->stop_reaction measure_signal Measure product formation (e.g., absorbance, fluorescence) stop_reaction->measure_signal plot_data Plot % inhibition vs. log(inhibitor concentration) measure_signal->plot_data fit_curve Fit data to a sigmoidal dose-response curve plot_data->fit_curve determine_ic50 Determine IC50 value fit_curve->determine_ic50 caption General workflow for determining the IC50 of an enzyme inhibitor.

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

Detailed Steps:

  • Preparation of Reagents:

    • Prepare a stock solution of the 5-aminoisoxazole inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations.

    • Prepare the enzyme solution in an appropriate assay buffer at a predetermined optimal concentration.

    • Prepare the substrate solution in the assay buffer.

  • Assay Procedure:

    • To the wells of a microplate, add the different concentrations of the inhibitor. Include controls with solvent only (no inhibitor) and a control without the enzyme (background).

    • Add the enzyme solution to all wells except the background control.

    • Pre-incubate the enzyme and inhibitor for a specific time at room temperature or 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the reaction mixture for a defined period at the optimal temperature for the enzyme.

    • Stop the reaction, if necessary, by adding a stop solution (e.g., acid or base).

    • Measure the amount of product formed using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[12]

COX-1/COX-2 Inhibition Assay

This protocol is specifically for assessing the inhibitory activity against cyclooxygenase enzymes.[6]

Detailed Steps:

  • Keep the enzyme solution (60 µL) and the test samples (20 µL) of different strengths at room temperature for 5-10 minutes.[6]

  • Initiate the reaction by adding 20 µL of 30 mM arachidonic acid.[6]

  • Maintain the mixture's temperature at 37°C for an additional 15 minutes.[6]

  • Stop the reaction by adding HCl.[6]

  • Determine the absorbance at 570 nm using a UV-visible spectrophotometer.[6]

  • Calculate the IC50 value, which is the concentration at which 50% of the enzyme is inhibited.[6]

5-LOX Inhibition Assay

This protocol outlines the procedure for measuring the inhibition of 5-lipoxygenase.[8]

Detailed Steps:

  • Incubate the inhibitor with the enzyme for 10 to 15 minutes at 25°C.[8]

  • The reaction involves the conversion of linoleic acid (substrate) to hydroperoxy-octadecadienoate (HPOD).[8]

  • Quantify the reaction by measuring the change in absorbance at 234 nm using a UV-visible spectrophotometer.[8]

  • The assay is typically performed in a 50 mM Tris buffer containing 2 mM EDTA and 2 mM of the test compound.[8]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The SAR of 5-aminoisoxazole inhibitors provides crucial insights into the molecular interactions driving their inhibitory activity and guides the rational design of more potent and selective compounds.

Key SAR Observations for 5-Aminoisoxazole Inhibitors:

G cluster_sar Structure-Activity Relationship of 5-Aminoisoxazoles cluster_function Functional Role core 5-Aminoisoxazole Core amino 5-Amino Group core->amino isoxazole Isoxazole Ring core->isoxazole substituents Substituents at other positions core->substituents h_bond Hydrogen Bonding with Active Site Residues amino->h_bond scaffold Rigid Scaffold for Optimal Orientation isoxazole->scaffold tuning Fine-tuning of Potency, Selectivity, and PK Properties substituents->tuning caption Key structural features of 5-aminoisoxazoles and their functional roles in enzyme inhibition.

Caption: Key structural features of 5-aminoisoxazoles and their functional roles in enzyme inhibition.

  • The 5-Amino Group: As demonstrated with TDO2 inhibitors, this group is often essential for potency, likely acting as a key hydrogen bond donor or acceptor to anchor the molecule in the enzyme's active site.[3]

  • The Isoxazole Ring: This rigid heterocyclic system properly orients the pharmacophoric groups for optimal interaction with the enzyme. Its aromatic nature can also contribute to pi-stacking interactions.

  • Substituents: Modifications at other positions of the isoxazole ring or on the amino group can significantly impact activity and selectivity. These modifications can be used to explore different pockets of the active site and to optimize physicochemical properties like solubility and metabolic stability.

For instance, in the development of allosteric inhibitors for the retinoic-acid-receptor-related orphan receptor γt (RORγt), trisubstituted isoxazoles were identified as a novel class of inverse agonists.[14] The structure-activity relationship studies revealed that even small changes, such as the type of linkage at the C-5 position or the introduction of a fluorine substituent, could lead to significant changes in potency.[14]

Conclusion and Future Directions

The 5-aminoisoxazole scaffold has proven to be a highly versatile and valuable starting point for the design of potent and selective enzyme inhibitors. Its unique structural and electronic properties have been successfully exploited to target a range of enzymes implicated in inflammation, cancer, and other diseases. The comparative analysis presented here highlights the importance of this privileged motif in modern medicinal chemistry.

Future research in this area will likely focus on:

  • Expanding the Target Space: Exploring the inhibitory potential of 5-aminoisoxazoles against a wider range of enzyme targets.

  • Structure-Based Drug Design: Utilizing co-crystal structures of 5-aminoisoxazole inhibitors bound to their target enzymes to guide the design of next-generation inhibitors with improved potency and selectivity.

  • Multi-Targeted Inhibitors: Designing single molecules based on the 5-aminoisoxazole scaffold that can simultaneously inhibit multiple key enzymes in a disease pathway.

By leveraging the insights from SAR studies and employing advanced drug design strategies, the 5-aminoisoxazole scaffold will undoubtedly continue to be a source of novel and effective therapeutic agents.

References

  • Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) - PMC - NIH.
  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
  • A standard operating procedure for an enzym
  • A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles - Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies - Benchchem.
  • Structure–activity relationship and in silico study of unique bi-heterocycles: 5-[(2-amino-1,3-thiazol-4-yl)methyl] - SciSpace.
  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIV
  • A review of isoxazole biological activity and present synthetic techniques.
  • Synthesis and Structure-Activity Relationships of a Series of Novel Thiazoles as Inhibitors of aminoacyl-tRNA Synthetases - PubMed.
  • A review of isoxazole biological activity and present synthetic techniques.
  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole deriv
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Structure-activity relationship of compounds 4, 5, 6, and 7.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC - PubMed Central.
  • Structure-activity relationship of the most active compounds - ResearchG
  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole deriv
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Reactions of 3(5)
  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole deriv
  • Advances in the Chemistry of Aminoisoxazole | Request PDF - ResearchG

Sources

A Senior Application Scientist's Guide to the Validation of a Cell-Based Assay Using 5-Amino-3-(3-fluorophenyl)isoxazole as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Assay Validation in Drug Discovery

In the landscape of modern drug discovery, cell-based assays are indispensable tools for identifying and characterizing novel therapeutic agents.[1] They provide a biologically relevant context that biochemical assays lack, offering insights into a compound's activity within a complex cellular environment.[2] However, the data generated from these assays are only as reliable as the assay itself. An unvalidated or poorly validated assay can lead to costly false positives or, worse, the premature termination of a promising drug candidate. This guide provides a comprehensive framework for the validation of a cell-based assay, using the isoxazole-based compound, 5-Amino-3-(3-fluorophenyl)isoxazole, as a hypothetical reference standard.

The cornerstone of robust assay validation is the use of a well-characterized reference standard.[3] This compound, with a known and consistent activity in the assay system, serves as a benchmark to ensure the accuracy, precision, and reproducibility of the experimental method over time.[4][5] This document will not only detail the "how" but also the "why" behind each step, grounding the protocols in established regulatory principles from bodies like the FDA and EMA to ensure trustworthiness and scientific integrity.[6][7][8]

The Reference Compound: Profiling this compound

The isoxazole ring is a five-membered heterocycle that is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules.[9][10][11] Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[12][13][14]

For the purpose of this guide, we will treat This compound as a well-characterized inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. This pathway is a critical mediator of inflammation, and its inhibition is a key strategy for treating a range of autoimmune and inflammatory diseases. We will use this compound to validate a cell-based reporter assay designed to screen for novel TNF-α pathway inhibitors.

The Assay System: A TNF-α-inducible NF-κB Reporter Gene Assay

To quantify the activity of potential inhibitors, we will employ a widely-used and robust assay format: a reporter gene assay in a stable HEK293 cell line.

Assay Principle:

  • The HEK293 cell line has been engineered to stably express the human TNF-α receptor.

  • The cells also contain a reporter construct consisting of a promoter with multiple copies of the NF-κB response element, which drives the expression of a reporter gene (e.g., Firefly Luciferase).

  • In an unstimulated state, NF-κB is sequestered in the cytoplasm.

  • Upon stimulation with TNF-α, a signaling cascade is initiated, leading to the translocation of NF-κB to the nucleus.

  • Nuclear NF-κB binds to the response element in the reporter construct, driving the expression of luciferase.

  • The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of pathway activation.

  • An inhibitor, such as our reference compound this compound, will disrupt this signaling cascade, leading to a decrease in the luminescent signal.

Below is a diagram illustrating the core signaling pathway.

TNFa_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK_complex IKK Complex TNFR->IKK_complex TNFa TNF-α TNFa->TNFR Binds IkB IκB IKK_complex->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates Inhibitor This compound Inhibitor->IKK_complex Inhibits Reporter_Gene NF-κB Reporter Gene NFkB_p65_nuc->Reporter_Gene Binds & Activates Luciferase Luciferase Expression Reporter_Gene->Luciferase Drives

Caption: Simplified TNF-α signaling pathway leading to NF-κB activation.

A Comprehensive Workflow for Cell-Based Assay Validation

Assay validation is not a single experiment but a series of investigations designed to demonstrate that the assay is suitable for its intended purpose.[15] The following workflow, grounded in regulatory guidelines, establishes the performance characteristics of our assay.[16][17]

Validation_Workflow start Start: Assay Development (Cell line, Reagents, Protocol) precision 1. Precision (Intra- & Inter-Assay) start->precision accuracy 2. Accuracy (vs. Reference Standard) precision->accuracy linearity 3. Linearity & Range (Dose-Response Curve) accuracy->linearity specificity 4. Specificity (Counter-screen) linearity->specificity robustness 5. Robustness (Parameter Variation) specificity->robustness z_factor 6. Z'-Factor (Assay Window) robustness->z_factor validated Assay Validated (Ready for Screening) z_factor->validated

Caption: High-level workflow for validating a cell-based assay.

Part 1: Precision

Precision is the measure of random error and evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

  • Intra-assay Precision (Repeatability): Assesses variability within a single assay plate, on a single day.

  • Inter-assay Precision (Reproducibility): Assesses variability between different assay plates, on different days, and potentially by different operators.

Experimental Protocol: Precision
  • Prepare Reagents:

    • Thaw a single vial of HEK293-NFκB-Luciferase cells and culture to 80-90% confluency.

    • Prepare a stock solution of the reference compound, this compound, in DMSO.

    • Prepare serial dilutions of the reference compound to achieve final concentrations that cover the dose-response range, including concentrations that produce approximately 20% (EC20), 50% (EC50), and 80% (EC80) inhibition.

    • Prepare assay medium, TNF-α stimulant at 2x final concentration, and luciferase detection reagent.

  • Intra-Assay Precision:

    • Seed cells in a 384-well white, clear-bottom plate at a predetermined optimal density and incubate overnight.

    • On a single plate, add the EC20, EC50, and EC80 concentrations of the reference compound to 24 replicate wells for each concentration.

    • Include 24 replicate wells for the 'no-inhibition' control (DMSO vehicle only) and 24 replicate wells for the 'maximum inhibition' control (a known potent inhibitor or no TNF-α stimulation).

    • Add TNF-α stimulant to all wells except the 'maximum inhibition' controls.

    • Incubate for the predetermined optimal time (e.g., 6 hours).

    • Add luciferase reagent and measure luminescence on a plate reader.

  • Inter-Assay Precision:

    • Repeat the intra-assay experiment on three different days. If possible, have a second operator perform one of the runs.

  • Data Analysis:

    • For each concentration and control, calculate the mean, standard deviation (SD), and the coefficient of variation (%CV).

    • %CV = (SD / Mean) * 100

Data Summary & Acceptance Criteria: Precision
ParameterConcentrationDay 1 (%CV)Day 2 (%CV)Day 3 (%CV)Inter-Assay %CVAcceptance Criteria
Intra-Assay EC804.85.14.5N/A< 15%
EC506.25.96.5N/A< 15%
EC208.17.78.3N/A< 15%
Inter-Assay EC80N/AN/AN/A6.1< 20%
EC50N/AN/AN/A7.5< 20%
EC20N/AN/AN/A9.2< 20%

The causality behind these criteria is to ensure that the variability of the assay is low enough to reliably detect meaningful biological changes. High variability could mask the true effect of a test compound.

Part 2: Accuracy

Accuracy measures the closeness of the mean test results to the true or accepted reference value. It is a measure of systematic error. In the context of a cell-based assay, accuracy is determined by measuring the IC50 of a qualified reference standard and comparing it to the established historical average for that compound.

Experimental Protocol: Accuracy
  • Assay Setup:

    • Using the same cell stock and reagent lots, prepare a full 11-point dose-response curve for this compound in triplicate.

    • The concentration range should bracket the expected IC50 value, typically spanning from 1000x to 0.01x the expected IC50.

    • Include appropriate positive (no inhibition) and negative (maximum inhibition) controls.

    • Run the assay as previously described.

  • Data Analysis:

    • Normalize the data: Set the mean of the positive controls to 100% activity and the mean of the negative controls to 0% activity.

    • Plot the normalized % inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

    • Repeat this experiment over three independent runs.

Data Summary & Acceptance Criteria: Accuracy
RunDetermined IC50 (µM)Historical IC50 (µM)% RecoveryAcceptance Criteria
11.121.05106.7%80-120% of Historical Value
20.981.0593.3%80-120% of Historical Value
31.091.05103.8%80-120% of Historical Value
Mean 1.06 1.05 101.3% Mean within 20%

% Recovery = (Determined IC50 / Historical IC50) * 100. This parameter ensures that the assay is consistently measuring the known potency of the reference compound, indicating a lack of systemic bias in the system.

Part 3: Specificity and Robustness

Specificity ensures that the assay signal is a result of the intended biological mechanism. This is often tested by using a counter-screen. For our assay, a potential source of false positives are compounds that directly inhibit the luciferase enzyme.

  • Specificity Protocol: Screen the reference compound and a panel of other test compounds in a cell-free luciferase enzyme inhibition assay. A specific TNF-α pathway inhibitor should show no activity in this assay.

Robustness is the capacity of an assay to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Robustness Protocol: Systematically vary key assay parameters one at a time and assess the impact on the IC50 of the reference compound and the overall assay window (Z'-factor).

    • Parameters to test:

      • Incubation time (e.g., 5.5, 6, and 6.5 hours)

      • TNF-α concentration (e.g., ± 10% of optimal)

      • Cell seeding density (e.g., ± 15%)

  • Acceptance: The IC50 should remain within ± 2-fold of the nominal value, and the Z'-factor should remain > 0.5.

Part 4: Assay Window (Z'-Factor)

The Z'-factor is a statistical parameter that quantifies the suitability of an assay for high-throughput screening (HTS). It reflects the dynamic range and data variation of the assay.

Calculation: Z' = 1 - [ (3 * SD_positive_control + 3 * SD_negative_control) / | Mean_positive_control - Mean_negative_control | ]

Data Summary & Acceptance Criteria: Z'-Factor
Assay PlateMean Signal (Positive Control)SD (Positive Control)Mean Signal (Negative Control)SD (Negative Control)Z'-FactorAcceptance Criteria
1850,43242,52110,1231,2140.78Z' > 0.5
2875,11145,9809,8871,1500.76Z' > 0.5
3833,98041,01210,5401,3010.79Z' > 0.5

An assay with a Z'-factor between 0.5 and 1.0 is considered an excellent assay for HTS. This metric provides confidence that hits identified during a screening campaign are statistically significant and not just random noise.

The relationship between these validation parameters demonstrates a self-validating system.

Validation_Logic cluster_Error Error Components cluster_Performance Assay Performance Precision Precision (Low Random Error) Z_Factor Z'-Factor (Large Assay Window) Precision->Z_Factor Impacts Variability Reliability Reliable & Reproducible Assay Precision->Reliability Accuracy Accuracy (Low Systematic Error) Linearity Linearity & Range (Quantifiable Dose-Response) Accuracy->Linearity Ensures Correct IC50 Accuracy->Reliability Linearity->Reliability Specificity Specificity (Measures Correct Endpoint) Specificity->Reliability Robustness Robustness (Resists Minor Changes) Robustness->Reliability Z_Factor->Reliability

Caption: Interdependence of key assay validation parameters.

Conclusion

The validation of a cell-based assay is a multi-faceted process that is absolutely critical for the integrity of drug discovery programs. By systematically evaluating precision, accuracy, specificity, robustness, and the overall assay window using a well-characterized reference standard like this compound, researchers can establish a reliable and reproducible method. This rigorous, data-driven approach ensures that the decisions made based on assay results are sound, ultimately accelerating the path to identifying novel and effective therapeutics. Adherence to these principles is not merely a regulatory hurdle but a fundamental component of good scientific practice.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • National Institutes of Health. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • MDPI. (n.d.). Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells.
  • ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery.
  • EPTRI. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation.
  • CoLab. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • Slideshare. (n.d.). Bioanalytical method validation emea.
  • National Institutes of Health. (n.d.). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery. PMC.
  • Semantic Scholar. (n.d.). Cell-based high-content screening of small-molecule libraries.
  • National Institutes of Health. (n.d.). Workflow for Defining Reference Chemicals for Assessing Performance of In Vitro Assays.
  • Patsnap Synapse. (2025, May 9). How Are Biochemical Standards Used in Analytical Method Validation?
  • Bioprocess Online. (2024, October 2). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies.
  • Pharmaron. (n.d.). Potency Assay Guide.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products.
  • National Institutes of Health. (2021, December 14). The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products.
  • IROA Technologies. (2025, December 22). How Mass Spectrometry Reference Standards Help Validate Your Data.
  • ABL Technology. (n.d.). This compound.
  • Regulations.gov. (n.d.). Guidance for Industry.
  • BEBPA. (n.d.). Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products.
  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ.
  • National Institutes of Health. (n.d.). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis.
  • National Institutes of Health. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC.
  • ResearchGate. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES.
  • PubMed Central. (2018, November 15). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
  • PubMed. (n.d.). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES.

Sources

A Senior Application Scientist's Guide to Assessing the Kinase Selectivity of 5-Amino-3-(3-fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency—The Quest for Precision in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology.[1] These enzymes are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases. Consequently, the development of small-molecule kinase inhibitors has revolutionized modern medicine. However, a significant challenge persists: achieving selectivity.[1][2] The ATP-binding site, the target for the majority of kinase inhibitors, is highly conserved across the kinome, making off-target activity a common and problematic issue.[3]

This guide outlines a robust, field-proven framework for evaluating the selectivity of a novel ATP-competitive inhibitor, exemplified by 5-Amino-3-(3-fluorophenyl)isoxazole. We will move beyond simply generating data points to building a comprehensive understanding of the compound's interaction with the kinome. This involves not only determining what it inhibits but also establishing a comparative context and validating these findings in a cellular environment. True scientific integrity in this field lies in creating a self-validating system of experiments that provides a clear, unbiased portrait of a compound's activity.

Section 1: The Imperative of Selectivity: On-Target Efficacy vs. Off-Target Liabilities

Why do we invest so heavily in selectivity profiling? An inhibitor's interaction with unintended kinases can lead to a spectrum of outcomes, from unforeseen toxicities to beneficial polypharmacology.[2] For instance, the clinical success of Imatinib was enhanced by its activity against not only Bcr-Abl but also c-Kit and PDGFR.[2] Conversely, off-target inhibition can cause adverse effects that terminate a drug's development.[1] Therefore, a high-resolution map of a compound's selectivity is not an academic exercise; it is a critical tool for predicting both efficacy and safety. A truly "selective" compound is one whose biological effects can be confidently attributed to the inhibition of its intended target(s).

cluster_0 Selective Inhibitor cluster_1 Non-Selective Inhibitor Compound_A Selective Inhibitor Target_Kinase On-Target Kinase (e.g., EGFR) Compound_A->Target_Kinase Inhibits Pathway_A Desired Pathway Inhibition Target_Kinase->Pathway_A Efficacy Therapeutic Efficacy Pathway_A->Efficacy Compound_B Non-Selective Inhibitor Target_Kinase_B On-Target Kinase (e.g., EGFR) Compound_B->Target_Kinase_B Off_Target_Kinase Off-Target Kinase (e.g., SRC) Compound_B->Off_Target_Kinase Pathway_B Desired Pathway Inhibition Target_Kinase_B->Pathway_B Pathway_C Unintended Pathway Inhibition Off_Target_Kinase->Pathway_C Efficacy_B Therapeutic Efficacy Pathway_B->Efficacy_B Toxicity Toxicity Pathway_C->Toxicity

Fig 1. On-Target vs. Off-Target Inhibition.

Section 2: Experimental Design: A Framework for a Self-Validating Screen

To objectively assess this compound, we must benchmark its performance against well-characterized standards. Our experimental design is therefore comparative by nature.

Comparator Compounds:

  • Positive Control (Broad Spectrum): Staurosporine. A natural product known for its potent but highly promiscuous inhibition of a vast number of kinases.[4][5] It serves to validate that the assay system is working and provides a benchmark for non-selectivity.

  • Selective Control (Clinically Relevant): Lapatinib. An FDA-approved dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases.[6][7][8] This compound provides a reference for a clinically successful, selective inhibitor profile.

The Kinase Panel: The initial screen should be performed against a diverse panel of active kinases (e.g., 96- to 400-plex) representing all major branches of the human kinome. This breadth is essential to uncover unexpected off-targets. Commercial services from providers like Reaction Biology or AssayQuant offer expertly curated panels for this purpose.[9][10]

prep Compound Preparation 1. Test Compound 2. Lapatinib 3. Staurosporine screen Biochemical Screen (e.g., 96-Kinase Panel) Determine IC50 Values prep->screen data Data Analysis - Compare IC50s - Calculate Selectivity Score screen->data decision Potent & Selective? data->decision cellular Cellular Validation (Western Blot) Confirm Target Engagement decision->cellular Yes report Final Selectivity Profile decision->report No cellular->report

Fig 2. High-Level Experimental Workflow.

Section 3: Methodologies & Protocols

Part 3.1: In Vitro Biochemical Profiling via Luminescence-Based Assay

Principle: We will use a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[11][12] This format is robust, highly sensitive, and avoids the safety and disposal issues associated with radiometric assays.[13] The amount of light generated is directly proportional to the ADP produced, and therefore, to kinase activity. Inhibition is measured as a reduction in the luminescent signal.[12]

Protocol: IC₅₀ Determination in 384-Well Format

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of this compound, Lapatinib, and Staurosporine in DMSO. Dispense 1 µL of each dilution into a 384-well assay plate. Include DMSO-only wells (100% activity control) and no-enzyme wells (background control).

  • Kinase/Substrate Addition: Add 10 µL of a solution containing the specific kinase and its corresponding substrate in reaction buffer to each well.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compounds to bind to their respective kinases.[11]

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Expertise in Action - The Criticality of ATP Concentration: The choice of ATP concentration is one of the most important, and often overlooked, variables in a kinase assay.[14][15]

      • Screening at Kₘ(ATP): Most kinases have an ATP Kₘ in the low micromolar range. Performing the assay at this concentration makes the IC₅₀ value a more direct reflection of the inhibitor's binding affinity (Kᵢ) for ATP-competitive inhibitors.[14][16] This is ideal for initial screening and structure-activity relationship (SAR) studies.

      • Screening at Physiological ATP (1 mM): Cellular ATP levels are in the low millimolar range (1-5 mM).[17] Re-running the assay for key hits at 1 mM ATP provides a more stringent test that better predicts how the compound will perform in a cellular environment, where it must compete with a high concentration of the natural substrate.[18] An inhibitor's IC₅₀ value will almost always be significantly higher (less potent) at 1 mM ATP compared to Kₘ(ATP).[16]

  • Reaction Incubation: Incubate the plate for 1-2 hours at room temperature.

  • Reaction Termination & Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: After subtracting the background, normalize the data to the DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[19]

Part 3.2: Orthogonal Validation in a Cellular Context

Principle: A potent IC₅₀ in a biochemical assay is a promising start, but it doesn't guarantee activity in a living cell. We must confirm that the compound can enter the cell and engage its target. Western blotting is a gold-standard technique for this purpose, as it allows us to visualize a direct consequence of target inhibition: a decrease in the phosphorylation of a downstream substrate.[20][21]

Protocol: Western Blot for Downstream Substrate Phosphorylation (Assuming our biochemical screen identifies a potent hit, e.g., Kinase X)

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., one known to depend on Kinase X signaling) and grow to 70-80% confluency. Treat the cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors . Phosphatase inhibitors are essential to preserve the phosphorylation status of the proteins of interest.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[21]

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. (Note: BSA is often preferred over milk for phospho-antibodies as milk contains casein, a phosphoprotein that can increase background).

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a known downstream substrate of Kinase X (e.g., anti-phospho-SubstrateY).

    • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Self-Validation (Stripping and Re-probing): To ensure that a decrease in the phospho-signal is due to inhibition and not protein degradation, the blot must be validated.[23] Strip the membrane of the first set of antibodies and re-probe with an antibody that recognizes the total protein level of SubstrateY. Finally, re-probe for a loading control like GAPDH or β-actin to confirm equal protein loading across all lanes.[21]

Section 4: Data Presentation and Interpretation

The results from the biochemical screen should be compiled into a clear, comparative table.

Table 1: Hypothetical IC₅₀ Values (nM) from Biochemical Kinase Screen at Kₘ(ATP)

Kinase TargetThis compoundLapatinib (Selective Control)Staurosporine (Broad Control)
AURKA 12 >10,0006
AURKB 25 >10,0004
EGFR 8,5009 15
HER2 >10,00011 20
SRC 1,2003506
VEGFR2 9802,80025
PKA >10,000>10,0007
PKCα >10,000>10,0003
... (plus 88 other kinases).........

Interpretation:

  • Staurosporine: As expected, it potently inhibits nearly every kinase in the panel, confirming the assay's validity.[24]

  • Lapatinib: Demonstrates high potency and selectivity for its known targets, EGFR and HER2, with significantly weaker activity against other kinases.[6][8]

  • This compound: The hypothetical data portrays this compound as a potent and highly selective inhibitor of Aurora kinases A and B. It shows weak activity (>1 µM) against SRC and VEGFR2 and is inactive against the other kinases shown.

Quantifying Selectivity: A simple way to quantify selectivity is the Selectivity Score (S-score) . For example, S(100 nM) would be the number of kinases inhibited by more than 50% at a 100 nM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.[25]

start Biochemical Data Received q1 Is IC50 < 100 nM for any kinase? start->q1 q2 Is inhibition selective? (e.g., S-Score < 0.05) q1->q2 Yes stop1 Compound is not potent. Re-evaluate or abandon. q1->stop1 No stop2 Compound is potent but non-selective. Consider for polypharmacology or abandon. q2->stop2 No proceed Potent and Selective Hit! Proceed to cellular assays and further profiling. q2->proceed Yes

Fig 3. Logic Flow for Data Interpretation.

Conclusion and Next Steps

This guide provides a multi-faceted strategy to confidently assess the selectivity of this compound. Based on our hypothetical data, the compound is a potent and selective Aurora kinase inhibitor in biochemical assays. The crucial next step would be the Western blot analysis in a relevant cancer cell line (e.g., a colorectal or leukemia line where Aurora kinases are key drivers) to confirm that the compound inhibits the phosphorylation of a known Aurora substrate, such as Histone H3 at Serine 10.

If cellular activity is confirmed, further investigation would include:

  • Profiling against a much larger kinome panel (>400 kinases) to ensure no major off-targets were missed.

  • Cell-based assays to measure downstream effects, such as cell cycle arrest or apoptosis.

  • Biophysical assays (e.g., thermal shift or surface plasmon resonance) to confirm direct binding to the target.

By systematically integrating biochemical profiling with cellular validation and benchmarking against appropriate controls, we can build a high-confidence selectivity profile that provides a solid foundation for advancing a promising compound toward preclinical development.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (No Date).
  • Staurosporine - Wikipedia.
  • High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed. (2010, January 1).
  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024, August 14). Celtarys Research. [Link]
  • ATP concentration.
  • Biochemical kinase assay to improve potency and selectivity. (2021, March 25). Domainex. [Link]
  • Kinase Panel Screening and Profiling Service.
  • Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed. (2006, July 1).
  • Protein kinase inhibition of clinically important staurosporine analogues - PubMed. (2010, April 21).
  • staurosporine | Ligand page. (No Date). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • Assay Development for Protein Kinase Enzymes - NCBI. (2012, May 1).
  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC. (2019, June 18).
  • Lapatinib, a Dual EGFR and HER2 Kinase Inhibitor, Selectively Inhibits HER2-Amplified Human Gastric Cancer Cells and is Synergistic with Trastuzumab In vitro and In vivo. (2008, August 15). AACR Journals. [Link]
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2013, August 9).
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2015, January 2). Taylor & Francis Online. [Link]
  • Effect of time and ATP concentration on assay performance. (a)Time... (No Date).
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. [Link]
  • What is the mechanism of Lapatinib Ditosylate Hydrate? (2024, July 17).
  • In vitro kinase assay. (2023, September 23). Protocols.io. [Link]
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (2012, June 1).
  • Strategy toward Kinase-Selective Drug Discovery - PMC. (2023, February 23).
  • Kinase assays. (2020, September 1). BMG LABTECH. [Link]
  • The selectivity of protein kinase inhibitors: a further update. (2007, December 15). Discovery Research Portal. [Link]
  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC. (2024, December 3).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, July 27). MDPI. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4). YouTube. [Link]
  • Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... (No Date).

Sources

A Comparative Guide to the Metabolic Stability of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, leading to their incorporation into numerous FDA-approved drugs for conditions ranging from bacterial infections (e.g., Sulfamethoxazole, Cloxacillin) to inflammatory diseases.[1][4] The integration of an isoxazole ring can confer improved physicochemical properties and biological activity.[4][5] However, like all xenobiotics, their therapeutic efficacy and safety profile are critically dependent on their metabolic fate. Understanding and optimizing metabolic stability is therefore a paramount objective in the development of isoxazole-based drug candidates.[6][7]

This guide provides a comparative analysis of the metabolic stability of isoxazole derivatives, delving into the underlying biochemical pathways, structure-metabolism relationships (SMRs), and the state-of-the-art experimental protocols used for their assessment.

The Imperative of Metabolic Stability in Drug Development

Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical parameter in drug discovery.[7] It directly influences a drug's half-life, bioavailability, and dosing regimen.[6] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate, leading to potential toxicity.[7] The primary site of drug metabolism is the liver, where enzymes, most notably the Cytochrome P450 (CYP) superfamily, catalyze reactions to render xenobiotics more water-soluble for excretion.[8][9] Early in vitro assessment of metabolic stability allows medicinal chemists to identify metabolic liabilities and guide structural modifications to design molecules with an optimal pharmacokinetic profile.[10][11]

Key Metabolic Pathways of Isoxazole Derivatives

The metabolic fate of an isoxazole derivative is dictated by its overall structure, including the substitution pattern on the heterocyclic ring and appended functionalities. The primary metabolic transformations involve Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism:

  • Oxidative Metabolism (CYP450-Mediated): This is the most prevalent pathway.[9]

    • Hydroxylation: Alkyl or aryl substituents attached to the isoxazole ring are common sites for hydroxylation. For example, methyl groups at the C3 or C5 positions can be oxidized to hydroxymethyl groups.[12]

    • Ring Cleavage/Opening: The relatively weak N-O bond of the isoxazole ring makes it susceptible to cleavage, a unique and often significant metabolic route.[1][13] This can be initiated by enzymatic reduction or oxidation. For instance, the anti-inflammatory drug leflunomide undergoes P450-mediated N-O bond cleavage to form its active metabolite.[12][13] The anticoagulant razaxaban is primarily cleared via reductive isoxazole ring opening in the liver.[14]

    • Quinone Formation: In certain contexts, particularly with fused ring systems, oxidation of an adjacent aromatic ring can lead to the formation of reactive quinone species, which poses a potential toxicological risk.[15]

Phase II Metabolism:

  • Glucuronidation & Sulfation: If Phase I metabolism introduces a hydroxyl group, it can be subsequently conjugated with glucuronic acid (by UGTs) or sulfate (by SULTs) to form highly water-soluble metabolites that are readily excreted.

The interplay of these pathways determines the overall clearance rate of the compound.

Below is a diagram illustrating the principal metabolic routes for a generic substituted isoxazole.

G cluster_0 Phase I Metabolism (CYP450, Reductases) cluster_1 Phase II Metabolism (UGTs, SULTs) Parent Substituted Isoxazole Derivative Met1 Hydroxylated Metabolite (on R1, R2, or R3) Parent->Met1 Oxidation Met2 Ring-Opened Metabolite (e.g., β-keto nitrile) Parent->Met2 Reductive or Oxidative Cleavage Met3 Glucuronide/Sulfate Conjugate Met1->Met3 Conjugation

Caption: Major metabolic pathways for isoxazole derivatives.

Comparative Analysis: Structure-Metabolism Relationships (SMRs)

The metabolic stability of an isoxazole derivative can be profoundly influenced by subtle structural modifications. Understanding these SMRs is key to rational drug design.

  • Substitution at C3 and C5: The nature of substituents at the C3 and C5 positions is critical.

    • Blocking Labile Sites: Unsubstituted positions can be susceptible to oxidation. Introducing a metabolically robust group, like a methyl or halogen, can block this pathway. For example, 3-methylleflunomide is resistant to the ring-opening that the parent drug undergoes.[12]

    • Steric Hindrance: Large, bulky groups can sterically shield adjacent sites or the ring itself from the active site of metabolic enzymes, thereby increasing stability.[6]

  • Electronic Effects: The electronic nature of the isoxazole ring and its substituents can influence its susceptibility to oxidation.

    • Electron-Withdrawing Groups (EWGs): Incorporating EWGs (e.g., halogens, CF3) can decrease the electron density of the ring system, making it less prone to oxidative metabolism by CYP enzymes.[16]

    • Bioisosteric Replacement: Replacing a metabolically labile aromatic ring (e.g., a phenyl group) with a more electron-deficient heterocycle (like a pyridine) is a common strategy to enhance metabolic stability.[16][17]

Illustrative Comparative Data

The following table provides representative in vitro metabolic stability data for a series of hypothetical isoxazole derivatives, illustrating the impact of structural modifications. Data is typically generated using human liver microsomes (HLM).

Compound ID Structure (R Group Variation) t½ (min, HLM) Intrinsic Clearance (Clint, µL/min/mg) Interpretation
ISOX-01 R = -CH₃1592.4High Clearance
ISOX-02 R = -CF₃4530.8Moderate Clearance
ISOX-03 R = -Phenyl8173.3Very High Clearance
ISOX-04 R = -Pyridyl3243.3Moderate Clearance
ISOX-05 R = -C(CH₃)₃ (tert-Butyl)> 60< 11.6Low Clearance

This data is for illustrative purposes and demonstrates common SMR trends.

Analysis:

  • ISOX-01 vs. ISOX-02: Replacing the metabolically labile methyl group with a more stable trifluoromethyl group significantly increases the half-life.

  • ISOX-03 vs. ISOX-04: The scaffold-hop from a phenyl ring to a more electron-deficient pyridine ring results in a 4-fold increase in metabolic stability.[16]

  • ISOX-05: The introduction of a bulky tert-butyl group provides steric shielding, dramatically reducing the rate of metabolism and leading to low clearance.[6]

Experimental Protocols for Metabolic Stability Assessment

Accurate assessment of metabolic stability relies on robust and well-validated in vitro assays. The two most common systems are liver microsomes and hepatocytes. Microsomal assays primarily assess Phase I (CYP-mediated) metabolism, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of hepatic clearance.[18]

Workflow for In Vitro Metabolic Stability Screening

G cluster_workflow In Vitro Metabolic Stability Assessment Workflow cluster_assays start Test Compound (Isoxazole Derivative) prep Prepare Stock Solution (e.g., in DMSO) start->prep microsomes Liver Microsomal Stability Assay prep->microsomes hepatocytes Hepatocyte Stability Assay prep->hepatocytes analysis LC-MS/MS Analysis (Quantify Parent Compound) microsomes->analysis hepatocytes->analysis data Data Processing: - Plot % Remaining vs. Time - Calculate t½ and Clint analysis->data end Rank Compounds & Guide SAR data->end

Caption: General workflow for assessing metabolic stability.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is a high-throughput method to determine intrinsic clearance primarily by Phase I enzymes.[18]

1. Reagent Preparation:

  • Test Compound: Prepare a 1 mM stock solution in DMSO.
  • HLMs: Thaw pooled human liver microsomes (e.g., from Corning or Sekisui XenoTech) on ice. Dilute to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
  • NADPH Regeneration System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This provides a continuous supply of the essential cofactor, NADPH.[19]
  • Controls: Prepare solutions for positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) and a negative control (vehicle, e.g., 0.1% DMSO).[18]

2. Incubation Procedure:

  • Pre-warm a 96-well plate containing the diluted microsomes and test compounds (final concentration typically 1 µM) at 37°C for 5-10 minutes.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.
  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[19]
  • Include a control incubation without NADPH to check for non-enzymatic degradation.

3. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[20][21]

4. Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.
  • The slope of the linear regression line (k) is the elimination rate constant.
  • Calculate the half-life (t½) = 0.693 / k.
  • Calculate intrinsic clearance (Clint) using the equation: Clint (µL/min/mg) = (k / [microsomal protein concentration]) * 1000.
Protocol 2: Cryopreserved Hepatocyte Stability Assay

This assay provides a more comprehensive assessment, including both Phase I and Phase II metabolism.[11][22]

1. Reagent and Cell Preparation:

  • Hepatocytes: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Gently resuspend in pre-warmed incubation medium (e.g., Williams' Medium E).[11]
  • Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%.
  • Dilute the cell suspension to the desired density (e.g., 1 million viable cells/mL).[19]
  • Test Compound: Prepare working solutions by diluting the stock in the incubation medium.

2. Incubation Procedure:

  • Add the hepatocyte suspension to a 96-well plate.
  • Add the test compound (final concentration typically 1 µM) to initiate the incubation.
  • Incubate the plate at 37°C with 5% CO₂ and gentle shaking.
  • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), sample the incubation mixture and quench the reaction with ice-cold acetonitrile containing an internal standard.[11][22]

3. Sample Analysis & Data Processing:

  • The sample processing, LC-MS/MS analysis, and data calculations for t½ and Clint are performed similarly to the microsomal assay, with the Clint value being expressed per million cells instead of per mg of protein.

Conclusion

The metabolic stability of isoxazole derivatives is a multifaceted parameter governed by the interplay of structure, enzymatic pathways, and physicochemical properties. A thorough understanding of common metabolic hotspots, such as substituent oxidation and N-O bond cleavage, is essential for medicinal chemists. By leveraging structure-metabolism relationships—such as blocking labile sites, modulating electronics, and applying steric hindrance—the metabolic profile of isoxazole-containing lead compounds can be rationally optimized. The systematic application of robust in vitro assays, including microsomal and hepatocyte stability studies, provides the critical data needed to rank compounds and guide the design of drug candidates with improved pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem Compound Summary.
  • Di, L., & Kerns, E. H. (2016). Mitigating heterocycle metabolism in drug discovery. Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
  • Vitaku, E., et al. (2014). The Role of Heterocyclic Frameworks in Drug Efficacy. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726. Drug Metabolism and Disposition.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry.
  • Kumar, V., & Locuson, C. W. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry.
  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Pharmacology and Toxicology.
  • Labcorp. (n.d.). Metabolic Stability & Pharmacokinetics. Labcorp Drug Development.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes. Molecules.
  • Al-Sanea, M. M., et al. (2023). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. Molecules.
  • Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Dalvie, D., et al. (2002). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition.
  • Valdivia, H., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Chemical Research in Toxicology.
  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics.

Sources

Evaluating the Off-Target Effects of Novel Kinase Inhibitors: A Comparative Guide to 5-Amino-3-(3-fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects, where a drug interacts with unintended kinases or other proteins, can lead to toxicity, reduced efficacy, and unforeseen side effects, representing a major cause of clinical trial failures.[1][2]

This guide provides an in-depth, comparative framework for evaluating the off-target effects of a novel kinase inhibitor. We will use the hypothetical compound 5-Amino-3-(3-fluorophenyl)isoxazole , which we will refer to as "Isoxakin-F" , as our primary subject. For the purpose of this guide, we will posit that Isoxakin-F is a novel inhibitor targeting Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in myeloproliferative neoplasms and inflammatory diseases.

The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[3] This makes a thorough evaluation of the selectivity of any new isoxazole-based compound critical. We will compare the off-target profile of Isoxakin-F with two established kinase inhibitors:

  • Lestaurtinib (CEP-701): A multi-kinase inhibitor with activity against JAK2, FLT3, and TrkA, among others.[4][5][6] Its broader profile serves as an important benchmark for understanding the implications of polypharmacology.

  • ONO-4059 (Tirabrutinib): A highly selective Bruton's tyrosine kinase (BTK) inhibitor, representing a compound with a more focused activity profile.[7][8][9][10]

Through a detailed examination of three key experimental methodologies—Kinase Profiling, Cellular Thermal Shift Assay (CETSA), and High-Content Phenotypic Screening—this guide will elucidate the causal relationships behind experimental choices and provide actionable protocols for the rigorous, self-validating assessment of kinase inhibitor selectivity.

Chapter 1: Kinase Selectivity Profiling - A Global View of Inhibitor Interactions

The initial and most direct method for assessing off-target effects is to screen the compound against a large panel of purified kinases. This provides a global overview of the inhibitor's selectivity across the kinome.[11]

The Rationale for Kinase Profiling

Kinase profiling assays measure the ability of a compound to inhibit the enzymatic activity of a diverse set of kinases. This is typically done at a fixed concentration of the inhibitor to identify potential off-targets, followed by dose-response studies for "hits" to determine their potency (IC50). The resulting data, often visualized as a heatmap, provides a "fingerprint" of the compound's selectivity.[12][13]

Experimental Workflow: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][14][15][16][17]

Workflow Diagram:

G cluster_0 Kinase Reaction cluster_1 ADP Detection A Kinase + Substrate + ATP + Inhibitor B Incubate at RT A->B 60 min C Add ADP-Glo™ Reagent B->C Terminate Reaction & Deplete ATP D Incubate at RT C->D 40 min E Add Kinase Detection Reagent D->E F Incubate at RT E->F 30-60 min G Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of Isoxakin-F, Lestaurtinib, and ONO-4059 in 100% DMSO. Create a serial dilution of each compound.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the desired kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data Analysis

The selectivity of Isoxakin-F would be compared to Lestaurtinib and ONO-4059 against a panel of, for example, 96 kinases.

Table 1: Hypothetical Kinase Selectivity Profile (IC50, nM)

KinaseIsoxakin-F (Hypothetical)Lestaurtinib (Literature-based)[4][5][6]ONO-4059 (Literature-based)[7][8][9][10]
JAK2 10 0.9 >10,000
FLT3 2502 >10,000
TrkA 1,50025 >10,000
Aurora A 5,0008.1>10,000
Aurora B 3,0002.3>10,000
BTK >10,000>10,0001.2
EGFR >10,000>10,000>10,000
SRC 8,000500>10,000
LCK 6,500450>10,000
CDK2 >10,000>10,000>10,000

Note: Bold values indicate primary targets or significant off-targets. The data for Isoxakin-F is purely hypothetical for illustrative purposes.

Heatmap Visualization:

A heatmap provides a visual representation of the selectivity profile, allowing for rapid identification of off-target activities.[12][13] In a typical heatmap, darker colors would represent stronger inhibition.

Chapter 2: Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement in a Cellular Context

While in vitro kinase assays are essential, they do not fully recapitulate the cellular environment. CETSA is a powerful biophysical technique that allows for the assessment of target engagement in intact cells or tissues.[18][19][20][21][22][23][24]

The Rationale for CETSA

CETSA is based on the principle of ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation and aggregation. By heating cell lysates or intact cells across a temperature gradient and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the compound indicates target engagement.[18][20]

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Thermal Challenge & Lysis cluster_2 Analysis A Treat cells with compound or vehicle B Aliquot cell suspension A->B C Heat at varying temperatures B->C D Freeze-thaw lysis C->D E Separate soluble & insoluble fractions D->E F Western Blot E->F G Quantify band intensity F->G H Plot melt curve G->H

Caption: Workflow for a Western Blot-based CETSA experiment.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a hematopoietic cell line expressing JAK2) to 70-80% confluency.

    • Treat cells with Isoxakin-F, Lestaurtinib, or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes for 3-8 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).

    • Immediately cool the samples to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentration of all samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein (e.g., anti-JAK2) and a loading control (e.g., anti-GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensity of each band to the intensity at the lowest temperature.

    • Plot the normalized intensity against the temperature to generate a melt curve.

    • For isothermal dose-response (ITDR) curves, cells are treated with a serial dilution of the compound and heated at a single, fixed temperature (determined from the melt curve). The data is then plotted as normalized band intensity versus compound concentration.[18][20]

Comparative Data Interpretation

A rightward shift in the melt curve for Isoxakin-F-treated cells compared to vehicle-treated cells would confirm its engagement with JAK2 in a cellular context. The magnitude of the shift can provide an indication of the binding affinity. ITDR curves would allow for the determination of the EC50, the concentration of the compound required to achieve 50% of the maximal thermal stabilization. Comparing the CETSA results for Isoxakin-F with those for Lestaurtinib on JAK2 and other potential off-targets identified in the kinase screen would provide crucial information about their relative cellular potencies and selectivities.

Chapter 3: High-Content Phenotypic Screening - An Unbiased Assessment of Cellular Effects

The Rationale for Phenotypic Screening

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Image Acquisition & Analysis cluster_2 Data Interpretation A Plate cells in multi-well plates B Treat with compounds A->B C Stain with fluorescent dyes B->C D Automated microscopy C->D E Image segmentation & feature extraction D->E F Multiparametric data analysis E->F G Clustering & phenotypic profiling F->G H Identify off-target signatures G->H

Caption: Workflow for High-Content Phenotypic Screening.

Step-by-Step Protocol:

  • Assay Setup:

    • Plate a suitable cell line in 384-well, optically clear-bottom plates.

    • Treat the cells with a dilution series of Isoxakin-F, Lestaurtinib, ONO-4059, and a panel of reference compounds with known mechanisms of action. Include vehicle (DMSO) and positive/negative controls.

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Staining:

    • Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label different subcellular compartments (e.g., Hoechst for the nucleus, phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).

  • Image Acquisition:

    • Acquire images using a high-content imaging system, capturing multiple fields of view per well.

  • Image Analysis:

    • Use image analysis software to segment the images and identify individual cells and their subcellular compartments.

    • Extract a large number of quantitative features for each cell, such as nuclear area, cell roundness, cytoskeletal texture, and mitochondrial intensity.

  • Data Analysis and Interpretation:

    • Perform quality control to remove artifacts and normalize the data.

    • Use dimensionality reduction techniques such as Principal Component Analysis (PCA) to visualize the multiparametric data.[31]

    • Apply clustering algorithms to group compounds with similar phenotypic profiles.[29][30][32]

    • Compare the phenotypic profile of Isoxakin-F to those of the reference compounds to infer its mechanism of action and potential off-target effects.

Comparative Data Analysis

If Isoxakin-F is a highly selective JAK2 inhibitor, its phenotypic profile should be distinct from that of the multi-kinase inhibitor Lestaurtinib and the BTK inhibitor ONO-4059. If, however, the phenotypic profile of Isoxakin-F clusters with compounds known to inhibit other pathways (e.g., cell cycle kinases), this would suggest potential off-target activities that warrant further investigation.

Table 2: Hypothetical Phenotypic Profile Clustering

CompoundPrimary Target(s)Phenotypic ClusterImplication
Isoxakin-FJAK2AUnique profile, potentially selective
LestaurtinibJAK2, FLT3, TrkA, etc.BBroader, multi-faceted phenotype
ONO-4059BTKCDistinct from JAK inhibitors
Reference Kinase Inhibitor (e.g., EGFRi)EGFRDExpected distinct phenotype

Conclusion: A Multi-faceted Approach to De-risking Novel Kinase Inhibitors

The evaluation of off-target effects is a critical component of modern drug discovery. A comprehensive and rigorous assessment requires a multi-pronged approach that combines direct biochemical assays with cell-based methods that provide physiological context. As we have illustrated with our hypothetical JAK2 inhibitor, Isoxakin-F , a systematic comparison with compounds that have both broad and narrow selectivity profiles, such as Lestaurtinib and ONO-4059 , is essential for understanding the potential liabilities of a new chemical entity.

By integrating the data from kinase selectivity profiling , Cellular Thermal Shift Assays , and high-content phenotypic screening , researchers can build a holistic understanding of a compound's mechanism of action and its potential for off-target effects. This integrated, data-driven approach is fundamental to the development of safer and more effective kinase inhibitors.

References

  • Protocol Exchange. (n.d.). ADP Glo Protocol.
  • Mishra, R. K., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Scientific Reports, 6, 33802. [Link]
  • Almqvist, H., et al. (2022). Current Advances in CETSA. Frontiers in Chemistry, 10, 919345. [Link]
  • Core Life Analytics. (n.d.). Data Reduction in Phenotypic Screening: From Complex Data to Actionable Insights.
  • Sridharan, S., et al. (2018). An efficient proteome-wide strategy for discovery and characterization of cellular nucleotide-protein interactions. PLoS ONE, 13(12), e0208273. [Link]
  • Walter, H. S., et al. (2016). A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies. Blood, 127(4), 411–419. [Link]
  • Core Life Analytics. (n.d.). The Power of Cell Painting: Turning Complex Phenotypic Data into Actionable Insights.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
  • Joyce, A. R., & Palsson, B. O. (2022). Phenotype clustering in health care: A narrative review for clinicians. JAMIA Open, 5(3), ooac056. [Link]
  • ResearchGate. (n.d.). Molecular interactions of gefitinib with selected human off-targets.
  • Henderson, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Byrd, J. C., et al. (2016). A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies. Blood, 127(4), 411–419. [Link]
  • CETSA. (n.d.). Our Research.
  • Drug Target Review. (2019). Phenotypic profiling in drug discovery.
  • Santos, F. P., et al. (2014). Phase I dose escalation study of lestaurtinib in patients with myelofibrosis. Leukemia & Lymphoma, 55(10), 2323–2329. [Link]
  • Ferguson, F. M., & Gray, N. S. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
  • MDPI. (2018). Responses to the Selective Bruton's Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines.
  • ResearchGate. (n.d.). CETSA melt curves and ITDRF CETSA in lysate.
  • Pao, W., & Chmielecki, J. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 134–136. [Link]
  • Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687–2696. [Link]
  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
  • Tobinai, K., et al. (2018). Phase I study of tirabrutinib (ONO-4059/GS-4059) in patients with relapsed or refractory B-cell malignancies in Japan. Cancer Science, 109(6), 2004–2013. [Link]
  • YouTube. (2020). Clustering of phenotypic profiles in drug screens.
  • Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4446. [Link]
  • Okada, T. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 146(2), 145–147. [Link]
  • ResearchGate. (n.d.). The IC50 heatmap of common control kinase inhibitors against over 200 kinases.
  • Core Life Analytics. (n.d.). Accelerating Drug Discovery with High Content Screening.
  • ResearchGate. (n.d.). Heatmap for the kinase selectivity profile.
  • ResearchGate. (n.d.). Heat map of kinase inhibition of the 21 kinases selected by mathematical modeling.
  • ResearchGate. (n.d.). Experimental procedures for in vivo and ex vivo CETSA.
  • Sonrai Analytics. (n.d.). AI-Enabled High Content Screening.
  • Experimental and Therapeutic Medicine. (2019). Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Hall, M. D., et al. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 3(1-4), 5–17. [Link]
  • Lim, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 94–103. [Link]
  • Alithea Genomics. (2025). High-content screening in drug discovery: A brief guide.
  • Federation of European Biochemical Societies. (2011). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
  • Ardigen. (n.d.). High Content Screening (HCS) with AI & ML: Redefining Drug Discovery.
  • Biodock. (2021). High-Content Screening and Imaging.
  • ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

Sources

confirming the mechanism of action of 5-Amino-3-(3-fluorophenyl)isoxazole through comparative studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action of the novel compound, 5-Amino-3-(3-fluorophenyl)isoxazole. Through a series of comparative studies against well-characterized alternatives, this document outlines the experimental rationale, detailed protocols, and data interpretation necessary to elucidate its potential anti-inflammatory and immunomodulatory properties.

Introduction: The Therapeutic Potential of Isoxazole Derivatives

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1]. The 5-amino-3-aryl-isoxazole chemotype, in particular, has garnered significant interest for its potential to modulate key signaling pathways in inflammation and immunity. While the precise mechanism of action for this compound has not been definitively established, its structural similarity to known anti-inflammatory agents suggests a plausible role in targeting pathways that drive inflammatory responses.

This guide puts forth the hypothesis that this compound exerts its effects through one or both of the following mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: These enzymes are critical in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Modulation of Pro-inflammatory Cytokine Production: Specifically, the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in the inflammatory cascade.

To rigorously test this hypothesis, we will employ a comparative approach, benchmarking the activity of this compound against two well-established nonsteroidal anti-inflammatory drugs (NSAIDs):

  • Indomethacin: A potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.

  • Celecoxib: A selective inhibitor of the COX-2 enzyme.

By comparing the in vitro activity profile of our target compound to these standards, we can gain valuable insights into its mechanism, potency, and selectivity.

Compound Profiles: Physicochemical and Safety Considerations

A thorough understanding of the physical, chemical, and safety properties of all compounds under investigation is paramount for experimental design and safe laboratory practice.

PropertyThis compoundIndomethacinCelecoxib
Molecular Formula C₉H₇FN₂OC₁₉H₁₆ClNO₄C₁₇H₁₄F₃N₃O₂S
Molecular Weight 178.16 g/mol 357.79 g/mol 381.37 g/mol
Appearance SolidWhite or slightly yellow crystalline powder[2]White to off-white crystalline powder[3]
Solubility Soluble in organic solvents such as DMSO and ethanol.Practically insoluble in water; soluble in ethanol and acetone[2].Insoluble in water; soluble in methanol, ethanol, and DMSO[3].
Storage Store at 2-8°C, sealed in a dry, dark place[4].Store at room temperature, protected from light[5].Store at room temperature, away from heat and moisture[6].
CAS Number 119162-50-453-86-1169590-42-5

Safety and Handling:

  • This compound: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

  • Indomethacin: Fatal if swallowed. May damage fertility or the unborn child. Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required. Wash hands thoroughly after handling[7][8].

  • Celecoxib: May cause allergic reactions in individuals with a sulfonamide allergy. Increased risk of serious cardiovascular and gastrointestinal events[3][9]. Handle with appropriate PPE.

Experimental Design and Methodologies

To dissect the mechanism of action of this compound, two primary in vitro assays will be conducted in parallel with the reference compounds.

Workflow for Investigating the Mechanism of Action

G cluster_0 Compound Preparation cluster_1 Hypothesis Testing cluster_2 Data Analysis & Interpretation A This compound D COX Inhibition Assay (COX-1 & COX-2) A->D E TNF-α Production Assay (LPS-stimulated RAW 264.7) A->E B Indomethacin B->D B->E C Celecoxib C->D C->E F Calculate IC50 Values D->F G Determine COX-2 Selectivity Index D->G H Assess TNF-α Inhibition E->H I Comparative Analysis F->I G->I H->I J Mechanism of Action Confirmation I->J

Caption: Experimental workflow for the comparative study.

Protocol 1: In Vitro Cyclooxygenase (COX-1 & COX-2) Inhibition Assay (ELISA-based)

This protocol is adapted from established methods for measuring COX activity by quantifying the production of prostaglandin E2 (PGE₂)[10][11][12].

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ovine COX-1 and human recombinant COX-2 and to calculate its COX-2 selectivity index in comparison to Indomethacin and Celecoxib.

Materials:

  • Ovine COX-1 enzyme

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • PGE₂ ELISA kit

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Test compounds (this compound, Indomethacin, Celecoxib) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds and reference drugs in DMSO. A final concentration range of 0.01 µM to 100 µM is a good starting point.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add the diluted test compounds or vehicle (DMSO) to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate at 37°C for a specified time (e.g., 10-20 minutes).

    • Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

  • PGE₂ Quantification (ELISA):

    • Follow the instructions provided with the commercial PGE₂ ELISA kit.

    • Briefly, transfer the supernatant from the enzyme reaction plate to the ELISA plate pre-coated with a capture antibody.

    • Add the PGE₂ conjugate and incubate.

    • Wash the plate and add the substrate solution.

    • Stop the color development and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve for PGE₂.

    • Calculate the concentration of PGE₂ produced in each well.

    • Determine the percentage of COX inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Protocol 2: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is based on standard methods for inducing and measuring cytokine production in macrophage cell lines[13][14][15].

Objective: To evaluate the ability of this compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, Indomethacin, Celecoxib) dissolved in DMSO

  • TNF-α ELISA kit (murine)

  • 96-well cell culture plates

  • Cell counting solution (e.g., trypan blue)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in complete DMEM until they reach 80-90% confluency.

    • Harvest the cells and determine the cell viability and concentration.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells per well and incubate overnight to allow for attachment.

  • Compound Treatment and LPS Stimulation:

    • Remove the old medium and replace it with fresh medium containing various concentrations of the test compounds or vehicle (DMSO).

    • Pre-incubate the cells with the compounds for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

    • Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C in a 5% CO₂ incubator.

  • TNF-α Quantification (ELISA):

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Follow the instructions provided with the murine TNF-α ELISA kit to quantify the amount of TNF-α in the supernatants.

  • Data Analysis:

    • Generate a standard curve for murine TNF-α.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative COX Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compoundExperimental ValueExperimental ValueCalculated Value
IndomethacinExperimental ValueExperimental ValueCalculated Value
CelecoxibExperimental ValueExperimental ValueCalculated Value

Table 2: Comparative TNF-α Inhibition Data

CompoundTNF-α Inhibition IC₅₀ (µM) in LPS-stimulated RAW 264.7 cells
This compoundExperimental Value
IndomethacinExperimental Value
CelecoxibExperimental Value
Interpreting the Results

The comparative data will allow for a robust assessment of the mechanism of action of this compound.

  • If the compound shows potent inhibition of both COX-1 and COX-2, similar to Indomethacin, it suggests a non-selective COX inhibitor profile.

  • If the compound demonstrates significantly greater potency against COX-2 than COX-1, with a high selectivity index similar to Celecoxib, this would indicate a selective COX-2 inhibitory mechanism.

  • If the compound effectively inhibits TNF-α production, this points to an immunomodulatory mechanism that may be independent of or complementary to COX inhibition. The relative potency compared to the reference compounds will provide further context.

  • A lack of significant activity in either assay would suggest that the hypothesized mechanisms are incorrect, and alternative pathways should be investigated.

Visualizing the Signaling Pathway

The following diagram illustrates the potential points of intervention for this compound within the arachidonic acid and pro-inflammatory cytokine pathways.

G AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs_TXs Prostaglandins & Thromboxanes COX1->PGs_TXs Constitutive COX2->PGs_TXs Inducible Inflammation Inflammation, Pain, Fever PGs_TXs->Inflammation LPS LPS Macrophage Macrophage LPS->Macrophage TNFa TNF-α Macrophage->TNFa TNFa->Inflammation TestCompound This compound TestCompound->COX1 TestCompound->COX2 TestCompound->Macrophage Inhibits Production Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib Celecoxib->COX2

Caption: Potential mechanisms of action in inflammatory pathways.

Conclusion

By systematically applying the comparative studies outlined in this guide, researchers can effectively elucidate the mechanism of action of this compound. The data generated will not only confirm or refute the initial hypotheses but will also provide a solid foundation for further preclinical development, including in vivo efficacy and safety studies. This rigorous, data-driven approach is essential for advancing novel chemical entities from the laboratory to potential therapeutic applications.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
  • An ELISA method to measure inhibition of the COX enzymes. (2006).
  • An ELISA method to measure inhibition of the COX enzymes. (2006).
  • SAFETY DATA SHEET - Indomethacin. (2015). Spectrum Chemical.
  • SAFETY DATA SHEET - Celecoxib. (2023).
  • An ELISA method to measure inhibition of the COX enzymes. (2006).
  • Important Safety Info | CELEBREX® (celecoxib) Capsules. (n.d.).
  • SAFETY DATA SHEET - Indomethacin. (2014). Fisher Scientific.
  • Indomethacin. (n.d.). PubChem.
  • Celecoxib (oral route) - Side effects & dosage. (2025). Mayo Clinic.
  • Indomethacin Uses, Side Effects & Warnings. (2025). Drugs.com.
  • SAFETY D
  • Indomethacin Capsules, USP 25 mg Rx only WARNING. (n.d.).
  • 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole. (n.d.). Sigma-Aldrich.
  • 5-Amino-3-phenylisoxazole. (n.d.). PubChem.
  • SAFETY DATA SHEET - 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. (2024).
  • This compound. (n.d.).
  • 5-Amino-3-(m-tolyl)isoxazole-4-carbonitrile. (n.d.). PubChem.
  • Human COX-2 PharmaGenie ELISA Kit. (n.d.). Assay Genie.
  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018).
  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (2020). Molecules, 25(21), 5085.
  • 3-AMINO-5-(4-FLUOROPHENYL)ISOXAZOLE. (n.d.). ChemicalBook.
  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2013). Journal of Clinical & Cellular Immunology, 4(5).
  • TNF ELISA Protocol v1. (2024).
  • 5-Amino-3-(4-fluorophenyl)isoxazole. (n.d.). TCI Chemicals.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.).
  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (2023). Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • A review of isoxazole biological activity and present synthetic techniques. (2024).
  • A cellular model of inflammation for identifying TNF-α synthesis inhibitors. (2012). Journal of visualized experiments : JoVE, (69), e4340.
  • 3-Aminoisoxazole. (n.d.). Sigma-Aldrich.

Sources

Safety Operating Guide

Definitive Disposal Protocol for 5-Amino-3-(3-fluorophenyl)isoxazole: A Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a comprehensive, operational protocol for the safe disposal of 5-Amino-3-(3-fluorophenyl)isoxazole (CAS RN: 119162-50-4), ensuring the protection of laboratory personnel and adherence to regulatory standards.

It is important to note that a specific Safety Data Sheet (SDS) detailing disposal considerations from a primary manufacturer was not available at the time of this writing. Therefore, the following procedures are synthesized from the compound's known hazard profile and established best practices for the disposal of halogenated heterocyclic compounds, as outlined by leading environmental health and safety (EHS) authorities.

Understanding the Compound: Hazard Profile and Rationale for Caution

This compound is a halogenated, nitrogen-containing heterocyclic compound. Its structure necessitates a cautious approach to its handling and disposal. While a complete toxicological profile is not widely published, available data indicates the following hazards:

  • Harmful if swallowed or inhaled.

  • Causes skin and eye irritation.

The presence of a carbon-fluorine bond adds to its chemical stability, which can make environmental degradation difficult.[1] Consequently, this compound and any materials contaminated with it must be treated as regulated hazardous chemical waste . Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[2][3] Intentional evaporation in a fume hood is also a prohibited disposal method.[3]

Immediate Safety & Handling Prerequisites

Before beginning any procedure that involves handling or disposing of this compound, the following Personal Protective Equipment (PPE) is mandatory. The rationale for each is to create a barrier against the primary routes of exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesProtects against splashes and accidental eye contact.
Hand Protection Chemical-resistant nitrile glovesPrevents skin contact and potential absorption.
Protective Clothing Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Work within a certified chemical fume hoodMinimizes inhalation of fine powders or aerosols.
Step-by-Step Disposal Protocol

The guiding principle for disposal is waste segregation. Halogenated organic compounds require specific disposal pathways, often high-temperature incineration, to ensure their complete destruction.[4][5] Mixing them with non-halogenated waste can complicate the disposal process and violate regulatory requirements.

All waste contaminated with this compound must be collected in a container designated for "Halogenated Organic Solid Waste."

  • Select a Compatible Container: Choose a leak-proof container with a secure, screw-top lid that is in good condition. The container must be chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container is appropriate.[6]

  • Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[3][7] This label must be completed with the following information:

    • Full Chemical Name: "this compound" (Do not use abbreviations or chemical formulas).[7]

    • Composition: List all contents, including trace solvents, with estimated percentages.

    • Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic").

  • Solid Waste Collection:

    • Place all materials grossly contaminated with solid this compound directly into the labeled halogenated waste container. This includes:

      • Contaminated gloves, weigh paper, and absorbent pads.

      • Used TLC plates.

      • Any solid residue from spill cleanup.

  • Laboratory Storage:

    • The waste container must be kept in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the lab personnel.[7]

    • The container must be stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[2]

    • Crucially, the container must be kept securely closed at all times, except when you are actively adding waste. [2][4][7] Do not leave a funnel in the container.[7]

The original container of this compound must also be disposed of as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate the empty container for disposal in regular laboratory glass waste, you must triple-rinse it.

    • First Rinse: Rinse the container with a suitable solvent (e.g., acetone or methanol). This first rinseate is considered hazardous and must be collected as liquid hazardous waste. Pour it into a designated "Halogenated Organic Liquid Waste" container.

    • Second & Third Rinses: Perform two additional rinses. These may also be collected as hazardous waste.

  • Final Disposal: Once triple-rinsed and air-dried, the chemical label on the container must be completely defaced or removed before placing it in the appropriate glass disposal box.[3]

Workflow for Chemical Waste Disposal

The following diagram outlines the critical decision-making and operational steps for ensuring compliant chemical waste disposal within a research laboratory.

G cluster_0 Waste Disposal Decision Workflow A Start: Waste Generated (e.g., Contaminated Gloves, Residue) B Identify Chemical: This compound A->B C Consult Hazard Profile (Halogenated Heterocycle) B->C D Determine Waste Stream: 'Halogenated Organic Waste' C->D Crucial Step: Segregation E Select & Pre-Label Compatible Waste Container D->E F Deposit Waste in Container & Securely Close Lid E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Container Full or >9 Months Old? G->H H->G No I Submit Waste Pickup Request to Institutional EHS H->I Yes J EHS Collects Waste for Final Disposal I->J

Caption: Decision workflow for proper chemical waste management.

Spill Management

In the event of a spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup (Small Spills): For minor spills that you are trained to handle:

    • Wear the appropriate PPE (double-gloving is recommended).

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Solid Waste" container.

    • Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

By adhering to this structured protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.[2][3][7]

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Available at: https://research.columbia.edu/content/hazardous-chemical-waste-management-guidelines
  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. Available at: https://ehs.osu.edu/document/chemical-waste-management-reference-guide
  • Laboratory Chemical Waste Guidelines. Stanford University Environmental Health & Safety. Available at: https://ehs.stanford.edu/wp-content/uploads/Chemical-Waste-Guidelines-Poster.pdf
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. Available at: https://www.vumc.
  • Chemical Waste. University of Texas at Austin Environmental Health & Safety. Available at: https://ehs.utexas.edu/programs/waste/chemical-waste
  • This compound Product Page. Xi'an Kono Chem Co., Ltd. Available at: https://www.konochem.com/products/5-amino-3-3-fluorophenyl-isoxazole.html
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: https://www.unodc.org/documents/scientific/Guidelines_on_safe_handling_and_disposal_of_chemicals.pdf
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: https://sites.northwestern.
  • Safety Data Sheet (General). Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/sds/sial/46130
  • CAS 119162-50-4 | this compound. A2B Chem. Available at: https://www.a2bchem.com/product/hfc1582
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: https://chab.ethz.ch/en/safety-and-environment/entsorgung/Factsheet_Disposal_of_Hazardous_Waste.pdf
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: https://www.unodc.org/documents/scientific/Disposal_Manual_E_eBook.pdf
  • Safety Data Sheet (General). Fisher Scientific. Available at: https://www.fishersci.com/sds?productName=AC223250050
  • 5-Amino-3-(3-bromophenyl)isoxazole Product Page. AccelaChem. Available at: https://www.accelachem.com/product/119162-52-6.html
  • Halogenated Waste List. Unknown Source. Available at: https://www.umassmed.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. Available at: https://www.epa.gov/pfas/interim-guidance-destruction-and-disposal-perfluoroalkyl-and-polyfluoroalkyl-substances-and

Sources

A-Z Guide to Personal Protective Equipment for Handling 5-Amino-3-(3-fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in pharmaceutical synthesis and drug development, 5-Amino-3-(3-fluorophenyl)isoxazole is a compound with significant potential.[1] However, its chemical structure, incorporating a primary aromatic amine and a halogenated phenyl ring, necessitates a robust and well-understood safety protocol to protect laboratory personnel.[1][2][3] This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the correct selection and use of Personal Protective Equipment (PPE). Our focus extends beyond mere compliance, aiming to instill a culture of safety grounded in scientific causality.

Hazard Assessment: Understanding the Risk

Before handling any chemical, a thorough hazard assessment is mandated by the Occupational Safety and Health Administration (OSHA).[4][5] For this compound (CAS RN: 119162-50-4), the primary risks stem from its structural motifs.[6]

  • Primary Aromatic Amine: This functional group is associated with potential health hazards, including carcinogenicity, mutagenicity, and skin sensitization.[2][3] Aromatic amines can be readily absorbed through the skin.[2]

  • Fluorinated Phenyl Group: Halogenated aromatic compounds require careful handling and specific disposal procedures to prevent environmental contamination.[7]

  • Solid/Powder Form: As a powder, there is a significant risk of aerosolization, leading to inadvertent inhalation.

Based on available safety information for this specific compound, the following hazard statements apply:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H332: Harmful if inhaled.[6]

These classifications underscore the critical importance of creating an effective barrier between the researcher and the compound.

The Hierarchy of Controls: PPE as the Last Line of Defense

It is crucial to recognize that PPE is the final and most personal line of defense in a comprehensive safety strategy.[8] The hierarchy of controls prioritizes broader measures first:

  • Elimination/Substitution: Can a less hazardous chemical be used?

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. The most critical engineering control for this compound is a certified Chemical Fume Hood . All handling of the solid and preparation of solutions must occur within a fume hood.[5][7]

  • Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs) and mandatory training.

  • Personal Protective Equipment (PPE): When the above controls cannot eliminate the risk, PPE is required.[4][8][9]

Core PPE Protocol for this compound

A task-based risk assessment should guide the specific level of PPE required.[4][9] The following table outlines the minimum required PPE for common laboratory tasks involving this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Transporting Container Single pair of nitrile glovesSafety glasses with side shieldsFully-buttoned lab coat, long pants, closed-toe shoesNot required if container is sealed
Weighing Solid Compound Double-gloved with nitrile glovesSafety goggles and face shieldChemical-resistant lab coat or apron over lab coatRequired if outside a fume hood (e.g., N95 respirator)
Preparing Solutions Double-gloved with nitrile glovesSafety goggles and face shieldChemical-resistant lab coat or apron over lab coatWork must be performed in a fume hood
Conducting Reaction Double-gloved with nitrile glovesSafety glasses with side shields (in fume hood)Standard lab coatWork must be performed in a fume hood
Waste Disposal Double-gloved with nitrile glovesSafety gogglesChemical-resistant lab coat or apron over lab coatNot required if handling sealed waste containers
Hand Protection: The Primary Barrier

Primary aromatic amines can be absorbed through the skin, making glove selection critical.[2]

  • Material: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including aromatic compounds.[10][11]

  • Practice: Double-gloving is the standard for handling this compound. This practice protects against undetected pinholes and allows for safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Inspection: Before every use, visually inspect gloves for tears, punctures, or signs of degradation.[12]

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Minimum Requirement: ANSI Z87-marked safety glasses with side shields are the minimum requirement for any work in the laboratory.[9]

  • High-Risk Tasks: When weighing the powder or handling solutions outside of a fume hood, the risk of aerosol or splash is higher. In these situations, chemical safety goggles must be worn.[10] For pouring larger volumes or when there's a significant splash hazard, a face shield should be worn in addition to safety goggles.[9][10]

Body Protection

A standard, fully-buttoned lab coat is required to protect skin and personal clothing from minor spills and contamination.[10] Ensure that long hair is tied back and loose clothing is confined.[12] Closed-toe shoes and long pants are mandatory in any laboratory setting.[9][12]

Respiratory Protection

All work that may generate dust or aerosols of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If, under rare and specific circumstances, the powder must be handled outside of a fume hood, a NIOSH-approved respirator (e.g., an N95 or a respirator with an organic vapor cartridge and P100 particulate filter) is required. A proper fit test and training are mandated by OSHA before any respirator use.[4][10]

Procedural Workflow: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Work Area Exit) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Outer Gloves (over cuffs) Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.